molecular formula C6H7Cl2N B096821 4-Chloro-3-methylpyridine hydrochloride CAS No. 19524-08-4

4-Chloro-3-methylpyridine hydrochloride

Cat. No.: B096821
CAS No.: 19524-08-4
M. Wt: 164.03 g/mol
InChI Key: WPIUSHWGBZMBHZ-UHFFFAOYSA-N
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Description

4-Chloro-3-methylpyridine hydrochloride is a valuable chemical building block in organic synthesis and pharmaceutical research. Its primary research value lies in its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and complex molecules . The compound's structure, featuring both a chloro and a methyl substituent on the pyridine ring, makes it a versatile precursor for further functionalization in chemical synthesis and the development of novel compounds . In the pharmaceutical sector, it serves as a critical intermediate for the development of proton pump inhibitors and other therapeutic agents . Furthermore, its applications extend to the agrochemical industry for the research and synthesis of innovative pesticide formulations . This chemical is for research and manufacturing use in a controlled laboratory or industrial setting only. It is not intended for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

4-chloro-3-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6ClN.ClH/c1-5-4-8-3-2-6(5)7;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIUSHWGBZMBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584475
Record name 4-Chloro-3-methylpyridine--hydrogen chloride (1/1)
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Molecular Weight

164.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19524-08-4
Record name 4-Chloro-3-methylpyridine--hydrogen chloride (1/1)
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Record name 4-Chloro-3-methylpyridine hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-3-methylpyridine hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-3-methylpyridine hydrochloride (CAS: 19524-08-4), a pivotal heterocyclic building block for researchers and professionals in drug discovery and chemical development. This document moves beyond a simple recitation of facts to deliver field-proven insights into its synthesis, reactivity, and practical applications. We will explore the causality behind experimental choices, from synthetic protocols to its deployment in advanced cross-coupling reactions. The guide is structured to serve as a practical reference for scientists leveraging this versatile intermediate in the synthesis of complex molecular architectures.

Core Physicochemical & Spectroscopic Properties

This compound is a stable, crystalline solid, a form that enhances its shelf-life and handling characteristics compared to its freebase, 4-Chloro-3-methylpyridine. The protonation of the pyridine nitrogen by hydrochloric acid significantly alters its physical properties, most notably increasing its melting point and modifying its solubility profile.

Physicochemical Data

A summary of the essential physicochemical properties is presented below for quick reference. These values are fundamental for reaction planning, stoichiometry calculations, and safety assessments.

PropertyValueSource(s)
CAS Number 19524-08-4[1][2]
Molecular Formula C₆H₇Cl₂N[1]
Molecular Weight 164.03 g/mol [1][2]
IUPAC Name 4-chloro-3-methylpyridine;hydrochloride[1]
Synonyms 4-Chloro-3-picoline hydrochloride[2]
Melting Point 165-169 °C (lit.)[2][3]
Appearance White to cream crystalline powder
Solubility Profile

As a hydrochloride salt, the compound exhibits significantly higher solubility in polar protic solvents compared to its freebase form.

  • Water, Methanol, Ethanol: Expected to be soluble. The salt nature allows for dissociation and solvation by polar protic media.

  • Dichloromethane, Chloroform: Sparingly soluble to insoluble.

  • Toluene, Hexanes, Diethyl Ether: Generally insoluble.

Expert Insight: Quantitative solubility data is not widely published and should be determined empirically for specific applications.[4] For reactions requiring the freebase, a simple workup with a mild aqueous base (e.g., NaHCO₃, K₂CO₃) followed by extraction into an organic solvent like ethyl acetate or dichloromethane is the standard, effective procedure.

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. The protonation of the pyridine nitrogen causes a significant downfield shift of the aromatic protons compared to the freebase due to the increased electron-withdrawing nature of the pyridinium ring.

  • Exemplary Spectrum Interpretation (DMSO-d₆, 400 MHz):

    • ~8.5-8.7 ppm (d, 1H): Proton at C2 (adjacent to N⁺-H).

    • ~8.3-8.5 ppm (s, 1H): Proton at C6.

    • ~7.8-8.0 ppm (d, 1H): Proton at C5.

    • ~2.5 ppm (s, 3H): Methyl protons at C3.

    • A broad singlet corresponding to the N⁺-H proton may also be visible, often further downfield.

¹³C NMR Spectroscopy (Expected):

  • Aromatic Carbons: Expected in the ~125-155 ppm range. The carbon bearing the chlorine (C4) and the carbons adjacent to the nitrogen (C2, C6) will be significantly affected.

  • Methyl Carbon: Expected in the ~15-20 ppm range.

Infrared (IR) Spectroscopy (Expected):

  • N-H stretch (pyridinium): A broad band in the 2400-3200 cm⁻¹ region.

  • C=C and C=N stretches: Sharp peaks in the 1400-1650 cm⁻¹ region, characteristic of the aromatic ring.

  • C-Cl stretch: Typically found in the 1000-1100 cm⁻¹ region for aryl chlorides.

Mass Spectrometry (MS):

  • Methodology: Electrospray Ionization (ESI) in positive mode is ideal.

  • Expected M⁺ Peak: The analysis will detect the freebase. The molecular ion peak [M+H]⁺ for C₆H₆ClN would be observed at m/z ≈ 128.02, showing a characteristic isotopic pattern (M+2 peak at ~33% intensity) due to the presence of the chlorine atom.

Synthesis and Purification Workflow

The synthesis of this compound is most efficiently achieved from its corresponding N-oxide, a common strategy in pyridine chemistry to activate the 4-position for chlorination.

Recommended Synthesis Protocol

This two-step protocol is designed for reliability and scalability, starting from the commercially available 3-methylpyridine (3-picoline).

Step 1: Oxidation to 3-Methylpyridine N-oxide

  • Rationale: The N-oxidation step is crucial. It electronically activates the C4 position, making it susceptible to nucleophilic attack by a chloride source in the subsequent step.

  • Procedure:

    • To a solution of 3-methylpyridine (1.0 eq) in glacial acetic acid, add hydrogen peroxide (30% aq., ~1.5 eq) dropwise at room temperature.

    • Heat the mixture to 70-80 °C and maintain for 4-6 hours, monitoring by TLC.

    • After cooling, carefully destroy excess peroxide with sodium metabisulfite.

    • Basify the solution with a strong base (e.g., NaOH) and extract the N-oxide product with dichloromethane.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-Methylpyridine N-oxide.

Step 2: Chlorination and Salt Formation

  • Rationale: Phosphorus oxychloride (POCl₃) is a highly effective and widely used reagent for converting pyridine N-oxides to 4-chloropyridines. The reaction proceeds via an initial addition of the N-oxide oxygen to the phosphorus center, followed by intramolecular chloride delivery to the C4 position.

  • Procedure:

    • Under an inert atmosphere (N₂), add 3-Methylpyridine N-oxide (1.0 eq) portion-wise to an excess of phosphorus oxychloride (POCl₃, ~4-5 eq) at 0 °C.

    • Allow the mixture to warm to room temperature, then heat to reflux (~110 °C) for 2-3 hours.

    • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

    • Neutralize the acidic solution with a solid base like sodium carbonate or by careful addition of aqueous NaOH until pH > 8.

    • Extract the freebase (4-Chloro-3-methylpyridine) with ethyl acetate or dichloromethane.

    • Combine the organic extracts, dry over MgSO₄, and filter.

    • To the filtrate, add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Chlorination & Salt Formation Start 3-Methylpyridine Oxidation 3-Methylpyridine N-oxide Start->Oxidation H₂O₂ / Acetic Acid Chlorination 4-Chloro-3-methylpyridine (Freebase) Oxidation->Chlorination 1. POCl₃, Reflux 2. Aqueous Workup Salt 4-Chloro-3-methylpyridine HCl (Final Product) Chlorination->Salt HCl (Ether) SuzukiCycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(Cl)L₂ Ar-Pd(II)(Cl)L₂ Pd(0)L₂->Ar-Pd(II)(Cl)L₂ Oxidative Addition (4-Cl-3-Me-Py) Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(Cl)L₂->Ar-Pd(II)(Ar')L₂ Transmetalation (Ar'-B(OH)₂, Base) Ar-Pd(II)(Ar')L₂->Pd(0)L₂ Reductive Elimination Product Product Ar-Pd(II)(Ar')L₂->Product Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

B. Buchwald-Hartwig Amination

  • Application: Formation of a C-N bond with a primary or secondary amine.

  • Mechanism: The cycle is analogous to the Suzuki coupling, but the transmetalation step is replaced by the formation of a palladium-amido complex via deprotonation of the amine by a strong, non-nucleophilic base (e.g., NaOtBu). [5][6]* Expert Insight: This reaction is highly sensitive to the choice of ligand and base. Sterically hindered biarylphosphine ligands are essential for promoting the reductive elimination step, which is often rate-limiting. [5]

Nucleophilic Aromatic Substitution (SₙAr)
  • Application: Direct displacement of the chloride with strong nucleophiles (e.g., alkoxides, thiolates, amines).

  • Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitrogen atom stabilizes the negatively charged intermediate (Meisenheimer complex), particularly when the attack occurs at the C2 or C4 positions. [7]* Expert Insight: The SₙAr reaction is highly regioselective. The C4-position is significantly more activated towards nucleophilic attack than the C3 or C5 positions due to the ability of the pyridine nitrogen to stabilize the intermediate via resonance. This reaction often requires elevated temperatures but avoids the need for expensive metal catalysts.

Caption: General mechanism for SₙAr on 4-chloropyridine.

Applications in Drug Discovery and Development

Substituted chloropyridines are ubiquitous intermediates in the pharmaceutical industry. Their ability to undergo a wide range of coupling and substitution reactions makes them ideal scaffolds for building complex active pharmaceutical ingredients (APIs).

Case Study: Nevirapine Synthesis Analogue The synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor for HIV-1 treatment, provides a compelling example of the utility of this compound class. A key intermediate in Nevirapine synthesis is 2-Chloro-3-amino-4-methylpyridine . [8]This molecule, a close analogue of our topic compound, undergoes a crucial condensation reaction to build the core tricyclic diazepine system of the final drug.

The synthetic utility of this compound is directly analogous. It can be used to introduce the 3-methyl-pyridin-4-yl moiety into a target molecule via the reactions described above. For instance, a Suzuki coupling could link it to another aromatic system, or a Buchwald-Hartwig amination could connect it to a core amine, building molecular complexity in a controlled and efficient manner.

DrugSynthesis cluster_intermediates Key Intermediates cluster_product Final API Chloropyridine 2-Chloro-3-amino- 4-methylpyridine Nevirapine Nevirapine Chloropyridine->Nevirapine Chloropyridine->Nevirapine Condensation OtherFragment Cyclizing Partner OtherFragment->Nevirapine

Caption: Use of a chloromethylpyridine in Nevirapine synthesis.

Safe Handling, Storage, and Disposal

Adherence to safety protocols is paramount when handling any chemical reagent.

  • Hazard Identification: this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [1][4]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. [4] * Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat. [4] * Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust formation is likely, a NIOSH/MSHA-approved respirator is recommended.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [4]The hydrochloride salt is hygroscopic and should be protected from moisture.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16217655, this compound.
  • Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2- and 4-Chloropyridines. Angewandte Chemie International Edition, 46(29), 5359–5363. (Note: This is a representative authoritative article on the topic, URL not provided in search results.)
  • SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Google Patents. (n.d.). WO2010017387A2 - Lapatinib intermediates.
  • Google Patents. (n.d.). CN100460394C - A kind of preparation method of 3-amino-4-picoline.
  • Google Patents. (n.d.). CN112538073A - Preparation method of pazopanib intermediate.
  • Nguyen, V. H., et al. (2021). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molecules, 26(16), 4965.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • apicule. (n.d.). 4-Chloro-N-methylpicolinamide (CAS No: 220000-87-3) API Intermediate Manufacturers.
  • Google Patents. (n.d.). WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts.
  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • Google Patents. (n.d.). WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride.
  • ResearchGate. (2021). A Novel Practical Synthesis of Pazopanib: An Anticancer Drug.
  • Thermo Fisher Scientific. (n.d.). This compound, 97%.
  • Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine.

Sources

An In-depth Technical Guide to 4-Chloro-3-methylpyridine hydrochloride (CAS: 19524-08-4)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-3-methylpyridine hydrochloride, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, reactivity, and applications, grounding its claims in established scientific literature.

Introduction: A Versatile Pyridine Intermediate

This compound is a substituted pyridine derivative that has garnered significant interest in the pharmaceutical industry. Its utility stems from the strategic placement of a chloro group at the 4-position, rendering it susceptible to nucleophilic aromatic substitution (SNAr), and a methyl group at the 3-position, which influences its electronic properties and provides a point for further structural modification. The hydrochloride salt form enhances its stability and handling characteristics as a solid.

This guide will explore the fundamental chemical properties, a validated synthetic route, the nuanced reactivity profile, and its role in the synthesis of bioactive molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective use in synthesis and process development. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 19524-08-4[1]
Molecular Formula C₆H₇Cl₂N[1]
Molecular Weight 164.03 g/mol [1]
Appearance White to cream powder[2]
Melting Point 165-169 °C (lit.)[3]
IUPAC Name 4-chloro-3-methylpyridine;hydrochloride[1]
SMILES Cl.CC1=C(Cl)C=CN=C1[2]
InChI Key WPIUSHWGBZMBHZ-UHFFFAOYSA-N[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from the readily available 3-methylpyridine (3-picoline). The following protocol is a well-established and reliable method.

Synthetic Pathway Overview

The overall synthetic strategy involves three key transformations:

  • N-Oxidation: Conversion of 3-methylpyridine to its corresponding N-oxide. This step is crucial as it activates the pyridine ring for subsequent electrophilic nitration.

  • Nitration: Introduction of a nitro group at the 4-position of the N-oxide. The N-oxide group directs the electrophilic nitration to the 4-position.

  • Chlorination and Deoxygenation: Replacement of the nitro group with a chloro group and removal of the N-oxide functionality. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The final product is then isolated as its hydrochloride salt.

Synthesis_Pathway Start 3-Methylpyridine Step1 N-Oxidation (e.g., H₂O₂, Acetic Acid) Start->Step1 Intermediate1 3-Methylpyridine-N-oxide Step1->Intermediate1 Step2 Nitration (e.g., H₂SO₄, HNO₃) Intermediate1->Step2 Intermediate2 3-Methyl-4-nitropyridine-N-oxide Step2->Intermediate2 Step3 Chlorination/Deoxygenation (e.g., POCl₃) Intermediate2->Step3 Product 4-Chloro-3-methylpyridine Step3->Product Final_Step HCl addition Product->Final_Step Final_Product 4-Chloro-3-methylpyridine hydrochloride Final_Step->Final_Product

Figure 1: Synthetic pathway for this compound.
Detailed Experimental Protocol

Step 1: Synthesis of 3-Methylpyridine-N-oxide

Causality: The N-oxidation is a critical first step to activate the pyridine ring for electrophilic substitution. The lone pair of electrons on the nitrogen atom is oxidized, which deactivates the ring towards electrophilic attack but also provides a handle for directing substituents.

  • To a stirred solution of 3-methylpyridine (1.0 eq) in glacial acetic acid, slowly add hydrogen peroxide (30% aqueous solution, 1.2 eq) at room temperature.

  • Heat the reaction mixture to 70-80 °C and maintain for 24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the excess acetic acid and water under reduced pressure.

  • The crude product can be purified by distillation under vacuum to yield 3-methylpyridine-N-oxide.

Step 2: Synthesis of 3-Methyl-4-nitropyridine-N-oxide

Causality: The N-oxide directs the incoming electrophile (nitronium ion) to the 4-position. The electron-donating character of the N-oxide group at the para position stabilizes the intermediate of the electrophilic attack.

  • To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, slowly add 3-methylpyridine-N-oxide (1.0 eq).

  • Allow the reaction mixture to warm to room temperature and then heat to 90 °C for 2 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate) until a precipitate forms.

  • Filter the solid, wash with cold water, and dry to obtain 3-methyl-4-nitropyridine-N-oxide.

Step 3: Synthesis of 4-Chloro-3-methylpyridine and its Hydrochloride Salt

Causality: Phosphorus oxychloride serves as both a chlorinating agent and a deoxygenating agent. It reacts with the N-oxide to form a good leaving group, which is then displaced by a chloride ion, followed by the elimination of a phosphate species to yield the final product.

  • To a flask containing 3-methyl-4-nitropyridine-N-oxide (1.0 eq), add phosphorus oxychloride (5-10 eq) at room temperature.

  • Heat the reaction mixture to reflux (around 110 °C) for 2-3 hours.

  • Cool the mixture and carefully quench the excess phosphorus oxychloride by slowly adding the mixture to crushed ice.

  • Make the solution basic by adding a strong base (e.g., NaOH or K₂CO₃) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 4-chloro-3-methylpyridine.

  • Dissolve the crude product in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent, to precipitate the hydrochloride salt.

  • Filter the solid, wash with a non-polar solvent (e.g., hexane), and dry under vacuum to yield this compound.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the susceptibility of the 4-position to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is more pronounced at the 2- and 4-positions, making them susceptible to nucleophilic attack. The presence of a good leaving group, such as a chloride ion, at the 4-position further facilitates this reaction.[4][5]

The mechanism of SNAr on 4-chloropyridines generally proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]

SNAr_Mechanism Reactant 4-Chloro-3-methylpyridine + Nu⁻ Step1 Nucleophilic Attack Reactant->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized) Step1->Intermediate Step2 Loss of Leaving Group Intermediate->Step2 Product 4-Substituted-3-methylpyridine + Cl⁻ Step2->Product

Figure 2: Generalized mechanism of SNAr on 4-Chloro-3-methylpyridine.

The rate of this reaction is influenced by:

  • The Nucleophile: Stronger nucleophiles react faster. Common nucleophiles include amines, alkoxides, and thiolates.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred as they can solvate the cation of the nucleophile, increasing its nucleophilicity.

  • Temperature: Higher temperatures generally increase the reaction rate.

  • Substituents on the Pyridine Ring: The methyl group at the 3-position has a mild electron-donating effect, which can slightly decrease the reactivity towards nucleophilic attack compared to unsubstituted 4-chloropyridine. However, this effect is generally outweighed by the strong activation provided by the ring nitrogen.

Applications in Drug Development

This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its ability to undergo SNAr reactions allows for the facile introduction of diverse functionalities at the 4-position of the pyridine ring, a common scaffold in many drug molecules.

While a comprehensive list of all drugs synthesized from this specific intermediate is beyond the scope of this guide, its utility is exemplified in the synthesis of kinase inhibitors and other targeted therapies. For instance, substituted pyridines are core components of numerous tyrosine kinase inhibitors (TKIs), where the pyridine nitrogen can act as a key hydrogen bond acceptor in the ATP-binding pocket of the target kinase.

One notable example is the use of related substituted chloropyridines in the synthesis of the anti-cancer drug Nevirapine , a non-nucleoside reverse transcriptase inhibitor.[6] The synthesis of Nevirapine involves the coupling of a substituted aminopyridine with another heterocyclic system, highlighting the importance of functionalized pyridine intermediates.[6]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected 1H and 13C NMR spectral data for this compound are detailed below.

1H NMR (in a suitable deuterated solvent, e.g., DMSO-d₆):

  • Aromatic Protons: Two distinct signals in the aromatic region (typically δ 7.5-9.0 ppm), corresponding to the protons at the 2- and 5-positions of the pyridine ring. These will likely appear as doublets due to coupling with each other. The proton at the 2-position, being adjacent to the protonated nitrogen, is expected to be deshielded and appear at a higher chemical shift.

  • Methyl Protons: A singlet in the aliphatic region (typically δ 2.0-2.5 ppm), corresponding to the three protons of the methyl group.

  • N-H Proton: A broad singlet at a higher chemical shift (often > δ 10 ppm) corresponding to the proton on the nitrogen atom of the pyridinium ion. The exact chemical shift can be highly dependent on the solvent and concentration.

13C NMR (in a suitable deuterated solvent, e.g., DMSO-d₆):

  • Aromatic Carbons: Five distinct signals in the aromatic region (typically δ 120-160 ppm). The carbon bearing the chlorine atom (C4) and the carbons adjacent to the nitrogen (C2 and C6) will have characteristic chemical shifts.

  • Methyl Carbon: A signal in the aliphatic region (typically δ 15-25 ppm).

Other Analytical Techniques
  • Infrared (IR) Spectroscopy: Will show characteristic absorptions for C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic ring, and C-Cl stretching.

  • Mass Spectrometry (MS): The mass spectrum of the free base (4-chloro-3-methylpyridine) would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, indicative of the presence of a single chlorine atom.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

Safety and Handling

This compound is classified as a hazardous substance. It is important to consult the Safety Data Sheet (SDS) before handling.[7]

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

  • Precautions: Handle in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid breathing dust.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a versatile and valuable intermediate for organic synthesis, particularly in the field of drug discovery and development. Its well-defined reactivity, centered around nucleophilic aromatic substitution at the 4-position, allows for the controlled and efficient introduction of a wide range of functional groups. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in the laboratory and in process development.

References

[8] A kinetic study on the Cu(0)-catalyzed Ullmann SArN-type C-O coupling of potassium phenolate and 4-chloropyridine. Industrial & Engineering Chemistry Research, 52(51), 18206-18214. [9] Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class, Chapter 48. [10] Synthetic method of 4-(chloromethyl)pyridine hydrochloride. CN105085378A. [11] FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing orbital symmetry effects in the substrate (LUMO versus LUMO+1) and transition states (HOMO contributions from ortho and para sites). ResearchGate. [12] this compound(19524-08-4) 1H NMR spectrum. ChemicalBook. [13] Comparative Reactivity Analysis: 4-Amino-3-chloropyridine N-oxide and Other Halopyridines in Nucleophilic Aromatic Substitution. Benchchem. [14] Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013). SciSpace. [3] 4-Chloro-3-methylpyridine 97 19524-08-4. Sigma-Aldrich. [15] A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science, 13(42), 12586-12595. [16] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. [4] Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. - Filo. [17] Pyridine Derivatives in Focus: The Significance of 4-Chloro-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD.. [5] How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. [1] this compound. PubChem. [18] Method for synthesizing 4-chloro-pyridine. Eureka | Patsnap. [19] 4-Chloro-3-nitropyridine: A Vital Intermediate in Pharmaceutical Synthesis. Pharmaffiliates. [20] Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [21] Buy this compound from Conier Chem&Pharma Limited. ECHEMI. [22] Synthesis of 4-chloro-3-methoxy-2-methylpyridine. PrepChem.com. [6] The synthesis method of 3-Amino-2-chloro-4-methylpyridine. ChemicalBook. [23] Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Google Patents. [24] 4-Chloro-3-methylpyridine. ChemicalBook. [25] Journal of Medicinal Chemistry Vol. 59 No. 10. ACS Publications. [26] US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Google Patents. [27] 4-chloro-2-(chloromethyl)-3-methylpyridine hydrochloride. Opulent Pharma. [28] 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 1H NMR spectrum. ChemicalBook. [29] US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents. [2] this compound, 97%, Thermo Scientific Chemicals 1 g. Thermo Fisher Scientific. [30] Journal of Medicinal Chemistry Vol. 59 No. 3. ACS Publications. [31] Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [32] Journal of Medicinal Chemistry Vol. 65 No. 3. ACS Publications. [33] Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Royal Society of Chemistry. [34] Journal of Medicinal Chemistry Vol. 44 No. 13. ACS Publications. [35] WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Google Patents. [7] this compound SDS, 19524-08-4 Safety Data Sheets. ECHEMI. [36] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - Supporting Information. The Royal Society of Chemistry. [37] Organic Process Research & Development Vol. 12 No. 3. ACS Publications. [38] Organic Process Research & Development Vol. 12 No. 6. ACS Publications. [39] Organic Process Research & Development Vol. 3 No. 3. ACS Publications. [40] Organic Process Research & Development Vol. 28 No. 7. ACS Publications. 4-Chloro-3-methoxy-2-methylpyridine synthesis. Sigma-Aldrich. [41] A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [42] Carbon Isosteres of the 4-Aminopyridine Substructure of Chloroquine: Effects on pKa, Hematin Binding, Inhibition of Hemozoin Formation, and Parasite Growth. Journal of Medicinal Chemistry.

Sources

An In-Depth Technical Guide to 4-Chloro-3-methylpyridine Hydrochloride: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-chloro-3-methylpyridine hydrochloride (CAS No: 19524-08-4), a key heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its molecular structure, explore its chemical reactivity, provide detailed synthetic protocols, and discuss its applications, particularly in the context of drug discovery. This document is designed to be a practical resource, grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of a Substituted Pyridine

This compound belongs to the class of halopyridines, which are foundational scaffolds in the synthesis of a wide array of functional molecules.[1] The pyridine ring is a common motif in many biologically active compounds. The presence of a chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, a cornerstone of modern synthetic chemistry. Its hydrochloride salt form enhances stability and solubility in certain solvent systems, making it a convenient precursor for various chemical transformations.

The strategic placement of the methyl group at the 3-position introduces steric and electronic modifications to the pyridine ring, influencing its reactivity and the conformational preferences of its derivatives. Understanding the interplay of these structural features is paramount for its effective utilization in targeted synthesis.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure of this compound is essential for predicting its reactivity and behavior in different chemical environments.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 19524-08-4[2]
Molecular Formula C₆H₇Cl₂N[2]
Molecular Weight 164.03 g/mol [2]
Appearance White to cream powder[3]
Melting Point 165-169 °C (lit.)
Boiling Point 76 °C[4]
Flash Point 86.2 °C[4]
SMILES Cl.CC1=C(Cl)C=CN=C1[3]
InChI Key WPIUSHWGBZMBHZ-UHFFFAOYSA-N[2]
Structural Elucidation: A Spectroscopic Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl group protons. The protonation of the pyridine nitrogen will lead to a downfield shift of the ring protons compared to the free base. The relative positions and splitting patterns of the aromatic protons will be indicative of their substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atoms attached to the chlorine and nitrogen atoms will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy:

The IR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include C-H stretching from the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the pyridine ring, and C-Cl stretching.

Mass Spectrometry (MS):

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the free base (4-chloro-3-methylpyridine) is typically observed. The fragmentation pattern will be influenced by the stability of the pyridine ring and the nature of the substituents. Common fragmentation pathways for related compounds involve the loss of the chlorine atom or the methyl group.[5]

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, which is further enhanced by the presence of the electron-withdrawing chlorine atom and the protonated nitrogen.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position is susceptible to displacement by a variety of nucleophiles. This reaction typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The general workflow for such a reaction is depicted below.

Caption: General workflow for nucleophilic substitution reactions.

A base is typically required in these reactions to neutralize the hydrochloride and deprotonate the nucleophile if necessary.[6] The choice of solvent, temperature, and base is crucial for optimizing the reaction yield and minimizing side reactions.

Synthesis of this compound: A Practical Protocol

While several methods exist for the synthesis of chloropyridines, a common approach involves the chlorination of the corresponding hydroxypyridine or the direct chlorination of the parent pyridine.[4][7][8] Below is a representative, generalized protocol that can be adapted for the synthesis of this compound. Note: This is a generalized procedure and should be optimized for specific laboratory conditions.

Materials and Reagents
  • 3-methyl-4-hydroxypyridine

  • Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)

  • Appropriate solvent (e.g., toluene, chloroform)

  • Hydrochloric acid (HCl) solution (e.g., in isopropanol or diethyl ether)

  • Sodium bicarbonate or other suitable base for neutralization

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Step-by-Step Experimental Protocol
  • Chlorination: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend or dissolve 3-methyl-4-hydroxypyridine in an appropriate solvent.

  • Slowly add the chlorinating agent (e.g., phosphorus oxychloride) to the reaction mixture at a controlled temperature (often starting at 0 °C and then warming).

  • Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench any remaining chlorinating agent by slowly adding it to ice-water.

  • Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the crude 4-chloro-3-methylpyridine free base.

  • Salt Formation: Dissolve the crude free base in a suitable solvent (e.g., diethyl ether or isopropanol).

  • Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or diethyl ether) with stirring.

  • The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

The following diagram illustrates the key steps in the synthesis.

synthesis_workflow A 3-methyl-4-hydroxypyridine B Chlorination (e.g., POCl₃) A->B C 4-chloro-3-methylpyridine (Free Base) B->C D Work-up & Purification C->D E Salt Formation (HCl) D->E F 4-Chloro-3-methylpyridine Hydrochloride E->F

Caption: Simplified synthetic workflow for 4-chloro-3-methylpyridine HCl.

Applications in Drug Discovery and Development

The utility of this compound as a synthetic intermediate is well-established in the pharmaceutical industry. Its ability to undergo nucleophilic substitution allows for the introduction of diverse functionalities, which is a key strategy in the generation of compound libraries for high-throughput screening and lead optimization.

While specific, publicly disclosed examples directly utilizing this compound can be found within the patent literature, the broader class of substituted chloropyridines are known precursors to a variety of therapeutic agents, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For instance, the pyrimidine-pyridine core is a key feature in several kinase inhibitors, and intermediates like this compound are valuable for accessing analogues of drugs like Imatinib.[9]

Safety and Handling

This compound is classified as an irritant.[2] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][8]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • First Aid:

    • Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4]

    • Skin: In case of contact, wash off immediately with plenty of soap and water.[4]

    • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[8]

    • Ingestion: If swallowed, rinse mouth with water and seek medical attention.[4]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its well-defined reactivity, centered around nucleophilic aromatic substitution, allows for the controlled introduction of a wide range of chemical functionalities. A thorough understanding of its molecular structure, reactivity, and safe handling practices, as outlined in this guide, is crucial for its effective application in the laboratory. As the demand for novel and diverse chemical entities continues to grow, the importance of such fundamental building blocks in the synthetic chemist's toolbox cannot be overstated.

References

  • PubChem. This compound. [Link]
  • PubChem. 4-Chloro-3-methoxy-2-methylpyridine. [Link]
  • Google Patents. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • SciSpace. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013). [Link]
  • Google Patents.
  • ResearchGate. Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry | Request PDF. [Link]
  • Google Patents.
  • ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution | Request PDF. [Link]
  • NA ZAIDI, JM AL-KATTI AND FH SAEED. Mass Spectra of some substituted 2-Chloro-pyridones. [Link]
  • IUCr Journals. Crystal structures of three 4-methylpiperidinium salts (one as three polymorphs) with tetra- halogenidoaurate(III), halide and (in one case)
  • Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • PubMed. Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. [Link]
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
  • International Journal of Materials and Chemistry. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
  • MDPI.
  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]
  • DSpace@MIT.
  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]
  • PubMed Central.
  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. [Link]
  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
  • ResearchGate. (PDF) Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene. [Link]
  • PrepChem.com. Synthesis of 4-chloro-3-methoxy-2-methylpyridine. [Link]

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An In-depth Technical Guide to the Physical Properties of 4-Chloro-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical properties of 4-Chloro-3-methylpyridine hydrochloride (CAS No. 19524-08-4), a key intermediate in pharmaceutical synthesis. Understanding these properties is fundamental for its effective handling, characterization, and application in research and development. This document moves beyond a simple listing of data points to offer insights into the causality behind experimental choices and to provide robust, self-validating protocols for property determination.

Introduction

This compound is a heterocyclic organic compound that serves as a versatile building block in the synthesis of various pharmaceutical agents. Its structure, featuring a substituted pyridine ring, makes it a valuable precursor for creating complex molecules with desired biological activities. Accurate knowledge of its physical properties is paramount for process optimization, formulation development, and ensuring the quality and purity of final products. This guide is designed to be a practical resource for scientists, providing both established data and the methodologies to verify these properties in a laboratory setting.

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior in different environments and are crucial for its application. The properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₇Cl₂N[1][2]
Molecular Weight 164.03 g/mol [1][3]
Appearance White to cream powder[4]
Melting Point 165-169 °C (literature)[3]
Boiling Point Not applicable (decomposes)
Solubility Data not readily available. See Section 4 for a detailed determination protocol.
CAS Number 19524-08-4[3]

Experimental Protocol: Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity. For a pure substance, the melting range is typically narrow. The following protocol outlines a standard and reliable method for determining the melting point of this compound using a capillary melting point apparatus.

Principle

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. This is observed as the temperature range from the first appearance of liquid to the complete liquefaction of the solid. Impurities typically depress and broaden the melting point range.

Materials and Equipment
  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

  • Spatula

Step-by-Step Procedure
  • Sample Preparation:

    • Place a small amount of this compound into a clean, dry mortar.

    • Gently grind the sample to a fine powder using the pestle. This ensures uniform packing and heat transfer.

  • Capillary Tube Packing:

    • Press the open end of a capillary tube into the powdered sample until a small amount of the solid is collected.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom.

    • The packed sample height should be approximately 2-3 mm.

  • Melting Point Measurement:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate initially to quickly approach the expected melting point (around 150 °C).

    • Once the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the entire sample has turned into a clear liquid (T2).

    • The melting point range is reported as T1 - T2.

  • Confirmation:

    • It is good practice to perform at least two measurements to ensure reproducibility.

Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Grind Grind Sample Pack Pack Capillary Tube Grind->Pack Insert Insert into Apparatus Pack->Insert Heat Heat (Rapid then Slow) Insert->Heat Observe Observe & Record T1, T2 Heat->Observe Report Report Observe->Report Report Melting Range

Caption: Workflow for Melting Point Determination.

Experimental Protocol: Solubility Assessment

Determining the solubility of this compound in various solvents is essential for its use in synthesis, purification, and formulation. This protocol provides a systematic approach to assess its qualitative solubility.

Principle

Solubility is the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent, as well as on temperature and pressure. The principle of "like dissolves like" is a useful guideline, where polar solutes tend to dissolve in polar solvents and nonpolar solutes in nonpolar solvents.

Materials and Equipment
  • This compound sample

  • Test tubes and rack

  • Vortex mixer

  • Graduated cylinders or pipettes

  • Spatula

  • A selection of solvents:

    • Water (polar, protic)

    • Methanol (polar, protic)

    • Ethanol (polar, protic)

    • Acetone (polar, aprotic)

    • Dichloromethane (nonpolar)

    • Toluene (nonpolar)

Step-by-Step Procedure
  • Sample Preparation:

    • Weigh approximately 10 mg of this compound and place it into a clean, dry test tube.

  • Solvent Addition:

    • Add 1 mL of the chosen solvent to the test tube.

  • Mixing:

    • Vortex the mixture for 30-60 seconds to ensure thorough mixing and facilitate dissolution.

  • Observation:

    • Visually inspect the solution against a contrasting background.

    • Classify the solubility based on the following criteria:

      • Freely Soluble: No solid particles are visible.

      • Sparingly Soluble: A significant portion of the solid has dissolved, but some particles remain.

      • Slightly Soluble: Only a small amount of the solid appears to have dissolved.

      • Insoluble: The solid remains largely undissolved.

  • Systematic Testing:

    • Repeat the procedure for each solvent to build a comprehensive solubility profile.

Logical Flow for Solubility Testing

SolubilityTesting Start Start with 10 mg of Sample AddSolvent Add 1 mL of Solvent Start->AddSolvent Vortex Vortex for 30-60s AddSolvent->Vortex Observe Observe for Dissolution Vortex->Observe Result Result Observe->Result Completely Dissolved? FreelySoluble Record: Freely Soluble Result->FreelySoluble Yes PartiallyDissolved Partially Dissolved? Result->PartiallyDissolved No SparinglySlightlySoluble Record: Sparingly/Slightly Soluble PartiallyDissolved->SparinglySlightlySoluble Yes Insoluble Record: Insoluble PartiallyDissolved->Insoluble No

Caption: Logical Flow for Qualitative Solubility Assessment.

Spectroscopic Data Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information on the number of different types of protons and their neighboring environments, while ¹³C NMR provides information on the different types of carbon atoms.

  • Expected ¹H NMR Features: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the methyl group protons. The integration of these signals should correspond to the number of protons. The chemical shifts and coupling patterns will be characteristic of the substituted pyridine ring.

  • Expected ¹³C NMR Features: The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the methyl carbon and the carbons of the pyridine ring. The chemical shifts will be influenced by the electronegativity of the chlorine and nitrogen atoms.

  • Acquisition: To obtain NMR spectra, the sample should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and analyzed using a high-resolution NMR spectrometer.

Infrared (IR) Spectroscopy
  • Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a powerful tool for identifying functional groups.

  • Expected IR Features: The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching and bending, C=C and C=N stretching of the aromatic ring, and C-Cl stretching. The presence of the hydrochloride salt may also influence the spectrum, particularly in the N-H stretching region if the pyridine nitrogen is protonated.

  • Acquisition: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically by preparing a KBr pellet of the solid sample or using an Attenuated Total Reflectance (ATR) accessory.

Safety and Handling

This compound is classified as an irritant.[5] It is important to handle this compound with appropriate safety precautions in a well-ventilated area.

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and a lab coat.

    • Avoid breathing dust.

    • In case of contact with skin or eyes, rinse immediately with plenty of water.

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Conclusion

This technical guide provides a detailed overview of the key physical properties of this compound and the experimental methodologies for their determination. By combining established data with practical, field-proven protocols, this document serves as a valuable resource for researchers, scientists, and drug development professionals. Adherence to these methodologies will ensure the accurate characterization and safe handling of this important pharmaceutical intermediate, ultimately contributing to the integrity and success of research and development endeavors.

References

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An In-depth Technical Guide to the Solubility Profile of 4-Chloro-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-3-methylpyridine hydrochloride, with a primary focus on the methodologies for determining its solubility, a critical parameter for researchers, scientists, and professionals in drug development. While specific solubility data for this compound is not extensively published, this document furnishes the foundational knowledge and detailed experimental protocols required to generate reliable and reproducible solubility profiles.

Compound Overview: Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount before undertaking any experimental solubility assessment. These properties influence the choice of solvent systems, analytical techniques, and experimental conditions.

This compound (CAS No: 19524-08-4) is a substituted pyridine derivative.[1][2] Its hydrochloride salt form suggests a higher affinity for polar solvents compared to its free base. Key physicochemical data are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₇Cl₂N[1][3]
Molecular Weight 164.03 g/mol [2][3]
Melting Point 165-169 °C (lit.)[1][2]
Appearance White to cream powder[4]
InChI Key WPIUSHWGBZMBHZ-UHFFFAOYSA-N[3]
CAS Number 19524-08-4[1][2][3]

The Critical Role of Solubility in Research and Development

Solubility is a fundamental determinant of a compound's behavior in both in vitro and in vivo systems. For drug development professionals, poor aqueous solubility can lead to low bioavailability, hindering the therapeutic potential of a promising active pharmaceutical ingredient (API). In chemical research, solubility dictates the feasibility of reaction conditions, purification strategies, and formulation development. Therefore, the accurate determination of a compound's solubility in various solvents is a cornerstone of successful scientific investigation.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The saturation shake-flask method is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility.[5] This method is based on achieving a saturated solution in the presence of an excess of the solid compound, followed by the separation and analysis of the liquid phase.

Causality Behind Experimental Choices

The rationale for the shake-flask method is to ensure that the solvent is fully saturated with the solute, and that this equilibrium is maintained. The extended incubation period with agitation allows for the dissolution process to reach a steady state, reflecting the true thermodynamic solubility at a given temperature. The subsequent separation of the solid and liquid phases is critical to prevent contamination of the sample for analysis.

Step-by-Step Protocol for the Shake-Flask Method
  • Preparation of Solvent Systems: Prepare a range of relevant solvents. For a comprehensive profile, this should include purified water, buffered aqueous solutions at various pH values (e.g., pH 2, 5, 7.4, and 9), and common organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

  • Addition of Excess Compound: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent system. The presence of undissolved solid is essential to ensure saturation.[6]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of the excess solid. Carefully separate the supernatant from the solid material. This can be achieved by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE).[7]

  • Quantification of Solute: Accurately determine the concentration of this compound in the clear filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly sensitive and specific method for this purpose.[6][7]

    • Analytical Method Development: Develop a validated HPLC method with a suitable column, mobile phase, and detection wavelength for this compound.

    • Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations to generate a calibration curve.[8]

    • Sample Analysis: Analyze the filtered supernatant from the solubility experiment and determine the concentration using the calibration curve.

  • Data Reporting: Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solvents Prepare Solvents add_compound Add Excess Compound prep_solvents->add_compound Known Volume agitate Agitate at Constant Temp add_compound->agitate Sealed Vials separate Separate Phases (Centrifuge/Filter) agitate->separate Equilibrated Mixture quantify Quantify Solute (e.g., HPLC) separate->quantify Clear Supernatant report Report Solubility quantify->report Concentration Data

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Advanced Method: Potentiometric Titration for pKa and Solubility Determination

For ionizable compounds like this compound, potentiometric titration offers a sophisticated method to determine not only the intrinsic solubility but also the pKa of the compound.[9] This technique is particularly valuable in drug development for understanding pH-dependent solubility profiles.[9]

Theoretical Basis

Potentiometric titration involves monitoring the change in pH of a solution as a titrant is added.[10] For a sparingly soluble weak base hydrochloride salt, the titration with a strong base can be used to determine the pKa of the conjugate acid and the intrinsic solubility of the free base. The appearance of a precipitate during the titration provides the data needed to calculate the solubility product constant (Ksp).[11][12][13]

Experimental Workflow Overview
  • Instrument Setup: Utilize a calibrated pH meter with a suitable electrode and an automated titrator for precise titrant delivery.

  • Sample Preparation: Prepare a solution of this compound of a known concentration in water or a co-solvent system.

  • Titration: Titrate the sample with a standardized solution of a strong base (e.g., NaOH) while continuously recording the pH and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant to obtain a titration curve. The inflection point of the curve can be used to determine the pKa. The point at which precipitation occurs, identifiable by a change in the titration curve's shape, allows for the calculation of the intrinsic solubility.

Potentiometric_Titration_Workflow cluster_setup Setup cluster_execution Execution cluster_analysis Data Analysis instrument_setup Calibrated pH Meter & Autotitrator prepare_sample Prepare Analyte Solution instrument_setup->prepare_sample titrate Titrate with Standardized Base prepare_sample->titrate record_data Record pH vs. Titrant Volume titrate->record_data plot_curve Plot Titration Curve record_data->plot_curve determine_params Determine pKa and Solubility plot_curve->determine_params

Caption: Generalized Workflow for Potentiometric Solubility Determination.

Safety and Handling Precautions

This compound is classified as a hazardous substance. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[1]

Conclusion

The determination of the solubility of this compound is a critical step in its application in research and development. While readily available public data is sparse, this guide provides the necessary theoretical background and detailed, actionable protocols for researchers to generate high-quality, reliable solubility data. The choice between the robust shake-flask method and the more data-rich potentiometric titration will depend on the specific requirements of the research, including the need for pKa and pH-dependent solubility information. Adherence to these scientifically sound methodologies will ensure the generation of trustworthy and reproducible results.

References

  • PubChem. This compound | C6H7Cl2N | CID 16217655.
  • Krieg, J., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry.
  • Goode, S. R., & Grabowski, L. E. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Journal of Chemical Education.
  • USP. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]
  • Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
  • PubChem. 4-(Chloromethyl)-3-methylpyridine hydrochloride | C7H9Cl2N | CID 121237799.
  • Vaidya, A. Potentiometry. [Link]
  • ResearchGate.
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  • PubChem. 4-Chloropyridine hydrochloride | C5H5Cl2N | CID 81852.

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Introduction to 4-Chloro-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Melting Point of 4-Chloro-3-methylpyridine Hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed exploration of the physicochemical properties of this compound, with a core focus on its melting point—a critical parameter for identity and purity assessment. The methodologies and insights presented herein are grounded in established laboratory practices to ensure scientific integrity and reproducibility.

This compound (CAS No: 19524-08-4) is a substituted pyridine derivative that serves as a key building block in organic synthesis.[1][2] Its structural features make it a valuable intermediate in the development of pharmaceutical compounds and other specialty chemicals. For professionals in drug development and chemical research, accurate characterization of this compound is paramount. The melting point is a fundamental and accessible metric for confirming the identity and purity of a solid crystalline substance like this hydrochloride salt. A sharp, well-defined melting range is a primary indicator of high purity, whereas a broad and depressed range often signifies the presence of impurities.

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is essential for its effective application in research and development. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 19524-08-4[1][3]
Molecular Formula C₆H₇Cl₂N (or C₆H₆ClN · HCl)[1][3]
Molecular Weight 164.03 g/mol [1][2][4]
Appearance White to cream solid/powder[5][6]
Melting Point 165-169 °C (lit.)[1][2][3]
Boiling Point 76 °C[1][2]
InChI Key WPIUSHWGBZMBHZ-UHFFFAOYSA-N[1][3][4]
SMILES CC1=C(C=CN=C1)Cl.Cl[4]

The Critical Parameter: Melting Point Analysis

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a very narrow temperature range. The literature value for the melting point of this compound is consistently reported as a range of 165-169 °C .[1][2][3] One safety data sheet notes a melting point of approximately 185 °C, a discrepancy that could arise from different analytical conditions or sample purity.[5]

The significance of this parameter is twofold:

  • Identification: The melting point is a characteristic physical property that can be used to help identify a substance.

  • Purity Assessment: The presence of impurities disrupts the crystal lattice of a solid, typically causing the melting point to decrease and the range over which it melts to widen. This phenomenon, known as melting point depression, is a powerful tool for a rapid assessment of purity. A sharp range, such as 168-169 °C, indicates a high degree of purity, while a wider range, like 164-168 °C, would suggest the presence of impurities.

Experimental Protocol for Melting Point Determination

The following protocol outlines a self-validating system for the accurate determination of the melting point using a modern digital apparatus. The causality behind each step is explained to ensure methodological robustness.

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Grind sample to a fine powder B Pack capillary tube to 3 mm height A->B C Tap to densify the sample B->C D Place capillary in heating block C->D E Set start temp (10°C below expected MP) D->E F Perform rapid scan (10°C/min) for approximate MP E->F G Prepare new sample F->G H Perform slow scan (1-2°C/min) for accurate MP G->H I Record T1: First drop of liquid appears H->I J Record T2: All solid has melted I->J K Report melting range (T1 - T2) J->K L Compare to literature value K->L

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology
  • Sample Preparation (Self-Validation Check: Uniform Melting):

    • Action: Place a small amount of this compound onto a watch glass. If the crystals are not a fine, uniform powder, gently grind them using a spatula.

    • Causality: Large crystals can pack unevenly, leading to inefficient heat transfer and a broadened, inaccurate melting range. A fine powder ensures uniform heating.

    • Action: Press the open end of a capillary melting point tube into the powder. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.

    • Causality: The sample must be densely packed to a height of approximately 3 mm. Too much sample will cause a temperature differential within the material, and loose packing will result in poor thermal conductivity.

  • Instrument Setup and Preliminary Determination (Self-Validation Check: Range Estimation):

    • Action: Place the packed capillary into the heating block of the melting point apparatus.

    • Action: Set a start temperature approximately 15-20°C below the expected melting point (e.g., 150°C). Set a rapid heating rate of 10°C/minute.[7]

    • Action: Observe the sample and record the approximate temperature at which it melts. This provides a rough estimate.

    • Causality: An initial rapid determination saves time and establishes the temperature range for the subsequent, more accurate measurement. Do not use this value as the final result, as the rapid heating rate will cause the thermometer reading to lag behind the actual sample temperature.

  • Accurate Determination (Self-Validation Check: Reproducibility):

    • Action: Allow the apparatus to cool significantly. Prepare a fresh capillary tube with the sample.

    • Action: Set the start temperature to 5-10°C below the approximate melting point found in the preliminary scan. Set a slow heating rate of 1-2°C/minute.[7]

    • Causality: A slow heating rate is critical. It ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, allowing for the precise observation of the phase transition.

    • Action: Record the temperature at which the first drop of liquid is observed (T1). Continue heating and record the temperature at which the last solid crystal melts into a clear liquid (T2).

    • Action: Repeat the measurement with a fresh sample at least once to ensure the result is reproducible. Consistent values validate the technique.

  • Data Reporting:

    • Action: Report the result as a melting range from T1 to T2.

    • Causality: Reporting a range rather than a single point accurately reflects the nature of the phase transition and provides insight into the sample's purity.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical intermediate. This compound presents specific hazards that require careful management.

Hazard Identification
  • H315: Causes skin irritation.[3][8]

  • H319: Causes serious eye irritation.[3][8]

  • H335: May cause respiratory irritation.[3][8]

Precautionary Measures and Handling
  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5][8]

  • P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[5][8]

  • P264: Wash hands and any exposed skin thoroughly after handling.[5][8]

First Aid
  • Eyes: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[5][8]

  • Skin: IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5][8]

  • Inhalation: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]

Storage
  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5][8]

  • P405: Store locked up.[5][8]

Conclusion

The melting point of this compound is a fundamental property that is indispensable for its identification and quality control in research and industrial settings. By employing the rigorous, self-validating experimental protocol detailed in this guide, scientists can confidently ascertain the purity of their material. Understanding the causality behind each step—from sample preparation to the selection of heating rates—empowers researchers to generate accurate, reproducible data, thereby upholding the principles of scientific integrity in drug discovery and chemical synthesis.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • University of Alberta. (n.d.). ORGANIC LABORATORY TECHNIQUES 4: Melting Point Determination.
  • Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • PubChem. (n.d.). 4-Chloropyridine. National Center for Biotechnology Information.
  • Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine. Eureka.
  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.

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A Comprehensive Spectroscopic Guide to 4-Chloro-3-methylpyridine Hydrochloride for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 4-Chloro-3-methylpyridine Hydrochloride

This compound is a substituted pyridine derivative of significant interest in synthetic organic chemistry and drug discovery. The presence of a chlorine atom, a methyl group, and the pyridine ring offers multiple sites for functionalization, making it a valuable building block for more complex molecules. The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various reaction conditions.

A thorough understanding of its spectral characteristics is paramount for researchers to verify its identity, assess its purity, and monitor its transformations in chemical reactions. This in-depth technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is grounded in the fundamental principles of spectroscopy and draws upon established knowledge of heterocyclic compounds.[1][2]

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly influence its spectral output. The protonation of the pyridine nitrogen and the electronic effects of the chloro and methyl substituents are key to interpreting the spectra accurately.

Caption: Chemical structure of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, the protonation of the nitrogen atom has a significant deshielding effect on the aromatic protons, causing their signals to appear at a lower field (higher ppm) compared to the free base.[3]

¹H NMR Spectral Data

The proton NMR spectrum will exhibit three distinct signals in the aromatic region and one signal in the aliphatic region for the methyl group. The integration of these signals will be in a 1:1:1:3 ratio.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~8.5 - 8.7Doublet~5-6
H-2~8.3 - 8.5Singlet-
H-5~7.5 - 7.7Doublet~5-6
-CH₃~2.4 - 2.6Singlet-
N-H~13.0 - 15.0Broad Singlet-

Note: The N-H proton of the hydrochloride salt is often broad and may exchange with residual water in the solvent, affecting its chemical shift and appearance.

Expert Interpretation:

  • The downfield chemical shifts of the aromatic protons are a direct consequence of the electron-withdrawing effect of the protonated nitrogen atom.[3]

  • The H-6 proton is typically the most deshielded due to its proximity to the positively charged nitrogen.

  • The H-2 proton appears as a singlet because it has no adjacent protons to couple with.

  • The H-5 and H-6 protons will show coupling to each other, resulting in doublets.

  • The methyl group at the C-3 position will appear as a singlet in the upfield region.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-2~150 - 152
C-6~148 - 150
C-4~140 - 142
C-3~135 - 137
C-5~128 - 130
-CH₃~18 - 20

Expert Interpretation:

  • The carbons directly bonded to the nitrogen (C-2 and C-6) are the most downfield due to the inductive effect and positive charge.

  • The carbon bearing the chlorine atom (C-4) is also significantly deshielded.

  • The methyl carbon (-CH₃) is found in the typical aliphatic region.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the N-H proton is exchangeable.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 160 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary to obtain a good spectrum.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum and reference it to the residual solvent peak.[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H salt, aromatic C-H, and C-C/C-N stretching and bending vibrations.

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3100 - 3000Aromatic C-H StretchMedium
~2900 - 2700N⁺-H Stretch (salt)Broad, Strong
~1610, 1570, 1480Aromatic C=C and C=N StretchMedium to Strong
~1450-CH₃ Asymmetric BendMedium
~1380-CH₃ Symmetric BendMedium
~800 - 850C-Cl StretchStrong
~700 - 800Aromatic C-H Out-of-plane BendStrong

Expert Interpretation:

  • The broad and strong absorption in the 2900-2700 cm⁻¹ region is highly characteristic of the N⁺-H stretch in a hydrochloride salt of an amine.

  • The aromatic C=C and C=N stretching vibrations appear as a series of sharp bands in the 1610-1480 cm⁻¹ region, which is typical for pyridine rings.[2][5]

  • The presence of the C-Cl bond is indicated by a strong absorption in the lower frequency region of the spectrum.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, Electron Ionization (EI) would likely lead to the detection of the free base.

Expected Mass Spectrum Data

The mass spectrum will show the molecular ion peak for the free base (4-Chloro-3-methylpyridine). A key feature will be the isotopic pattern of the chlorine atom. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in an M+2 peak with about one-third the intensity of the molecular ion peak.

m/zIonComments
127[M]⁺ (with ³⁵Cl)Molecular ion of the free base
129[M+2]⁺ (with ³⁷Cl)Isotopic peak, ~1/3 intensity of m/z 127
92[M - Cl]⁺Loss of a chlorine radical
65[C₅H₅]⁺Fragmentation of the pyridine ring

Expert Interpretation:

  • The presence of the pair of peaks at m/z 127 and 129 with a ~3:1 intensity ratio is a definitive indicator of a molecule containing one chlorine atom.

  • The fragmentation pathway likely involves the initial loss of a chlorine radical to form a stable pyridinium cation at m/z 92.

  • Further fragmentation of the pyridine ring can lead to smaller charged fragments.

Figure 2. Proposed Mass Spectrometry Fragmentation Pathway mol [C₆H₆ClN]⁺ m/z = 127/129 frag1 [C₆H₆N]⁺ m/z = 92 mol->frag1 - Cl• frag2 [C₄H₄]⁺ m/z = 52 frag1->frag2 - HCN

Caption: A plausible fragmentation pathway for 4-Chloro-3-methylpyridine.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after dissolution in a volatile solvent for liquid injection.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

  • Detection: The ions are detected, and their abundance is plotted against their mass-to-charge ratio to generate the mass spectrum.

Conclusion

The comprehensive analysis of NMR, IR, and MS spectral data provides a robust and self-validating system for the identification and characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the principles behind the observed spectral features, researchers can confidently utilize this important chemical intermediate in their synthetic endeavors.

References

  • PubChem. (n.d.). This compound.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
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  • Katcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin of the Polish Academy of Sciences, Chemistry Series, 16(7), 347-351.
  • PubChem. (n.d.). 3-Chloropyridine.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • FooDB. (2010). Showing Compound 4-Methylpyridine (FDB004424).
  • Khan Academy. (2023, November 19). Chloro pattern in Mass Spectrometry [Video]. YouTube.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
  • NIST. (n.d.). Pyridine, 3-methyl-.
  • PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine.
  • PubChem. (n.d.). 4-(Chloromethyl)-3-methylpyridine hydrochloride.
  • PubChem. (n.d.). 3-Methylpyridine.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?

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An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of heterocyclic compounds is paramount. 4-Chloro-3-methylpyridine hydrochloride, a substituted pyridinium salt, serves as a valuable building block in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for confirming the identity and purity of such molecules. This guide provides a comprehensive, field-expert analysis of the ¹H NMR spectrum of this compound. It moves beyond a simple data report to explain the causal relationships between the molecule's structure and its spectral features.

While this compound is commercially available, its fully assigned ¹H NMR spectrum is not readily found in public spectral databases. Therefore, this guide will leverage fundamental principles and data from analogous structures to present a detailed ab initio analysis, predicting the spectrum and providing a robust framework for its interpretation by researchers in the field.

Molecular Structure and Proton Environments

The first step in any NMR analysis is a thorough understanding of the molecule's structure. This compound is the salt formed from the reaction of the parent pyridine base with hydrochloric acid.[1] This protonation occurs at the nitrogen atom, creating a pyridinium cation and a chloride anion.

The key structural features influencing the ¹H NMR spectrum are:

  • The Pyridinium Ring: The nitrogen atom bears a formal positive charge and a covalently bonded proton (N-H). This charge significantly deshields the ring protons, shifting them downfield compared to the neutral pyridine precursor.[2]

  • Substituents: The molecule has three distinct proton environments on the aromatic ring (H-2, H-5, and H-6) and one on the methyl group (CH₃). The positions of the chloro and methyl groups break the symmetry of the ring, making all three ring protons chemically distinct.

  • The N-H Proton: The proton on the nitrogen is exchangeable and its observation depends heavily on the choice of solvent.

Below is a diagram illustrating the molecular structure and the nomenclature used for the protons throughout this guide.

Figure 1. Structure of 4-Chloro-3-methylpyridinium cation with proton assignments.

Theoretical Principles and Spectral Prediction

The predicted ¹H NMR spectrum is derived from established electronic effects and empirical data for similar substituted pyridinium systems.

Chemical Shift (δ) Prediction
  • Pyridinium Ring Protons (H-2, H-5, H-6): The positive charge on the nitrogen atom is the dominant effect, withdrawing electron density from the entire ring and causing a significant downfield shift for all ring protons into the aromatic region (typically >8.0 ppm).[2]

    • H-2 and H-6 (α-protons): These protons are ortho to the charged nitrogen and experience the strongest deshielding effect. H-2, being adjacent to the electron-donating methyl group, will be slightly shielded relative to H-6.

    • H-5 (β-proton): This proton is meta to the nitrogen. It is adjacent to the electron-withdrawing chloro group, which will further deshield it. It is also coupled to H-6.

  • Methyl Protons (-CH₃): The methyl group is attached to an sp²-hybridized carbon of the aromatic ring. Its signal will appear in the typical range for aryl methyl groups, expected around 2.5-2.8 ppm.

  • Pyridinium Proton (N-H): This proton is acidic and its chemical shift is highly variable, often appearing as a broad signal. In a non-exchanging solvent like DMSO-d₆, it could appear significantly downfield (>14 ppm). In a protic solvent like D₂O, it will readily exchange with the solvent and become invisible.

Spin-Spin Coupling (J) Prediction

The coupling constants (J) provide critical information about the connectivity of the protons. For pyridinium systems, these values are well-established.[3][4]

  • Ortho Coupling (³J): The coupling between adjacent protons H-5 and H-6 (³J₅,₆) is expected to be in the range of 6.0–8.0 Hz.

  • Meta Coupling (⁴J): Coupling between H-2 and H-6 (⁴J₂,₆) is smaller, typically 1.5–2.5 Hz.

  • Para Coupling (⁵J): Any long-range coupling between H-2 and H-5 would be very small (<1 Hz) and likely not resolved.

Based on these principles, we can predict the multiplicities:

  • H-2: A singlet (or a finely split doublet due to small ⁴J coupling).

  • H-5: A doublet, due to ortho coupling with H-6.

  • H-6: A doublet of doublets (or a broad doublet if ⁴J is not resolved), due to ortho coupling with H-5 and meta coupling with H-2.

  • -CH₃: A sharp singlet.

Recommended Experimental Protocol

To obtain a high-quality, interpretable spectrum, a robust and validated experimental methodology is essential. The following protocol is recommended.

Workflow for Sample Preparation and NMR Acquisition

G start Start: Obtain Analyte weigh 1. Weigh Sample (10-15 mg) start->weigh 4-Chloro-3-methylpyridine hydrochloride dissolve 2. Dissolve in Solvent (0.6 mL DMSO-d6) weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex Ensures homogeneity filter 4. Filter into NMR Tube (Glass wool pipette) vortex->filter Removes particulates acquire 5. Acquire Spectrum (≥400 MHz Spectrometer) filter->acquire Insert sample into magnet process 6. Process Data (Fourier Transform, Phase/Baseline Correction) acquire->process end End: Analyze Spectrum process->end

Figure 2. Recommended workflow for ¹H NMR analysis.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh approximately 10-15 mg of this compound. This quantity provides a good signal-to-noise ratio for a ¹H spectrum without causing viscosity issues that can broaden signals.

  • Solvent Selection and Dissolution:

    • Rationale: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the hydrochloride salt, and its non-protic nature allows for the observation of the exchangeable N-H proton. It also contains a residual proton signal at ~2.50 ppm which can serve as a secondary chemical shift reference.[5]

    • Procedure: Add 0.6 mL of DMSO-d₆ to the vial containing the sample. This volume ensures a sufficient sample height (~4-5 cm) in a standard 5 mm NMR tube for optimal shimming.

  • Homogenization: Securely cap the vial and vortex for 30-60 seconds to ensure the sample is fully dissolved and the solution is homogeneous.

  • Filtration:

    • Rationale: Undissolved particulate matter severely degrades spectral quality by distorting the magnetic field homogeneity, leading to broad lines. Filtration is a critical, non-negotiable step.

    • Procedure: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into a clean, dry 5 mm NMR tube.

  • Instrumental Analysis:

    • Spectrometer: Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, particularly in the aromatic region.

    • Referencing: Add a small amount of Tetramethylsilane (TMS) as the internal reference standard (δ = 0.00 ppm).

    • Acquisition Parameters: Standard acquisition parameters for a ¹H spectrum should be employed, including a 30° pulse angle and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz), followed by Fourier transformation. Perform phase and baseline correction to yield the final spectrum.

Analysis of the Predicted ¹H NMR Spectrum

The following table summarizes the predicted chemical shifts, multiplicities, coupling constants, and assignments for the protons of this compound in DMSO-d₆.

Proton AssignmentPredicted δ (ppm)MultiplicityPredicted J (Hz)Integration
N-H>14.0broad singlet-1H
H-6~8.8doublet (d)³J₅,₆ = 7.0 Hz1H
H-2~8.6singlet (s)-1H
H-5~8.2doublet (d)³J₅,₆ = 7.0 Hz1H
-CH₃~2.7singlet (s)-3H

Note: The exact chemical shifts are predictions and may vary slightly in an experimental spectrum.

Spectral Interpretation
  • The Downfield Region (8.0 - 9.0 ppm): This region contains the three aromatic protons. The two doublets at ~8.8 ppm and ~8.2 ppm, each integrating to 1H and showing an identical coupling constant of ~7.0 Hz, are assigned to the ortho-coupled H-6 and H-5 protons, respectively. The signal at the lowest field (~8.8 ppm) is assigned to H-6 due to its proximity to the deshielding nitrogen atom. The singlet at ~8.6 ppm is assigned to H-2.

  • The Upfield Region (2.0 - 3.0 ppm): A sharp singlet integrating to 3H is observed at ~2.7 ppm. This signal is unambiguously assigned to the methyl group protons.

  • The Far Downfield Region (>14 ppm): A very broad singlet, integrating to 1H, is predicted in this region. This is characteristic of the acidic pyridinium proton in DMSO-d₆. Its broadness is a result of chemical exchange and quadrupolar coupling with the ¹⁴N nucleus.

Conclusion

This technical guide provides a comprehensive framework for understanding and interpreting the ¹H NMR spectrum of this compound. By combining foundational NMR principles with a robust experimental protocol, researchers can confidently verify the structure and purity of this important synthetic intermediate. The predicted spectrum, characterized by three distinct signals in the downfield aromatic region, a singlet for the methyl group, and a broad pyridinium proton signal, serves as a reliable benchmark for experimental verification. Adherence to the detailed sample preparation protocol is critical for obtaining high-resolution data amenable to the analysis presented herein.

References

  • PubChem. This compound.
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  • Angell, C. A., & Shuppert, J. W. (1977). NMR study of proton transfer interactions in the system pyridine +HCl (0%–95%). The Journal of Chemical Physics, 67(7), 3063–3073. [Link][6]
  • de la Fuente, J. A., et al. (2007). 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. Magnetic Resonance in Chemistry, 45(5), 437-440. [Link]
  • Shuppert, J. W., & Angell, C. A. (1977). NMR study of proton transfer interactions in the system pyridine + HCl (O%-95%). AIP Publishing. [Link][7]
  • UCL.
  • Angell, C. A., & Shuppert, J. W. (1977). NMR study of proton transfer interactions in the system pyridine +HCl (0%-95%). The Journal of Chemical Physics. [Link]
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  • Kątcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351. [Link][1][2]
  • AIST. Spectral Database for Organic Compounds, SDBS. [Link]
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An In-depth Technical Guide to the Mass Spectrometry of 4-Chloro-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-Chloro-3-methylpyridine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a standard protocol to deliver a foundational understanding of the compound's behavior under mass spectrometric conditions, enabling robust analytical method development and accurate data interpretation.

Introduction: Compound Characteristics and Analytical Significance

This compound is a substituted pyridine derivative of interest in pharmaceutical and chemical synthesis. Its structure incorporates a pyridine ring, a chlorine atom, and a methyl group, presenting a unique fragmentation pattern in mass spectrometry that is crucial for its identification and characterization. As a hydrochloride salt, its behavior during sample introduction and ionization is a key consideration for analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₇Cl₂N[1]
Molecular Weight 164.03 g/mol [2]
IUPAC Name 4-chloro-3-methylpyridine;hydrochloride[1]
Appearance White to cream powder[3]
Melting Point ~185 °C[4]

The Initial Step: In-Source Thermal Decomposition

A critical aspect to understand when analyzing this compound by mass spectrometry, particularly with techniques requiring sample volatilization like Electron Ionization (EI), is the thermal decomposition of the hydrochloride salt in the ion source. The heat applied in the GC inlet or direct insertion probe will cause the salt to dissociate into gaseous hydrochloric acid (HCl) and the free base, 4-Chloro-3-methylpyridine.

G cluster_inlet Heated Inlet / Ion Source Analyte_Salt 4-Chloro-3-methylpyridine HCl (solid/liquid) Analyte_Freebase 4-Chloro-3-methylpyridine (gas) Analyte_Salt->Analyte_Freebase Δ (Heat) HCl HCl (gas) Analyte_Salt->HCl MS_Analysis Mass Spectrometric Analysis Analyte_Freebase->MS_Analysis Enters Mass Analyzer

Figure 1. In-source thermal decomposition workflow.

Therefore, the resulting mass spectrum will be that of the free base, 4-Chloro-3-methylpyridine (C₆H₆ClN, Molecular Weight: 127.57 g/mol ), not the protonated form of the hydrochloride salt. This is a crucial distinction for accurate interpretation of the molecular ion and its fragmentation pattern.

Ionization and Predicted Fragmentation Pathways under Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and informative fragmentation.[5] The fragmentation of 4-Chloro-3-methylpyridine can be predicted by considering the established fragmentation patterns of its constituent parts: 4-chloropyridine and 3-methylpyridine (picoline).

Upon electron impact, a radical cation (M⁺˙) is formed. The fragmentation of this molecular ion is driven by the stability of the resulting fragment ions and neutral losses.[6][7] For 4-Chloro-3-methylpyridine, two primary fragmentation pathways are anticipated, originating from the cleavage of the substituents from the pyridine ring.

Pathway A: Loss of a Chlorine Radical

The C-Cl bond is relatively weak and its cleavage is a common fragmentation pathway for chlorinated aromatic compounds.[8] The loss of a chlorine radical (Cl•) from the molecular ion would result in a stable cation at m/z 92.

Pathway B: Benzylic-type Cleavage

The methyl group attached to the aromatic ring can undergo a benzylic-type cleavage, leading to the loss of a hydrogen radical (H•). This results in the formation of a stable chloropyridinylmethyl cation, which can rearrange to a tropylium-like ion.

Subsequent Fragmentations

Further fragmentation can occur from these primary fragment ions. The pyridine ring itself can undergo cleavage, typically involving the loss of hydrogen cyanide (HCN), a characteristic fragmentation of nitrogen-containing aromatic rings.

Below is a proposed fragmentation pathway for 4-Chloro-3-methylpyridine under electron ionization.

G M [C₆H₆ClN]⁺˙ m/z 127/129 A_intermediate - Cl• M->A_intermediate B_intermediate - H• M->B_intermediate A_product [C₆H₆N]⁺ m/z 92 A_intermediate->A_product A_secondary_intermediate - HCN A_product->A_secondary_intermediate B_product [C₆H₅ClN]⁺ m/z 126/128 B_intermediate->B_product B_secondary_intermediate - Cl• B_product->B_secondary_intermediate A_secondary_product [C₅H₅]⁺ m/z 65 A_secondary_intermediate->A_secondary_product B_secondary_product [C₆H₅N]⁺ m/z 91 B_secondary_intermediate->B_secondary_product

Figure 2. Proposed EI fragmentation of 4-Chloro-3-methylpyridine.

Table 2: Predicted Key Fragment Ions in the EI Mass Spectrum of 4-Chloro-3-methylpyridine

m/z (Nominal)Proposed FormulaIdentity/OriginNotes
127/129[C₆H₆ClN]⁺˙Molecular Ion (M⁺˙)The presence of a chlorine atom results in an isotopic pattern with a ratio of approximately 3:1 for the M⁺˙ and M+2⁺˙ peaks.
126/128[C₆H₅ClN]⁺[M-H]⁺Loss of a hydrogen radical from the methyl group.
92[C₆H₆N]⁺[M-Cl]⁺Loss of a chlorine radical.
91[C₆H₅N]⁺[M-H-Cl]⁺Loss of a hydrogen radical followed by loss of a chlorine radical.
65[C₅H₅]⁺[M-Cl-HCN]⁺Loss of a chlorine radical followed by loss of hydrogen cyanide from the ring.

Experimental Protocol: Acquiring a Mass Spectrum

This section outlines a detailed, self-validating protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.

Sample Preparation
  • Standard Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or dichloromethane) to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 10-50 µg/mL in the same solvent.

GC-MS Instrumentation and Parameters

G cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (250 °C) Column GC Column (e.g., DB-5ms) Injector->Column Carrier Gas (He) MS_Interface Transfer Line (280 °C) Column->MS_Interface Ion_Source EI Source (70 eV, 230 °C) MS_Interface->Ion_Source Analyte Transfer Mass_Analyzer Quadrupole Analyzer Ion_Source->Mass_Analyzer Ion Beam Detector Electron Multiplier Mass_Analyzer->Detector

Figure 3. GC-MS experimental workflow.

  • Gas Chromatograph:

    • Inlet: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio) at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

    • Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 15 °C/min to 250 °C and hold for 5 minutes.

    • Injection Volume: 1 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 300.

    • Solvent Delay: 3-4 minutes to prevent filament damage from the solvent front.

Data Analysis and Interpretation
  • Total Ion Chromatogram (TIC): Identify the chromatographic peak corresponding to 4-Chloro-3-methylpyridine.

  • Mass Spectrum: Extract the mass spectrum from the apex of the identified peak.

  • Molecular Ion Confirmation: Look for a pair of peaks at m/z 127 and 129 with an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom.

  • Fragmentation Analysis: Correlate the observed fragment ions with the predicted fragmentation pathways outlined in Table 2 and Figure 2.

Trustworthiness and Self-Validation

The robustness of this analytical approach is ensured by several key factors:

  • Chromatographic Separation: The use of GC provides separation from potential impurities and solvent effects, ensuring a clean mass spectrum of the analyte.

  • Characteristic Isotopic Pattern: The 3:1 isotopic signature of chlorine provides a definitive marker for chlorine-containing ions, adding a high degree of confidence to the identification of the molecular ion and any chlorine-containing fragments.

  • Predictive Fragmentation: The observed fragmentation pattern should be consistent with the well-established principles of mass spectrometry for similar chemical structures, providing a logical framework for spectral interpretation.

By following the detailed protocol and understanding the underlying chemical principles, researchers can confidently identify and characterize this compound in their samples.

References

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IUPAC name for 4-Chloro-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 4-Chloro-3-methylpyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. It moves beyond a simple data sheet to offer insights into its chemical properties, synthesis, handling, and critical role in the development of novel therapeutics.

Core Chemical Identity and Nomenclature

This compound is the salt form of the parent base, 4-chloro-3-methylpyridine. The hydrochloride moiety is crucial as it enhances the compound's stability and modifies its physical properties, such as melting point and solubility, making it more amenable to handling and use in various reaction conditions. According to the International Union of Pure and Applied Chemistry (IUPAC), the definitive name for this compound is 4-chloro-3-methylpyridine;hydrochloride [1].

For clarity and cross-referencing in research and procurement, a variety of identifiers are used.

IdentifierValueSource(s)
IUPAC Name 4-chloro-3-methylpyridine;hydrochloride[1]
CAS Number 19524-08-4[1][2][3][4]
Molecular Formula C₆H₇Cl₂N (or C₆H₆ClN · HCl)[1][2][3][5]
Molecular Weight 164.03 g/mol [1][2][3][5]
Common Synonyms 4-Chloro-3-picoline hydrochloride[2][3]
InChI Key WPIUSHWGBZMBHZ-UHFFFAOYSA-N[1][2][3]

Physicochemical and Spectroscopic Profile

The physical state and properties of a chemical dictate its storage, handling, and application in synthesis. This compound is typically supplied as a solid, a direct consequence of the strong ionic interactions in its crystal lattice as a salt.

PropertyValue / DescriptionRationale & Scientific Insight
Appearance White to cream crystalline powder[6] The color can vary based on purity; trace impurities may impart a cream or off-white hue.
Melting Point 165-169 °C (lit.)[2][3][5][7] This relatively high melting point is characteristic of an organic salt compared to its free base, reflecting the energy required to overcome ionic forces.
Solubility Inferred: Soluble in water, methanol, and other polar protic solvents. Limited solubility in nonpolar solvents like hexanes.As a hydrochloride salt, the molecule is ionic and readily solvated by polar solvents capable of hydrogen bonding. This is a critical property for its use in aqueous or alcoholic reaction media.
pKa (Predicted) 3.44 ± 0.10[7] This refers to the pKa of the conjugate acid (the pyridinium ion). It indicates that the parent pyridine is a weak base, a typical characteristic of pyridines with electron-withdrawing substituents.

Spectroscopic Characterization: While detailed spectra should be run on each batch for verification, the expected spectroscopic signatures are well-defined.

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl group protons. The exact chemical shifts of the aromatic protons are influenced by the anisotropic effects of the ring and the electronic effects of the chloro and methyl substituents. Spectroscopic data, including ¹H NMR, are available from chemical databases for reference[8].

  • Mass Spectrometry (MS): Analysis by MS would show the molecular ion for the free base (4-chloro-3-methylpyridine) at m/z corresponding to C₆H₆ClN. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be a key diagnostic feature.

Synthesis, Reactivity, and Role in Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate. Its reactivity is dominated by the pyridine scaffold, which is electron-deficient, and the chloro-substituent at the 4-position, which serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

Conceptual Synthesis Workflow: The industrial synthesis of this compound typically starts from 3-methylpyridine (3-picoline). The key transformation is the selective chlorination at the 4-position. While multiple chlorinating agents can be employed, reagents like phosphorus oxychloride or thionyl chloride are common choices in related pyridine chlorinations[9][10].

G cluster_input Inputs cluster_process Process cluster_output Output A Starting Material (3-Methylpyridine) C Reaction Vessel (Controlled Temperature) A->C B Chlorinating System (e.g., POCl₃ or SOCl₂) B->C D Work-up & Neutralization (Quenching & pH Adjustment) C->D Reaction E Crude Product Isolation (Extraction/Filtration) D->E Isolation F Purification (Recrystallization) E->F Purification G Final Product (4-Chloro-3-methylpyridine HCl) F->G Final QC G A Incident Occurs (Spill or Exposure) B Personal Exposure? A->B C Skin or Eye Contact B->C Yes E Large Environmental Spill B->E No D Inhalation C->D Inhalation F Immediately rinse with plenty of water for 15 min. C->F Skin/Eyes G Move to fresh air. Keep at rest. D->G H Contain spill with absorbent. Prevent entry into drains. E->H I Seek Medical Attention F->I G->I J Report to EHS H->J I->J

Caption: Logical workflow for responding to an incident involving the compound.

Storage and Disposal:

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[11][12] Keep the container tightly sealed to prevent moisture absorption and contamination.[11][12] Store locked up.[13][12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][13][11] Do not allow the chemical to enter drains.[13]

Conclusion

This compound is more than just a chemical with a defined structure; it is an enabling tool for innovation in research and development. Its well-defined physicochemical properties, predictable reactivity, and strategic importance as a heterocyclic building block make it a valuable asset in the synthesis of complex molecular architectures. A thorough understanding of its properties, coupled with a disciplined approach to safety and handling, allows researchers and drug development professionals to leverage its full potential in the quest for new medicines and technologies.

References

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  • Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Chloropyridine hydrochloride. Thermo Fisher Scientific.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - 2-(Chloromethyl)pyridine Hydrochloride.
  • SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
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  • ChemicalBook. (n.d.). 4-Chloro-3-methylpyridine (1681-36-3).
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  • ACS Publications. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.... American Chemical Society.

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Synonyms for 4-Chloro-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-3-methylpyridine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Compound Identification and Nomenclature

This compound is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of a wide range of more complex molecules. Accurate identification is paramount for regulatory compliance, safety, and scientific reproducibility.

Synonyms and Common Names

In scientific literature and commercial catalogs, this compound is known by several names. Understanding these synonyms is crucial for exhaustive literature searches and procurement.

  • Systematic Name: this compound[1]

  • Common Synonyms: 4-Chloro-3-picoline hydrochloride, 4-Chloro-3-methylpyridine HCl[1][2]

  • IUPAC Name: 4-chloro-3-methylpyridine;hydrochloride[1]

The term "picoline" is a common, historical name for methylpyridine, and its use in synonyms is widespread.

Chemical Identifiers

For unambiguous identification, a set of universally recognized chemical identifiers is used. These are essential for database searches, patent filings, and regulatory submissions.

IdentifierValueSource
CAS Number 19524-08-4[1][2]
Molecular Formula C₆H₇Cl₂N[1][3]
Molecular Weight 164.03 g/mol [1][2]
InChI Key WPIUSHWGBZMBHZ-UHFFFAOYSA-N[1][2]
PubChem CID 16217655[1]
EC Number 625-149-4[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties is fundamental to designing experiments, developing formulations, and ensuring safe handling.

Key Physical Properties
PropertyValueNotes
Appearance White to cream-colored solid/powder[4]
Melting Point 165-169 °C (lit.)[2][3]
Boiling Point 76 °CThis is likely the boiling point of the free base, not the hydrochloride salt.[3]
Solubility Soluble in waterGeneral property of hydrochloride salts.
Spectroscopic Data

Spectroscopic analysis is the cornerstone of structural verification. While a comprehensive, publicly available annotated spectrum is not readily found in a single peer-reviewed source, the expected spectral characteristics can be inferred from the structure and data for similar compounds. Commercial suppliers and chemical databases are the primary sources for raw spectral data.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The exact chemical shifts will be influenced by the solvent and the protonation state of the pyridine nitrogen.

  • ¹³C NMR: The carbon NMR would display six unique signals corresponding to the five carbons of the pyridine ring and the one methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-H stretching (aromatic and aliphatic), C=C and C=N stretching within the aromatic ring, and C-Cl stretching.

  • Mass Spectrometry (MS): The mass spectrum of the free base (4-Chloro-3-methylpyridine) would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis of this compound

Retrosynthetic Analysis and Strategy

The primary challenge in pyridine chemistry is controlling the regioselectivity of electrophilic substitution, as the pyridine ring is electron-deficient. A more reliable strategy often involves building the desired substitution pattern and then forming the pyridine ring or functionalizing a pre-substituted pyridine. A common and effective approach for introducing a chloro-substituent at the 4-position is via the dehydroxy-chlorination of the corresponding 4-pyridinol (or its tautomer, 4-pyridone).

G Target 4-Chloro-3-methylpyridine HCl Precursor1 4-Chloro-3-methylpyridine (Free Base) Target->Precursor1 HCl addition Precursor2 3-Methyl-4-pyridone Precursor1->Precursor2 Dehydroxy-chlorination (e.g., POCl₃) StartingMaterial 3-Picoline (3-Methylpyridine) Precursor2->StartingMaterial Oxidation/Rearrangement

Caption: Retrosynthetic pathway for 4-Chloro-3-methylpyridine HCl.

Illustrative Experimental Protocol

The following protocol is a representative, lab-scale synthesis adapted from established procedures for the chlorination of pyridones.

Step 1: Synthesis of 3-Methyl-4-pyridone This intermediate can be prepared from commercially available starting materials through various multi-step sequences, often involving ring-closing reactions. For the purpose of this guide, we will assume the availability of 3-Methyl-4-pyridone.

Step 2: Chlorination of 3-Methyl-4-pyridone to 4-Chloro-3-methylpyridine

  • Reagents: 3-Methyl-4-pyridone, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

    • Charge the flask with 3-Methyl-4-pyridone.

    • Slowly add an excess of phosphorus oxychloride (POCl₃) (typically 3-5 equivalents) to the flask. The reaction is often exothermic.

    • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature.

    • Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas; it must be performed in an efficient fume hood.

    • Neutralize the acidic aqueous solution with a base (e.g., solid sodium carbonate or concentrated NaOH solution) until the pH is basic. This will precipitate the free base product.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Chloro-3-methylpyridine.

Step 3: Formation of the Hydrochloride Salt

  • Reagents: Crude 4-Chloro-3-methylpyridine, Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol).

  • Procedure:

    • Dissolve the crude 4-Chloro-3-methylpyridine free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether or isopropanol).

    • Slowly add a solution of HCl in the same or a compatible solvent with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Reactivity and Applications in Drug Development

This compound is a valuable building block due to the reactivity of the chloro-substituent, which can be displaced or participate in cross-coupling reactions.

Nucleophilic Aromatic Substitution

The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAᵣ). This allows for the introduction of various functional groups, such as amines, alkoxides, and thiols, which is a common strategy in the synthesis of pharmaceutical intermediates.

Palladium-Catalyzed Cross-Coupling Reactions

A cornerstone of modern drug discovery is the formation of carbon-carbon and carbon-heteroatom bonds using palladium-catalyzed cross-coupling reactions. Chloropyridines are effective electrophilic partners in these transformations.

  • Suzuki-Miyaura Coupling: This reaction couples the chloropyridine with a boronic acid or ester to form a biaryl linkage. This is one of the most widely used methods for constructing the core structures of many drugs. The reactivity of chloropyridines can be lower than their bromo- or iodo- counterparts, sometimes requiring more specialized catalysts and conditions.

G cluster_0 Suzuki-Miyaura Coupling Workflow Start 4-Chloro-3-methylpyridine Product 4-Aryl-3-methylpyridine Start->Product Coupling Reagent Aryl Boronic Acid (R-B(OH)₂) Reagent->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Catalyst->Product

Caption: Generalized workflow for the Suzuki-Miyaura coupling.

Case Study: Relevance to the Synthesis of Nevirapine

While not a direct precursor, the synthesis of the anti-HIV drug Nevirapine highlights the importance of the closely related chloromethylpyridine scaffold. A key intermediate in Nevirapine synthesis is 2-chloro-3-amino-4-picoline (CAPIC). The established synthetic routes to Nevirapine involve the coupling of CAPIC with another heterocyclic component. This underscores the utility of chloromethylpyridines as crucial building blocks in the construction of complex, biologically active molecules.

Safety and Handling

As with any laboratory chemical, proper handling and safety precautions are essential.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation[5]

  • H319: Causes serious eye irritation[5]

  • H335: May cause respiratory irritation[5]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use a dust mask or work in a well-ventilated area to avoid inhaling the powder.

  • Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powder or performing reactions.

  • First Aid Measures:

    • In case of skin contact: Wash off with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • If inhaled: Move person into fresh air and keep comfortable for breathing.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a foundational building block for advanced organic synthesis. Its true value lies not just in its structure, but in the strategic reactivity of the chloro-substituent, which opens a gateway to a vast chemical space through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. For the medicinal chemist and the process development scientist, a deep understanding of its properties, synthesis, and reactivity is not merely academic—it is a practical tool for the efficient and innovative construction of the next generation of pharmaceutical agents. This guide provides the technical foundation necessary to leverage this versatile intermediate to its full potential.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine. National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to 4-Chloro-3-picoline Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-picoline hydrochloride, a halogenated pyridine derivative, is a versatile and highly reactive building block in modern organic synthesis. Its unique electronic properties, stemming from the interplay of the electron-withdrawing chloro substituent and the pyridine ring nitrogen, render it a valuable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of the core properties, synthesis, and reactivity of 4-Chloro-3-picoline hydrochloride, with a particular focus on its strategic application in the field of drug discovery and development. By elucidating the causality behind its reactivity and providing detailed experimental insights, this document aims to equip researchers with the knowledge to effectively harness the synthetic potential of this important intermediate.

Core Properties of 4-Chloro-3-picoline Hydrochloride

4-Chloro-3-picoline hydrochloride, also known as 4-chloro-3-methylpyridine hydrochloride, is a white to cream-colored crystalline solid at room temperature.[1][2] The hydrochloride salt form enhances its stability and handling characteristics compared to the free base. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-Chloro-3-picoline Hydrochloride

PropertyValueSource(s)
Chemical Formula C₆H₇Cl₂N[3]
Molecular Weight 164.03 g/mol [4]
CAS Number 19524-08-4[3][4]
Appearance White to cream powder[1][2]
Melting Point 165-169 °C (decomposes)[3][4]
Boiling Point 76 °C[3]
Flash Point 86.2 °C[3]
IUPAC Name 4-chloro-3-methylpyridine;hydrochloride
Synonyms 4-Chloro-3-methylpyridine HCl, 4-Chloro-3-picoline HCl[3]

Synthesis and Mechanistic Considerations

The synthesis of 4-Chloro-3-picoline hydrochloride is not widely detailed in peer-reviewed literature; however, analogous syntheses of chloropyridines from pyridine precursors are well-established. A plausible and industrially relevant synthetic pathway involves the chlorination of 3-picoline N-oxide. This approach is favored due to the directing effect of the N-oxide group, which activates the 4-position of the pyridine ring towards electrophilic attack.

The overall synthetic strategy can be broken down into two key steps:

  • N-Oxidation of 3-Picoline: The initial step involves the oxidation of the starting material, 3-picoline (3-methylpyridine), to its corresponding N-oxide. This is typically achieved using a mild oxidizing agent such as hydrogen peroxide in the presence of a catalytic amount of a suitable acid, like acetic acid. The N-oxide formation is crucial as it alters the electronic distribution within the pyridine ring, making the C4 position more susceptible to subsequent chlorination.

  • Chlorination and Rearrangement: The 3-picoline N-oxide is then subjected to chlorination. A common and effective method for this transformation is the use of a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5][6] The reaction proceeds through a complex mechanism involving the formation of an intermediate adduct, which then rearranges to introduce the chlorine atom at the 4-position, followed by deoxygenation to yield the desired 4-chloro-3-picoline. The final product is then typically isolated as its hydrochloride salt by treatment with hydrochloric acid to improve stability and ease of handling.

G cluster_synthesis Proposed Synthesis of 4-Chloro-3-picoline Hydrochloride 3-Picoline 3-Picoline 3-Picoline_N-oxide 3-Picoline_N-oxide 3-Picoline->3-Picoline_N-oxide H₂O₂ / CH₃COOH 4-Chloro-3-picoline 4-Chloro-3-picoline 3-Picoline_N-oxide->4-Chloro-3-picoline POCl₃ or SOCl₂ 4-Chloro-3-picoline_HCl 4-Chloro-3-picoline_HCl 4-Chloro-3-picoline->4-Chloro-3-picoline_HCl HCl

Caption: Proposed synthetic workflow for 4-Chloro-3-picoline hydrochloride.

Chemical Reactivity and Strategic Applications in Synthesis

The synthetic utility of 4-Chloro-3-picoline hydrochloride is primarily centered around the reactivity of the chloro substituent at the 4-position of the pyridine ring. This position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen atom.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the cornerstone of 4-Chloro-3-picoline hydrochloride's application in building complex molecules. The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen, facilitates the attack of nucleophiles.[7][8] The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

A wide array of nucleophiles can be employed in SNAr reactions with 4-Chloro-3-picoline, including:

  • Nitrogen Nucleophiles: Primary and secondary amines, anilines, and other nitrogen-containing heterocycles readily displace the chloride to form substituted 4-aminopyridines.

  • Oxygen Nucleophiles: Alkoxides and phenoxides react to yield the corresponding 4-alkoxy or 4-aryloxypyridines.

  • Sulfur Nucleophiles: Thiolates are effective nucleophiles for the synthesis of 4-thioether substituted pyridines.

The hydrochloride form of the starting material necessitates the use of a base to both neutralize the HCl and deprotonate the nucleophile if it is not already in its anionic form. Common bases for this purpose include potassium carbonate, sodium hydride, or tertiary amines like triethylamine.

G cluster_reactivity Key Reactivity: Nucleophilic Aromatic Substitution (SNAr) 4-Chloro-3-picoline_HCl 4-Chloro-3-picoline_HCl Substituted_Pyridine Substituted_Pyridine 4-Chloro-3-picoline_HCl->Substituted_Pyridine Nucleophile Nucleophile Nucleophile->Substituted_Pyridine Base

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Commercial 4-Chloro-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-methylpyridine hydrochloride is a critical building block in modern pharmaceutical synthesis. As with any active pharmaceutical ingredient (API) intermediate, its purity is not merely a quality metric but a fundamental cornerstone of the safety and efficacy of the final drug product. Even trace impurities can have significant impacts on downstream reactions, yield, and the toxicological profile of the drug. This guide provides an in-depth technical overview of the common impurities found in commercial-grade this compound and outlines robust, validated analytical methodologies for their comprehensive assessment. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative regulatory standards.

The Significance of Purity in Drug Synthesis

In the intricate multi-step syntheses that characterize modern drug development, the quality of each starting material and intermediate is paramount. This compound often serves as a key precursor, and its impurity profile can directly influence the final drug substance. Impurities can be classified as organic, inorganic, or residual solvents, each presenting unique challenges.[1] Organic impurities, in particular, may be structurally similar to the parent compound, potentially carrying their own pharmacological or toxicological activity, or interfering with subsequent chemical transformations. Therefore, a rigorous and well-designed analytical strategy is not just a regulatory requirement but a scientific necessity to ensure process control and product safety.

The Impurity Landscape: Origins and Classification

Understanding the potential impurities in a commercial batch begins with understanding its synthesis. This compound is typically synthesized via the chlorination of 3-methylpyridine (3-picoline). Different chlorinating agents can be used, such as thionyl chloride, phosphorus oxychloride, or phosphorus pentachloride.[2][3] The choice of reagent and reaction conditions can lead to a variety of process-related impurities.

Common Impurity Classes:

  • Starting Materials: Unreacted 3-methylpyridine.

  • By-products: Formed from side reactions during the chlorination process. This can include regioisomers such as 2-chloro-3-methylpyridine or 6-chloro-3-methylpyridine. Dichlorinated species may also be present.

  • Intermediates: Incomplete reaction products.

  • Degradation Products: Formed during storage or under harsh reaction/workup conditions.

  • Reagents and Catalysts: Residual chlorinating agents or other process chemicals.[1]

Below is a visualization of the target molecule and its potential regioisomeric impurities, which are often the most challenging to separate and quantify.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Review & Reporting Sample Receive Commercial Sample Prep_HPLC Prepare solution for HPLC (e.g., in mobile phase) Sample->Prep_HPLC Prep_GC Prepare vial for Headspace GC-MS Sample->Prep_GC Prep_NMR Prepare solution for NMR (with internal standard) Sample->Prep_NMR HPLC HPLC-PDA Analysis (Purity & Impurities) Prep_HPLC->HPLC GCMS HS-GC-MS Analysis (Residual Solvents) Prep_GC->GCMS NMR qNMR Analysis (Assay & Structure ID) Prep_NMR->NMR Review Integrate & Review Data (Check SST) HPLC->Review GCMS->Review NMR->Review Report Generate Certificate of Analysis (CoA) Review->Report

Sources

An In-depth Technical Guide to the Stability and Degradation of 4-Chloro-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Stability Landscape of a Key Pharmaceutical Intermediate

4-Chloro-3-methylpyridine hydrochloride is a crucial building block in the synthesis of a multitude of pharmaceutical compounds. Its inherent reactivity, dictated by the electron-withdrawing nature of the pyridine ring and the chloro-substituent, makes it a versatile synthon. However, this same reactivity profile necessitates a thorough understanding of its stability and degradation pathways. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, offering insights into the chemical liabilities of this compound and a robust framework for its stability assessment. By proactively identifying potential degradation products and understanding the kinetics of their formation, we can ensure the quality, safety, and efficacy of the final drug products derived from this important intermediate.

Physicochemical Properties and Handling Recommendations

This compound is a white to cream-colored powder with a melting point in the range of 165-169 °C[1]. As a hydrochloride salt, it exhibits improved handling characteristics compared to its free base. However, it is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation[2][3]. Therefore, appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be utilized when handling this compound[4].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₇Cl₂N[3]
Molecular Weight164.03 g/mol [3]
Melting Point165-169 °C, [1]
AppearanceWhite to cream powder[5]

For long-term storage, it is recommended to keep the container tightly closed in a dry, cool, and well-ventilated place[2].

Potential Degradation Pathways: A Mechanistic Perspective

Based on the chemical structure of this compound and literature on related chloropyridine compounds, several degradation pathways can be anticipated under various stress conditions.

Hydrolytic Degradation

The presence of the chlorine atom on the electron-deficient pyridine ring makes it susceptible to nucleophilic substitution, particularly by water. This hydrolysis is expected to be a primary degradation pathway, especially under neutral to basic conditions. The likely degradation product is the corresponding pyridone, 4-hydroxy-3-methylpyridine. The hydrochloride salt form may initially provide some stability in acidic conditions, but at elevated temperatures or over extended periods, hydrolysis can still occur. For a structurally related compound, 4-Chloro-2-methyl-3-nitropyridine, hydrolysis to 4-hydroxy-2-methyl-3-nitropyridine is the expected degradation pathway in acidic media[6].

cluster_hydrolysis Hydrolytic Degradation Pathway A 4-Chloro-3-methylpyridine B 4-Hydroxy-3-methylpyridine A->B H₂O (-HCl)

Caption: Proposed hydrolytic degradation of 4-Chloro-3-methylpyridine.

Oxidative Degradation

Oxidative degradation is another plausible pathway. While the pyridine ring itself is relatively stable to oxidation, the methyl group can be a target. More significantly, oxidation can lead to the formation of N-oxides. The formation of pyridine N-oxide intermediates has been shown to facilitate the dechlorination of other chloropyridines[7][8]. The N-oxide is more susceptible to nucleophilic attack than the parent pyridine, which could accelerate subsequent degradation.

cluster_oxidation Oxidative Degradation Pathway C 4-Chloro-3-methylpyridine D 4-Chloro-3-methylpyridine N-oxide C->D [O]

Caption: Proposed oxidative degradation to the N-oxide.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce degradation of chloropyridines. Studies on 2-chloropyridine have shown that photodegradation can lead to a variety of products, including the formation of pyrrole derivatives and carboxylic acids[9]. While the specific photoproducts of this compound are unknown, it is crucial to consider photostability in the overall stability assessment.

A Framework for Stability Assessment: Forced Degradation Studies

To elucidate the degradation profile and establish a stability-indicating analytical method, a forced degradation study is indispensable. The following protocols are designed to subject this compound to stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Experimental Workflow for Forced Degradation

Caption: A typical workflow for a forced degradation study.

Detailed Protocols

3.2.1. Acid and Base Hydrolysis

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • For acid hydrolysis, treat the stock solution with an equal volume of 0.1 M hydrochloric acid.

  • For base hydrolysis, treat the stock solution with an equal volume of 0.1 M sodium hydroxide.

  • Maintain the solutions at room temperature and an elevated temperature (e.g., 60 °C).

  • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples before analysis.

  • Analyze by a stability-indicating HPLC method.

3.2.2. Oxidative Degradation

  • Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%).

  • Maintain the solution at room temperature.

  • Withdraw samples at appropriate time points.

  • Analyze by HPLC.

3.2.3. Thermal Degradation

  • Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80 °C).

  • Withdraw samples at various time points.

  • Prepare solutions of the stressed solid for HPLC analysis.

3.2.4. Photolytic Degradation

  • Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Maintain a control sample protected from light.

  • Analyze the samples by HPLC after the exposure period.

Development of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is critical for accurately quantifying the parent compound and separating it from all potential degradation products.

Method Development Strategy
  • Column Selection: A C18 column is a good starting point for reversed-phase chromatography.

  • Mobile Phase Selection: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized for peak shape and resolution.

  • Detection: UV detection is suitable for this chromophoric molecule. The detection wavelength should be chosen to maximize the response for both the parent compound and potential degradants.

  • Method Optimization: The gradient profile, flow rate, and column temperature should be systematically adjusted to achieve adequate separation of all peaks.

  • Peak Purity Analysis: A photodiode array (PDA) detector should be used to assess the peak purity of the parent compound in the stressed samples, ensuring no co-eluting impurities. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of degradation products[10].

Table 2: Hypothetical HPLC Gradient for Stability Indicating Method

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)
0955
20595
25595
26955
30955

Anticipated Results and Data Interpretation

The forced degradation studies are expected to yield a comprehensive stability profile of this compound.

Table 3: Hypothetical Degradation of this compound under Stress Conditions

Stress Condition% Degradation (at 24h)Major Degradation Product(s)
0.1 M HCl, 60°C~5%4-Hydroxy-3-methylpyridine
0.1 M NaOH, RT~15%4-Hydroxy-3-methylpyridine
3% H₂O₂, RT~8%4-Chloro-3-methylpyridine N-oxide
80°C, solid< 2%Not significant
Photolytic~10%Multiple minor degradants

The identification of degradation products can be achieved by techniques such as LC-MS/MS and NMR spectroscopy. Understanding the degradation pathways is crucial for implementing appropriate control strategies during synthesis, formulation, and storage.

Conclusion: A Proactive Approach to Ensuring Quality

A thorough understanding of the stability and degradation of this compound is not merely an academic exercise; it is a fundamental requirement for the development of safe and effective pharmaceuticals. The methodologies and insights presented in this guide provide a robust framework for researchers to proactively assess and control the stability of this key intermediate. By embracing a science-driven approach to stability testing, we can mitigate risks, ensure product quality, and accelerate the development of new medicines.

References

  • Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. Semantic Scholar. [Link]
  • Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2–.
  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermedi
  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PubMed Central. [Link]
  • Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooper
  • This compound. PubChem. [Link]
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Trends in Analytical chemistry. CONICET. [Link]

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Methodological & Application

Synthesis of 4-Chloro-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Regioselective Synthesis of 4-Chloro-3-methylpyridine Hydrochloride

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a pivotal intermediate in the development of pharmaceutical and agrochemical agents.[1] The protocol detailed herein follows a robust two-step process commencing with the N-oxidation of 3-methylpyridine, followed by a regioselective deoxygenative chlorination. This application note is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety protocols to ensure a reliable and safe synthesis.

Introduction and Significance

4-Chloro-3-methylpyridine is a key heterocyclic building block. Its utility stems from the reactivity of the chlorine atom at the 4-position, which is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The hydrochloride salt form enhances the compound's stability and handling characteristics, as the free base can be less stable.[2] This intermediate is integral to the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and pesticides. The regioselective introduction of the chlorine atom is a critical transformation, and the N-oxide pathway is a well-established and reliable method to achieve this.

Reaction Scheme and Mechanistic Rationale

The synthesis is performed in two primary stages:

Step 1: N-Oxidation of 3-Methylpyridine The nitrogen atom in the pyridine ring is first oxidized to form 3-methylpyridine N-oxide. This is a crucial activation step. The resulting N-oxide functional group alters the electronic properties of the pyridine ring, making the C4 position (para to the nitrogen) susceptible to chlorination.[3]

Step 2: Deoxygenative Chlorination of 3-Methylpyridine N-oxide The intermediate N-oxide is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reagent facilitates both the chlorination at the C4 position and the removal of the oxygen atom from the nitrogen. The final product is isolated as its hydrochloride salt to ensure stability.

Mechanism of Action

The N-oxidation proceeds via the reaction of the nucleophilic pyridine nitrogen with an oxygen-donating species, typically a peroxy acid. The subsequent chlorination with POCl₃ is proposed to proceed through the formation of a reactive dichlorophosphate ester intermediate. This intermediate is highly electrophilic, promoting the attack of a chloride ion at the C4 position. A subsequent elimination cascade removes the phosphate group and restores the aromaticity of the ring, yielding the 4-chlorinated product.

Detailed Experimental Protocols

Safety First: Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All operations should be conducted within a certified chemical fume hood.

Part A: Synthesis of 3-Methylpyridine N-oxide

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles
3-Methylpyridine (3-Picoline)C₆H₇N93.1350.0 g0.537
Acetic Acid (Glacial)CH₃COOH60.05200 mL-
Hydrogen Peroxide (30% w/w)H₂O₂34.0165 mL~0.64
Sodium Hydroxide (NaOH)NaOH40.00As needed-
Dichloromethane (DCM)CH₂Cl₂84.93300 mL-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylpyridine (50.0 g) and glacial acetic acid (200 mL).

  • Begin stirring and gently heat the mixture to 70-75°C using a heating mantle.

  • Once the temperature is stable, slowly add the 30% hydrogen peroxide solution (65 mL) dropwise over a period of 60-90 minutes. Caution: The reaction is exothermic; maintain strict temperature control.

  • After the addition is complete, maintain the reaction mixture at 70-75°C for an additional 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After cooling to room temperature, carefully neutralize the excess acetic acid by slowly adding a saturated solution of sodium hydroxide. Monitor the pH and cool the flask in an ice bath as needed. Adjust to a final pH of 8-9.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 3-methylpyridine N-oxide as a crude solid.[4] The product can be purified further by recrystallization if necessary.

Part B:

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles
3-Methylpyridine N-oxideC₆H₇NO109.1350.0 g0.458
Phosphorus OxychloridePOCl₃153.33150 mL1.65
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-
IsopropanolC₃H₈O60.10100 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Hydrochloric Acid (conc.)HCl36.46As needed-

Procedure

  • Set up a 500 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Add the crude 3-methylpyridine N-oxide (50.0 g) to the flask.

  • Slowly add phosphorus oxychloride (150 mL) via the dropping funnel over 30 minutes. Caution: This addition is exothermic and releases fumes. Perform in a well-ventilated fume hood.

  • After the addition, heat the reaction mixture to reflux (approximately 110°C) and maintain for 3 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto 500 g of crushed ice in a large beaker with vigorous stirring. This step must be done slowly and cautiously as the quenching of POCl₃ is highly exothermic and releases HCl gas.

  • Once the ice has melted, carefully basify the acidic solution with solid sodium carbonate or a concentrated NaOH solution until the pH is approximately 9. Keep the solution cool in an ice bath during neutralization.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude 4-chloro-3-methylpyridine free base.

  • Dissolve the crude product in 100 mL of isopropanol.

  • Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise until the solution is acidic (test with pH paper) and a precipitate forms.

  • Add diethyl ether to facilitate further precipitation.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final this compound.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Chlorination cluster_final Final Product Isolation A 3-Methylpyridine C Reaction at 70-75°C A->C B H₂O₂ / Acetic Acid B->C D Work-up & Extraction C->D E 3-Methylpyridine N-oxide D->E G Reaction at Reflux (~110°C) E->G F Phosphorus Oxychloride (POCl₃) F->G H Quenching & Extraction G->H I 4-Chloro-3-methylpyridine (Free Base) H->I J HCl Addition in Isopropanol I->J K Precipitation & Filtration J->K L 4-Chloro-3-methylpyridine Hydrochloride (Final Product) K->L

Sources

Synthesis Protocol for 4-Chloro-3-methylpyridine Hydrochloride: A Guide for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-methylpyridine hydrochloride is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents. The introduction of a chlorine atom onto the pyridine ring significantly modulates the electronic and lipophilic properties of molecules, making it a valuable intermediate in drug discovery programs.[1] This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing from 3-methylpyridine. The methodology involves an initial N-oxidation followed by a deoxygenative chlorination and subsequent salt formation. This guide is designed for researchers in synthetic and medicinal chemistry, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure reliable and reproducible execution.

Introduction and Mechanistic Overview

The synthesis of substituted pyridines is a cornerstone of pharmaceutical development. Direct electrophilic chlorination of the 3-methylpyridine ring is challenging due to the electron-deficient nature of the pyridine nucleus. To overcome this, a common and effective strategy is to first activate the ring via N-oxidation.

The synthesis proceeds in two primary stages:

  • N-Oxidation: 3-Methylpyridine (also known as 3-picoline) is oxidized to 3-methylpyridine-N-oxide. The N-oxide functional group increases the electron density of the pyridine ring, particularly at the 2- and 4-positions, making it susceptible to electrophilic substitution.[2]

  • Deoxygenative Chlorination: The intermediate N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃). This reagent not only provides the chlorine atom for substitution at the electron-rich 4-position but also facilitates the deoxygenation of the N-oxide to regenerate the pyridine ring.

  • Salt Formation: The resulting free base, 4-chloro-3-methylpyridine, is converted to its hydrochloride salt to improve stability and handling properties. The hydrochloride salt is typically a crystalline solid that is easier to purify and store.[3]

This approach offers high regioselectivity for the 4-position, providing a reliable route to this important synthetic intermediate.

Synthesis Workflow Diagram

The overall synthetic process is outlined in the workflow diagram below, from starting material to final, characterized product.

Synthesis_Workflow cluster_0 Part A: N-Oxidation cluster_1 Part B: Chlorination & Salt Formation cluster_2 Part C: Analysis A1 3-Methylpyridine A3 Reaction & Work-up A1->A3 A2 Oxidizing Agent (e.g., H₂O₂ in Acetic Acid) A2->A3 A4 3-Methylpyridine-N-oxide A3->A4 B2 Reaction & Quenching A4->B2 B1 Chlorinating Agent (e.g., POCl₃) B1->B2 B3 4-Chloro-3-methylpyridine (Free Base) B2->B3 B5 Precipitation & Isolation B3->B5 B4 HCl Solution B4->B5 B6 4-Chloro-3-methylpyridine HCl B5->B6 C1 Melting Point B6->C1 C2 ¹H NMR B6->C2 C3 IR Spectroscopy B6->C3

Caption: Workflow for the synthesis and analysis of 4-Chloro-3-methylpyridine HCl.

Materials and Equipment

Reagents & SolventsGradeSupplier Example
3-Methylpyridine (3-Picoline)≥99%Sigma-Aldrich
Acetic Acid, GlacialACS GradeFisher Scientific
Hydrogen Peroxide (30% w/w)ACS GradeVWR
Phosphorus Oxychloride (POCl₃)≥99%Acros Organics
Dichloromethane (DCM)ACS Grade, AnhydrousJ.T.Baker
Sodium Bicarbonate (NaHCO₃)ACS GradeEMD Millipore
Sodium Sulfate (Na₂SO₄), AnhydrousACS GradeSigma-Aldrich
Diethyl Ether, AnhydrousACS GradeFisher Scientific
Hydrochloric Acid (2.0 M in Ether)SolutionSigma-Aldrich
Equipment
Round-bottom flasks (various sizes)
Reflux condenser
Magnetic stirrer and stir bars
Heating mantle with temperature control
Separatory funnel
Rotary evaporator
Büchner funnel and filter flask
pH paper or pH meter
Standard laboratory glassware
Fume hood
Personal Protective Equipment (PPE)

Safety and Hazard Information

This protocol involves hazardous materials and reactions. A thorough risk assessment must be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood.

SubstanceCAS NumberHazard Summary
3-Methylpyridine108-99-6Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye damage.
Hydrogen Peroxide (30%)7722-84-1Oxidizer. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
Phosphorus Oxychloride (POCl₃)10025-87-3Fatal if inhaled. Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic fumes.
4-Chloro-3-methylpyridine HCl 19524-08-4 Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5]

Mandatory Personal Protective Equipment (PPE):

  • Flame-resistant lab coat.

  • Chemical safety goggles and a face shield, especially when handling POCl₃.[6]

  • Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton®).[6]

  • Ensure an eyewash station and safety shower are immediately accessible.[6]

Detailed Experimental Protocol

Part A: Synthesis of 3-Methylpyridine-N-oxide
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylpyridine (27.9 g, 0.3 mol) and glacial acetic acid (100 mL).

  • Addition of Oxidant: Cool the flask in an ice-water bath. Slowly add 30% hydrogen peroxide (34.0 g, 0.3 mol) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 60 °C. Causality: Slow addition and cooling are critical to control the exothermic reaction and prevent dangerous temperature escalation.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture at 70-80 °C for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess acetic acid and water under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction: To the resulting residue, add 150 mL of water. Carefully neutralize the solution by slowly adding solid sodium bicarbonate until the pH is ~8. Insight: This step neutralizes the acetic acid and quenches any remaining peroxide. The aqueous layer is then extracted with dichloromethane (3 x 100 mL).

  • Drying and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield 3-methylpyridine-N-oxide as a solid, which can be used in the next step without further purification.

Part B: Synthesis of this compound
  • Chlorination Reaction: (Perform this step with extreme caution in a fume hood) . To a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add the crude 3-methylpyridine-N-oxide (21.8 g, 0.2 mol) from Part A.

  • Reagent Addition: Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃) (55 mL, 90.8 g, 0.59 mol) via an addition funnel. Expertise: Using an excess of POCl₃ serves as both the chlorinating agent and the solvent for this reaction.

  • Reflux: After the addition, carefully heat the mixture to reflux (approx. 105 °C) and maintain for 3 hours. The solution will darken.

  • Quenching: Cool the reaction mixture to room temperature. In a separate large beaker (at least 2 L), prepare a mixture of crushed ice and water (~500 g). Very slowly and carefully , pour the reaction mixture onto the crushed ice with vigorous stirring. Trustworthiness: This is a highly exothermic and hazardous step. The slow addition to a large volume of ice is a validated method to safely quench the reactive POCl₃.

  • Neutralization and Extraction: Once the quench is complete, carefully adjust the pH of the aqueous solution to ~8-9 with a cold 50% NaOH solution. The product will separate as an oil. Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Isolation of Free Base: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude 4-chloro-3-methylpyridine free base as an oil.

  • Hydrochloride Salt Formation: Dissolve the crude oil in 100 mL of anhydrous diethyl ether. While stirring, slowly add 2.0 M HCl in diethyl ether until no further precipitation is observed.

  • Final Product Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any impurities. Dry the product under vacuum to yield this compound.

Characterization and Quality Control

The final product should be a white to off-white solid.[6][7] Proper characterization is essential to confirm its identity and purity.

ParameterExpected Result
Appearance White to cream crystalline powder.[7]
Melting Point 165-169 °C.[8] (Note: Some sources may report ~185 °C[6]).
¹H NMR (DMSO-d₆)δ (ppm): ~8.4 (d, 1H, pyridine-H), ~8.3 (s, 1H, pyridine-H), ~7.6 (d, 1H, pyridine-H), ~2.4 (s, 3H, -CH₃). Note: Exact shifts may vary. The hydrochloride salt may show broad peaks.
IR (KBr) ν (cm⁻¹): ~3000-2800 (C-H stretch), ~1600 (C=N stretch), ~1450 (C=C stretch), ~1050 (C-Cl stretch).
Molecular Formula C₆H₆ClN · HCl (or C₆H₇Cl₂N).[3][8]
Molecular Weight 164.03 g/mol .[3][8]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low yield in Part A Incomplete oxidation; Insufficient reaction time or temperature.Monitor reaction by TLC to ensure full consumption of starting material. If needed, extend reaction time or slightly increase temperature. Ensure the quality of the hydrogen peroxide.
Violent reaction during quench POCl₃ added too quickly to ice.The quench must be performed extremely slowly with efficient stirring and cooling. Pouring the reaction mixture onto a large excess of ice is safer than adding water to the reaction.
Low yield in Part B Incomplete chlorination; Product loss during work-up.Ensure the reaction is refluxed for the specified time. During neutralization, ensure the pH is sufficiently basic (>8) to liberate the free base for extraction. Perform multiple extractions to maximize recovery.
Product is an oil, not a solid Impurities are present; Incomplete salt formation.Ensure the free base is reasonably pure before salt formation. Use anhydrous solvents for the precipitation step, as water can inhibit crystallization. Add HCl solution until a sample of the supernatant no longer gives a precipitate with an additional drop of acid. If it remains an oil, attempt trituration with a non-polar solvent like hexane.
Final product is discolored Residual impurities from the reaction.The product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to improve purity and color.

References

  • PubChem. (n.d.). 4-(Chloromethyl)-3-methylpyridine hydrochloride.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • Patsnap. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • Google Patents. (n.d.). US4205175A - Chlorination process.
  • Google Patents. (n.d.). WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides.
  • Google Patents. (n.d.). CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2.
  • SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Google Patents. (n.d.). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • PubChem. (n.d.). 4-Chloropyridine hydrochloride.
  • PrepChem.com. (n.d.). Synthesis of 4-chloro-3-methoxy-2-methylpyridine.
  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine.
  • ResearchGate. (n.d.). Deoxygenative chlorination of pyridine N-oxide.
  • ResearchGate. (n.d.). Regioselective chlorination of pyridine N-oxides under optimized....
  • RSC Publishing. (2024). Dichlorine–pyridine N-oxide halogen-bonded complexes.
  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

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Nucleophilic substitution reactions with 4-Chloro-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Nucleophilic Substitution Reactions with 4-Chloro-3-methylpyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Chloro-3-methylpyridine

This compound is a pivotal heterocyclic building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its strategic value lies in the pyridine core, a common scaffold in numerous biologically active molecules, combined with a selectively reactive chlorine atom at the C4 position. This chlorine acts as a versatile leaving group, enabling the introduction of a diverse array of functional groups through nucleophilic substitution. This guide provides a comprehensive overview of the underlying principles, reaction mechanisms, and field-tested protocols for leveraging this reagent in complex molecular synthesis. The hydrochloride form ensures stability and ease of handling, but as we will explore, requires specific considerations during reaction setup.

PART 1: Mechanistic Underpinnings & Regioselectivity

The reactivity of 4-chloro-3-methylpyridine is governed by the principles of Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitutions at sp³-hybridized carbons (SN1/SN2), SNAr reactions on aromatic rings proceed via a distinct addition-elimination pathway.

The SNAr Mechanism: An Electronically Driven Process

The pyridine nitrogen atom is highly electronegative, exerting a powerful electron-withdrawing effect on the ring system through both inductive (-I) and mesomeric (-M) effects.[1][2] This withdrawal of electron density renders the ring electron-deficient, or "π-deficient," making it susceptible to attack by nucleophiles.[3] The positions most activated towards nucleophilic attack are C2 (ortho) and C4 (para) relative to the nitrogen atom.[2][4][5]

The SNAr reaction proceeds in two key steps:

  • Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][6]

  • Elimination & Aromaticity Restoration: The aromaticity is restored as the leaving group (chloride ion) is expelled, resulting in the net substitution product.[7] The rate-determining step is typically the initial nucleophilic attack, as it involves the disruption of the stable aromatic system.[5]

Why the 4-Position Dominates

For 4-chloro-3-methylpyridine, nucleophilic attack occurs almost exclusively at the C4 position. This pronounced regioselectivity is a direct consequence of the stability of the intermediate Meisenheimer complex. When the nucleophile attacks at C4, the resulting negative charge can be delocalized via resonance directly onto the electronegative nitrogen atom.[3][5][8] This resonance form is a major contributor to the stability of the overall resonance hybrid, significantly lowering the activation energy for attack at this position.

Conversely, attack at the C3 (meta) position does not allow for delocalization of the negative charge onto the nitrogen, resulting in a much less stable intermediate and a prohibitively high activation energy.[5][8] The methyl group at the C3 position is a weak electron-donating group and has a minor electronic influence compared to the powerful activating effect of the ring nitrogen.

Caption: General SNAr mechanism at the C4 position.

Caption: Charge delocalization onto nitrogen stabilizes the intermediate.

PART 2: Core Protocols and Application Notes

A critical first step in any reaction using this compound is the liberation of the free pyridine base. The hydrochloride salt is unreactive. This is accomplished by adding at least one equivalent of a suitable base to the reaction mixture. The choice of base and solvent is paramount and depends on the nature of the nucleophile.

General Experimental Workflow

reagents Dissolve Nucleophile & Base in Solvent start_material Add 4-Chloro-3-methylpyridine Hydrochloride reagents->start_material reaction Stir at Specified Temperature & Time start_material->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Aqueous Work-up & Extraction monitor->workup purify Dry, Concentrate & Purify (Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A generalized workflow for nucleophilic substitution reactions.

Protocol 1: Reactions with Nitrogen Nucleophiles (Amination)

The introduction of nitrogen-containing moieties is fundamental in drug discovery. Primary and secondary amines are excellent nucleophiles for this transformation.

General Protocol:

  • To a dry reaction flask, add the amine nucleophile (1.1-1.5 equivalents) and a suitable base (e.g., K₂CO₃, Et₃N; 2.0-2.5 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF, NMP, or MeCN).

  • Add this compound (1.0 equivalent) to the stirring mixture.

  • Heat the reaction mixture to the specified temperature (typically 80-120 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation: Typical Conditions for Amination

Nucleophile Base Solvent Temperature (°C) Time (h) Typical Yield (%)
Aniline K₂CO₃ DMF 100 8-12 85-95
Morpholine Et₃N MeCN Reflux 4-6 90-98
Benzylamine K₂CO₃ DMSO 90 6-10 88-96
N-Methylaniline K₂CO₃ DMF 110 12-18 75-85

Note: Yields are representative and optimization may be required.

Protocol 2: Reactions with Oxygen Nucleophiles (Etherification)

The formation of aryl and alkyl ethers is achieved using alkoxides or phenoxides, which must be generated in situ from the corresponding alcohol or phenol using a strong base.

General Protocol:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the alcohol or phenol (1.2 equivalents) and anhydrous THF or DMF.

  • Cool the solution to 0 °C and add a strong base (e.g., NaH, 60% dispersion in mineral oil; 1.3 equivalents) portion-wise. Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Add this compound (1.0 equivalent) and a sufficient amount of a weaker base like K₂CO₃ (1.1 equivalents) to neutralize the hydrochloride.

  • Heat the reaction mixture (typically 60 °C to reflux) and monitor its progress.

  • Upon completion, cool to 0 °C and carefully quench the reaction by the slow addition of water.

  • Perform an aqueous work-up and purification as described in the amination protocol.

Data Presentation: Typical Conditions for Etherification

Nucleophile Base Solvent Temperature (°C) Time (h) Typical Yield (%)
Phenol NaH / K₂CO₃ DMF 80 12 70-85
Methanol NaH / K₂CO₃ THF Reflux 8 65-75
4-Fluorophenol K₂CO₃ DMF 100 12-16 75-90
Benzyl alcohol NaH / K₂CO₃ THF Reflux 6-10 70-80

Note: The use of a strong base like NaH is crucial for deprotonating the O-H group.

Protocol 3: Reactions with Sulfur Nucleophiles (Thioetherification)

Thiols are generally potent nucleophiles and often react under milder conditions than their oxygen counterparts.

General Protocol:

  • Dissolve the thiol (1.1 equivalents) in a suitable solvent such as ethanol or DMF.

  • Add a base (e.g., NaOH, NaH, or K₂CO₃; 1.2 equivalents for NaOH/NaH, 2.2 equivalents for K₂CO₃) and stir for 15-30 minutes.

  • Add this compound (1.0 equivalent).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until completion.

  • Perform an aqueous work-up and purification as previously described.

Data Presentation: Typical Conditions for Thioetherification

Nucleophile Base Solvent Temperature (°C) Time (h) Typical Yield (%)
Thiophenol NaOH EtOH Room Temp 2-4 >90
Benzyl thiol NaH DMF Room Temp 2-3 88-96
Ethanethiol K₂CO₃ DMF 50 4-6 85-95

Note: Reactions with thiols are often rapid and high-yielding.

PART 3: Advanced Applications - Palladium-Catalyzed Cross-Coupling

While SNAr is powerful, forming C-C bonds directly can be challenging. For this, palladium-catalyzed cross-coupling reactions are the method of choice. The Suzuki-Miyaura coupling, which couples an organoboron species with an organic halide, is a premier example. Activating the relatively inert C-Cl bond in 4-chloro-3-methylpyridine requires a carefully selected, highly active catalyst system.[9][10]

Protocol: Suzuki-Miyaura Cross-Coupling

  • To a dry Schlenk flask, add the arylboronic acid (1.2-1.5 equivalents), a robust base (e.g., K₃PO₄ or K₂CO₃; 2.0-3.0 equivalents), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%).

  • Add this compound (1.0 equivalent).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[11]

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, Toluene/H₂O).[11]

  • Heat the reaction mixture in a preheated oil bath (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by LC-MS. Reactions can take from 4 to 24 hours.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry, concentrate, and purify by flash column chromatography to yield the desired biaryl product.

Data Presentation: Typical Suzuki Coupling Conditions

Boronic Acid Palladium System Base Solvent Temp (°C) Yield (%)
Phenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ Dioxane/H₂O 100 75-90
4-Methoxyphenylboronic acid PdCl₂(dppf) K₂CO₃ Toluene/EtOH/H₂O 90 70-85
Thiophene-2-boronic acid Pd₂(dba)₃ / XPhos K₃PO₄ Dioxane/H₂O 100 80-95

Note: Catalyst and ligand screening is often necessary for optimal results with challenging chloro-substrates.[9]

References

  • SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson. [Link]
  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (n.d.). National Institutes of Health (NIH). [Link]
  • S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019).
  • SNAr reactions of pi-deficient arom
  • Reaction Examples. (n.d.). Organic Chemistry Reaction Map. [Link]
  • Nucleophilic aromatic substitutions. (2019). YouTube. [Link]
  • Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.).
  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017). Chemistry Stack Exchange. [Link]
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]
  • Why 2-chloropyridine and 4-chloropyridine react with nucleophiles? (2025). Filo. [Link]
  • Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine. (2025). Filo. [Link]
  • Palladium catalyzed Suzuki cross-coupling reactions in ambient temperature ionic liquids. (n.d.). Royal Society of Chemistry. [Link]
  • Palladium-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts. [Link]

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Application Notes & Protocols: The Strategic Use of 4-Chloro-3-methylpyridine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the pyridine ring stands out as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. Its presence in numerous FDA-approved drugs is a testament to its versatility. The nitrogen atom acts as a hydrogen bond acceptor and can be protonated, influencing the molecule's solubility and pharmacokinetic profile. Furthermore, the aromatic ring can be readily functionalized, allowing chemists to fine-tune steric and electronic properties to optimize potency and selectivity.

Within this important class of heterocycles, 4-Chloro-3-methylpyridine hydrochloride has emerged as a particularly valuable building block. Its strategic substitution pattern—a chloro group at the 4-position susceptible to nucleophilic substitution or cross-coupling, and a methyl group at the 3-position influencing steric and electronic properties—makes it a highly sought-after intermediate in the synthesis of complex therapeutic agents, most notably in the field of oncology. This guide provides an in-depth look at the applications of this reagent, focusing on its role in the synthesis of multi-kinase inhibitors and providing detailed protocols for its use.

Reagent Profile and Safety Considerations

Before incorporating any reagent into a synthetic workflow, a thorough understanding of its properties and safe handling procedures is paramount.

Physicochemical Data

The hydrochloride salt form of 4-Chloro-3-methylpyridine enhances its stability and shelf-life, making it a convenient form for storage and handling.

PropertyValueSource(s)
Chemical Name This compound[1]
Synonyms 4-Chloro-3-picoline hydrochloride[2]
CAS Number 19524-08-4[1]
Molecular Formula C₆H₆ClN · HCl (or C₆H₇Cl₂N)[1]
Molecular Weight 164.03 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 165-169 °C[3][4]
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to ensure personnel safety.[1][2]

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles conforming to EN166, protective gloves, and a lab coat.[2][5] Work should be conducted in a well-ventilated fume hood. For weighing and handling solids, a dust mask (e.g., N95) is recommended.[5]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[2][5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[2][5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5] Store locked up.[2]

Core Application: A Cornerstone in Kinase Inhibitor Synthesis

The most prominent application of 4-chloro-3-methylpyridine and its derivatives is in the synthesis of diaryl ether-based multi-kinase inhibitors. These drugs, such as Sorafenib and Regorafenib, function by blocking key signaling pathways involved in tumor cell proliferation and angiogenesis.[6][7]

The key synthetic transformation involves a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen activates the chloro-substituted C4 position towards nucleophilic attack by a phenoxide. This reaction is the linchpin in assembling the core structure of these complex molecules.

A derivative, 4-chloro-N-methylpicolinamide (often synthesized from picolinic acid), is frequently the direct coupling partner used in these syntheses.[6][8][9]

Logical Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates the central role of the 4-chloropyridine moiety in constructing the diaryl ether linkage common to many kinase inhibitors.

G cluster_0 Starting Materials cluster_1 Key Transformation cluster_2 Core Intermediate cluster_3 Final Steps A 4-Chloro-3-methylpyridine Derivative (e.g., 4-chloro-N-methylpicolinamide) C Nucleophilic Aromatic Substitution (SNAr) A->C B Substituted Phenol (e.g., 4-Amino-3-fluorophenol) B->C D Diaryl Ether Intermediate C->D Base (e.g., KOtBu) Solvent (e.g., DMF) E Urea Formation / Further Functionalization D->E F Target Kinase Inhibitor (e.g., Regorafenib) E->F

Caption: Synthetic workflow for kinase inhibitors.

Experimental Protocols

The following protocols are generalized from published procedures and should be adapted and optimized for specific substrates and scales. All work should be performed under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.

Protocol 1: Synthesis of Diaryl Ether Intermediate via SNAr

This protocol describes the crucial C-O bond formation between a 4-chloropyridine derivative and a substituted phenol, a key step in the synthesis of Regorafenib.[7][10][11]

Reaction: 4-Chloro-N-methylpyridine-2-carboxamide + 4-Amino-3-fluorophenol → 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide

Materials:

  • 4-Chloro-N-methylpyridine-2-carboxamide

  • 4-Amino-3-fluorophenol

  • Potassium tert-butoxide (KOtBu) or Sodium tert-butoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-Amino-3-fluorophenol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (5-10 volumes, e.g., 5-10 mL per gram of the phenol). Stir the mixture under nitrogen until the solid dissolves.

  • Base Addition: Carefully add potassium tert-butoxide (1.1-1.5 eq) portion-wise to the solution at room temperature. Causality Note: The strong base is required to deprotonate the phenol, forming the more nucleophilic phenoxide anion necessary for the SNAr reaction. An exotherm may be observed.

  • Reagent Addition: Once the phenoxide has formed (typically after stirring for 30-60 minutes), add 4-Chloro-N-methylpyridine-2-carboxamide (1.0-1.2 eq).

  • Reaction: Heat the reaction mixture to 80-115 °C.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 6-12 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture into ice-water (10-20 volumes). c. Extract the aqueous phase with ethyl acetate (3 x 10 volumes). d. Combine the organic layers and wash with water, followed by brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) to yield the pure diaryl ether.

Protocol 2: General Protocol for Suzuki-Miyaura Cross-Coupling

While less common for this specific scaffold's primary use, the chloro-substituent allows for powerful palladium-catalyzed C-C bond formation. This protocol provides a general starting point for coupling 4-Chloro-3-methylpyridine with various aryl or heteroaryl boronic acids.[12][13]

Reaction: 4-Chloro-3-methylpyridine + Arylboronic Acid → 4-Aryl-3-methylpyridine

Materials:

  • This compound (must be free-based before use)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq)

  • Solvent (e.g., 1,4-Dioxane, Toluene, or DME, often with water)

Procedure:

  • Free-Basing (if starting with HCl salt): Dissolve the hydrochloride salt in water and basify with aqueous NaHCO₃ or NaOH until pH > 8. Extract the free base into a solvent like dichloromethane or EtOAc, dry over Na₂SO₄, and concentrate to obtain the free pyridine for the reaction.

  • Vessel Preparation: To a Schlenk flask or microwave vial, add 4-Chloro-3-methylpyridine (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (3 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of Dioxane:Water). Causality Note: The base is crucial for the transmetalation step, activating the boronic acid. The palladium catalyst facilitates the entire cycle of oxidative addition, transmetalation, and reductive elimination.

  • Reaction: Seal the vessel and heat to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle for Suzuki Coupling

Suzuki_Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2-X B->C D Transmetalation C->D R-B(OH)2 Base E Ar-Pd(II)L2-R D->E F Reductive Elimination E->F Ar-R F->A p1 p2 p3 p4

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 3: General Protocol for Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, providing access to a wide range of substituted anilines and related structures, which are also prevalent in pharmaceuticals.[14][15][16]

Reaction: 4-Chloro-3-methylpyridine + Amine (R₂NH) → 4-(Dialkylamino)-3-methylpyridine

Materials:

  • 4-Chloro-3-methylpyridine (free base)

  • Primary or Secondary Amine (1.2 eq)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Vessel Preparation: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium pre-catalyst, ligand, and base.

  • Reagent Addition: Add the 4-Chloro-3-methylpyridine (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat to 80-110 °C. Causality Note: The phosphine ligand is critical. Bulky, electron-rich ligands stabilize the palladium center and promote the key reductive elimination step that forms the C-N bond.

  • Work-up: Cool the reaction, filter through a pad of Celite to remove palladium residues, and rinse with an appropriate solvent. Concentrate the filtrate.

  • Purification: The residue is typically partitioned between water and an organic solvent. The organic layer is then washed, dried, and concentrated. Final purification is achieved via column chromatography.

Conclusion

This compound is more than just a simple heterocyclic compound; it is a strategic tool in the medicinal chemist's arsenal. Its well-defined reactivity, particularly in SNAr reactions to form diaryl ethers, has cemented its role in the synthesis of life-saving kinase inhibitors. Furthermore, its utility in modern palladium-catalyzed cross-coupling reactions opens the door to a vast chemical space for the development of novel therapeutics. By understanding its properties and mastering the protocols for its use, researchers can effectively leverage this building block to accelerate drug discovery and development programs.

References

  • PubChem. (n.d.). This compound.
  • Reddy, B. P., et al. (2017). Process for the preparation of regorafenib and its crystalline forms. U.S.
  • Babić, A., et al. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 17(10), 12010-12026. [Link]
  • ResearchGate. (n.d.). Three-step synthesis of regorafenib. [Link]
  • Kim, J., et al. (2019). Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. Bioorganic & Medicinal Chemistry Letters, 29(18), 2656-2661. [Link]
  • Bankston, D., et al. (2002). A Scaleable Synthesis of Sorafenib. Organic Process Research & Development, 6(6), 777-781.
  • Bayer Healthcare AG. (2008).
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

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Application Notes & Protocols: 4-Chloro-3-methylpyridine Hydrochloride as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Substituted Pyridine Moiety

The pyridine scaffold is a cornerstone of medicinal chemistry, embedded in the structure of numerous blockbuster pharmaceuticals. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged heterocycle in drug design. The strategic functionalization of the pyridine ring is therefore of paramount importance to researchers in drug discovery and development. 4-Chloro-3-methylpyridine hydrochloride emerges as a particularly valuable building block, offering a synthetically versatile handle for the elaboration of complex molecular architectures.

This guide provides an in-depth exploration of this compound, detailing its properties, key synthetic applications, and field-proven protocols. The presence of a chlorine atom at the 4-position, activated by the ring nitrogen, renders it susceptible to both nucleophilic aromatic substitution and modern cross-coupling reactions. The adjacent methyl group at the 3-position provides steric and electronic influence, allowing for fine-tuning of molecular interactions in the final target compounds. As the compound is supplied as a hydrochloride salt, it is stable and easy to handle, though it necessitates the use of a base in most synthetic transformations to liberate the free pyridine base in situ.

Physicochemical Properties and Safe Handling

A thorough understanding of the reagent's properties and safety requirements is the foundation of any successful and safe laboratory operation.

Data Summary Table

The key physical and chemical properties of this compound are summarized below for quick reference.[1][2][3]

PropertyValue
IUPAC Name 4-chloro-3-methylpyridine;hydrochloride[1]
CAS Number 19524-08-4[1][2][3]
Molecular Formula C₆H₇Cl₂N[1][2]
Molecular Weight 164.03 g/mol [1][3]
Appearance Off-white to light yellow crystalline powder
Melting Point 165-169 °C[2][3]
SMILES CC1=C(C=CN=C1)Cl.Cl[1]
InChIKey WPIUSHWGBZMBHZ-UHFFFAOYSA-N[1][3]
Safety & Handling Protocols

This compound is classified as an irritant.[1][4] Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles conforming to EN166 or OSHA standards, and chemical-resistant gloves.[4][5]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5] Avoid contact with skin and eyes.[5] In case of contact, rinse immediately and thoroughly with water.[5]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials.[4][5]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[4][5]

    • Inhalation: Remove the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[4][5]

    • Ingestion: If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[5]

Application I: Nucleophilic Aromatic Substitution (SₙAr)

Expertise & Mechanistic Rationale

The chloro-substituent at the 4-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SₙAr). The ring nitrogen acts as a powerful electron-withdrawing group, stabilizing the negatively charged intermediate (a Meisenheimer-like complex) that forms upon nucleophilic attack. This stabilization is most effective for substitution at the 2- and 4-positions, making 4-chloro-pyridines excellent electrophiles for this transformation.[6] This reactivity allows for the facile formation of C-O, C-N, and C-S bonds, which are critical linkages in many pharmaceutical agents.

A prominent example of this application is in the synthesis of the multi-kinase inhibitor Sorafenib. A key step in many synthetic routes to Sorafenib involves the SₙAr reaction between a substituted phenol and a picolinamide core, demonstrating the robustness and industrial relevance of this reaction.[7][8]

Protocol: Synthesis of a Diaryl Ether Precursor via SₙAr

This protocol details the synthesis of N-methyl-4-(4-aminophenoxy)-3-methylpicolinamide, a key intermediate analogous to those used in the synthesis of kinase inhibitors.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • 4-Aminophenol (1.1 equiv)

  • Potassium tert-butoxide (KOtBu) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Addition: To the flask, add 4-aminophenol (1.1 equiv) and anhydrous DMF. Stir the mixture at room temperature until the phenol is fully dissolved.

  • Base Addition: Carefully add potassium tert-butoxide (2.5 equiv) portion-wise to the solution. Causality Note: The first equivalent of base neutralizes the hydrochloride salt, the second deprotonates the phenol to form the active nucleophile (phenoxide), and the slight excess drives the reaction to completion.

  • Stirring: Stir the resulting mixture at room temperature for 30-45 minutes. The color may change, indicating the formation of the potassium phenoxide salt.

  • Substrate Addition: Add this compound (1.0 equiv) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-90 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-12 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture into a beaker containing ice-water. c. A precipitate should form. If not, extract the aqueous mixture with ethyl acetate (3x). d. If a precipitate forms, collect the solid by vacuum filtration and wash thoroughly with water and then with a cold, non-polar solvent like hexane to remove non-polar impurities. e. If extraction was performed, combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure diaryl ether product.

Visualization: SₙAr Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 4-Aminophenol in anhydrous DMF prep2 Add KOtBu (2.5 equiv) Stir for 30 min prep1->prep2 prep3 Add 4-Chloro-3-methylpyridine HCl prep2->prep3 react1 Heat to 80-90 °C prep3->react1 react2 Monitor by TLC/LC-MS (6-12 h) react1->react2 workup1 Cool & Quench in Ice-Water react2->workup1 workup2 Filter Precipitate or Extract with EtOAc workup1->workup2 workup3 Wash & Dry workup2->workup3 workup4 Purify by Column Chromatography or Recrystallization workup3->workup4 end end workup4->end Characterized Product

Caption: General workflow for the SₙAr diaryl ether synthesis.

Application II: Palladium-Catalyzed Cross-Coupling Reactions

While aryl chlorides are generally less reactive than their bromide and iodide counterparts, the development of sophisticated palladium catalyst systems, particularly those employing electron-rich, bulky phosphine or N-heterocyclic carbene (NHC) ligands, has made their use in cross-coupling reactions routine and highly efficient.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and heteroaryl-aryl structures by coupling an organohalide with a boronic acid or its ester derivative.[9][10]

Protocol: General Procedure for Suzuki-Miyaura Coupling

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)

  • SPhos or XPhos ligand (2.2-5.5 mol% per Pd)

  • Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene

Procedure:

  • Inert Atmosphere: In a glovebox or under a stream of nitrogen, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (K₃PO₄, 2.0 equiv), the palladium precatalyst, and the ligand to a reaction vessel.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe. Causality Note: Degassing the solvent (e.g., by sparging with nitrogen or argon for 20-30 minutes) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) active catalyst.[11]

  • Heating: Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS or GC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate. c. Transfer the filtrate to a separatory funnel and wash with water and then brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition aryl_pd_cl Ar-Pd(II)L₂(Cl) ox_add->aryl_pd_cl trans Transmetalation aryl_pd_aryl Ar-Pd(II)L₂(Ar') trans->aryl_pd_aryl red_elim Reductive Elimination red_elim->pd0 product Ar-Ar' (Product) red_elim->product aryl_cl Ar-Cl (4-Chloro-3-methylpyridine) aryl_cl->ox_add boronic Ar'-B(OH)₂ + Base boronic->trans

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds, offering broad substrate scope and functional group tolerance where classical methods fail.[12][13]

Protocol: General Procedure for Buchwald-Hartwig Amination

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • Xantphos or RuPhos (1.1-1.2 equiv relative to Pd)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.5 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • Inert Atmosphere: In a glovebox, charge an oven-dried reaction vial with the palladium precatalyst, the ligand, and the base (NaOtBu, 2.4 equiv). Causality Note: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine (or its protonated form after reaction) and facilitate the catalytic cycle.[12]

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (Toluene or Dioxane).

  • Reaction: Seal the vial and heat to 100-120 °C in an oil bath or heating block with stirring.

  • Monitoring: Monitor the reaction by LC-MS or GC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up: a. Cool the reaction to room temperature. b. Dilute with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂). c. Filter through a plug of Celite® to remove insoluble materials, washing the plug with more solvent. d. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to isolate the desired arylamine product.

Visualization: Buchwald-Hartwig Amination Workflow

G start Assemble Reagents in Glovebox (Pd Catalyst, Ligand, Base, Pyridine HCl, Amine) add_solvent Add Degassed Anhydrous Toluene/Dioxane start->add_solvent react Seal & Heat (100-120 °C, 2-24 h) add_solvent->react monitor Monitor Progress (LC-MS / GC-MS) react->monitor workup Cool, Dilute & Filter through Celite® monitor->workup purify Concentrate & Purify (Column Chromatography) workup->purify end Final Arylamine Product purify->end

Caption: A streamlined workflow for Buchwald-Hartwig amination.

Conclusion

This compound is a high-value, versatile building block for synthetic and medicinal chemists. Its activated 4-position provides a reliable anchor point for introducing a wide array of molecular fragments through both classical nucleophilic substitution and modern palladium-catalyzed cross-coupling reactions. The protocols and insights provided herein serve as a practical guide for researchers to harness the full synthetic potential of this reagent, enabling the efficient construction of novel and complex molecules for drug discovery and beyond.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16217655, this compound.
  • Babič, A., et al. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 17(10), 11929-11944.
  • Lee, S. H., et al. (2019). Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. Bioorganic Chemistry, 92, 103254.
  • ResearchGate (n.d.). Synthesis of sorafenib derivatives 4a–e. Scientific Diagram.
  • Sairam, P., et al. (2009). Process for the preparation of sorafenib. Google Patents, WO2009054004A2.
  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia.
  • Filo (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • The Organic Chemist (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

Sources

The Lynchpin in Modern Agrochemicals: Applications of 4-Chloro-3-methylpyridine hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Ring in Agrochemical Design

The pyridine scaffold is a cornerstone in the development of modern agrochemicals, imparting favorable physicochemical properties and biological activity to a vast array of herbicides, fungicides, and insecticides. Among the numerous pyridine-based building blocks, 4-Chloro-3-methylpyridine hydrochloride stands out as a particularly versatile and strategic intermediate. Its utility stems from the presence of a reactive chlorine atom at the 4-position, which is susceptible to nucleophilic aromatic substitution (SNAr), and a methyl group at the 3-position that can influence the molecule's steric and electronic properties, ultimately impacting its biological efficacy and selectivity. This application note provides an in-depth guide for researchers, chemists, and professionals in the agrochemical industry on the practical applications of this compound, complete with detailed experimental protocols and an exploration of the underlying chemical principles.

Core Application: Synthesis of Aryloxyphenoxypropionate Herbicides

A prominent application of this compound is in the synthesis of aryloxyphenoxypropionate (APP) herbicides. This class of herbicides is renowned for its effectiveness in controlling grass weeds in broadleaf crops. The mode of action of APP herbicides involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical enzyme in fatty acid biosynthesis in grasses. The introduction of a 3-methyl-4-pyridinyloxy moiety can significantly enhance the herbicidal activity and crop selectivity of these compounds.

The key synthetic transformation is a nucleophilic aromatic substitution reaction where a phenoxide, typically a derivative of 4-hydroxyphenoxypropionate, displaces the chlorine atom on the pyridine ring. The hydrochloride form of the starting material necessitates the use of a base to both neutralize the HCl and generate the phenoxide nucleophile in situ.

Reaction Causality: Why this compound is an Ideal Precursor

The choice of this compound as a precursor is dictated by several key factors:

  • Activation of the C4 Position: The electron-withdrawing effect of the pyridine nitrogen atom activates the chlorine atom at the 4-position towards nucleophilic attack. This activation is crucial for the reaction to proceed under reasonably mild conditions.

  • Leaving Group Ability: The chloride ion is an excellent leaving group, facilitating the irreversible nature of the substitution reaction.

  • Structural Contribution of the Methyl Group: The 3-methyl group can provide a beneficial steric hindrance that may contribute to the selective binding of the final herbicide to the target enzyme in weeds while minimizing interaction with the corresponding enzyme in crops, thus enhancing selectivity.

  • Solubility and Handling: The hydrochloride salt form often improves the stability and handling characteristics of the pyridine derivative compared to the free base.

Detailed Experimental Protocol: Synthesis of a Model Aryloxyphenoxypropionate Herbicide

This protocol details the synthesis of Ethyl 2-(4-((3-methylpyridin-4-yl)oxy)phenoxy)propanoate, a representative APP herbicide, from this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Equivalents
This compound19524-08-4164.03101.0
Ethyl (R)-2-(4-hydroxyphenoxy)propanoate62618-21-9210.22111.1
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.21252.5
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.0950 mL-
Ethyl Acetate (EtOAc)141-78-688.11As needed-
Brine (Saturated NaCl solution)--As needed-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-
Step-by-Step Methodology
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.64 g, 10 mmol), Ethyl (R)-2-(4-hydroxyphenoxy)propanoate (2.31 g, 11 mmol), and anhydrous potassium carbonate (3.46 g, 25 mmol).

  • Solvent Addition: Add 50 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 120 °C under a nitrogen atmosphere and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 8-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with brine (2 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 30%) as the eluent.

  • Characterization:

    • Collect the fractions containing the pure product and concentrate under reduced pressure to yield Ethyl 2-(4-((3-methylpyridin-4-yl)oxy)phenoxy)propanoate as a pale yellow oil.

    • Expected Yield: 75-85%.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization A Combine Reactants: 4-Chloro-3-methylpyridine HCl Ethyl (R)-2-(4-hydroxyphenoxy)propanoate K₂CO₃ B Add Anhydrous DMF A->B C Heat to 120°C under N₂ B->C D Monitor by TLC (8-12 hours) C->D E Cool and Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over MgSO₄ G->H I Concentrate in vacuo H->I J Column Chromatography I->J K Characterize Product (NMR, MS) J->K G cluster_products Potential Agrochemicals cluster_nucleophiles Nucleophiles start 4-Chloro-3-methylpyridine Hydrochloride phenol Phenols (R-OH) start->phenol Nucleophilic Aromatic Substitution thiol Thiols (R-SH) start->thiol Nucleophilic Aromatic Substitution amine Amines (R-NH₂) start->amine Nucleophilic Aromatic Substitution herbicide Herbicides (Aryloxyphenoxypropionates) fungicide Fungicides (Pyridine Thioethers) insecticide Insecticides (Substituted Aminopyridines) phenol->herbicide thiol->fungicide amine->insecticide

Introduction: The Role of 4-Chloro-3-methylpyridine hydrochloride as a Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Use of 4-Chloro-3-methylpyridine hydrochloride in Modern Organic Synthesis

This compound is a pivotal intermediate in the fields of medicinal chemistry and materials science. Its substituted pyridine framework is a common motif in a multitude of biologically active compounds and functional materials.[1][2] The presence of a chlorine atom on the electron-deficient pyridine ring provides a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[1] However, the C-Cl bond is notoriously less reactive than its bromide or iodide counterparts, necessitating carefully optimized protocols and specialized catalyst systems for efficient functionalization.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the properties, safe handling, and key applications of this compound. It offers detailed, field-proven protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, explaining the causality behind experimental choices to ensure reproducible and high-yielding results.

Physicochemical Properties and Safety Data

A thorough understanding of the substrate's properties and hazards is the foundation of any successful and safe experimental plan. This compound is a solid at room temperature and should be handled with appropriate personal protective equipment (PPE).[5][6]

PropertyValueSource
CAS Number 19524-08-4[7]
Molecular Formula C₆H₇Cl₂N[7]
Molecular Weight 164.03 g/mol [7]
Appearance White to cream powder[8]
Melting Point 165-169 °C[9]
IUPAC Name 4-chloro-3-methylpyridine;hydrochloride[7]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[6][7]
Safety & Handling Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles conforming to EN166 (EU) or NIOSH (US), a lab coat, and chemical-resistant gloves.[5][6]

  • Ventilation: Use this compound only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[10][11]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][10]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere.[5][11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6][10]

Core Reactivity and Mechanistic Considerations

The primary utility of this compound lies in its role as an electrophile in cross-coupling reactions. The electron-deficient nature of the pyridine ring, combined with the chloro-substituent, makes the C4 position susceptible to oxidative addition by a low-valent palladium catalyst, which is often the rate-determining step in the catalytic cycle.[3]

Due to the strength of the C-Cl bond, standard palladium catalysts like Pd(PPh₃)₄ are often sluggish.[1] Achieving high yields requires more advanced catalyst systems that employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig-type ligands) or N-heterocyclic carbenes (NHCs).[1][4] These ligands promote the oxidative addition step and facilitate the subsequent reductive elimination to afford the desired product.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. This protocol details the coupling of 4-Chloro-3-methylpyridine with a generic arylboronic acid.

Causality and Rationale
  • Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a specialized ligand (e.g., SPhos, XPhos) is used to overcome the high activation barrier of the C-Cl bond.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[12]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, Toluene) and water is commonly used. Water aids in dissolving the inorganic base and facilitates the transmetalation process.[13]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, so the reaction must be set up under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

Visualized Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex Ar-Pd(II)(Cl)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex Ar-Pd(II)(R)L₂ transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R (Product) reductive_elimination->product reactants Ar-Cl + R-B(OH)₂ base Base base->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Experimental Protocol
  • Reagent Preparation:

    • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 164.03 mg).

    • Note: The hydrochloride salt must be neutralized. This can be done in situ by using an extra equivalent of base, or by a pre-reaction workup (extraction with a mild base like NaHCO₃ solution). For this protocol, we assume in situ neutralization.

    • Add the arylboronic acid (1.2 mmol, 1.2 equiv).

    • Add the base, potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv, 414.6 mg).

    • Add the palladium catalyst, Pd₂(dba)₃ (0.02 mmol, 2 mol%, 18.3 mg).

    • Add the ligand, SPhos (0.08 mmol, 8 mol%, 32.8 mg).

  • Reaction Setup:

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an anaerobic environment.

    • Using a syringe, add degassed solvent: 1,4-dioxane (4 mL) and water (1 mL). The mixture should be stirred.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

Application Protocol 2: Buchwald-Hartwig Amination

This reaction is a cornerstone for synthesizing C-N bonds, enabling the construction of aryl amines from aryl halides.[14][15]

Causality and Rationale
  • Catalyst System: Similar to the Suzuki coupling, activating the C-Cl bond for C-N bond formation requires a robust palladium catalyst system. A pre-catalyst like G3 or G4 Buchwald palladacycles can be highly effective.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine, making it a more potent nucleophile.[16]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.

  • Amine Nucleophile: Both primary and secondary amines can be used. The stoichiometry is typically slightly in excess to ensure complete consumption of the electrophile.

Visualized Workflow: General Experimental Procedure

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Substrate, Amine, Base, Catalyst, Solvent setup->reagents reaction Heat & Stir (e.g., 100 °C, 18h) reagents->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Dry & Concentrate workup->purify column Column Chromatography purify->column product Isolated Pure Product column->product

Caption: A generalized workflow for cross-coupling reactions.

Step-by-Step Experimental Protocol
  • Reagent Preparation:

    • In a glovebox, or a Schlenk flask on a Schlenk line, add sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv, 134.5 mg).

    • Add the palladium pre-catalyst (e.g., XPhos Pd G3) (0.02 mmol, 2 mol%).

    • Add this compound (1.0 mmol, 164.03 mg).

    • Note: The strong base will neutralize the hydrochloride salt in situ.

    • Seal the flask with a septum.

  • Reaction Setup:

    • Remove the flask from the glovebox (if used) or ensure it is under a positive pressure of inert gas.

    • Add anhydrous, degassed toluene (5 mL) via syringe.

    • Add the amine nucleophile (e.g., morpholine) (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100-110 °C.

    • Stir the reaction vigorously for 12-24 hours.

    • Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

    • Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield the desired N-aryl product.

Conclusion

This compound is a versatile and valuable building block for synthetic chemists. While its C-Cl bond presents a reactivity challenge compared to heavier halides, the protocols outlined in this guide demonstrate that high-efficiency functionalization is readily achievable. By employing modern, robust palladium catalyst systems and adhering to carefully controlled, anaerobic reaction conditions, researchers can successfully utilize this substrate in key C-C and C-N bond-forming reactions. The provided methodologies, grounded in established mechanistic principles, serve as a reliable starting point for the synthesis of complex molecules in drug discovery and materials science.

References

  • Vertex AI Search. (2024-04-01).
  • ECHEMI.
  • BenchChem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
  • PubChem. This compound | C6H7Cl2N | CID 16217655.
  • Fisher Scientific. (2010-11-16).
  • TCI Chemicals. (2025-04-30).
  • Pharmaffiliates. The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery.
  • Sigma-Aldrich. 4-Chloro-3-methylpyridine 97 19524-08-4.
  • Wikipedia.
  • BenchChem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • ACS GCI Pharmaceutical Roundtable.
  • YouTube. (2025-03-29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Chemistry LibreTexts. (2023-06-30).
  • Thermo Scientific Chemicals. This compound, 97%.
  • Conier Chem&Pharma Limited.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Organic Chemistry Portal. Suzuki Coupling.

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An Application Guide to the Safe Handling and Use of 4-Chloro-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This document provides detailed application notes and safety protocols for 4-Chloro-3-methylpyridine hydrochloride (CAS No. 19524-08-4), a key reagent and building block in pharmaceutical and chemical synthesis. The information herein is synthesized from authoritative safety data sheets (SDS) and is intended for researchers, scientists, and drug development professionals. The focus is not merely on procedural steps but on the underlying principles of chemical safety and risk mitigation to ensure self-validating laboratory practices.

Compound Identification and Physicochemical Properties

This compound is a substituted pyridine derivative. As a hydrochloride salt, it is typically a solid at room temperature, which presents specific handling challenges related to dust formation. Understanding its physical properties is the first step in a robust risk assessment.

PropertyValueSource
CAS Number 19524-08-4[1][2][3]
Molecular Formula C₆H₇Cl₂N[2][3]
Molecular Weight 164.03 g/mol [2][3]
Synonyms 4-Chloro-3-picoline hydrochloride[2]
Appearance White to almost white powder or crystal
Melting Point 165-169 °C[1][2]
Solubility Soluble in water

Application Scientist's Note: The solid nature and defined melting point range are indicative of a crystalline material. The primary physical hazard during handling is the generation of fine dust, which can be easily inhaled or come into contact with the eyes and skin. Its solubility in water is a key factor for decontamination and first-aid procedures.

Hazard Analysis and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The "Warning" signal word indicates a moderate level of hazard.[1][2]

GHS Hazard Statements:

  • H315: Causes skin irritation. (Skin Irritation, Category 2)[1][2][3]

  • H319: Causes serious eye irritation. (Eye Irritation, Category 2)[1][2][3]

  • H335: May cause respiratory irritation. (Specific Target Organ Toxicity - Single Exposure, Category 3)[1][2][3]

Expert Interpretation: These classifications point to three primary routes of exposure and associated risks. The compound is not acutely toxic in the traditional sense but is a significant irritant.

  • Dermal (Skin): Direct contact can lead to redness, itching, and inflammation.

  • Ocular (Eyes): Contact with dust can cause significant pain, redness, and potential damage if not addressed immediately.

  • Inhalation (Respiratory): Inhaling airborne dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

The following diagram illustrates the fundamental workflow for assessing and mitigating these risks in a laboratory setting.

cluster_0 Risk Assessment & Mitigation Workflow Identify_Hazards Step 1: Identify Hazards - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) Assess_Exposure Step 2: Assess Exposure Potential - Weighing (dust inhalation) - Transfer (skin/eye contact) - Reaction work-up Identify_Hazards->Assess_Exposure Implement_Controls Step 3: Implement Controls - Engineering (Fume Hood) - Administrative (SOPs) - PPE (Gloves, Goggles) Assess_Exposure->Implement_Controls Review_Effectiveness Step 4: Review & Refine - Post-procedure debrief - Incident analysis - Update protocols Implement_Controls->Review_Effectiveness

Caption: A four-step workflow for proactive risk management.

Safe Handling and Engineering Controls Protocol

The primary objective during handling is to minimize the generation and dispersal of dust. This is best achieved through a combination of engineering controls and deliberate, careful technique.

Protocol 3.1: General Handling

  • Work Area Designation: All handling of this compound solid should be performed within a certified chemical fume hood to contain any airborne particles.[4]

  • Ventilation: Ensure the fume hood sash is at the appropriate height to maintain proper airflow. The ventilation system is the primary barrier against respiratory exposure.[1]

  • Electrostatic Discharge: Use non-sparking tools and ensure proper grounding to prevent fire, especially if flammable solvents are nearby.[2]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[5][6] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][6]

Rationale: Engineering controls, such as a fume hood, are fundamentally more reliable than personal protective equipment because they remove the hazard at the source. Good hygiene practices prevent accidental ingestion and cross-contamination.

Personal Protective Equipment (PPE) Selection Protocol

PPE is the last line of defense. Its selection must be appropriate for the identified hazards.

Protocol 4.1: PPE Selection and Use

  • Eye and Face Protection: Wear tightly fitting chemical safety goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] Standard safety glasses do not provide adequate protection from dust.

  • Skin Protection:

    • Wear a lab coat, fully buttoned, with long sleeves.

    • Handle the material with chemically resistant gloves (e.g., nitrile), which must be inspected for tears or holes before each use.[1]

    • Remove gloves using the proper technique to avoid skin contamination and dispose of them in the appropriate chemical waste stream.

  • Respiratory Protection:

    • For routine handling within a fume hood, respiratory protection is typically not required.

    • If a fume hood is unavailable or if exposure limits are exceeded (e.g., during a large spill cleanup), a full-face respirator with a particulate filter (NIOSH N95 or better) is necessary.[1]

The following diagram outlines the decision-making process for PPE selection based on the specific laboratory task.

Task Task Weighing Weighing Solid Task->Weighing Reaction Reaction Setup / Work-up Task->Reaction Spill Large Spill Cleanup Task->Spill PPE_Base Minimum PPE: - Lab Coat - Nitrile Gloves Weighing->PPE_Base Reaction->PPE_Base Spill->PPE_Base PPE_Goggles Add: - Chemical Safety Goggles PPE_Base->PPE_Goggles PPE_Base->PPE_Goggles PPE_Base->PPE_Goggles PPE_Hood Perform In: - Chemical Fume Hood PPE_Goggles->PPE_Hood PPE_Goggles->PPE_Hood PPE_Respirator Add: - N95/P100 Respirator PPE_Goggles->PPE_Respirator

Caption: Task-based decision tree for selecting appropriate PPE.

Storage and Disposal Protocols

Proper storage is critical for maintaining chemical integrity and safety. Improper disposal can harm personnel and the environment.

Protocol 5.1: Chemical Storage

  • Container: Store the compound in its original, tightly closed container.[1][2]

  • Location: Keep the container in a dry, cool, and well-ventilated place.[1][2] A designated cabinet for corrosive or irritating solids is recommended.

  • Security: The storage area should be locked or otherwise secured to restrict access to authorized personnel only.[1][2]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[7]

Protocol 5.2: Waste Disposal

  • Chemical Waste: Dispose of unused this compound and reaction byproducts as hazardous chemical waste. Do not pour down the drain.

  • Contaminated Materials: All disposables that have come into contact with the chemical (e.g., gloves, weigh boats, paper towels) must be collected in a designated, labeled hazardous waste container.

  • Regulatory Compliance: All disposal must be conducted through an approved waste disposal facility, adhering strictly to local, state, and federal regulations.[1][6]

Emergency Response and First-Aid Protocols

Immediate and correct action is crucial in the event of an exposure or spill. Ensure an eyewash station and safety shower are readily accessible.[6]

Protocol 6.1: First-Aid Measures

  • If Inhaled: Immediately move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][6]

  • If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Remove all contaminated clothing. If skin irritation develops or persists, seek medical attention.[1]

  • If in Eyes: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or physician immediately.[6]

The following workflow provides a clear decision path for responding to a laboratory emergency involving this chemical.

Emergency Emergency Occurs Assess Assess Situation (Fire, Spill, Exposure?) Emergency->Assess Safety Ensure Personal Safety First Assess->Safety Alert Alert Others & Call for Help Safety->Alert Exposure Personal Exposure? Alert->Exposure Spill Spill Occurred? Exposure->Spill No First_Aid Administer First Aid (See Protocol 6.1) Exposure->First_Aid Yes Cleanup Contain & Clean Spill (If trained and safe) Spill->Cleanup Yes, Small & Contained Evacuate Evacuate Area Spill->Evacuate No, Large or Uncontrolled Medical Seek Professional Medical Attention First_Aid->Medical

Caption: A decision-making flowchart for emergency response.

References

  • This compound | C6H7Cl2N | CID 16217655 - PubChem. (URL: [Link])
  • 4-(Chloromethyl)-3-methylpyridine hydrochloride | C7H9Cl2N | CID 121237799 - PubChem. (URL: [Link])
  • 3-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No: 108-99-6 MSDS - Loba Chemie. (URL: [Link])

Sources

Application Note: Safe Handling Protocols and Protective Equipment for 4-Chloro-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-3-methylpyridine hydrochloride (CAS No: 19524-08-4) is a heterocyclic organic compound frequently utilized as a key intermediate and building block in the synthesis of pharmaceuticals and agrochemicals. Its utility in drug development and scientific research necessitates a thorough understanding of its hazard profile to ensure the safety of laboratory personnel. This document provides a detailed guide to the essential protective equipment and handling protocols required for this compound, grounded in established safety principles and regulatory standards. The primary objective is to equip researchers, scientists, and drug development professionals with the knowledge to mitigate risks associated with skin, eye, and respiratory exposure.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the foundation of safe laboratory practice. This compound is a solid substance that presents specific hazards which must be understood before any handling occurs.[1] The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, and eye contact.

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

Hazard ClassificationGHS CodeSignal WordHazard Statement
Skin IrritationH315WarningCauses skin irritation.[2][3][4]
Serious Eye IrritationH319WarningCauses serious eye irritation.[2][3][4]
Specific Target Organ Toxicity (Single Exposure)H335WarningMay cause respiratory irritation.[2][3][4]

Expert Interpretation of Hazards:

  • Skin Irritation (H315): Direct contact with the solid powder or its solutions can cause localized redness, inflammation, or dermatitis. The hydrochloride salt form can exacerbate this effect upon contact with moisture on the skin.

  • Serious Eye Irritation (H319): This is a significant risk. The introduction of even minute quantities of dust into the eye can lead to pain, redness, and potentially reversible damage if not addressed immediately with copious rinsing.[1][2]

  • Respiratory Irritation (H335): Fine dust particles can easily become airborne, especially during weighing or transfer operations. Inhaling this dust can irritate the nose, throat, and lungs, leading to symptoms like coughing and wheezing.[2][5]

Engineering and Administrative Controls: The First Line of Defense

Before resorting to Personal Protective Equipment (PPE), exposure must be minimized through robust engineering and administrative controls. This hierarchy of controls is a fundamental principle of industrial hygiene.

Engineering Controls

These are physical changes to the workspace that isolate personnel from the hazard.

  • Chemical Fume Hood: All procedures involving the handling of this compound solid, especially weighing and preparing solutions, must be performed within a properly functioning and certified chemical fume hood.[6][7] The rationale is to contain and exhaust any dust generated, preventing it from entering the breathing zone of the operator.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[3][7]

  • Safety Infrastructure: Eyewash stations and emergency safety showers must be located within a 10-second travel distance from the workstation and be regularly tested.[1][8] Their immediate availability is critical for effective first aid in the event of an accidental exposure.

Administrative Controls

These are work policies and procedures that reduce exposure risk.

  • Standard Operating Procedures (SOPs): A detailed, substance-specific SOP for handling this compound must be written and readily available to all users.

  • Designated Areas: Clearly designate specific areas within the lab (e.g., a particular fume hood) for handling this compound to prevent cross-contamination.

  • Access Control: Store the chemical in a locked cabinet or a controlled-access area to ensure only trained and authorized personnel can handle it.[1][2][3]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical hazard. It must be selected based on the specific tasks being performed and the potential for exposure. The following table outlines the minimum required PPE.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Container) Safety glassesNitrile glovesLab coatNot generally required
Weighing & Transfer (Solid) Chemical safety goggles (sealed)Nitrile gloves (consider double-gloving)Fully-buttoned lab coatRecommended: N95 dust mask, even inside a fume hood. Mandatory if outside a hood.
Preparing Solutions Chemical safety goggles (sealed)Nitrile or other chemically resistant glovesFully-buttoned lab coatNot required if performed in a fume hood.
Cleaning Spills (Solid) Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesLab coat or chemical-resistant apronMandatory: NIOSH-approved respirator with particulate filter (e.g., N95/P100).[1][9]
Detailed PPE Specifications
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against airborne dust.[1][2] These must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][9]

  • Skin and Body Protection: A clean, fully-buttoned laboratory coat should always be worn.[6] For gloves, nitrile is a suitable material for incidental contact with the solid.[6][7] It is critical to wash hands thoroughly with soap and water after removing gloves.[1][8] Contaminated clothing must be removed immediately and washed before reuse.[2][3]

  • Respiratory Protection: The primary respiratory hazard is the inhalation of airborne dust.[2] While working in a fume hood mitigates this, an N95-rated dust mask provides an additional layer of protection during transfer operations. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[2]

Standard Operating Protocols

Adherence to a strict, step-by-step protocol is essential for ensuring safety and experimental reproducibility.

Protocol 4.1: Weighing and Solution Preparation
  • Preparation: Before starting, ensure the chemical fume hood is operational. Clear the work area of any unnecessary items. Confirm the location of the nearest eyewash station and safety shower.

  • Don PPE: Put on all required PPE as specified in Table 2, including a lab coat, chemical safety goggles, and nitrile gloves.

  • Transfer: Perform all weighing and transfer operations on a disposable work surface (e.g., weigh paper or a plastic-backed absorbent pad) within the fume hood to contain any minor spills.

  • Handling: Use a spatula for transfers. Avoid scooping actions that could generate dust. Gently tap the spatula to release the solid rather than shaking it.

  • Solution Preparation: Slowly add the solid to the solvent with stirring to prevent clumping and splashing. Keep the container opening away from your breathing zone.

  • Cleanup: After use, decontaminate the spatula and work surface. Tightly close the primary container and return it to its designated storage location.

  • Waste Disposal: Dispose of all contaminated disposables (gloves, weigh paper, absorbent pads) in a clearly labeled hazardous waste container.[1][3]

  • Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent self-contamination. Wash hands thoroughly.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood & Safety Equipment B Don Required PPE (Goggles, Coat, Gloves) A->B 1. Safety Check C Weigh & Transfer Solid B->C 2. Begin Work D Prepare Solution C->D 3. Controlled Addition E Secure Chemical & Decontaminate Workspace D->E 4. Conclude Experiment F Dispose of Waste E->F 5. Waste Management G Doff PPE Correctly F->G 6. Decontamination H Wash Hands Thoroughly G->H 7. Final Step

Caption: Workflow for Safely Handling 4-Chloro-3-methylpyridine HCl.

Protocol 4.2: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][6]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms develop.[1][2]

  • Small Spill (Solid): Wearing full PPE (including respiratory protection), gently sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for hazardous waste disposal.[1] Clean the area with a wet cloth or absorbent pad.

G Incident Incident Occurs Spill Spill Incident->Spill Exposure Personal Exposure Incident->Exposure Evacuate Evacuate Area (If Necessary) Spill->Evacuate Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation DonPPE Don Full PPE (incl. Respirator) Evacuate->DonPPE Contain Gently Sweep Solid DonPPE->Contain Dispose Collect in Labeled Waste Container Contain->Dispose FlushSkin Flush with Water (15+ min) Skin->FlushSkin FlushEyes Flush at Eyewash (15+ min) Eyes->FlushEyes FreshAir Move to Fresh Air Inhalation->FreshAir Medical Seek Medical Attention FlushSkin->Medical FlushEyes->Medical FreshAir->Medical

Sources

Application Notes and Protocols for 4-Chloro-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 4-Chloro-3-methylpyridine Hydrochloride in Modern Drug Discovery

This compound is a pivotal heterocyclic building block in contemporary medicinal chemistry and pharmaceutical development. Its strategic importance lies in the versatile reactivity of the pyridine core, substituted with a chloro group at the 4-position and a methyl group at the 3-position. This specific arrangement of substituents allows for a diverse range of subsequent chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures with potential therapeutic applications. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various reaction conditions.

This guide provides a comprehensive overview of the synthesis, reaction conditions, and handling of this compound, designed for researchers, scientists, and drug development professionals. The protocols detailed herein are grounded in established chemical principles and aim to provide a reproducible and scalable methodology.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and effective use in experimental settings.

PropertyValueReference
CAS Number 19524-08-4[1][2]
Molecular Formula C₆H₇Cl₂N[1]
Molecular Weight 164.03 g/mol [1][2]
Melting Point 165-169 °C[2]
Appearance White to cream powder
Solubility Soluble in water and polar organic solvents.

Safety and Handling:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[1] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS).

Core Synthesis Principles and Reaction Mechanism

The synthesis of this compound is a multi-step process that leverages the unique reactivity of pyridine N-oxides. The overall synthetic strategy involves two key transformations:

  • N-Oxidation of 3-Methylpyridine: The lone pair of electrons on the nitrogen atom of the pyridine ring is oxidized to form the corresponding N-oxide. This step is crucial as it activates the pyridine ring for subsequent electrophilic substitution, particularly at the 4-position.

  • Regioselective Chlorination: The N-oxide intermediate is then subjected to a chlorination reaction. The N-oxide group directs the incoming electrophile (a chlorinating agent) to the 4-position (para to the nitrogen). Subsequent removal of the oxygen atom from the N-oxide yields the desired 4-chloro-3-methylpyridine.

  • Hydrochloride Salt Formation: The final product is typically isolated as its hydrochloride salt to improve stability and handling.

The following diagram illustrates the logical workflow of the synthesis:

SynthesisWorkflow Start 3-Methylpyridine (Starting Material) Step1 Step 1: N-Oxidation (H₂O₂ / Acetic Acid) Start->Step1 Intermediate 3-Methylpyridine-N-oxide Step1->Intermediate Step2 Step 2: Chlorination (e.g., POCl₃ or Oxalyl Chloride) Intermediate->Step2 Product_freebase 4-Chloro-3-methylpyridine (Free Base) Step2->Product_freebase Step3 Step 3: Salt Formation (HCl) Product_freebase->Step3 Final_Product 4-Chloro-3-methylpyridine Hydrochloride (Final Product) Step3->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of this compound.

Protocol 1: Synthesis of 3-Methylpyridine-N-oxide

This protocol is adapted from a well-established procedure for the N-oxidation of pyridines.

Materials:

  • 3-Methylpyridine (3-picoline)

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide (H₂O₂)

  • Sodium Carbonate

  • Chloroform

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a 2-liter round-bottom flask, combine 600 mL of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine.

  • With shaking, slowly add 318 mL (2.76 moles) of cold (5 °C) 30% hydrogen peroxide to the mixture.

  • Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5 °C.

  • After 24 hours, remove the excess acetic acid and water under reduced pressure using a rotary evaporator.

  • Cool the residue and neutralize it by the cautious addition of a saturated solution of sodium carbonate until the evolution of CO₂ ceases.

  • Extract the aqueous mixture with several portions of chloroform.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the chloroform under reduced pressure to yield crude 3-methylpyridine-N-oxide.

  • The product can be further purified by vacuum distillation.

Protocol 2: Synthesis of 4-Chloro-3-methylpyridine and its Hydrochloride Salt

This protocol employs a common method for the chlorination of pyridine N-oxides.

Materials:

  • 3-Methylpyridine-N-oxide

  • Phosphorus oxychloride (POCl₃) or Oxalyl chloride and Triethylamine

  • Dichloromethane (DCM) (if using oxalyl chloride)

  • Ice bath

  • Sodium bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Hydrochloric acid (ethanolic or ethereal solution)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer.

Procedure using Phosphorus Oxychloride:

  • In a round-bottom flask equipped with a condenser and a dropping funnel, place 3-methylpyridine-N-oxide.

  • Cool the flask in an ice bath and slowly add an excess of phosphorus oxychloride (POCl₃) dropwise with stirring.

  • After the addition is complete, slowly heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-chloro-3-methylpyridine.

  • Purify the crude product by column chromatography on silica gel.

  • Dissolve the purified 4-chloro-3-methylpyridine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethanol) and add a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt.

  • Filter the precipitate, wash with cold solvent, and dry under vacuum to obtain this compound.

Applications in Drug Development

4-Chloro-3-methylpyridine and its derivatives are key intermediates in the synthesis of various pharmaceutically active compounds. The chlorine atom at the 4-position is a versatile handle for nucleophilic aromatic substitution (SNAᵣ) reactions, allowing for the introduction of a wide range of functional groups.

One notable application is in the synthesis of kinase inhibitors. The pyridine scaffold is a common feature in many ATP-competitive inhibitors, and the substituents on the ring play a crucial role in modulating potency and selectivity. The 3-methyl group can provide beneficial steric interactions within the kinase active site, while the 4-position can be functionalized to interact with specific residues or to attach linkers for further elaboration.

Furthermore, halopyridines, such as 4-chloro-3-methylpyridine, have been investigated as quiescent affinity labels for covalent protein modification.[3] The reactivity of the halopyridine can be "switched on" upon protonation, leading to selective covalent modification of target proteins, a strategy with significant potential in the development of chemical probes and targeted therapeutics.[3][4]

Characterization

The identity and purity of synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the compound. Spectroscopic data for the target compound can be found in chemical databases.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the characteristic functional groups present in the molecule.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.[2]

References

  • Organic Syntheses, Coll. Vol. 4, p.704 (1963); Vol. 37, p.69 (1957). [Link]
  • PubChem. This compound. [Link]
  • Johnson, C. M., et al. (2011). On the Mechanism of Dimethylarginine Dimethylaminohydrolase Inactivation by 4-Halopyridines. Journal of the American Chemical Society, 133(28), 10951–10959. [Link]
  • Li, B., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 3030–3033. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 4-Chloro-3-methylpyridine Hydrochloride for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Chloro-3-methylpyridine Scaffold

In the landscape of medicinal chemistry and pharmaceutical development, the pyridine ring stands as a cornerstone scaffold, present in a multitude of FDA-approved drugs where it often enhances metabolic stability, potency, and target binding characteristics.[1] Among the vast array of functionalized pyridines, 4-Chloro-3-methylpyridine hydrochloride emerges as a particularly valuable and versatile building block. Its utility is rooted in the specific arrangement of its substituents: the electron-deficient nature of the pyridine ring, amplified by the nitrogen heteroatom, activates the chlorine atom at the C4-position for nucleophilic substitution.[1][2] This inherent reactivity allows for the precise and efficient introduction of a wide array of functional groups, making it an indispensable precursor for constructing complex molecular architectures and rapidly generating libraries of novel compounds for screening.[3][4]

This guide provides an in-depth exploration of key derivatization strategies for this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven protocols for nucleophilic aromatic substitution and modern palladium-catalyzed cross-coupling reactions. The methodologies detailed herein are designed to be robust and adaptable, empowering researchers to leverage this critical intermediate in their drug discovery programs.

Physicochemical Properties and Critical Safety Data

Accurate characterization and safe handling are paramount for successful and reproducible experimentation. The properties of this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₆H₇Cl₂N[5][6][7]
Molecular Weight 164.03 g/mol [6][8]
CAS Number 19524-08-4[5][7][8]
Melting Point 165-169 °C (lit.)[5][8]
Appearance White to cream powder[7]
InChI Key WPIUSHWGBZMBHZ-UHFFFAOYSA-N[6][7][8]

Safety & Handling:

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[5][9][10]

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6][10]

  • Precautionary Measures:

    • Prevention: Avoid breathing dust.[10][11] Wash hands and any exposed skin thoroughly after handling.[9][10] Use only outdoors or in a well-ventilated area.[5][10] Wear protective gloves, protective clothing, eye protection, and face protection.[9][10][11]

    • Response:

      • IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[9][10]

      • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[9][10]

      • IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9][10]

    • Storage: Store in a well-ventilated place.[9][10] Keep the container tightly closed in a dry, cool place, preferably under an inert atmosphere.[9][11] Store locked up.[9][10][11]

    • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[9][10]

Core Derivatization Strategies & Protocols

The reactivity of the C4-chloro group is the linchpin of this compound's synthetic utility. The following sections detail robust protocols for its transformation.

Nucleophilic Aromatic Substitution (SₙAr): Accessing Alkoxy and Amino Derivatives

Causality of Reaction: The SₙAr reaction is highly efficient at the C4 (para) position of the pyridine ring. The electronegative nitrogen atom acts as an electron sink, stabilizing the negatively charged intermediate (a Meisenheimer-like complex) formed upon nucleophilic attack.[2][12] This stabilization is significantly more effective for attack at the C2 (ortho) and C4 (para) positions compared to the C3 (meta) position, rendering the C4-chloro group an excellent leaving group for this transformation.[2][12]

This protocol describes the synthesis of 4-alkoxypyridines, valuable intermediates for materials science and bioactive molecules.[13] The use of a strong base in an aprotic polar solvent facilitates the deprotonation of the alcohol to form a potent alkoxide nucleophile.

Experimental Workflow:

reagents 1. Add Alcohol & NaOH to DMSO 2. Heat to 80°C addition Add Pyridine starting material to the alkoxide solution reagents->addition Generates Alkoxide start 4-Chloro-3-methylpyridine hydrochloride start->addition reaction Stir overnight at 80°C (Monitor by TLC) addition->reaction workup 1. Cool to RT 2. Quench with Water 3. Extract with Organic Solvent reaction->workup purify Purify via Column Chromatography workup->purify product 4-Alkoxy-3-methylpyridine purify->product

Caption: Workflow for SₙAr synthesis of 4-alkoxypyridines.

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask flushed with an inert gas (Argon or Nitrogen), add finely powdered sodium hydroxide (1.5 eq.) and the desired alcohol (1.2 eq.).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Alkoxide Formation: Stir the mixture and heat to 80 °C. The base deprotonates the alcohol to form the sodium alkoxide nucleophile in situ.

  • Substrate Addition: Once the reaction temperature is stable, add this compound (1.0 eq.) to the stirring mixture. An additional small rinse of DMSO can be used to ensure complete transfer.

  • Reaction Monitoring: Allow the reaction to stir overnight at 80 °C. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and carefully pour it into a beaker of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Introducing an amino group at the C4 position creates a key building block for pharmaceuticals and agrochemicals.[3] This transformation can be achieved via direct amination using an ammonia source, often requiring elevated temperature and pressure to drive the reaction with the less nucleophilic ammonia.

Experimental Workflow:

start 4-Chloro-3-methylpyridine hydrochloride autoclave Combine reagents in a sealed pressure vessel (autoclave) start->autoclave reagents Conc. Ammonia Solution Copper Sulfate (Catalyst) reagents->autoclave reaction Heat to 160-180°C for 8-12 hours autoclave->reaction workup 1. Cool to RT 2. Extract with Dichloromethane reaction->workup purify 1. Concentrate under vacuum 2. Recrystallize from Ethyl Acetate workup->purify product 4-Amino-3-methylpyridine purify->product

Caption: High-pressure amination of 4-chloro-3-methylpyridine.

Step-by-Step Methodology:

  • Vessel Charging: In a high-pressure autoclave, charge concentrated aqueous ammonia, 4-Chloro-3-methylpyridine (or its hydrochloride salt), and a catalytic amount of a copper salt such as copper(II) sulfate (e.g., 5 mol%).[14]

  • Sealing and Reaction: Seal the vessel securely. Heat the mixture to 160–180 °C with vigorous stirring. The internal pressure will increase significantly. Maintain this temperature for 8-24 hours.[14]

  • Cooling and Depressurization: CRITICAL: Allow the autoclave to cool completely to room temperature behind a blast shield before carefully venting and opening.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract multiple times with dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system like ethyl acetate to yield 4-Amino-3-methylpyridine.[14]

Palladium-Catalyzed Cross-Coupling Reactions

For constructing more complex C-C and C-N bonds, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[15][16] The reaction couples the aryl chloride with an organoboron species, typically a boronic acid or ester.

Catalytic Cycle:

Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-Cl Pd0->PdII Oxidative Addition PdII_B Ar-Pd(II)L₂-Ar' PdII->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination product Ar-Ar' PdII_B->product sub Ar-Cl boronic Ar'-B(OH)₂ + Base setup Combine Pd catalyst, Ligand, & Base in an inert flask reagents Add 4-Chloro-3-methylpyridine HCl, Amine, and degassed Toluene setup->reagents reaction Heat to 90-110°C for 12-24 hours reagents->reaction filtration Cool to RT, dilute with EtOAc, and filter through Celite reaction->filtration purify Concentrate filtrate and purify via Column Chromatography filtration->purify product 4-Aryl/Alkylamino-3-methylpyridine purify->product

Sources

Application Note: Strategic Use of 4-Chloro-3-methylpyridine Hydrochloride for the Synthesis of Diverse Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of therapeutic agents.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an integral component in drug design.[3][4] Over 95 pharmaceuticals approved by the US FDA contain a pyridine or dihydropyridine core, highlighting their profound impact on pharmacological activity.[5] These include treatments for a wide spectrum of diseases, from tuberculosis (isoniazid) and cancer (crizotinib) to Alzheimer's disease (tacrine).[2][5]

The strategic functionalization of the pyridine nucleus is therefore a critical task in the generation of novel compound libraries for drug discovery. 4-Chloro-3-methylpyridine hydrochloride emerges as a highly versatile and valuable building block for this purpose. Its reactivity is dominated by the chlorine atom at the 4-position, which serves as a versatile handle for introducing molecular diversity through two powerful chemical transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of this compound as a key intermediate. It details the chemical principles behind its reactivity and provides robust, field-proven protocols for its application in the synthesis of compound libraries, enabling the rapid generation of novel chemical entities for screening and lead optimization.

Physicochemical Properties and Reactivity Profile

4-Chloro-3-methylpyridine is typically supplied and used as its hydrochloride salt to improve stability and handling.

PropertyValueReference
Chemical Formula C₆H₇Cl₂N (as HCl salt)[6]
Molecular Weight 164.03 g/mol (as HCl salt)[6]
CAS Number 19524-08-4
Appearance White to off-white solid
Melting Point 165-169 °C

The reactivity of the 4-chloro-3-methylpyridine core is governed by the strong electron-withdrawing effect of the ring nitrogen atom. This effect reduces the electron density of the aromatic system, making the ring susceptible to attack by nucleophiles, particularly at the C2 and C4 positions (ortho and para to the nitrogen).[4][7] The attack of a nucleophile at the C4 position generates a negatively charged intermediate (a Meisenheimer-like complex) where the negative charge is stabilized through delocalization onto the electronegative nitrogen atom.[7][8] This stabilization lowers the activation energy for the reaction, making the 4-position a prime site for nucleophilic aromatic substitution.[7][9]

Conversely, the electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution, which typically requires harsh conditions and proceeds with substitution at the C3 position.[4] This inherent electronic bias makes 4-Chloro-3-methylpyridine an ideal substrate for predictable and regioselective functionalization.

Application I: Library Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for forging carbon-nitrogen and carbon-oxygen bonds. In the context of 4-Chloro-3-methylpyridine, this reaction allows for the displacement of the C4-chloride with a wide variety of amine or alcohol nucleophiles, providing a direct and efficient route to diverse libraries of 4-substituted pyridines.

Reaction Principle and Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[8] First, the nucleophile attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a tetrahedral, anionic intermediate.[8][10] This intermediate is resonance-stabilized, with a key resonance structure placing the negative charge on the ring nitrogen.[7] In the second, typically rapid step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring and yielding the final substituted product.[10]

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Detailed Protocol: Synthesis of a 4-Amino-3-methylpyridine Library

This protocol describes a general procedure for the parallel synthesis of a library of 4-amino-3-methylpyridine derivatives using a diverse set of primary or secondary amines.

Materials:

  • This compound (1.0 equiv)

  • A library of diverse primary and secondary amines (1.2 - 1.5 equiv)

  • Base: Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP)

  • Reaction vessels (e.g., 8 mL screw-cap vials or a 96-well reaction block)

Procedure:

  • Preparation: To each reaction vessel, add this compound (e.g., 0.2 mmol, 32.8 mg) and the base (e.g., K₂CO₃, 0.6 mmol, 82.9 mg).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF, 1.0 mL) to each vessel.

  • Amine Addition: Add the corresponding amine (e.g., 0.24 mmol, 1.2 equiv) to each vessel. For a library, this is typically done using a liquid handler or a multichannel pipette.

  • Reaction: Seal the vessels tightly and place the block on a heating stirrer plate. Heat the reaction mixture to 80-120 °C. The reaction is often heated to ensure a reasonable reaction rate.[10]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up (Parallel):

    • Cool the reaction block to room temperature.

    • Add water (2 mL) to each well, followed by ethyl acetate (2 mL).

    • Seal and shake the block vigorously for 2 minutes. Centrifuge to separate the layers.

    • Remove the aqueous layer. Repeat the extraction with ethyl acetate (2 x 2 mL).

    • The combined organic layers can be concentrated in a centrifugal evaporator.

  • Purification: The crude products are typically purified by preparative HPLC or flash chromatography to yield the pure library members.

Application II: Library Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most powerful and versatile C-C bond-forming reactions in modern organic synthesis.[11] It enables the coupling of the 4-position of the pyridine ring with a vast array of aryl, heteroaryl, or alkyl boronic acids and esters. This reaction is critical for creating biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

Reaction Principle and Catalytic Cycle

The reaction is catalyzed by a Palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-chloro-3-methylpyridine, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst.[12]

For less reactive substrates like chloropyridines, the choice of catalyst, ligand, and base is critical to achieve high yields.[11] Highly active systems often employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that facilitate the challenging oxidative addition step.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition Intermediate (Ar-Pd(II)-Cl)L₂ pd0->oa  4-Chloro-3-methylpyridine trans Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ oa->trans  Ar'-B(OH)₂  Base re Reductive Elimination trans->re re->pd0 prod Ar-Ar' (Coupled Product) re->prod

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Data on Suzuki Coupling Conditions

The efficiency of coupling chloropyridines is highly dependent on the reaction parameters. The table below summarizes representative conditions, demonstrating the need for specialized catalytic systems.

Catalyst System (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)NotesReference
Pd(PPh₃)₄ (5)K₃PO₄ (2.0)Dioxane/H₂O9075-85Effective for bromopyridines, may be slow for chlorides.[13]
PdCl₂(dppf) (3)Na₂CO₃ (2.0)Toluene/Dioxane85~70General procedure for halo-aromatics.[13]
Pd₂(dba)₃ (1.5) / SPhos (3.6)K₃PO₄ (2.0)Toluene100>90Highly active system for challenging aryl chlorides.[12]
Microwave, Pd(OAc)₂ (2)K₂CO₃ (2.0)Dioxane/H₂O150>85Rapid heating accelerates the coupling of less reactive chlorides.[11]
Detailed Protocol: Suzuki-Miyaura Coupling with Arylboronic Acids

This protocol employs a highly active catalyst system suitable for the coupling of 4-Chloro-3-methylpyridine.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium source: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: SPhos (2-4 mol%)

  • Base: Anhydrous Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent: Toluene or 1,4-Dioxane

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (0.5 mmol, 82.0 mg), the arylboronic acid (0.6 mmol, 1.2 equiv), and anhydrous K₃PO₄ (1.5 mmol, 318 mg).

  • Catalyst Addition: In a separate vial, briefly mix the palladium source (e.g., Pd₂(dba)₃, 0.0075 mmol, 6.9 mg) and the ligand (e.g., SPhos, 0.018 mmol, 7.4 mg) and add this solid mixture to the Schlenk tube.

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., Toluene, 3 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 8-18 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the base and catalyst residues.

    • Wash the filtrate with water (15 mL) and then brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-aryl-3-methylpyridine product.

Integrated Workflow for Compound Library Generation

By employing this compound as a common starting material, two distinct and diverse compound libraries can be efficiently generated by leveraging the orthogonal reactivity discussed.

Library_Workflow start Starting Material: 4-Chloro-3-methylpyridine HCl snar_rxn Reaction Type: Nucleophilic Aromatic Substitution (SₙAr) start->snar_rxn suzuki_rxn Reaction Type: Suzuki-Miyaura Cross-Coupling start->suzuki_rxn lib_a Product Library A: 4-Amino-3-methylpyridines snar_rxn->lib_a lib_b Product Library B: 4-Aryl-3-methylpyridines suzuki_rxn->lib_b amines Building Block Set: Library of Diverse Amines amines->snar_rxn boronics Building Block Set: Library of Diverse Boronic Acids boronics->suzuki_rxn purify Parallel Purification (e.g., Prep-HPLC) lib_a->purify lib_b->purify screen Biological Screening & Hit Identification purify->screen

Caption: Integrated workflow for generating diverse compound libraries.

Conclusion

This compound is a powerful and economically viable building block for the construction of diverse compound libraries. Its well-defined regiochemical reactivity allows for predictable functionalization at the 4-position via robust and scalable reactions like Nucleophilic Aromatic Substitution and Suzuki-Miyaura cross-coupling. By providing access to novel chemical space centered on the medicinally important pyridine scaffold, this reagent serves as an invaluable tool for researchers, scientists, and drug development professionals aiming to accelerate the discovery of new therapeutic agents.

References

  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy.
  • Daina, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy.
  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed.
  • Kaur, N., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
  • Roy, S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules.
  • The Organic Chemistry Tutor (2019). Nucleophilic Aromatic Substitutions. YouTube.
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16217655, this compound. PubChem.
  • Chemistry LibreTexts (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • Chemistry Stack Exchange (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
  • Filo (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine. Filo.

Sources

Application Notes & Protocols: Elucidating the Mechanism of Action of 4-Chloro-3-methylpyridine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold that forms the core of numerous natural products and synthetic molecules with significant biological activity.[1][2] Its presence in a vast array of FDA-approved drugs underscores its importance in medicinal chemistry, where it can enhance metabolic stability, binding affinity, and overall potency of a compound.[3] 4-Chloro-3-methylpyridine hydrochloride, while primarily a versatile synthetic intermediate, provides a key building block for the development of novel therapeutic agents.[3][4] The chlorine atom at the C4 position is particularly susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups and the generation of large chemical libraries for drug discovery.[2][3]

Derivatives of the pyridine scaffold have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neurological activities.[1][5][6][7] This guide focuses on methodologies to investigate the mechanism of action of novel derivatives of this compound, with a particular emphasis on potential anticancer pathways, a frequently observed activity for this class of compounds.[1][6][8][9]

Part 1: Postulated Mechanisms of Action for Pyridine Derivatives

The biological effects of pyridine derivatives are diverse and dependent on the specific substitutions on the pyridine ring. Based on existing literature for a range of pyridine-containing molecules, several key mechanisms of action can be postulated and investigated for novel this compound derivatives.

Cytotoxicity and Anti-proliferative Effects

A primary screening step for potential anticancer agents involves assessing their ability to inhibit the growth of cancer cell lines. Pyridine derivatives have shown significant cytotoxic activity against various cancer cell types.[1][6]

Potential Molecular Targets and Pathways:

  • Tubulin Polymerization Inhibition: Some pyridine derivatives have been found to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[1] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

  • Induction of Cellular Senescence: Certain pyridine derivatives can induce a state of irreversible cell growth arrest known as cellular senescence.[8] This is often mediated through the activation of tumor suppressor pathways, such as the p21 signaling pathway, and can be triggered by DNA damage.[8]

  • Telomerase Inhibition: Telomerase is an enzyme crucial for maintaining telomere length and is often overexpressed in cancer cells, contributing to their immortality. Some novel 2-chloro-pyridine derivatives have been identified as potent telomerase inhibitors.[9]

Below is a conceptual workflow for the initial assessment of a novel this compound derivative for its potential anticancer activity.

G cluster_0 Initial Screening Workflow cluster_1 Mechanistic Elucidation A Novel 4-Chloro-3-methylpyridine Hydrochloride Derivative B Cytotoxicity Assay (e.g., MTT) on Cancer Cell Lines A->B C Determine IC50 Values B->C D Active C->D Low IC50 E Inactive C->E High IC50 F Cell Cycle Analysis (Flow Cytometry) D->F G Apoptosis Assays (e.g., Annexin V) D->G H Target-Based Assays D->H

Caption: Initial screening and mechanistic elucidation workflow.

Enzyme Inhibition

Pyridine derivatives have been shown to act as inhibitors of various enzymes.

  • Cholinesterase Inhibition: Some pyridine and pyrimidine derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters.[5][7] This has implications for the treatment of neurodegenerative diseases like Alzheimer's.

  • Kinase Inhibition: The pyridine scaffold is present in numerous kinase inhibitors used in oncology.[3] Kinases are key regulators of cell signaling pathways, and their inhibition can block cancer cell proliferation and survival.

Other Biological Activities
  • Metal Chelation: The nitrogen atom in the pyridine ring, sometimes in conjunction with adjacent functional groups, can chelate metal ions like iron, copper, and zinc.[5][7] This can be relevant in diseases where metal dysregulation plays a role.

  • Antimicrobial and Anti-inflammatory Effects: Various pyridine derivatives have been reported to possess antibacterial and anti-inflammatory properties, the mechanisms of which are diverse and depend on the specific molecular structure.[6]

Part 2: Experimental Protocols for Mechanistic Studies

This section provides detailed, step-by-step methodologies for key experiments to investigate the mechanism of action of novel this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., MCF-7, A549, Huh-7)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test derivative of this compound, dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test derivative in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Doxorubicin).[6] Incubate for 48 or 72 hours.[6]

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Compound IDSubstitution PatternIC50 (µM) after 48hIC50 (µM) after 72h
Derivative 8a4-Fluorophenyl urea7.035.14
Derivative 8b4-Chlorophenyl urea4.682.50
Derivative 8d4-Bromophenyl urea3.031.63
Derivative 8e4-Iodophenyl urea0.220.11
DoxorubicinStandard Drug1.93Not Reported
Data adapted from a study on pyridine-urea derivatives against MCF-7 cells.[6]
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content. By analyzing a population of cells with flow cytometry, one can distinguish cells in different phases of the cell cycle.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • Test derivative

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A solution

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test derivative at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to generate a histogram of cell count versus PI fluorescence. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

G A Treat cells with test derivative B Harvest and fix cells in ethanol A->B C Stain with Propidium Iodide (PI) and RNase A B->C D Analyze on Flow Cytometer C->D E Quantify cell cycle phase distribution D->E

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol 3: Tubulin Polymerization Assay

This protocol measures the effect of a compound on the in vitro polymerization of purified tubulin.

Principle: Tubulin polymerization into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance over time in a spectrophotometer.

Materials:

  • Purified tubulin (>99% pure)

  • GTP (Guanosine triphosphate)

  • Tubulin polymerization buffer

  • Test derivative

  • Positive control (e.g., Combretastatin A-4)[1]

  • Negative control (vehicle)

  • Temperature-controlled spectrophotometer or plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the polymerization buffer, GTP, and the test derivative at various concentrations.

  • Initiation of Polymerization: Add purified tubulin to each well to initiate the reaction.

  • Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the change in absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot absorbance versus time for each concentration. Calculate the rate of polymerization and the extent of inhibition compared to the vehicle control. Determine the IC50 value for the inhibition of tubulin polymerization.

Data Presentation:

CompoundIC50 for Tubulin Polymerization (µM)
Derivative 3a15.6
Derivative 3b4.03
Derivative 5a6.06
Derivative 5b12.61
Combretastatin A-4 (Control)1.64
Data adapted from a study on pyridine derivatives.[1]

Part 3: Concluding Remarks for the Senior Application Scientist

The protocols and conceptual frameworks presented here provide a robust starting point for elucidating the mechanism of action of novel derivatives of this compound. It is imperative to recognize that this parent compound is a synthetic handle, and the ultimate biological activity is dictated by the nature of the moieties introduced onto the pyridine scaffold. A logical, stepwise approach, beginning with broad cytotoxicity screening and progressing to more specific cellular and biochemical assays, is crucial for a successful investigation.

Each experiment should be designed with appropriate controls to ensure the trustworthiness and validity of the results. The data generated from these assays will not only help in identifying the primary mechanism of action but also in understanding potential off-target effects and guiding future lead optimization efforts. The versatility of the pyridine ring suggests that its derivatives will continue to be a rich source of new therapeutic candidates, and a thorough understanding of their mechanisms is paramount for their successful translation into the clinic.

References

  • El-Naggar, M., et al. (Year). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing.
  • Li, Y., et al. (2017).
  • Rossi, M., et al. (Year).
  • BenchChem. (2025).
  • Rossi, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • PubChem. (n.d.). This compound. PubChem.
  • Wikipedia. (n.d.). 2-Chloromethylpyridine. Wikipedia.
  • PubChem. (n.d.). Picolyl chloride hydrochloride. PubChem.
  • BenchChem. (n.d.). 4-Chloro-3-methylpyridine. BenchChem.
  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • ECHEMI. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pyridine Derivatives in Focus: The Significance of 4-Chloro-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD..
  • ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
  • MedChemExpress. (n.d.). 2-(Chloromethyl)pyridine hydrochloride (Picolyl chloride hydrochloride). MedChemExpress.
  • Sigma-Aldrich. (n.d.). This compound 97. Sigma-Aldrich.
  • Liu, X. H., et al. (2010). Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. PubMed.
  • Sigma-Aldrich. (n.d.). 4-Chloro-3-methylpyridine 97 19524-08-4. Sigma-Aldrich.
  • BOC Sciences. (n.d.). CAS 19524-08-4 this compound. BOC Sciences.
  • ChemicalBook. (2025). This compound. ChemicalBook.
  • Sigma-Aldrich. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine synthesis. Sigma-Aldrich.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Harnessing Pyridine Derivatives: A Deep Dive into 3-Amino-2-chloro-4-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD..

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Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 4-Chloro-3-methylpyridine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-methylpyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this important synthetic sequence. As a key building block in pharmaceuticals and agrochemicals, achieving a high yield of this intermediate is critical. This document moves beyond simple protocols to explain the chemical principles behind each step, helping you diagnose issues and make informed decisions to enhance reaction outcomes.

Core Synthesis Strategy: The N-Oxide Pathway

Direct chlorination of 3-methylpyridine (also known as 3-picoline) is often plagued by poor regioselectivity, leading to a mixture of 2- and 6-chloro isomers, as well as potential side-chain chlorination.[1][2] A more reliable and higher-yielding approach involves a two-stage process: the initial N-oxidation of the pyridine ring, followed by a regioselective chlorination and deoxygenation.

The N-oxide intermediate electronically activates the 4-position of the pyridine ring, making it susceptible to nucleophilic attack by a chloride source. This strategy provides excellent control over the final product's regiochemistry.[3][4]

Synthesis_Workflow Start 3-Methylpyridine N_Oxidation Step 1: N-Oxidation Start->N_Oxidation Oxidizing Agent (e.g., H₂O₂, m-CPBA) Intermediate 3-Methylpyridine-N-oxide N_Oxidation->Intermediate Chlorination Step 2: Chlorination & Deoxygenation Intermediate->Chlorination Chlorinating Agent (e.g., POCl₃, SOCl₂) Product 4-Chloro-3-methylpyridine Hydrochloride Chlorination->Product Coking_Troubleshooting Start Coking/Tarry Mixture Observed Check_Temp Was reaction temperature kept below 110-120°C? Start->Check_Temp Check_Addition Was chlorinating agent added slowly and with cooling? Check_Temp->Check_Addition Yes Solution_Temp Implement strict temperature control. Use an oil bath and monitor internal temp. Check_Temp->Solution_Temp No Solution_Addition Add reagent dropwise via addition funnel. Use an ice bath during addition. Check_Addition->Solution_Addition No Success Problem Resolved Check_Addition->Success Yes (Re-evaluate stoichiometry) Solution_Temp->Success Solution_Addition->Success

Sources

Technical Support Center: Purification of 4-Chloro-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

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Last Updated: January 9, 2026

Welcome to the technical support guide for the purification of 4-Chloro-3-methylpyridine hydrochloride (CMPH). This document is intended for researchers, scientists, and drug development professionals who are working with this critical pharmaceutical intermediate. The purity of CMPH is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs), and this guide provides practical, experience-driven advice to overcome common purification challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common among scientists first approaching the purification of this compound.

Q1: What are the most common impurities found in crude this compound?

A1: Crude CMPH typically contains impurities stemming from its synthesis. These can include unreacted starting materials, byproducts from side reactions, and residual solvents. Common culprits include isomeric pyridines, over-chlorinated species, and darkly colored polymeric materials formed during the reaction. The synthesis of related pyridine hydrochlorides often involves reagents like thionyl chloride or phosphorus oxychloride, which can contribute to acidic and colored impurities if not properly quenched and removed.[1][2]

Q2: What is the most effective general-purpose purification method for CMPH?

A2: Recrystallization is the most widely employed and effective method for purifying CMPH on a lab and industrial scale. It is particularly adept at removing both inorganic salts and organic impurities. The key to successful recrystallization is the selection of an appropriate solvent system that dissolves the hydrochloride salt at an elevated temperature but has low solubility at cooler temperatures, allowing for high recovery of pure crystals.[3]

Q3: My crude product is dark brown or black. What is the best first step to address this?

A3: For significant color contamination, a treatment with activated carbon is highly recommended.[4][5] Activated carbon has a high surface area with a porous structure, making it excellent for adsorbing large, colored impurity molecules and other trace contaminants from the solution before recrystallization.[6] This step is crucial as it prevents colored impurities from being trapped within the crystal lattice of the final product.

Q4: What analytical techniques are recommended for assessing the purity of CMPH?

A4: A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying organic impurities and assessing purity. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identifying isomeric impurities. Melting point analysis is a quick and effective way to get a qualitative sense of purity; pure this compound has a sharp melting point around 165-169 °C.[7] A broad melting range typically indicates the presence of impurities.

Part 2: Troubleshooting Guide

This section is designed to address specific problems you may encounter during the purification process.

Problem 1: The crude product has a strong, persistent color (e.g., yellow, brown) that remains after recrystallization.

  • Likely Cause: The color is due to high molecular weight polymeric byproducts or other chromophores that are co-crystallizing with your product. A single recrystallization may not be sufficient to remove them.

  • Solution: Activated Carbon Treatment Protocol

    • Dissolution: Dissolve the crude CMPH in a suitable recrystallization solvent (see Table 1) at an elevated temperature. Use a volume of solvent that fully dissolves the solid.

    • Carbon Addition: Add powdered activated carbon (typically 1-5% w/w relative to the crude product) to the hot solution. The optimal amount should be determined empirically; starting with a lower amount is advisable to minimize product loss due to adsorption.[8]

    • Heating & Stirring: Stir the hot mixture for 15-30 minutes. Avoid boiling vigorously, as this can lead to bumping and solvent loss.

    • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing a pad of Celite or filter paper to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization in the funnel.

    • Crystallization: Allow the clear, decolorized filtrate to cool slowly to induce crystallization.

    • Isolation: Collect the purified crystals by vacuum filtration.[3]

Problem 2: The yield from recrystallization is very low.

  • Likely Cause 1: The chosen solvent is too good at dissolving CMPH, even at low temperatures.

  • Solution 1: Select a less effective solvent or use a binary solvent system. For example, if you are using a solvent like ethanol in which the compound is quite soluble, you can add a less polar "anti-solvent" like ethyl acetate or hexane dropwise to the cooled solution to induce further precipitation. This must be done carefully to avoid "oiling out."

  • Likely Cause 2: Too much solvent was used during the dissolution step.

  • Solution 2: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After dissolution, you can carefully boil off some of the solvent to concentrate the solution before cooling, which will improve the recovery yield.

  • Likely Cause 3: The cooling process was too rapid.

  • Solution 3: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling leads to smaller crystals and can trap impurities.[3]

Problem 3: The product "oils out" instead of forming crystals during cooling.

  • Likely Cause: The solution is supersaturated, or the melting point of the impurities is depressed to a point where the product liquefies before it can crystallize. This is common when the impurity load is high.

  • Solution:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount of additional hot solvent to reduce the concentration slightly.

    • Attempt to induce crystallization by "scratching" the inside of the flask with a glass rod at the solution's surface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Alternatively, add a "seed crystal" (a tiny crystal from a previous successful batch) to the solution once it has cooled slightly. This provides a template for proper crystal lattice formation.

Problem 4: Post-purification analysis (HPLC/NMR) still shows significant isomeric or related impurities.

  • Likely Cause: The impurity has very similar solubility properties to the desired product, making separation by simple recrystallization inefficient.

  • Solution 1: Iterative Recrystallization: Perform a second or even third recrystallization. While this may lead to a lower overall yield, it can significantly enhance purity.

  • Solution 2: Solvent System Optimization: Experiment with different solvent systems. A different solvent may offer a better solubility differential between your product and the persistent impurity. Refer to the table below for starting points.

Table 1: Recommended Solvents for Recrystallization of CMPH
Solvent SystemSuitability for CMPHKey Considerations
Isopropanol (IPA) Excellent Good solubility when hot, poor when cold. Widely used and effective.
Ethanol/Ethyl Acetate Very Good A binary system that can be fine-tuned. Dissolve in minimal hot ethanol, then add ethyl acetate as an anti-solvent.
Methanol Good High solubility; may require an anti-solvent or very cold temperatures for good recovery.
Acetonitrile Fair Can be effective, but solubility profile should be tested first.
Water Poor Generally too soluble. Pyridine hydrochlorides often have high aqueous solubility.[9][10]

Part 3: Visualization of Purification Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of the crude CMPH.

PurificationWorkflow cluster_0 Purification Strategy for 4-Chloro-3-methylpyridine HCl start Start: Crude Product Analysis check_color Is the product heavily colored? start->check_color carbon_treat Perform Activated Carbon Treatment + Hot Filtration check_color->carbon_treat Yes recrystallize Recrystallize from Suitable Solvent (e.g., IPA) check_color->recrystallize No carbon_treat->recrystallize check_purity Analyze Purity (HPLC, MP, NMR) recrystallize->check_purity purity_ok Is Purity >99%? check_purity->purity_ok final_product Final Product: Dry and Package purity_ok->final_product Yes rerx Re-recrystallize (Consider different solvent) purity_ok->rerx No rerx->check_purity

Caption: Decision workflow for CMPH purification.

References

  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • PubChem. (n.d.). This compound.
  • Pharmaffiliates. (n.d.). 4-Chloro-2-(chloromethyl)-3-methylpyridine Hydrochloride.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Google Patents. (n.d.). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
  • Jacobi Carbons. (n.d.). Activated Carbon for Medicinal and Pharmaceutical Processes.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • ResearchGate. (2019). Activated Carbon for Pharmaceutical Removal at Point-of-Entry.
  • Chemviron. (n.d.). Specialised Activated Carbon Solutions for Pharma Industry.
  • MDPI. (2020). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions.
  • Industry knowledge. (2023). Decolorization Method Of Activated Carbon in Pharmaceutical Process.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • ACS Omega. (2021). Practical and Sustainable Modification Method on Activated Carbon to Improve the Decolorization Process in the Acetaminophen Pharmaceutical Industry.

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Technical Support Center: Recrystallization of 4-Chloro-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 4-Chloro-3-methylpyridine hydrochloride via recrystallization. This document moves beyond simple protocols to explain the underlying principles, enabling researchers to troubleshoot effectively and adapt the methodology to their specific experimental context.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the material properties and principles of recrystallizing this compound.

Q1: What are the critical physical properties of this compound to consider for recrystallization?

A1: Understanding the compound's physical properties is paramount for designing a successful purification protocol. Key parameters include its melting point, molecular weight, and safety profile. This data informs solvent selection and handling procedures.

PropertyValueSource
Molecular Formula C₆H₇Cl₂NPubChem[1]
Molecular Weight 164.03 g/mol PubChem[1], Sigma-Aldrich[2]
Melting Point 165-169 °C (lit.)Sigma-Aldrich[2], Parchem[3]
Appearance White to cream powderThermo Scientific[4]
Hazards Causes skin and serious eye irritation; may cause respiratory irritation.ECHA C&L Inventory[1][5]

It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or fume hood.[6]

Q2: What defines an ideal solvent for the recrystallization of this specific hydrochloride salt?

A2: The cornerstone of recrystallization is the selection of a suitable solvent. The ideal solvent should exhibit a steep solubility curve for this compound.[7] This means the compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[8] This differential solubility is what enables the separation from impurities and maximizes recovery.[8][9]

For hydrochloride salts, which are polar, polar protic solvents like alcohols (ethanol, methanol, isopropanol) or polar aprotic solvents are often good starting points.[10][11] A rule of thumb is that solvents containing functional groups similar to the solute are often effective.[10] Given the polar nature of the pyridinium chloride moiety, alcohols are a logical choice. Mixed solvent systems, such as ethanol/diethyl ether or dichloromethane/ethyl acetate, can also be effective for fine-tuning solubility.[11]

Q3: How do I perform a small-scale solvent screen to find the best solvent?

A3: An empirical solvent screen is the most reliable method.

  • Place approximately 20-30 mg of your crude this compound into a small test tube.

  • Add a potential solvent dropwise at room temperature, vortexing after each addition. If the compound dissolves readily, the solvent is unsuitable as it will not allow for good recovery.[7]

  • If the compound is poorly soluble at room temperature, begin heating the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves at the boiling point.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quality and quantity of the crystals that form. An ideal solvent will yield a large amount of pure, well-formed crystals upon cooling.

Standard Recrystallization Protocol

This protocol is a self-validating system designed for high recovery and purity. The causality behind each step is explained to build experimental intuition.

Objective: To purify crude this compound.

Recommended Solvent: Ethanol (based on the polarity of hydrochloride salts). A mixed solvent system like ethanol/ethyl acetate can be used for optimization if single-solvent results are suboptimal.

Methodology:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

    • Add a magnetic stir bar or a boiling chip.

    • Add the minimum amount of hot ethanol required to fully dissolve the solid at or near the boiling point. This is the most critical step for maximizing yield.[8] Adding too much solvent will result in significant product loss to the mother liquor.[8][12]

  • Hot Filtration (If Necessary):

    • If insoluble impurities (e.g., dust, inorganic salts) are present after dissolution, a hot gravity filtration is required.

    • Pre-heat a separate Erlenmeyer flask containing a small amount of boiling solvent on a hot plate. Place a stemless funnel with fluted filter paper on top. The hot solvent vapor will keep the funnel warm and prevent premature crystallization.[13]

    • Pour the hot solution through the fluted filter paper.

  • Crystallization:

    • Cover the flask with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[7][14] Rushing this step can trap impurities.[14]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation by further decreasing the compound's solubility.[8]

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a minimum amount of ice-cold ethanol to remove any adhering soluble impurities from the mother liquor. Using cold solvent is crucial to avoid redissolving the product.[8]

  • Drying:

    • Allow the crystals to dry on the filter paper under vacuum for several minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely. The purity can be assessed by taking a melting point; a sharp melting point close to the literature value (165-169 °C) indicates high purity.[9]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a direct question-and-answer format.

Q: My compound separated as an oil instead of crystals. What went wrong and how can I fix it?

A: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent before it dissolves.[13] This often happens if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture (the melting point of an impure compound is depressed). The resulting oil is essentially a liquid form of the impure compound and will solidify into an amorphous mass or impure crystals upon cooling.[15]

  • Immediate Solution: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation point. Then, attempt to cool the solution again, but much more slowly. You can insulate the flask to encourage slow cooling.[15]

  • Long-Term Solution: If oiling out persists, your chosen solvent is likely unsuitable. Select a solvent with a lower boiling point or switch to a mixed-solvent system.

Q: The solution has cooled, but no crystals have formed. What should I do?

A: This is a common issue that can arise from either supersaturation or using too much solvent.[15] A supersaturated solution contains more dissolved solute than it theoretically should at that temperature and requires a nucleation point to begin crystallization.[8]

Follow this troubleshooting workflow:

G start Solution Cooled, No Crystals? induce Induce Crystallization: 1. Scratch inner wall of flask with a glass rod. 2. Add a 'seed crystal' of pure compound. start->induce observe1 Crystals Form? induce->observe1 problem Problem Likely Supersaturation observe1->problem Yes check_solvent Is solution saturated? Dip a glass rod, let solvent evaporate. Is there a solid residue? observe1->check_solvent No solvent_issue Problem Likely Too Much Solvent re_evaluate Re-evaluate Solvent Choice: Perform a new solvent screen. Consider a mixed-solvent system. solvent_issue->re_evaluate observe2 Residue on Rod? check_solvent->observe2 observe2->solvent_issue No remedy Reduce Solvent Volume: Gently boil off a portion of the solvent and attempt cooling again. observe2->remedy Yes remedy->start Retry Cooling

Caption: Troubleshooting workflow for crystallization failure.

  • Induce Crystallization: First, try to provide a nucleation site. Scratch the inside of the flask just below the surface of the liquid with a glass stirring rod.[8][12] The microscopic scratches on the glass can provide a surface for crystals to begin forming. Alternatively, add a tiny "seed crystal" of the pure compound.[12]

  • Check for Excess Solvent: If induction fails, you have likely used too much solvent.[12][15] Dip a glass rod into the solution, remove it, and allow the solvent to evaporate. If a significant solid residue forms on the rod, there is still a good amount of compound in the solution.[12]

  • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute. Allow it to cool again. Be careful not to boil it down too much, which could cause the compound to precipitate out of the hot solution.

Q: My final yield is less than 50%. What are the most common reasons for this?

A: A low yield is a frustrating but solvable problem. The most common culprits are:

  • Using Too Much Solvent: This is the primary cause of poor recovery, as a significant portion of your compound will remain dissolved in the mother liquor even when cold.[8][12] Always use the absolute minimum amount of hot solvent.

  • Premature Crystallization: If the compound crystallizes in the filter paper during hot filtration, you will lose that portion of the product. Ensure your funnel is properly pre-heated.[13]

  • Washing with Too Much or Warm Solvent: Washing the collected crystals with an excessive amount of solvent, or with solvent that is not ice-cold, will dissolve some of your product and wash it away with the filtrate.[8]

  • Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize precipitation.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
  • University of California, Los Angeles. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16217655, this compound. [Link]
  • University of York, Department of Chemistry. (n.d.).
  • University of Colorado, Boulder. (n.d.).
  • University of Alberta. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Pawar, A. P., et al. (2014). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]
  • Royal Society of Chemistry. (2021).
  • Google Patents. (2010). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. [Link]
  • Chemistry LibreTexts. (2023).

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Technical Support Center: 4-Chloro-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-3-methylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions related to the quality and handling of this important chemical intermediate. Here, we delve into the common impurities, analytical methodologies, and troubleshooting strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of when using this compound?

A1: Impurities in this compound can generally be classified into three categories: synthesis-related impurities, degradation products, and manufacturing-related contaminants.

  • Synthesis-Related Impurities: These arise from the specific synthetic route used. A common method involves the chlorination of 3-methylpyridine N-oxide.

    • Isomeric Impurities: The chlorination step may not be perfectly regioselective, leading to the formation of other chlorinated isomers such as 2-chloro-3-methylpyridine and 6-chloro-3-methylpyridine.

    • Unreacted Starting Materials: Incomplete reaction can result in the presence of residual 3-methylpyridine or 3-methylpyridine N-oxide.[1]

    • Over-chlorinated Species: Excessive chlorination can lead to the formation of dichlorinated or trichlorinated methylpyridines.

  • Degradation Products:

    • Hydrolysis Product: this compound is susceptible to hydrolysis, especially in the presence of moisture or in non-anhydrous solvents. This leads to the formation of 3-methyl-4-hydroxypyridine.[2]

  • Manufacturing-Related Contaminants:

    • Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, dichloromethane, ethyl acetate) may be present in the final product.[3]

    • Elemental Impurities: Catalysts or reagents used in the manufacturing process could introduce elemental impurities, which should be assessed based on ICH Q3D guidelines.[4][5]

Q2: My analytical results for this compound show batch-to-batch variability. What could be the cause?

A2: Batch-to-batch variability is often linked to inconsistencies in the manufacturing process. The profile and levels of the impurities mentioned in Q1 can differ between batches. Isomeric purity is a critical factor to assess. Different ratios of isomers can affect the reactivity and outcome of your subsequent reactions. We recommend a thorough analytical characterization of each new batch to ensure consistency.

Q3: How should I properly store this compound to minimize degradation?

A3: To minimize the risk of hydrolysis and other degradation pathways, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible substances such as strong oxidizing agents.[6]

Troubleshooting Guide

This section addresses specific issues you might encounter during the analysis of this compound.

HPLC Analysis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Secondary Interactions: The basic nature of the pyridine nitrogen can interact with acidic residual silanols on the HPLC column packing material.[7][8] 2. Column Overload: Injecting too high a concentration of the analyte.[7][8] 3. Column Bed Deformation: A void at the column inlet or a blocked frit.[7]1. Use a base-deactivated column (end-capped). Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. Optimize the mobile phase pH. 2. Reduce the injection volume or dilute the sample. 3. Reverse-flush the column (if permissible by the manufacturer) or replace the column.
Ghost Peaks 1. Carryover: Residue from a previous injection in the autosampler or injector. 2. Contaminated Mobile Phase: Impurities in the solvents or additives.1. Implement a robust needle wash protocol in your autosampler method. Inject a blank solvent run to confirm carryover. 2. Use high-purity HPLC-grade solvents and freshly prepared mobile phases.
Poor Resolution between Isomers 1. Suboptimal Mobile Phase: The mobile phase composition is not providing adequate selectivity. 2. Inefficient Column: An old or poorly performing column.1. Perform method development by screening different organic modifiers (acetonitrile vs. methanol) and varying the mobile phase pH. A shallow gradient may improve separation. 2. Replace the column with a new one of the same type or a column with a different selectivity.
GC Analysis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Broad Peaks 1. Slow Injection: The sample is not introduced onto the column in a narrow band. 2. Active Sites: The analyte is interacting with active sites in the injector liner or on the column.1. Use a faster injection speed. Optimize the injector temperature. 2. Use a deactivated liner and a column designed for the analysis of basic compounds.
Inaccurate Quantification 1. Thermal Degradation: The analyte may be degrading at high injector or column temperatures. 2. Non-linear Detector Response: The concentration of the analyte is outside the linear range of the detector.1. Lower the injector and/or oven temperatures. Use a pulsed splitless injection if available. 2. Prepare a calibration curve to ensure you are working within the linear range of the detector. Dilute samples if necessary.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is suitable for the quantification of this compound and its non-volatile impurities.

Protocol 1: Reversed-Phase HPLC Method

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (a base-deactivated column is recommended).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

Gas Chromatography (GC) for Volatile Impurities and Isomer Analysis

This method is ideal for the analysis of residual solvents and for separating the isomeric impurities.

Protocol 2: Gas Chromatography Method

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector: Flame Ionization Detector (FID) at 300 °C.

  • Sample Preparation: Dissolve the sample in methanol to a final concentration of approximately 10 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR is a powerful tool for the structural elucidation of impurities.

Protocol 3: ¹H NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field instrument.

  • Analysis:

    • Confirm the structure of this compound.

    • Integrate all signals and compare the integrals of impurity peaks to the main compound peaks to estimate the relative amounts of impurities.[9][10]

    • Characteristic signals for expected impurities (e.g., different aromatic splitting patterns for isomers) should be carefully examined.

Visualizations

Impurity Formation Pathway

G cluster_synthesis Synthesis cluster_impurities Potential Impurities 3-Methylpyridine_N-Oxide 3-Methylpyridine N-Oxide Chlorination Chlorination (e.g., POCl3) 3-Methylpyridine_N-Oxide->Chlorination Product 4-Chloro-3-methylpyridine Hydrochloride Chlorination->Product Isomers Isomeric Impurities (e.g., 2-Chloro-3-methylpyridine) Chlorination->Isomers Side Reaction Starting_Material Unreacted 3-Methylpyridine N-Oxide Chlorination->Starting_Material Incomplete Reaction Hydrolysis_Product 3-Methyl-4-hydroxypyridine Product->Hydrolysis_Product Degradation (H2O)

Caption: Potential impurity formation pathways during the synthesis and storage of this compound.

Analytical Workflow for Quality Control

G Sample 4-Chloro-3-methylpyridine Hydrochloride Sample HPLC HPLC Analysis (Purity, Non-volatile Impurities) Sample->HPLC GC GC Analysis (Isomers, Residual Solvents) Sample->GC NMR NMR Spectroscopy (Structural Confirmation, Impurity ID) Sample->NMR Results Comprehensive Quality Profile HPLC->Results GC->Results NMR->Results

Caption: A typical analytical workflow for the quality control of this compound.

References

  • PubChem. This compound. [Link]
  • Oriental Journal of Chemistry. Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. [Link]
  • Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
  • Pharmaffiliates. 4-Chloro-3-methylpyridine 1-Oxide. [Link]
  • Google Patents. Method for synthesizing 4-chloro-pyridine.
  • SciSpace. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013). [Link]
  • Google Patents. Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • SciSpace. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. [Link]
  • Element Lab Solutions. Peak Tailing in HPLC. [Link]
  • ResearchGate.
  • Organic Process Research & Development.
  • Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide. [Link]
  • CORA.
  • European Medicines Agency. ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]
  • Shimadzu. Fast GC Method for Residual Solvent Analysis in Drug Discovery Workflow. [Link]
  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
  • European Medicines Agency. ICH guideline Q3D (R1) on elemental impurities. [Link]
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
  • Trade Science Inc. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. [Link]
  • Patsnap. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. [Link]
  • Restek.[12]Troubleshooting HPLC- Tailing Peaks. [Link]
  • USP-NF. (467) Residual Solvents. [Link]
  • UNODC.
  • ResearchGate. Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. [Link]
  • Google Patents.
  • IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]
  • Semantic Scholar. Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods. [Link]
  • FDA. Q3D(R2)
  • Adam Mickiewicz University. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
  • EPFL.
  • ResearchGate. ¹H NMR in CDCl3 of (a) 4-methylpyridine, (b) 1b, (c) 1c, (d) 1d, and (e)
  • Google Patents.
  • PubMed. Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. [Link]
  • Chromatography Online. A Three-Pronged Template Approach for Rapid HPLC Method Development. [Link]
  • PubChem. 4-(Chloromethyl)-3-methylpyridine hydrochloride. [Link]

Sources

Technical Support Center: Navigating Failed Reactions with 4-Chloro-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-3-methylpyridine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes involving this versatile but sometimes challenging reagent. Here, we will dissect common issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your future experimental designs.

I. Understanding the Substrate: Key Characteristics of this compound

Before delving into troubleshooting, it's crucial to understand the inherent properties of this compound that influence its reactivity:

  • The Hydrochloride Salt: The starting material is a hydrochloride salt, meaning the pyridine nitrogen is protonated. This has a significant implication for your reaction setup: it will consume one equivalent of the base you add before the catalytic cycle can even begin. Always account for this by adding at least one extra equivalent of base.

  • Electron-Deficient Heterocycle: The pyridine ring is electron-deficient, which generally makes it a good substrate for nucleophilic aromatic substitution. However, in palladium-catalyzed cross-coupling reactions, the C-Cl bond is less reactive than C-Br or C-I bonds.

  • Potential for Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The choice of ligand is critical to mitigate this effect.[1]

  • Steric Hindrance: The methyl group at the 3-position introduces some steric hindrance around the reactive 4-position, which can influence the choice of coupling partners and catalyst systems.

II. Troubleshooting Guide: Common Failed Reactions

This section addresses specific problems you might encounter during your experiments.

Q1: My Suzuki-Miyaura coupling reaction with this compound is not working (low or no yield). What are the likely causes and how can I fix it?

This is a common challenge, often stemming from a few key areas. Let's break down the troubleshooting process.

A1: Initial Diagnosis and Stepwise Solutions

A failed Suzuki coupling with this substrate usually points to issues with catalyst activation, catalyst inhibition, or suboptimal reaction conditions.

Logical Troubleshooting Workflow:

start Low/No Yield in Suzuki Coupling check_base Did you add at least 2 eq. of base? (1 eq. for HCl salt, 1+ for reaction) start->check_base check_base->start No, add more base check_reagents Are your boronic acid and solvents pure and anhydrous? check_base->check_reagents Yes check_reagents->start No, purify/dry reagents check_atmosphere Was the reaction rigorously degassed and kept under an inert atmosphere (Ar/N2)? check_reagents->check_atmosphere Yes check_atmosphere->start No, improve degassing check_catalyst Is your catalyst/ligand system appropriate for a chloropyridine? check_atmosphere->check_catalyst Yes optimize_conditions Systematic Optimization: 1. Screen Ligands 2. Screen Bases 3. Screen Solvents 4. Vary Temperature check_catalyst->optimize_conditions Unsure/No success Successful Reaction check_catalyst->success Yes, but still failing optimize_conditions->success

Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.

Detailed Troubleshooting Steps:

  • Base Stoichiometry and Choice:

    • The Problem: As a hydrochloride salt, your starting material will neutralize one equivalent of base. Insufficient base will halt the catalytic cycle.

    • The Solution: Use at least two, and preferably three, equivalents of a suitable base. For this substrate, common choices include K₂CO₃, K₃PO₄, or Cs₂CO₃. Finely grinding the inorganic base before use can also improve its reactivity.

  • Catalyst and Ligand Selection:

    • The Problem: The C-Cl bond of 4-chloro-3-methylpyridine is relatively strong and requires a highly active catalyst for oxidative addition. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1]

    • The Solution: Employ a more robust catalyst system.

      • Palladium Source: Pd(OAc)₂ or a pre-catalyst like a Buchwald palladacycle (e.g., SPhos G3) is often more effective than Pd(PPh₃)₄.

      • Ligand Choice: This is critical. Bulky, electron-rich phosphine ligands are necessary to promote the oxidative addition of the aryl chloride and prevent catalyst inhibition. Good starting points are Buchwald ligands such as SPhos or XPhos, or other hindered alkylphosphine ligands like RuPhos.

  • Anhydrous and Anaerobic Conditions:

    • The Problem: The active Pd(0) catalyst is sensitive to oxygen. Water can lead to a significant side reaction called protodeboronation, where the boronic acid is replaced by a proton, effectively destroying your nucleophile.

    • The Solution:

      • Use flame-dried or oven-dried glassware.

      • Thoroughly degas your solvents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.

      • Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.

  • Solvent and Temperature:

    • The Problem: The choice of solvent can impact the solubility of reagents and the stability of the catalytic species.

    • The Solution: Aprotic polar solvents are generally preferred. A 4:1 mixture of 1,4-dioxane and water is a very common and effective solvent system for Suzuki couplings.[2] Other options include toluene/water or DMF/water. Reactions involving aryl chlorides often require elevated temperatures, typically in the range of 80-120 °C.

Optimized Protocol for a Test Reaction:

ParameterRecommendationRationale
Starting Material 4-Chloro-3-methylpyridine HCl1.0 eq.
Boronic Acid Arylboronic acid1.2 - 1.5 eq.
Palladium Source Pd(OAc)₂ or SPhos G3 Precatalyst1-3 mol%
Ligand SPhos or XPhos2-6 mol% (if using Pd(OAc)₂)
Base K₃PO₄ or Cs₂CO₃3.0 eq.
Solvent 1,4-Dioxane / H₂O (4:1)Degassed
Temperature 100 - 110 °C
Atmosphere Argon or Nitrogen
Q2: My Buchwald-Hartwig amination of this compound is giving low yields or a complex mixture of products. What should I investigate?

A2: Key Considerations for C-N Bond Formation

Similar to the Suzuki coupling, the success of a Buchwald-Hartwig amination hinges on the right combination of catalyst, ligand, and base. The nature of the amine nucleophile also plays a crucial role.

Troubleshooting Decision Tree:

start Low Yield in Buchwald-Hartwig Amination check_base_HCl Accounted for HCl salt with >2 eq. base? start->check_base_HCl check_base_HCl->start No, adjust base check_base_type Is the base strength appropriate? (e.g., NaOtBu for neutral amines) check_base_HCl->check_base_type Yes check_base_type->start No, screen bases check_catalyst_ligand Using a suitable Pd source and a bulky, electron-rich ligand? check_base_type->check_catalyst_ligand Yes check_amine Is the amine nucleophile stable under the reaction conditions? check_catalyst_ligand->check_amine Yes optimize Systematic Optimization: 1. Ligand Screening 2. Base/Solvent Screening 3. Temperature Adjustment check_catalyst_ligand->optimize No, select appropriate system check_amine->start No, consider protecting groups check_amine->optimize Yes success Improved Yield optimize->success

Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.

Detailed Troubleshooting Steps:

  • Base Selection and Stoichiometry:

    • The Problem: A strong base is required for the deprotonation of the amine to form the palladium-amido complex. As with the Suzuki reaction, the hydrochloride salt must be neutralized first. Using a base that is too weak or in insufficient quantity will lead to reaction failure.

    • The Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base for Buchwald-Hartwig aminations.[3] Use at least 2.2 equivalents (1.1 for the HCl salt and 1.1 for the reaction). Other strong bases like LHMDS can also be effective, especially if your substrate has base-sensitive functional groups.[4]

  • Catalyst and Ligand System:

    • The Problem: The electron-deficient nature of the pyridine ring and the potential for N-coordination to the palladium center necessitate a highly active catalyst.

    • The Solution:

      • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Pre-catalysts (e.g., XPhos Pd G3) are often more reliable as they provide a 1:1 ligand-to-palladium ratio and form the active Pd(0) species more cleanly.

      • Ligand: Bulky, electron-rich biarylphosphine ligands are essential. XPhos, SPhos, and RuPhos are excellent choices for coupling with aryl chlorides. For primary amines, BrettPhos has shown high selectivity and effectiveness.[4]

  • Solvent and Temperature:

    • The Problem: The reaction medium must be able to dissolve the reagents and be stable at the required reaction temperature.

    • The Solution: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or tert-amyl alcohol are typically used. The reaction temperature is usually between 80-110 °C.

Recommended Starting Conditions:

ParameterRecommendation
Starting Material 4-Chloro-3-methylpyridine HCl (1.0 eq.)
Amine Primary or Secondary Amine (1.2 eq.)
Palladium Source Pd₂(dba)₃ (1-2 mol%)
Ligand XPhos or SPhos (2-4 mol%)
Base NaOtBu (2.2 eq.)
Solvent Toluene or 1,4-Dioxane (degassed)
Temperature 100 °C
Atmosphere Argon or Nitrogen

III. Frequently Asked Questions (FAQs)

Q3: I see the formation of 3-methyl-4-hydroxypyridine as a major byproduct. What is causing this and how can I prevent it?

A3: The formation of 3-methyl-4-hydroxypyridine is due to the hydrolysis of the starting material. This can happen if there is an excessive amount of water in your reaction mixture, especially at elevated temperatures and in the presence of a base.

  • Prevention:

    • Ensure you are using anhydrous solvents and reagents.

    • If your reaction requires an aqueous phase (like in some Suzuki couplings), minimize the amount of water and consider using a milder base like K₂CO₃ instead of stronger hydroxides.

    • For Buchwald-Hartwig reactions, which are typically run under anhydrous conditions, this byproduct suggests a significant contamination of water in your solvent or reagents.

Q4: My reaction is sluggish and I'm observing dehalogenation (formation of 3-methylpyridine). What's happening?

A4: Dehalogenation is a common side reaction in palladium-catalyzed couplings. It occurs when the aryl-palladium intermediate reacts with a hydride source instead of the desired nucleophile.

  • Potential Hydride Sources:

    • Trace water or alcohols in the solvent.

    • The amine coupling partner itself can sometimes act as a hydride donor.

    • Certain bases or additives.

  • Solutions:

    • Ensure strictly anhydrous conditions.

    • Screen different ligands. Sometimes a more sterically hindered ligand can favor the desired reductive elimination over dehalogenation.

    • If using a Pd(II) precatalyst, ensure its complete reduction to Pd(0), as some Pd(II) species can promote dehalogenation.

Q5: How do I purify my final product from the reaction mixture?

A5: The purification strategy will depend on the physical properties of your product.

  • Standard Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and then brine. This will remove most of the inorganic salts.

  • Chromatography: Column chromatography on silica gel is the most common method for purifying the crude product. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for eluting substituted pyridines.

  • Acid-Base Extraction: If your product is basic (which it likely is), you can perform an acid-base extraction. Extract the crude organic layer with a dilute acid (e.g., 1M HCl). This will protonate your pyridine product and pull it into the aqueous layer, leaving non-basic impurities behind. Then, neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract your purified product back into an organic solvent.

IV. References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Google Patents.

  • Practical methylation of aryl halides by Suzuki-Miyaura coupling. ResearchGate. [Link]

  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. ACS Publications. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Reaction Times for 4-Chloro-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Chloro-3-methylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during its synthesis. Our focus is on providing practical, field-proven insights to help you optimize your reaction times and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and generally accepted laboratory-scale synthesis of this compound begins with the N-oxidation of 3-methylpyridine (3-picoline) to form 3-methylpyridine-N-oxide. This intermediate is then subjected to chlorination, which primarily yields the desired 4-chloro-3-methylpyridine along with other isomers. The final product is then isolated as its more stable hydrochloride salt.

Q2: Why is the N-oxide intermediate necessary?

Direct chlorination of the pyridine ring is an electrophilic aromatic substitution reaction. The pyridine ring is electron-deficient and therefore not very reactive towards electrophiles. The N-oxide group is strongly activating and directs electrophilic substitution to the 4-position (and 2-position). This makes the subsequent chlorination more facile and regioselective compared to the direct chlorination of 3-methylpyridine, which would require harsh conditions and likely result in a complex mixture of products.

Q3: What are the primary factors influencing the reaction time for the chlorination step?

The key factors that dictate the reaction time for the conversion of 3-methylpyridine-N-oxide to 4-chloro-3-methylpyridine are:

  • Choice of Chlorinating Agent: Stronger chlorinating agents will generally lead to faster reactions.

  • Reaction Temperature: Higher temperatures typically accelerate the reaction rate.

  • Molar Ratios of Reactants: The stoichiometry of the chlorinating agent to the N-oxide is crucial.

  • Solvent: The choice of solvent can influence the solubility of reactants and the overall reaction kinetics.

Q4: Is 4-Chloro-3-methylpyridine stable as a free base?

While it can be isolated as a free base, 4-chloro-3-methylpyridine is more stable and easier to handle as its hydrochloride salt[1]. The hydrochloride is a crystalline solid that is less prone to degradation.

Troubleshooting Guide

Issue 1: The chlorination reaction is sluggish or incomplete.

Possible Causes:

  • Insufficient Temperature: The reaction may not have reached the necessary activation energy.

  • Ineffective Chlorinating Agent: The chosen chlorinating agent may not be reactive enough under the current conditions.

  • Formation of Unreactive Hydrochloride Salts: The starting N-oxide can be protonated by generated HCl, forming a less reactive hydrochloride salt, which can inhibit the reaction.

  • Moisture in the Reaction: Water can react with and quench the chlorinating agent.

Solutions:

  • Optimize Reaction Temperature: Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or GC/MS. Be cautious, as excessively high temperatures can lead to side product formation.

  • Select a More Potent Chlorinating Agent: If using a milder agent, consider switching to a more reactive one. Common choices include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A combination of POCl₃ and phosphorus pentachloride (PCl₅) can also be effective[2][3].

  • Control HCl Formation: In some cases, the addition of a non-basic acid scavenger can be beneficial. However, a more common industrial approach is to use a slight excess of the chlorinating agent to drive the reaction to completion.

  • Ensure Anhydrous Conditions: Use freshly distilled solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

Issue 2: The reaction yields a mixture of isomers, with a low proportion of the desired 4-chloro product.

Possible Causes:

  • Reaction Conditions Favoring Isomer Formation: The regioselectivity of the chlorination of 3-methylpyridine-N-oxide is sensitive to the reaction conditions.

  • Rearrangement Reactions: Under certain conditions, rearrangements can occur, leading to the formation of other chloro-3-methylpyridine isomers.

Solutions:

  • Careful Selection of Chlorinating Agent and Solvent: The combination of phosphorus oxychloride in a non-polar, inert solvent is often reported to favor 4-chlorination. Experiment with different solvents to assess the impact on isomer distribution.

  • Precise Temperature Control: The reaction temperature can significantly influence the product ratio. It is advisable to conduct small-scale experiments at various temperatures to determine the optimal condition for maximizing the yield of the 4-chloro isomer. One study on a related compound suggests a reaction temperature of -50°C to +50°C, indicating a broad but critical range to explore[4].

  • Purification Strategy: If isomer formation is unavoidable, a robust purification strategy is essential. Fractional distillation under reduced pressure or column chromatography on silica gel can be employed to separate the isomers.

Issue 3: Significant charring or tar formation is observed during the reaction.

Possible Causes:

  • Excessively High Reaction Temperature: Overheating can lead to polymerization and decomposition of the starting materials and products.

  • Reaction with Solvent: The chlorinating agent may react with the solvent at elevated temperatures.

  • Presence of Impurities: Impurities in the starting material can catalyze side reactions.

Solutions:

  • Maintain Strict Temperature Control: Use a temperature-controlled oil bath or heating mantle and monitor the internal reaction temperature closely.

  • Choose an Inert Solvent: Solvents like chloroform, dichloromethane, or acetonitrile are generally suitable. Avoid solvents that can react with the chlorinating agent.

  • Use High-Purity Starting Materials: Ensure that the 3-methylpyridine-N-oxide is of high purity before proceeding with the chlorination step.

Experimental Protocols

Protocol 1: Synthesis of 3-Methylpyridine-N-oxide

This procedure is adapted from established methods for the N-oxidation of pyridines[5].

  • To a solution of 3-methylpyridine (1.0 eq) in glacial acetic acid, add a 30% solution of hydrogen peroxide (1.2-1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70-80°C and maintain this temperature for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium carbonate or sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer multiple times with dichloromethane or chloroform.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methylpyridine-N-oxide.

Protocol 2: Optimized Chlorination to this compound
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylpyridine-N-oxide (1.0 eq).

  • Under an inert atmosphere, add phosphorus oxychloride (3.0-5.0 eq) dropwise at 0°C.

  • After the addition is complete, slowly warm the mixture to reflux (around 105-110°C) and maintain for 2-4 hours. Monitor the reaction progress by GC/MS or TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess phosphorus oxychloride by slowly adding it to crushed ice.

  • Make the aqueous solution basic (pH ~8-9) by the slow addition of a cold, concentrated sodium hydroxide or sodium carbonate solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and then bubble dry HCl gas through the solution to precipitate the this compound.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

ParameterConditionEffect on Reaction TimeNotes
Chlorinating Agent POCl₃ModerateGood selectivity for 4-position.
SOCl₂FasterCan be less selective.
POCl₃ / PCl₅FastHighly effective, but more corrosive.
Temperature 80-90°CSlowerMay improve selectivity.
100-110°C (Reflux)FasterOptimal for many chlorinations.
>120°CVery FastIncreased risk of side products and charring.
Solvent None (Neat)FastCommon for POCl₃ reactions.
DichloromethaneSlowerCan improve handling and temperature control.
ChloroformSlowerSimilar to dichloromethane.

Visualizations

Synthetic Pathway

Synthesis 3-Methylpyridine 3-Methylpyridine 3-Methylpyridine-N-oxide 3-Methylpyridine-N-oxide 3-Methylpyridine->3-Methylpyridine-N-oxide H₂O₂ / CH₃COOH 4-Chloro-3-methylpyridine 4-Chloro-3-methylpyridine 3-Methylpyridine-N-oxide->4-Chloro-3-methylpyridine POCl₃ / Reflux 4-Chloro-3-methylpyridine HCl 4-Chloro-3-methylpyridine HCl 4-Chloro-3-methylpyridine->4-Chloro-3-methylpyridine HCl HCl (gas or solution)

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting Start Reaction Sluggish? Temp Increase Temperature (10°C increments) Start->Temp Yes Isomers Low Yield of 4-Chloro Isomer? Start->Isomers No Reagent Use Stronger Chlorinating Agent (e.g., POCl₃/PCl₅) Temp->Reagent Still Slow Anhydrous Ensure Anhydrous Conditions Reagent->Anhydrous Still Slow TempControl Optimize Temperature for Selectivity Isomers->TempControl Yes SolventScreen Screen Different Solvents TempControl->SolventScreen Purify Develop Robust Purification Method SolventScreen->Purify

Sources

Dealing with hygroscopic nature of 4-Chloro-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Handling and Experimental Success

Welcome to the dedicated technical support center for 4-Chloro-3-methylpyridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Understanding the Challenge: The Hygroscopic Nature of this compound

This compound, like many amine hydrochloride salts, exhibits a strong affinity for atmospheric moisture.[1][2][3] This hygroscopicity can lead to a range of experimental issues, from inaccurate measurements to compromised reaction outcomes. Absorbed water can alter the physical state of the solid, causing it to become clumpy or even deliquesce into a concentrated aqueous solution.[4] More critically, the presence of water can introduce a variable that affects reaction kinetics, catalyst activity, and product purity, ultimately impacting the reproducibility of your results.[5]

This guide will equip you with the knowledge and practical techniques to mitigate these challenges, ensuring that you can confidently incorporate this valuable reagent into your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: How can I visually identify if my this compound has absorbed moisture?

A1: A fresh, dry sample of this compound should be a free-flowing, white to cream-colored crystalline powder.[6] Visual indicators of moisture absorption include:

  • Clumping or caking: The powder will lose its fine, free-flowing consistency and begin to form aggregates.

  • Appearance of a wet or pasty texture: With significant moisture uptake, the solid may appear damp.

  • Deliquescence: In highly humid environments, the solid may absorb enough water to dissolve and form a visible liquid layer.[4]

Q2: What is the recommended method for storing this compound?

A2: Proper storage is the first line of defense against moisture contamination. The following practices are essential:

  • Airtight Containers: Always store the compound in its original, tightly sealed container.[7]

  • Dry Environment: The storage area should be cool and dry. For long-term storage or in humid laboratories, placing the sealed container inside a desiccator with a suitable drying agent (e.g., silica gel, calcium chloride) is strongly recommended.

  • Inert Atmosphere: For highly sensitive applications, storing the reagent under an inert atmosphere (e.g., nitrogen or argon) can provide an additional layer of protection. Some suppliers may recommend storing under an inert gas.[3]

Q3: Can I dry this compound if it has been exposed to moisture?

A3: Yes, if the compound has absorbed a small amount of moisture, it can often be dried for use in non-critical applications. However, for quantitative work or highly moisture-sensitive reactions, using a fresh, unopened container is always preferable. A recommended drying procedure is detailed in the Troubleshooting Guide (T1).

Q4: How can I accurately determine the water content of my this compound?

A4: For precise quantification of water content, Karl Fischer titration is the gold standard.[8][9][10] This method is highly selective for water and can detect even trace amounts.[7][8] Both volumetric and coulometric Karl Fischer methods are suitable, with the coulometric method being particularly sensitive for samples with very low water content.[9][11]

Troubleshooting Guide

T1: Inaccurate or Inconsistent Weighing

Issue: The mass of the reagent on the analytical balance is unstable and continuously increases.

Cause: This is a classic sign of a hygroscopic substance absorbing atmospheric moisture during the weighing process.

Solutions:

  • Work Quickly and Efficiently: Minimize the time the container is open and the compound is exposed to air. Have all necessary equipment ready before you begin weighing.

  • Use a Weighing Boat or Glossy Weighing Paper: These are preferable to standard filter paper as they are less likely to retain the compound.[1]

  • Weighing in a Controlled Environment:

    • Glove Box: For the most sensitive applications, weighing the compound inside a glove box with a controlled inert atmosphere is the ideal solution.

    • Nitrogen/Argon Purge: If a glove box is unavailable, you can create a localized inert atmosphere by gently purging the balance chamber with a slow stream of dry nitrogen or argon.

  • Weighing by Difference:

    • Tightly cap a vial containing the approximate amount of reagent needed.

    • Weigh the capped vial.

    • Quickly transfer the desired amount of solid to the reaction vessel.

    • Immediately recap and re-weigh the vial.

    • The difference in mass is the amount of reagent transferred.

T2: Low Yield or Failed Reaction (e.g., in a Suzuki Coupling)

Issue: A palladium-catalyzed cross-coupling reaction using this compound as a substrate results in a low yield or fails to proceed to completion.

Cause: While some Suzuki couplings can tolerate or even benefit from the presence of water as a co-solvent, the uncontrolled and variable amount of water introduced by a hygroscopic reagent can be detrimental.[12][13][14] Potential issues include:

  • Inaccurate Stoichiometry: If the reagent has absorbed a significant amount of water, the actual mass of the active compound will be less than the weighed mass, leading to an incorrect molar ratio of reactants.

  • Catalyst Inhibition or Decomposition: While many modern palladium catalysts are robust, excess water can sometimes negatively impact the catalytic cycle.

  • Side Reactions: The presence of water could potentially lead to hydrolysis of the starting material or other sensitive reagents under the reaction conditions, although this is less likely for a chloropyridine under typical neutral or basic Suzuki conditions.

  • Base Inefficiency: Some bases used in cross-coupling reactions can be affected by the presence of excess water.

Solutions:

  • Ensure Anhydrous Conditions:

    • Dry the Reagent: If you suspect moisture contamination, dry the this compound before use. A common method for amine hydrochloride salts is to dry them under high vacuum at a moderately elevated temperature (e.g., 40-50 °C) for several hours. Be cautious not to exceed the compound's melting point.

    • Use Anhydrous Solvents and Reagents: Ensure all other solvents and reagents in the reaction are appropriately dried.

    • Proper Reaction Setup: For moisture-sensitive reactions, use oven- or flame-dried glassware and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the experiment.[15][16][17]

  • Quantitative Transfer: To ensure all of the accurately weighed reagent is added to the reaction, you can dissolve the solid in a small amount of the anhydrous reaction solvent and transfer the resulting solution to the reaction flask via a syringe or cannula.[1][18] Rinse the weighing vessel with additional solvent and add this to the reaction to ensure a complete transfer.

  • Re-evaluate Reaction Conditions: If issues persist, consider that some Suzuki reactions of chloropyridines can be challenging. You may need to screen different palladium catalysts, ligands, bases, and solvents to optimize the reaction for this specific substrate.[19][20]

T3: Physical State Issues - Clumped or "Oiled Out" Solid

Issue: The this compound is severely clumped or has formed an oily liquid, making it difficult to handle and weigh.

Cause: This indicates significant water absorption, potentially to the point of deliquescence.

Solutions:

  • Drying under High Vacuum: Place the material in a suitable flask and dry under high vacuum for an extended period (e.g., overnight) at a gentle temperature (e.g., 40-50 °C). This may help to remove the absorbed water and restore the solid to a more manageable state.

  • Azeotropic Removal of Water (Advanced): For stubborn cases, dissolving the material in a suitable solvent (e.g., toluene) and removing the water azeotropically using a Dean-Stark apparatus is a potential but more involved solution. This should only be attempted if the compound is known to be stable under these conditions.

  • Recrystallization: If the material is heavily contaminated, recrystallization from a suitable anhydrous solvent system could be an option to obtain pure, dry material.

  • Use a Fresh Bottle: In many cases, the most reliable and time-efficient solution is to discard the compromised reagent and start with a fresh, unopened bottle.

Data and Protocols

Summary of Key Handling Parameters
ParameterRecommendationRationale
Storage Tightly sealed container in a desiccator.Minimizes exposure to atmospheric moisture.
Weighing Perform quickly; use a glove box for sensitive reactions.Reduces water absorption during measurement.
Drying High vacuum at 40-50 °C.Removes absorbed water without decomposing the compound.
Water Content Karl Fischer Titration.Provides accurate quantification of water.
Protocol: Drying this compound
  • Place the hygroscopic solid in a round-bottom flask or other suitable vacuum-rated vessel.

  • Attach the flask to a high-vacuum line.

  • Gently heat the flask in a water bath to 40-50 °C. Caution: Do not heat close to the melting point (165-169 °C).[21]

  • Maintain the vacuum and gentle heating for at least 4-6 hours, or overnight for best results.

  • Allow the flask to cool to room temperature before releasing the vacuum.

  • Backfill the flask with an inert gas (nitrogen or argon) before opening to prevent immediate re-absorption of moisture.

  • Use the dried reagent immediately or store it in a desiccator over a fresh drying agent.

Protocol: Quantitative Transfer of this compound
  • Under an inert atmosphere (if required for the reaction), quickly weigh the desired amount of the solid into a tared, oven-dried flask.

  • Add a stir bar to the flask.

  • Using a syringe, add a portion of the anhydrous reaction solvent to the flask to dissolve the solid.

  • If the solid was weighed on a weighing boat, carefully rinse the boat with the reaction solvent into the flask to ensure all the material is transferred.

  • Proceed with the addition of other reagents as per your experimental procedure.

Visual Workflow and Decision Making

The following diagram illustrates the decision-making process when working with this compound.

hygroscopic_workflow cluster_prep Preparation & Handling cluster_reaction Experimental Workflow cluster_troubleshooting Troubleshooting receive Receive & Inspect 4-Chloro-3-methylpyridine HCl storage Store in Tightly Sealed Container in Desiccator receive->storage visual_check Visually Inspect Solid (Free-flowing?) storage->visual_check weigh Weigh Reagent visual_check->weigh Yes (Dry) dry_reagent Dry Reagent (Vacuum Oven) visual_check->dry_reagent No (Clumped) reaction_setup Set up Reaction (Anhydrous Conditions?) weigh->reaction_setup quant_transfer Quantitative Transfer to Reaction Vessel reaction_setup->quant_transfer Yes use_glovebox Use Glove Box or Inert Atmosphere reaction_setup->use_glovebox run_reaction Run Reaction & Monitor quant_transfer->run_reaction workup Work-up & Analysis run_reaction->workup check_conditions Re-evaluate Reaction Conditions (Catalyst, Base, etc.) workup->check_conditions Low Yield/ Failure dry_reagent->weigh kf_titration Perform Karl Fischer Titration dry_reagent->kf_titration Optional: Verify Dryness use_glovebox->quant_transfer

Decision workflow for handling this compound.

References

  • CSC Scientific. Karl Fischer Titration, Coulometric & Volumetric Karl Fischer Methods. [Link]
  • Wikipedia.
  • Japanese Pharmacopoeia.
  • University of Rochester. How To Run A Reaction: The Setup. [Link]
  • Cooperative Organic Chemistry Student Laboratory Manual. Suggested Reaction Setups. [Link]
  • Scharlab.
  • ResearchGate. What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link]
  • Utah Tech University.
  • Lab Safety Workspace. Best Practices for Working with Chemical Reactions in the Lab. [Link]
  • University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
  • ResearchGate. Effect of solvent on the Suzuki reaction. [Link]
  • Royal Society of Chemistry.
  • WikiMili. Pyridinium chloride. [Link]
  • MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • ResearchGate.
  • ResearchGate.
  • Chemistry Stack Exchange. Drying salts with HCl solution. [Link]
  • Sciencemadness.org. Isolation of primary amines as HCL salt problem. [Link]
  • Wikipedia. Hygroscopy. [Link]
  • ResearchGate. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines.... [Link]
  • ResearchGate. Purification of organic hydrochloride salt?. [Link]
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
  • ACS Publications. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. [Link]
  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]
  • PubChem. This compound. [Link]
  • Transport Information Service. Hygroscopicity/Sorption behavior. [Link]
  • MyJoVE Corporation.
  • AIVC.
  • YouTube. Hygroscopic Studies in Pharma Explained. [Link]
  • Google Patents. Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

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4-Chloro-3-methylpyridine hydrochloride stability issues and storage

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Technical Support Center: 4-Chloro-3-methylpyridine hydrochloride

Welcome to the technical support guide for this compound (CAS: 19524-08-4). This document provides in-depth information on the stability, storage, and handling of this compound, along with troubleshooting guides to address common issues encountered during its use in research and development. As a substituted pyridine, its reactivity and stability are critical factors for successful and reproducible experimental outcomes. This guide is designed to provide you with the expertise and practical solutions to ensure the integrity of your material.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding this compound.

Q1: What are the ideal storage conditions for this compound? This compound should be stored in a cool, dry, and dark place.[1] For long-term stability, it is highly recommended to store it in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, at refrigerated temperatures (2-8°C).[1][2]

Q2: Is this compound sensitive to moisture? Yes. As a hydrochloride salt, it is potentially hygroscopic. More importantly, chlorinated pyridine derivatives can be susceptible to hydrolysis in the presence of water or atmospheric moisture, which can lead to degradation over time.[1] It is crucial to keep the container tightly closed and handle it in a dry environment.[3][4]

Q3: What are the visible signs of degradation? Visible signs of degradation can include a change in color from its typical white or cream appearance to a tan or brownish hue, clumping of the powder due to moisture absorption, or an inconsistent appearance compared to a fresh lot.[5][6]

Q4: What personal protective equipment (PPE) should I use when handling this compound? You should always handle this compound in a well-ventilated area or a chemical fume hood.[7] Essential PPE includes chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[3] A dust mask (type N95 or equivalent) is also recommended to avoid inhalation of the powder.

Q5: What common solvents or reagents are incompatible with this compound? Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][8] Bases will neutralize the hydrochloride salt to form the free base, which may be less stable and more reactive. Protic solvents, particularly water, can facilitate hydrolysis.[1]

Troubleshooting Guide: Common Experimental Issues

If you are experiencing unexpected results, such as low yields, new impurities in your reaction mixture, or inconsistent analytical data, your starting material may be compromised. This guide provides a systematic approach to troubleshooting these issues.

Issue 1: My reaction yield is significantly lower than expected.

  • Potential Cause: The most likely cause is the degradation of the this compound, leading to a lower concentration of the active starting material. The chloro-substituent is a key reactive site for many cross-coupling and nucleophilic substitution reactions; its degradation would halt the desired transformation.

  • Troubleshooting Steps:

    • Verify Purity: Before use, verify the purity of your starting material. Use a fresh, unopened bottle as a reference if available. A simple purity check can be performed using ¹H NMR (see Protocol 1).

    • Check for Degradation Products: In your reaction's crude analytical data (e.g., LC-MS), look for masses corresponding to potential degradation products, such as 4-hydroxy-3-methylpyridine.

    • Use Fresh Reagent: If degradation is suspected, repeat the experiment using a freshly opened bottle of the reagent.

Issue 2: I am observing an unknown impurity in my analytical results (NMR, LC-MS).

  • Potential Cause: This could be a degradation product of the starting material or a result of a side reaction involving a degraded starting material. Hydrolysis is a common degradation pathway for halogenated pyridines.[1]

  • Troubleshooting Steps:

    • Analyze the Starting Material: Run an analysis (NMR, LC-MS) on the this compound you are using. Compare this to the certificate of analysis or data from a new batch.

    • Identify the Impurity: Attempt to characterize the impurity. For example, hydrolysis of the chloro group would result in 4-hydroxy-3-methylpyridine (or its tautomer, 3-methylpyridin-4(1H)-one), which would have a different retention time in LC and a distinct NMR spectrum.

    • Review Handling Procedures: Ensure that the reagent is not being exposed to moisture or incompatible substances during weighing and addition to the reaction.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting issues related to the stability of this compound.

TroubleshootingWorkflow start Unexpected Experimental Result (e.g., Low Yield, Impurities) check_purity Assess Purity of Starting Material (See Protocol 1: NMR Analysis) start->check_purity is_pure Is Purity >95% and Free of Degradation Signals? check_purity->is_pure review_protocol Review Reaction Protocol (Stoichiometry, Temp, Time) is_pure->review_protocol Yes suspect_degradation Degradation is Likely is_pure->suspect_degradation No problem_solved Problem Resolved review_protocol->problem_solved use_new Acquire and Use a New Batch of Reagent suspect_degradation->use_new review_storage Review Storage & Handling (See Section 3) use_new->review_storage review_storage->problem_solved

Caption: A decision-making workflow for troubleshooting experiments.

Best Practices for Storage and Handling

Adherence to proper storage and handling protocols is the most effective way to prevent reagent degradation and ensure experimental reproducibility.

Storage Protocol
  • Upon Receipt: Inspect the container for any damage to the seal. If the seal is broken, the material should be considered suspect.

  • Container: Always store the compound in its original, tightly sealed container.[3][4]

  • Environment: Place the container in a cool, dry, and dark environment. A refrigerator dedicated to chemical storage (2-8°C) is ideal.[2]

  • Inert Atmosphere: For long-term storage, after opening, consider flushing the container headspace with an inert gas like argon or nitrogen before resealing. This displaces moisture and oxygen, key contributors to degradation.[1]

ParameterRecommended ConditionRationale
Temperature 2–8 °CSlows the rate of potential degradation reactions.
Atmosphere Inert Gas (Nitrogen/Argon)Prevents oxidative and moisture-driven degradation.[1][2]
Light Store in the darkPrevents potential photochemical decomposition.[9]
Moisture Keep tightly sealed in a dry locationPrevents hydrolysis of the chloro group.[1][4]
Handling Protocol
  • Work Area: Always handle this solid in a chemical fume hood to avoid inhalation and ensure adequate ventilation.[10]

  • Dispensing: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Tools: Use clean, dry spatulas and weighing vessels. Avoid cross-contamination.

  • Exposure: Minimize the time the container is open to the atmosphere. Weigh out the required amount promptly and reseal the container tightly.

  • Cleanup: Clean any spills immediately. Dispose of waste material and empty containers in accordance with local, state, and federal regulations.[3]

Assessing Compound Quality: Experimental Protocol

A quick ¹H NMR spectrum is an effective way to assess the identity and purity of your this compound.

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). Deuterated methanol (CD₃OD) can also be used.

    • Ensure the sample is fully dissolved before transferring it to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure the spectral window is wide enough to see all expected peaks.

    • The expected chemical shifts will vary slightly depending on the solvent used. In DMSO-d₆, expect aromatic protons between 7.5 and 8.5 ppm and the methyl protons around 2.4 ppm.

  • Data Analysis:

    • Verify Identity: Confirm the presence of the expected peaks with the correct splitting patterns and integration values.

    • Check for Impurities: Look for any unexpected peaks. Small, sharp peaks may indicate residual solvents. Broader peaks or new aromatic signals could indicate degradation products. For example, the formation of 4-hydroxy-3-methylpyridine would result in a significant change in the aromatic proton signals.

    • Quantify Purity: If an internal standard of known concentration is added, you can calculate the quantitative purity (qNMR).

Potential Degradation Pathways

While specific degradation studies for this exact compound are not widely published, we can infer likely pathways based on the chemical structure and data from related halogenated pyridines.[1]

Hypothetical Degradation Pathways Diagram

DegradationPathways start 4-Chloro-3-methylpyridine HCl hydrolysis Hydrolysis (+ H2O, heat) start->hydrolysis oxidation Oxidation (O2, light) start->oxidation product1 4-Hydroxy-3-methylpyridine (or tautomer) hydrolysis->product1 product2 4-Chloro-3-methylpyridine N-oxide oxidation->product2

Caption: Potential degradation pathways for the compound.

  • Hydrolysis: The C-Cl bond on the pyridine ring is susceptible to nucleophilic attack by water, especially under elevated temperatures or non-neutral pH conditions. This would replace the chlorine atom with a hydroxyl group, forming 4-hydroxy-3-methylpyridine.[1]

  • Oxidation: The pyridine nitrogen is susceptible to oxidation, which could lead to the formation of the corresponding N-oxide. This can be accelerated by exposure to air and light.[1]

By understanding these potential stability issues and implementing the rigorous storage, handling, and verification protocols outlined in this guide, researchers can ensure the integrity of their this compound, leading to more reliable and reproducible experimental results.

References

  • ECHEMI. (2019).
  • Conier Chem&Pharma Limited. Buy this compound from Conier Chem&Pharma Limited. ECHEMI. URL
  • PubChem. This compound.
  • Google Patents. (2013). CN103360306A - Method for synthesizing 4-chloro-pyridine. URL
  • Cion Pharma. 2-chloromethyl-4-methoxy-3 5-dimethylpyridine hydrochloride Manufacturer. URL
  • PubChem. 3-Chloropyridine.
  • PubChem. 4-Chloro-3-methoxy-2-methylpyridine.
  • Sigma-Aldrich. 4-Chloro-3-methylpyridine 97 19524-08-4. URL
  • ChemicalBook. (2022). 4-Chloro-3-methylpyridine | 1681-36-3. URL
  • Patsnap. (2013). Method for synthesizing 4-chloro-pyridine - Eureka. URL
  • BLDpharm. 86604-74-2|2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride. URL
  • SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. URL
  • PubChem. 4-(Chloromethyl)-3-methylpyridine hydrochloride.
  • Jubilant Ingrevia Limited. (2024).
  • Fisher Scientific. (2009).
  • SD Fine-Chem.
  • Thermo Scientific Chemicals. (n.d.). This compound, 97%. URL
  • Carl ROTH. (2025).
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. URL
  • Benchchem. Degradation pathways of 2-(Dichloromethyl)-4-methylpyridine and their prevention. URL
  • Sigma-Aldrich. 4-Chloro-3-methoxy-2-methylpyridine. URL
  • ChemScene. 19524-08-4 | this compound. URL
  • Thermo Scientific Chemicals. This compound, 97%, Thermo Scientific Chemicals 1 g. URL
  • CymitQuimica. 4-Chloro-3-methylpyridine, HCl. URL

Sources

Technical Support Center: Purification of 4-Chloro-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and purifying 4-Chloro-3-methylpyridine hydrochloride (CAS: 19524-08-4). This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for their experiments. We will explore common impurities, troubleshooting strategies, and detailed purification protocols in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this compound, providing foundational knowledge for your experimental planning.

Q1: What are the most likely impurities in my sample of this compound?

The nature of impurities is almost always tied to the synthetic route used to prepare the compound. Common synthetic pathways involve the chlorination of a pyridine precursor.[1][2] Consequently, impurities can be broadly categorized:

  • Starting Materials: Unreacted precursors such as 3-methylpyridine or N-(4-pyridyl) pyridinium chloride hydrochloride.

  • Reaction Byproducts: Isomeric or over-chlorinated species (e.g., dichlorinated pyridines), or products from side reactions. The synthesis of chlorinated pyridines can sometimes lead to coking or tar formation, resulting in dark, polymeric impurities.[2]

  • Residual Reagents & Solvents: Remnants from the synthesis, such as chlorinating agents (e.g., thionyl chloride, phosphorus oxychloride) or solvents used during the reaction or initial workup (e.g., ethyl acetate, dichloromethane).[2]

Q2: My product is a tan or brown powder, but the literature says it should be white. What causes this discoloration and how do I remove it?

Discoloration, typically a tan or brown hue, is often caused by trace amounts of oxidized species or polymeric byproducts formed during the chlorination reaction.[2] These impurities are often present in very small quantities but are highly chromophoric.

The most effective methods for removing color are:

  • Recrystallization with Activated Carbon (Charcoal): This is the most common and effective method. Activated carbon has a high surface area that adsorbs the large, flat, chromophoric molecules responsible for the color, while leaving your desired product in the solution.

  • Silica Gel Chromatography: For stubborn discoloration, passing a solution of the free base form of your compound through a short plug of silica gel can effectively trap these polar, colored impurities.

Q3: What is the best general-purpose purification technique for this compound?

For a crystalline solid like a hydrochloride salt, recrystallization is the most efficient, scalable, and cost-effective first-line purification technique. It excels at removing small amounts of impurities that have different solubility profiles from the main product. The melting point of this compound is reported to be in the range of 165-169 °C, indicating it is a stable crystalline solid suitable for this method.[3][4]

If recrystallization fails to remove a persistent impurity (e.g., an isomer with very similar solubility), then chromatography would be the next logical step.

Troubleshooting and Purification Guide

This section provides solutions to specific problems you may encounter during your purification experiments.

Problem 1: My NMR/LCMS analysis shows that the purified material is still contaminated with a non-basic organic impurity.

Cause: This often occurs when a neutral or acidic byproduct from the synthesis is carried through the workup and has a solubility profile similar to your product, making recrystallization ineffective.

Solution: An acid-base extraction is the ideal technique to separate the basic pyridine derivative from non-basic impurities. Since your product is a hydrochloride salt, it is already in its water-soluble, protonated form.

dot

Caption: Workflow for removing neutral/acidic impurities.

► Detailed Protocol: Acid-Base Wash

  • Dissolution: Dissolve the impure hydrochloride salt in a minimal amount of deionized water.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of an immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Washing: Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the aqueous layer (containing your protonated product) and set it aside. The organic layer contains the non-basic impurities and should be discarded.

  • Repeat: For higher purity, repeat the wash of the aqueous layer with a fresh portion of the organic solvent.

  • Isolation: The purified this compound can be recovered from the aqueous layer by evaporating the water under reduced pressure (lyophilization is ideal if available).

Problem 2: Recrystallization did not improve the purity of my compound significantly.

Cause: This indicates that the primary impurity has a solubility profile that is very similar to your product in the chosen solvent system. This is common with isomeric impurities.

Solution: You have two primary paths forward:

  • Change the Recrystallization Solvent System: The selectivity of a recrystallization can be dramatically altered by changing the solvent. Experiment with different solvent/anti-solvent combinations.

  • Use Column Chromatography: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.

dot

Caption: Decision tree for failed recrystallization.

► Detailed Protocol: Recrystallization

Safety Note: this compound is an irritant to the skin, eyes, and respiratory system.[5][6] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent SystemProcedureRationale
Isopropanol (IPA) / Ether Dissolve the solid in a minimum amount of hot IPA. Slowly add diethyl ether until turbidity persists. Reheat to clarify, then cool slowly.IPA is a good solvent for the salt, while ether is a poor solvent (anti-solvent), inducing crystallization.
Ethanol / Hexane Dissolve the solid in a minimum amount of hot ethanol. Slowly add hexane as the anti-solvent and cool.Similar principle to IPA/Ether, offering a different selectivity profile.
Water Dissolve in a minimum of hot water and allow to cool slowly.Use if impurities are known to be insoluble in water. Can be slow to crystallize.

Step-by-Step Procedure (Using Isopropanol/Ether):

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of isopropanol and heat the mixture to boiling (using a steam bath or heating mantle) while stirring. Continue adding hot isopropanol in small portions until the solid just dissolves.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (charcoal). Swirl the mixture and then heat it back to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield. If crystals do not form, try scratching the inside of the flask with a glass rod.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals on the filter with a small amount of cold isopropanol or diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Problem 3: I am trying to purify my compound with flash chromatography, but I'm getting severe peak tailing.

Cause: Peak tailing for pyridine derivatives on silica gel is a classic problem.[7] The basic nitrogen atom on the pyridine ring interacts strongly with acidic silanol groups on the surface of the silica gel, leading to poor peak shape and inefficient separation.[7]

Solution: You must suppress the interaction between your basic compound and the acidic stationary phase.

Troubleshooting & Optimization:

  • Add a Competing Base: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (0.1-1.0%), to your eluent (e.g., Hexane/Ethyl Acetate).[7] The modifier will preferentially bind to the acidic sites on the silica, allowing your compound to elute with a symmetrical peak shape.

  • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based column.

  • Note: This method is typically performed on the free-base form of the compound, not the hydrochloride salt, as the salt is often insoluble in common chromatography solvents and will not move on the column. You would first need to neutralize the salt and extract the free base into an organic solvent.

References

  • Google Patents. (2015). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • Google Patents. (2013). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Patsnap. (2013). Method for synthesizing 4-chloro-pyridine.
  • Oriental Journal of Chemistry. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride.
  • Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • PubChem. This compound.
  • PubChem. 3-Chloropyridine.

Sources

Technical Support Center: Scaling Up Reactions with 4-Chloro-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-3-methylpyridine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile reagent. Here, you will find in-depth guidance, troubleshooting advice, and frequently asked questions to support the successful scale-up of your chemical reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, handling, and reactivity of this compound.

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the fundamental properties of this compound is crucial for its effective use. Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C6H7Cl2N[1][2]
Molecular Weight 164.03 g/mol [2][3]
Appearance White to cream powder[4]
Melting Point 165-169 °C (lit.)[1][3]
Solubility Soluble in water.[5]
CAS Number 19524-08-4[2][3][4]
Q2: What are the recommended storage and handling procedures for this compound?

A2: Proper storage and handling are essential to maintain the integrity of the reagent and ensure laboratory safety.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6] Keep away from incompatible materials.

  • Handling: Use in a well-ventilated area.[1][7] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][7] Avoid breathing dust.[1][7] Wash hands thoroughly after handling.[1][6]

Q3: What are the primary hazards associated with this compound?

A3: This compound is classified with the following hazards:

  • Causes skin irritation (H315).[2]

  • Causes serious eye irritation (H319).[2]

  • May cause respiratory irritation (H335).[2]

Always consult the Safety Data Sheet (SDS) for complete safety information before use.[6][7]

Q4: In which common reaction types is this compound utilized?

A4: this compound is a valuable building block in organic synthesis, particularly for introducing the 3-methylpyridine moiety. It is commonly used in:

  • Nucleophilic Aromatic Substitution (SNAr) Reactions: The chlorine atom at the 4-position is susceptible to displacement by various nucleophiles.[8][9][10] The electron-withdrawing nature of the protonated pyridine ring activates the halide for substitution.

  • Palladium-Catalyzed Cross-Coupling Reactions: It is a suitable substrate for reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, enabling the formation of C-C and C-N bonds, respectively.[11][12][13]

Section 2: Troubleshooting Guide for Reaction Scale-Up

Scaling up reactions from the bench to a larger scale often presents unique challenges. This guide provides solutions to common problems encountered when working with this compound.

Issue 1: Incomplete Conversion or Sluggish Reaction Rates

Symptoms:

  • Reaction monitoring (e.g., TLC, LC-MS, GC-MS) shows a significant amount of starting material remaining after the expected reaction time.

  • The reaction stalls before reaching completion.

Potential Causes & Solutions:

  • Insufficient Basicity: The hydrochloride salt form requires neutralization to the free base for many reactions. The choice and amount of base are critical.

    • Troubleshooting Steps:

      • Re-evaluate Base Stoichiometry: Ensure at least one equivalent of a suitable base is used to neutralize the HCl salt, with additional equivalents as required by the reaction mechanism. For instance, Suzuki couplings often require a base to activate the boronic acid.[14]

      • Select a Stronger or More Soluble Base: If using a weak or sparingly soluble base (e.g., K2CO3), consider switching to a stronger or more soluble one like K3PO4, Cs2CO3, or an organic base such as DBU or DIPEA, depending on the reaction's compatibility.

  • Poor Solubility of Reagents: As the reaction scale increases, solubility issues can become more pronounced, leading to a heterogeneous mixture and reduced reaction rates.

    • Troubleshooting Steps:

      • Solvent Screening: Conduct small-scale solubility tests with different solvents or solvent mixtures. Polar aprotic solvents like DMF, DMAc, or NMP can be effective.

      • Increase Solvent Volume: While aiming for high concentration is often a goal in scale-up, sometimes a moderate increase in solvent volume can significantly improve reaction kinetics.

  • Catalyst Deactivation (for Cross-Coupling Reactions): The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.

    • Troubleshooting Steps:

      • Ligand Selection: For challenging couplings, screen different phosphine ligands. Sterically hindered, electron-rich ligands can often promote the desired reductive elimination and prevent catalyst deactivation.[13]

      • Catalyst Loading: A modest increase in catalyst loading may be necessary on a larger scale, though this should be optimized to balance cost and efficiency.

Issue 2: Formation of Significant Side Products

Symptoms:

  • Chromatographic analysis reveals the presence of one or more significant impurities.

  • Reduced yield of the desired product.

Potential Causes & Solutions:

  • Homocoupling of Boronic Acids (Suzuki Reaction): This is a common side reaction, leading to the formation of biaryl impurities from the boronic acid partner.[15]

    • Troubleshooting Steps:

      • Control of Reaction Temperature: Running the reaction at the lowest effective temperature can often minimize homocoupling.

      • Slow Addition of Reagents: Adding the boronic acid solution slowly to the reaction mixture can maintain a low instantaneous concentration, disfavoring the homocoupling pathway.

      • Oxygen Control: Meticulously de-gas all solvents and reagents and maintain an inert atmosphere (N2 or Ar), as oxygen can promote homocoupling.

  • Hydrodehalogenation: Replacement of the chloro group with a hydrogen atom.

    • Troubleshooting Steps:

      • Source of Protons: Ensure all reagents and solvents are anhydrous. The presence of water can be a source of protons.

      • Reaction Conditions: In some palladium-catalyzed reactions, certain phosphine ligands or bases can promote this side reaction. Screening alternative ligands or bases may be necessary.

Issue 3: Difficulties in Product Isolation and Purification

Symptoms:

  • The product is difficult to crystallize.

  • Co-elution of the product with starting materials or byproducts during chromatography.

  • Formation of emulsions during aqueous workup.

Potential Causes & Solutions:

  • Basic Nature of the Product: Pyridine-containing products are often basic and may retain affinity for acidic impurities or silica gel during chromatography.

    • Troubleshooting Steps:

      • Aqueous Workup Optimization: A carefully planned aqueous workup can remove many impurities. Consider an acid wash (e.g., dilute HCl) to extract the basic product into the aqueous layer, followed by basification and re-extraction into an organic solvent.

      • Chromatography Modifications:

        • Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to prevent peak tailing on silica gel.

        • Consider using alternative stationary phases like alumina.

  • Purification of Hydrochloride Salts: Sometimes the final product is isolated as a hydrochloride salt.

    • Troubleshooting Steps:

      • Crystallization: If the product is a solid, screening various solvent systems for recrystallization is a powerful purification technique.

      • Solvent Washing/Trituration: Washing the crude solid with a solvent in which the desired product is sparingly soluble but impurities are soluble can be effective.[16]

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Step-by-Step Methodology:

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and a suitable base (e.g., K3PO4, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water). Then, add the palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%) and, if necessary, a ligand.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and/or brine.

  • Purification: Dry the organic layer over a suitable drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Suzuki_Miyaura_Coupling Start 4-Chloro-3-methylpyridine (Free Base) OxAdd Oxidative Addition Complex Start->OxAdd Oxidative Addition Pd0 Pd(0)Ln Pd0->OxAdd Transmetalation Transmetalation Intermediate OxAdd->Transmetalation BoronicAcid Ar-B(OH)2 + Base BoronicAcid->Transmetalation Transmetalation Product Coupled Product Transmetalation->Product Reductive Elimination Pd0_regen Pd(0)Ln Pd0_regen->Pd0 Catalyst Regeneration

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol 2: General Procedure for a Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N bond formation using this compound and an amine.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the amine (1.0-1.2 eq.), a palladium precatalyst, a suitable ligand, and a strong base (e.g., NaOtBu or LHMDS, 1.2-1.5 eq.) in a dry reaction vessel.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

  • Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by an appropriate analytical technique.

  • Workup: Cool the reaction mixture, dilute with an organic solvent, and quench carefully with water. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over a drying agent, and concentrate. Purify the residue by column chromatography or other suitable methods.

Buchwald_Hartwig_Amination Start 4-Chloro-3-methylpyridine (Free Base) OxAdd Oxidative Addition Complex Start->OxAdd Oxidative Addition Pd0 Pd(0)Ln Pd0->OxAdd AmidoComplex Palladium Amido Complex OxAdd->AmidoComplex Amine R2NH + Base Amine->AmidoComplex Amine Coordination & Deprotonation Product Aminated Product AmidoComplex->Product Reductive Elimination Pd0_regen Pd(0)Ln Pd0_regen->Pd0 Catalyst Regeneration

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Section 4: Concluding Remarks

Successfully scaling up reactions involving this compound requires a thorough understanding of its chemical properties and reactivity, as well as careful consideration of reaction parameters. This guide provides a foundation for troubleshooting common issues and implementing robust reaction protocols. For novel transformations, systematic optimization of reaction conditions on a small scale is always recommended before proceeding to a larger scale.

References

  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine.
  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
  • PubChem. (n.d.). 4-(Chloromethyl)-3-methylpyridine hydrochloride.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
  • ResearchGate. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Pharmaffiliates. (n.d.). 4-Chloro-2-(chloromethyl)-3-methylpyridine Hydrochloride.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Springer. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • PubChem. (n.d.). 4-Chloropyridine hydrochloride.
  • Arkat USA. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
  • Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine.
  • PubMed. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS.

Sources

Incompatible materials with 4-Chloro-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Chloro-3-methylpyridine hydrochloride (CAS No. 19524-08-4). This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the safe handling, storage, and material compatibility of this compound. As a substituted pyridine, its reactivity is influenced by the electron-withdrawing nature of the chlorine atom and the pyridine ring, as well as its formulation as a hydrochloride salt. Understanding its incompatibilities is critical to ensuring experimental success and, more importantly, laboratory safety.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address practical challenges you may encounter.

Frequently Asked Questions (FAQs) on Material Incompatibility
Q1: What are the primary materials and chemical classes known to be incompatible with this compound?

The most significant incompatibility noted in safety data sheets is with strong oxidizing agents .[1] Additionally, based on its chemical structure as a hydrochloride salt of an amine, it is fundamentally incompatible with strong bases . Contact with certain reactive metals may also pose a risk under specific conditions.

Q2: Can you explain the chemistry behind these incompatibilities? Why do these reactions occur?

Expertise & Experience: Understanding the "why" is crucial for predicting and avoiding hazardous situations.

  • Strong Oxidizing Agents: These substances (e.g., permanganates, perchlorates, nitric acid, sodium hypochlorite) are electron-hungry and can react violently with organic compounds like this compound. The pyridine ring and methyl group are susceptible to oxidation. Such reactions can be highly exothermic, leading to a rapid increase in temperature and pressure, and may release toxic gases like nitrogen oxides (NOx) and hydrogen chloride (HCl).[2]

  • Strong Bases: As a hydrochloride salt, the compound exists as a protonated pyridine ring (a pyridinium ion) with a chloride counter-ion. Strong bases (e.g., sodium hydroxide, potassium hydroxide, sodium hydride) will deprotonate the pyridinium ion in a classic acid-base neutralization reaction. This liberates the free base, 4-Chloro-3-methylpyridine, and generates heat. While this may not be explosive, the change in chemical entity can ruin an experiment, and the heat generated can be a hazard.

The reaction with a strong base is illustrated below:

G cluster_reactants Reactants cluster_products Products reactant1 4-Chloro-3-methylpyridinium chloride (C₆H₇Cl₂N) product1 4-Chloro-3-methylpyridine (Free Base) reactant1->product1 Deprotonation product2 Salt (e.g., NaCl) + Water (H₂O) reactant1->product2 product3 Heat reactant1->product3 reactant2 Strong Base (e.g., NaOH) reactant2->product1 reactant2->product2 reactant2->product3

Caption: Deprotonation of the hydrochloride salt by a strong base.

Q3: I need to store this compound. What are the key storage requirements to avoid issues?

Trustworthiness: Proper storage is your first line of defense against hazardous reactions. The protocols for storage are self-validating; adherence directly translates to a safer lab environment.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1][3]

  • Environment: Store in a dry, cool, and well-ventilated place.[1][3][4] Avoid storing in direct sunlight or near sources of heat, as thermal decomposition can release hazardous vapors like HCl and NOx.[2]

  • Segregation: Crucially, store it separately from incompatible materials, particularly strong oxidizing agents and strong bases.[4] Do not store it with foodstuffs or other chemicals that could lead to accidental mixing.

Troubleshooting Guide: Incompatibility Scenarios
Scenario 1: Accidental Mixing with an Unknown Liquid

Issue: You've discovered that an unknown liquid has been spilled into a container of this compound.

Troubleshooting Protocol:

  • Safety First: Immediately evacuate personnel from the immediate area. Ensure the area is well-ventilated. Do not attempt to clean the spill without proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][3]

  • Assess the Reaction: From a safe distance, observe for any signs of a chemical reaction: gas evolution, color change, heat generation (fumes or melting of the solid).

  • Consult the SDS: Review the Safety Data Sheet (SDS) for this compound, which states it is an irritant to the skin, eyes, and respiratory system.[3][5]

  • Containment: If the spill is small and not actively reacting, you can contain it using an inert absorbent material like vermiculite or sand. Avoid using combustible materials like paper towels for the initial containment.

  • Disposal: The resulting mixture should be treated as hazardous waste. Collect it in a clearly labeled, sealed container for disposal according to your institution's environmental health and safety guidelines.[1][3]

The following workflow provides a decision-making guide for handling spills and potential contaminations.

Caption: Workflow for managing spills and accidental mixing events.

Scenario 2: A solution of this compound was accidentally made basic.

Issue: You used the wrong buffer or accidentally added a base (like NaOH) to your solution, and now your experiment is failing.

Analysis: You have deprotonated the hydrochloride salt and formed the free base, 4-Chloro-3-methylpyridine. This new compound has different solubility, reactivity, and chromatographic properties. The original compound is no longer present in the solution.

Recommendation:

  • Do Not 'Re-acidify': Attempting to add acid back to the solution will create a mixture of salts and the free base, and the heat from neutralization could degrade your compound. The integrity of the sample is compromised.

  • Safe Disposal: The solution should be disposed of as hazardous chemical waste.

  • Preventative Action: To prevent recurrence, always double-check the pH and composition of all solvents and buffers before adding them to your compound. Label all solutions clearly.

Summary Table of Incompatibilities
Incompatible Material ClassSpecific ExamplesPotential HazardRecommended Action / Prevention
Strong Oxidizing Agents Nitric acid, perchlorates, permanganates, sodium hypochlorite (bleach)Violent, exothermic reaction; fire risk; release of toxic gases (NOx, HCl).[2]Store and handle separately. Never use oxidizing agents to clean glassware containing residues of this compound.
Strong Bases Sodium hydroxide (NaOH), potassium hydroxide (KOH), alkoxides, sodium hydride (NaH)Exothermic neutralization reaction; formation of the free base, which has different properties and may compromise the experiment.Ensure all solvents and reagents are pH-neutral or acidic as required by the protocol. Avoid basic conditions unless intentionally deprotonating.
Excessive Heat Open flames, hot plates set too high, runaway reactionsThermal decomposition leading to the release of irritating and toxic gases such as hydrogen chloride and nitrogen oxides.[2]Store away from heat sources.[6] Use appropriate heating controls during experiments.
References
  • This compound | C6H7Cl2N | CID 16217655 - PubChem.[Link]

Sources

Technical Support Center: Monitoring Reactions with 4-Chloro-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-3-methylpyridine hydrochloride. As a Senior Application Scientist, I've designed this guide to provide in-depth, practical advice on monitoring the progress of your chemical reactions involving this versatile reagent. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter, ensuring both scientific integrity and actionable solutions.

Frequently Asked Questions (FAQs) on Analytical Monitoring

This section covers the most common analytical techniques for monitoring reactions involving this compound. Understanding the nuances of each method is critical for accurate reaction tracking and optimization.

Question 1: What are the most effective methods for monitoring the consumption of this compound and the formation of my product?

The choice of analytical method depends on several factors including the properties of your product, the reaction matrix, and the equipment available in your lab. The most commonly employed techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2]

Technique Primary Use Case Advantages Limitations
TLC Rapid, qualitative monitoring of reaction progress.Fast, inexpensive, requires minimal sample.Not quantitative, lower resolution.
HPLC Quantitative analysis of reaction conversion and purity.High resolution, quantitative, suitable for non-volatile compounds.[3]Slower than TLC, requires method development.
GC-MS Analysis of volatile starting materials, products, and byproducts.High sensitivity, provides structural information (MS).[2][3]Not suitable for non-volatile or thermally labile compounds.
NMR Structural confirmation and quantitative analysis of crude reaction mixtures.Provides detailed structural information, can be quantitative (qNMR).[4]Lower sensitivity, more expensive instrumentation.
Question 2: How do I set up a reliable Thin-Layer Chromatography (TLC) system for my reaction?

TLC is an invaluable tool for quick, real-time reaction monitoring.[1][5] A well-designed TLC system can tell you if your starting material is being consumed, if your product is forming, and if any major byproducts are appearing.

Step-by-Step Protocol for TLC Monitoring
  • Solvent System Selection: The key to good TLC is finding a mobile phase (solvent system) that provides good separation between your starting material, product, and any significant byproducts.

    • Start with a Polarity Guess: this compound is a polar salt. Your product's polarity will depend on the transformation. A common starting point for pyridine derivatives is a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol or dichloromethane).[5]

    • Testing: On a single TLC plate, spot your starting material, your product standard (if available), and a co-spot (both starting material and product in the same lane). Run several of these plates in different solvent systems to find the one that gives a clear separation (Rf values between 0.2 and 0.8 are ideal).

  • Sample Preparation:

    • Take a small aliquot of your reaction mixture (e.g., a drop on the end of a glass capillary).

    • Dilute it in a suitable solvent (e.g., methanol, dichloromethane) to a concentration appropriate for TLC. The goal is to avoid overloading the plate, which can cause streaking.

  • Spotting and Development:

    • Using a capillary tube, spot your diluted reaction mixture on the TLC plate alongside spots of your starting material and product standards.

    • Place the plate in a developing chamber containing your chosen solvent system.

    • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots. Since pyridine-containing compounds can often be visualized under UV light (254 nm), this is a good first step.[3]

    • Staining with iodine or potassium permanganate can also be effective for visualizing compounds that are not UV-active.[5]

Troubleshooting TLC Issues
  • Problem: Spots are streaking.

    • Cause & Solution: The sample may be too concentrated; try diluting it further. The sample might be too polar for the stationary phase; adding a small amount of acetic acid or triethylamine to the mobile phase can sometimes help.

  • Problem: Spots are not moving from the baseline (Rf = 0).

    • Cause & Solution: The mobile phase is not polar enough. Increase the proportion of the polar solvent in your mixture.

  • Problem: All spots run with the solvent front (Rf = 1).

    • Cause & Solution: The mobile phase is too polar. Increase the proportion of the non-polar solvent.

Question 3: When should I choose HPLC over TLC, and what is a good starting point for method development?

You should move to HPLC when you need quantitative data—for example, to determine the exact percentage conversion of your starting material or the purity of your product.[6] HPLC offers significantly higher resolution than TLC, allowing for the separation of closely related impurities.

Experimental Protocol: Reverse-Phase HPLC

A reverse-phase HPLC method is a good starting point for many pyridine derivatives.

  • Instrumentation: An HPLC system with a UV detector is standard.[3]

  • Column: A C18 column is a versatile choice.[7]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (to improve peak shape).

    • Solvent B: Acetonitrile or methanol.

  • Method: Start with a gradient method, for example, from 5% Solvent B to 95% Solvent B over 20 minutes. This will help to elute a wide range of compounds and determine the approximate retention times of your starting material and product. You can then optimize to an isocratic method (a constant mobile phase composition) if the separation is good.

  • Detection: The pyridine ring has a characteristic UV absorbance.[8] Monitor at a wavelength where your compounds of interest absorb, typically around 254-270 nm.[3][8]

  • Sample Preparation:

    • Take a small aliquot of the reaction mixture.

    • Quench the reaction if necessary.

    • Dilute the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the HPLC column.

Troubleshooting Guide for Your Reaction

This section addresses common issues that can arise during reactions with this compound, with a focus on how to use analytical monitoring to diagnose and solve the problem.

Question 4: My reaction is sluggish or has stalled. How can I use analytical data to troubleshoot?

A common issue is a reaction that does not proceed to completion. Analytical monitoring is key to understanding why.

  • Initial Diagnosis (TLC/HPLC): After several hours, your analytical data shows a significant amount of starting material remaining with little product formation. This confirms the reaction is not proceeding as expected.

  • Troubleshooting Workflow:

    G Start Stalled Reaction Detected (High Starting Material Signal) CheckTemp Is the reaction at the correct temperature? Start->CheckTemp CheckReagents Are all reagents added and stoichiometrically correct? CheckTemp->CheckReagents Yes Outcome Identify root cause and adjust conditions: - Increase temperature - Add more reagent - Use fresh/purified materials CheckTemp->Outcome No ReagentQuality Is the quality/purity of reagents confirmed? CheckReagents->ReagentQuality Yes CheckReagents->Outcome No SolventIssue Is the solvent anhydrous/appropriate? ReagentQuality->SolventIssue Yes ReagentQuality->Outcome No SolventIssue->Outcome No SolventIssue->Outcome Yes

    Caption: Troubleshooting workflow for a stalled reaction.

Question 5: I see multiple new spots on my TLC plate. How can I determine if they are byproducts?

The appearance of unexpected spots is a red flag for side reactions or degradation.

  • What could the spots be? In reactions with substituted pyridines, potential side reactions can include self-condensation, polymerization, or reaction with the solvent.[9] The hydrochloride salt form also implies that the reaction pH could play a significant role.

  • Identification Strategy:

    • Run a Control Reaction: If possible, run the reaction without one of the key reagents to see if the extra spots still form. This can help identify which component is responsible for the byproduct formation.

    • LC-MS Analysis: The most effective way to get preliminary identification of these unknown spots is by LC-MS. This technique combines the separation power of HPLC with the mass identification of a mass spectrometer, giving you the molecular weight of each component.

    • NMR of the Crude Mixture: A proton NMR of the crude reaction mixture can also provide valuable clues. The appearance of new aromatic signals or changes in the characteristic pyridine proton signals can indicate the formation of byproducts.[4][8]

Question 6: My product seems to be degrading over the course of the reaction. How can I confirm and prevent this?

Product degradation can lead to lower yields and purification difficulties.

  • Monitoring for Degradation:

    • Time-Course Study: Take samples from your reaction at regular intervals (e.g., every hour) and analyze them by HPLC.

    • Data Analysis: Plot the concentration of your product and starting material over time. If you see the product concentration peak and then begin to decrease while the starting material is still being consumed, this is strong evidence of product degradation.

  • Prevention Strategies:

    • Lower Reaction Temperature: Degradation is often accelerated at higher temperatures.

    • Reduce Reaction Time: Once the starting material is consumed (as determined by your monitoring), work up the reaction immediately.

    • pH Control: If your product is sensitive to acidic or basic conditions, consider buffering the reaction mixture.

Visualizing the Monitoring Process

A systematic approach to reaction monitoring is crucial for reproducible results.

Caption: A general workflow for effective reaction monitoring.

By implementing these systematic monitoring and troubleshooting strategies, you can gain a deeper understanding of your reactions involving this compound, leading to improved yields, higher purity, and more efficient process development.

References
  • Benchchem. (n.d.). Assessing the Purity of Synthesized Pyridine Derivatives from Acetohydrazide: A Comparative Guide.
  • Jacobsen, E. N., et al. (2022). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. Journal of the American Chemical Society.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
  • Wikipedia. (n.d.). Pyridine.
  • Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • Eureka | Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine.
  • DDDT. (2023). Investigation of potent anti-mycobacterium tuberculosis agents derived.
  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
  • PubMed. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS.

Sources

Technical Support Center: Chlorination of 3-Methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorination of 3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. As a versatile precursor for pharmaceuticals and agrochemicals, the selective chlorination of 3-methylpyridine is a critical yet often challenging reaction.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome common experimental hurdles and achieve your desired synthetic outcomes with confidence.

Troubleshooting Guide

This section addresses specific issues you may encounter during the chlorination of 3-methylpyridine, offering probable causes and actionable solutions based on established chemical principles.

Problem 1: Low to No Conversion of 3-Methylpyridine

You've set up your chlorination reaction, but analysis shows a significant amount of unreacted starting material.

Probable Causes & Solutions:

  • Inadequate Activation of the Chlorinating Agent: For electrophilic ring chlorination, the chlorinating agent (e.g., Cl₂) often requires activation by a Lewis acid (e.g., FeCl₃, AlCl₃) to generate a more potent electrophile (Cl⁺).[3] Ensure your Lewis acid is anhydrous and added in the correct stoichiometric amount.

  • Formation of 3-Methylpyridinium Hydrochloride: 3-Methylpyridine is basic (pKa ≈ 5.68) and reacts with the HCl generated during the reaction to form a pyridinium salt.[4] This salt is highly deactivated towards further electrophilic attack and can precipitate out of solution, effectively halting the reaction.[5]

    • Solution: Incorporate an acid scavenger or conduct the reaction under conditions that prevent HCl buildup. In side-chain chlorination, maintaining a pH between 0.5 and 3 with a basic solution can be effective.[6]

  • Insufficient Radical Initiation (for Side-Chain Chlorination): Chlorination of the methyl group proceeds via a free-radical mechanism. This requires an initiation step, typically involving UV light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[5][7]

    • Solution: Ensure your UV lamp is functioning correctly and is of the appropriate wavelength. If using a chemical initiator, confirm its purity and add it at the correct temperature to ensure efficient decomposition into radicals.

  • Reaction Temperature is Too Low: Both electrophilic and radical chlorinations have activation energy barriers that must be overcome.

    • Solution: For vapor-phase ring chlorination, temperatures in the range of 250°C to 400°C are often necessary.[8] For liquid-phase reactions, consult relevant literature for the optimal temperature for your specific chlorinating agent and desired product.

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed check_reaction_type Reaction Type? start->check_reaction_type ring_path Ring (Electrophilic) check_reaction_type->ring_path Ring side_chain_path Side-Chain (Radical) check_reaction_type->side_chain_path Side-Chain check_lewis_acid Lewis Acid Present & Anhydrous? ring_path->check_lewis_acid add_lewis_acid Add fresh, anhydrous Lewis Acid check_lewis_acid->add_lewis_acid No check_salt Precipitate (Pyridinium Salt) Formed? check_lewis_acid->check_salt Yes add_scavenger Consider alternative methods (e.g., N-oxide route) check_salt->add_scavenger Yes check_initiator Initiator (UV/Chemical) Used? side_chain_path->check_initiator verify_initiator Verify initiator function/purity check_initiator->verify_initiator No check_temp Reaction Temperature Optimized? check_initiator->check_temp Yes increase_temp Gradually increase temperature check_temp->increase_temp No check_ph Is pH controlled? check_temp->check_ph Yes control_ph Add a base to neutralize HCl check_ph->control_ph No

Caption: Troubleshooting workflow for low conversion.

Problem 2: Poor Regioselectivity (Ring vs. Side-Chain Chlorination)

You are obtaining a mixture of products with chlorine on the pyridine ring and the methyl group.

Probable Causes & Solutions:

  • Overlapping Reaction Conditions: High temperatures, especially in the gas phase, can promote both radical and electrophilic pathways, leading to a mixture of products.[8] For instance, vapor-phase chlorination of 3-methylpyridine at 350°C can yield products with chlorine on both the ring and the methyl group.[8]

    • Solution for Ring-Selective Chlorination: To favor electrophilic substitution on the ring, avoid radical initiators and high-energy light sources. The use of a Lewis acid catalyst in a suitable solvent at moderate temperatures is a standard approach.[3] A more advanced and highly regioselective method involves the N-oxidation of 3-methylpyridine first. The N-oxide activates the 2- and 6-positions towards electrophilic attack.[9][10] Subsequent deoxygenation yields the desired 2-chloro-3-methylpyridine.

    • Solution for Side-Chain-Selective Chlorination: To favor free-radical substitution on the methyl group, use conditions that promote radical formation. This includes UV irradiation or a radical initiator (e.g., AIBN) in an inert solvent like carbon tetrachloride.[5][11] Avoid strong Lewis acids that would promote ring chlorination.

Mechanism Overview: Ring vs. Side-Chain

cluster_0 Electrophilic Ring Chlorination cluster_1 Radical Side-Chain Chlorination start_ring 3-Methylpyridine + Cl₂/FeCl₃ intermediate_ring Sigma Complex Intermediate start_ring->intermediate_ring product_ring 2-Chloro-3-methylpyridine intermediate_ring->product_ring start_sc 3-Methylpyridine + Cl₂ (UV/Δ) intermediate_sc Benzyl-type Radical start_sc->intermediate_sc product_sc 3-(Chloromethyl)pyridine intermediate_sc->product_sc

Caption: Competing pathways in 3-methylpyridine chlorination.

Problem 3: Over-chlorination Leading to Di- and Tri-chlorinated Products

Your reaction is producing significant amounts of dichlorinated or even trichlorinated species instead of the desired mono-chlorinated product.

Probable Causes & Solutions:

  • Incorrect Stoichiometry: Using an excess of the chlorinating agent is the most common cause of over-chlorination.

    • Solution: Carefully control the stoichiometry. Use a slight excess of 3-methylpyridine relative to the chlorinating agent to favor mono-substitution. Monitor the reaction progress closely using techniques like GC or TLC and stop the reaction once the desired product is maximized.

  • High Reaction Temperature or Prolonged Reaction Time: Harsher conditions can drive the reaction towards multiple substitutions. The initial monochlorinated product can be more reactive than the starting material under certain conditions.

    • Solution: Reduce the reaction temperature and shorten the reaction time. A temperature screen is often a worthwhile optimization step.

  • Product Distribution in Vapor-Phase Reactions: High-temperature vapor-phase chlorinations are notoriously difficult to control for mono-substitution and often yield a mixture of chlorinated products.[8]

    • Solution: If high selectivity for a mono-chlorinated product is required, consider switching to a liquid-phase synthesis or the N-oxide strategy, which generally offers better control.[9][10] For example, reacting 3-methylpyridine-1-oxide with benzoyl chloride can yield 2-chloro-3-methylpyridine with good selectivity.[12]

ParameterEffect on Over-chlorinationRecommended Action
Chlorinating Agent Molar Ratio High ratio increases over-chlorinationUse 1.0-1.1 equivalents for mono-chlorination
Temperature Higher temps can increase rates of subsequent chlorinationsOperate at the lowest effective temperature
Reaction Time Longer times allow for multiple substitutionsMonitor reaction and quench at optimal point
Mixing Poor mixing creates localized high concentrations of chlorinating agentEnsure vigorous and efficient stirring

Frequently Asked Questions (FAQs)

Q1: Why is direct electrophilic chlorination of 3-methylpyridine often difficult and low-yielding?

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This deactivates the ring towards electrophilic aromatic substitution compared to benzene.[13] The reaction conditions required are often harsh, which can lead to side reactions and low yields. Furthermore, the nitrogen atom can be protonated by generated HCl, further deactivating the ring.[5]

Q2: What is the N-oxide strategy and why is it so effective for regioselective 2-chlorination?

The N-oxide strategy involves first oxidizing 3-methylpyridine to 3-methylpyridine-1-oxide. The N-oxide group is strongly activating and directs electrophiles to the 2- and 6-positions through resonance stabilization of the intermediate.[9][10] This allows chlorination to occur under much milder conditions with high regioselectivity. The N-oxide can then be removed (deoxygenated) to yield the 2-chloro-3-methylpyridine. This multi-step approach often provides a more reliable and higher-yielding route to the desired isomer than direct chlorination.[12]

Q3: How can I selectively chlorinate the methyl group to obtain 3-(chloromethyl)pyridine?

Selective side-chain chlorination is achieved under free-radical conditions.[11][14] The key is to use a reaction setup that favors the formation of chlorine radicals (Cl•) while minimizing electrophilic chlorination.

  • Initiation: Use a UV lamp or a radical initiator like AIBN.

  • Solvent: A non-polar, inert solvent such as carbon tetrachloride or dichlorobenzene is typically used.[5][15]

  • Temperature: The reaction is often run at the reflux temperature of the solvent.

  • Acid Control: The generated HCl will react with the basic pyridine nitrogen. This can be problematic as the resulting salt may precipitate. To counter this, a method for neutralizing the HCl is sometimes employed, such as the controlled addition of a basic solution to maintain an optimal pH range.[6]

Q4: What are the primary safety concerns when performing chlorination reactions?

  • Chlorine Gas (Cl₂): Chlorine is a highly toxic and corrosive gas. All manipulations should be performed in a well-ventilated fume hood. A proper gas scrubbing system (e.g., with a sodium thiosulfate solution) should be in place to neutralize any unreacted chlorine.

  • Chlorinated Solvents: Many solvents used in these reactions (e.g., carbon tetrachloride, chloroform, dichloromethane) are hazardous and/or carcinogenic.[15] Handle them with appropriate personal protective equipment (PPE) and dispose of them as hazardous waste.

  • Exothermic Reactions: Chlorination reactions can be highly exothermic. Use a robust cooling system and add reagents slowly to maintain control of the reaction temperature.

  • Pressure Buildup: The generation of HCl gas can lead to pressure buildup in a closed system. Ensure the reaction vessel is adequately vented or equipped with a pressure-relief system.

Q5: My desired product is 2-chloro-5-methylpyridine, but I keep getting 2-chloro-3-methylpyridine as a major byproduct. How can I improve selectivity?

This is a common challenge as direct chlorination often produces a mixture of isomers.[12][16] While separating these isomers by distillation is possible, it can be difficult due to their similar boiling points. To improve selectivity for 2-chloro-5-methylpyridine:

  • Vapor-Phase Chlorination: Some patented vapor-phase processes using specific catalysts and temperature profiles claim to favor the formation of the 2,5-isomer.[17][18][19]

  • Alternative Synthetic Routes: It may be more efficient to consider a different synthetic strategy that builds the desired substitution pattern from a different starting material rather than relying on the selective chlorination of 3-methylpyridine.

Experimental Protocol: Synthesis of 2-chloro-3-methylpyridine via the N-Oxide Route

This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions.

Step 1: Synthesis of 3-Methylpyridine-1-oxide

  • To a round-bottom flask, add 3-methylpyridine (1.0 eq).

  • Add glacial acetic acid (3-5 volumes).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add 30% hydrogen peroxide (1.2 eq) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, slowly heat the reaction to 70-80 °C and maintain for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium carbonate until the pH is ~8.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methylpyridine-1-oxide.

Step 2: Chlorination and Deoxygenation

  • In a fume hood, dissolve 3-methylpyridine-1-oxide (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.[12]

  • Cool the solution to 0 °C.

  • Slowly add a chlorinating agent such as oxalyl chloride (2.0 eq) or benzoyl chloride (1.1 eq) dropwise.[9][20] If using benzoyl chloride, triethylamine (1.1 eq) may be required as a base.[12]

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC.

  • Upon completion, quench the reaction by slowly adding it to a cooled, saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography or distillation to obtain pure 2-chloro-3-methylpyridine.

References

  • US4205175A, Chlorination process, Google P
  • EP0557967A1, Method of side-chain chlorination of 2-chloro-methylpyridine, Google P
  • Regioselective chlorination of pyridine N‐oxides under optimized...
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
  • EP0684943B1, CHLORINATION PROCESS OF PYRIDINE DERIVATIVES, European P
  • EP0684943B1, Chlorination process of pyridine derivatives, Google P
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  • 3-Methylpyridine, PubChem, [Link]
  • EP0557967A1, Method of side-chain chlorination of 2-chloro-methylpyridine, European P
  • Specific Solvent Issues with Chlorin
  • Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine, CABI Digital Library, [Link]
  • 3-Methylpyridine, Wikipedia, [Link]
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
  • CN101671296B, New method for obtaining 2-chloro-3-methylpyridine
  • US5334724A, Preparation of substituted 2-chloropyridines, Google P
  • CN101337924A, Method for chlorination of side chain of picolines, Google P
  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines, ACS Public
  • Deoxygenative chlorination of pyridine N‐oxide, ResearchG
  • The Free-Radical Chain Reaction, Chemistry LibreTexts, [Link]
  • 2-Chloro-3-Methylpyridine Manufacturer & Supplier in China, BLOOM TECH, [Link]
  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity., YouTube, [Link]
  • Vapor phase production of Chlorinated pyridines from alpha-picoline, European P
  • Pyridine N-oxide deriv
  • CN110218177B, Preparation method of 2, 6-dichloro-3-nitropyridine, Google P
  • Recent trends in the chemistry of pyridine N-oxides, Ark
  • 3-Chloropyridine, Wikipedia, [Link]
  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene, Master Organic Chemistry, [Link]
  • Initiation, Propagation, Termin
  • Selective gas phase chlorination of polychlorinated beta-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors, European Public
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  • Chlorination and bromination of pyridine.
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Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chloro-3-methylpyridine Hydrochloride and Other Chlorinated Pyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, chlorinated pyridines serve as indispensable building blocks for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of substituents onto the pyridine ring via transition metal-catalyzed cross-coupling reactions is a cornerstone of contemporary drug discovery and development. This guide provides an in-depth, objective comparison of the reactivity of 4-Chloro-3-methylpyridine hydrochloride with other common chlorinated pyridine isomers, supported by experimental data and mechanistic insights.

The Critical Role of Substituent Patterns in Chloropyridine Reactivity

The reactivity of a chlorinated pyridine in popular cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is profoundly influenced by the position of the chlorine atom relative to the nitrogen atom. This is a direct consequence of the electronic properties of the pyridine ring. The nitrogen atom, being highly electronegative, exerts a significant electron-withdrawing effect, which is most pronounced at the ortho (2 and 6) and para (4) positions. This electronic activation facilitates the oxidative addition of the palladium catalyst to the carbon-chlorine bond, a crucial and often rate-determining step in the catalytic cycle.

Consequently, the generally accepted order of reactivity for chloropyridine isomers in palladium-catalyzed cross-coupling reactions is:

2-Chloropyridine > 4-Chloropyridine > 3-Chloropyridine

The introduction of a methyl group at the 3-position of 4-chloropyridine, as in our target molecule, 4-Chloro-3-methylpyridine, introduces additional steric and electronic factors that can modulate this inherent reactivity. The electron-donating nature of the methyl group can slightly deactivate the ring towards nucleophilic attack, while its steric bulk can influence the approach of the catalyst.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. The following data, compiled from various sources, provides a comparative overview of the performance of 4-Chloro-3-methylpyridine and other chloropyridine isomers in this critical transformation. While reaction conditions are not identical across all examples, they are representative of typical protocols and offer valuable insights into the relative reactivity of these substrates.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Chloro-3-methylpyridine Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85[1]
2-Chloropyridine derivativePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10018~70-90[2]
3-Chloropyridine4-Tolylboronic acid(6-Dipp)Pd(cinn)ClNaHCO₃H₂ORT-99[3]
4-ChloropyridinePhenylboronic acidPd/CK₂CO₃H₂O100 (MW)1High[4]
2,4-DichloropyridinePhenylboronic acid(η³-1-tBu-indenyl)Pd(SIPr)(Cl)KFTHFRT-Good (C4 selective)

Note: The data presented is a compilation from different sources for structurally similar compounds and should be interpreted as illustrative of the general reactivity patterns. Reaction conditions are not identical and yields can be highly dependent on the specific substrates, catalyst system, and reaction parameters.

The data suggests that 4-Chloro-3-methylpyridine is a competent substrate for Suzuki-Miyaura coupling, affording high yields under standard conditions. Its reactivity appears comparable to, and in some cases, potentially more favorable than, unsubstituted 4-chloropyridine, likely due to a combination of electronic and steric factors that will be discussed in the mechanistic insights section.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of N-aryl and N-heteroaryl amines, which are prevalent motifs in medicinal chemistry. The reactivity of chloropyridines in this reaction is also highly dependent on the position of the chlorine atom.

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Chloro-3-methylpyridine AnilinePd₂(dba)₃ / XantphosNaOtBuToluene11024~75-85[5][6]
2-ChloropyridineMorpholine(NHC)Pd(allyl)ClLHMDSToluene80-High[7]
3-ChloropyridineAnilinePd(OAc)₂ / BINAPNaOtBuToluene100-Moderate[8]
4-Chloropyrimidine5-substituted 1,3,4-thiadiazol-2-amines(NHC)Pd(R-allyl)Cl---Moderate-Low[7]
2,4-DichloropyridineAnilinePd₂(dba)₃ / XantphosNaOtBuToluene100-High (C2 selective)

Note: The data presented is a compilation from different sources for structurally similar compounds and should be interpreted as illustrative of the general reactivity patterns. Reaction conditions are not identical and yields can be highly dependent on the specific substrates, catalyst system, and reaction parameters.

Similar to the Suzuki-Miyaura coupling, 4-Chloro-3-methylpyridine demonstrates good reactivity in the Buchwald-Hartwig amination, providing high yields of the desired N-arylated product. The slightly more forcing conditions sometimes required for chloropyridines compared to their bromo or iodo counterparts are evident, but with modern catalyst systems, these transformations are highly efficient.

Mechanistic Insights and Causality Behind Experimental Choices

The observed reactivity trends can be rationalized by considering the key steps of the palladium-catalyzed cross-coupling cycle.

Cross-Coupling Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Oxidative Addition (R-X) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (R'-M) Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Isomerization Reductive Elimination Complex->Pd(0)L_n Reductive Elimination (R-R')

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Oxidative Addition: This is often the rate-determining step for less reactive aryl chlorides. The electron-withdrawing nature of the pyridine nitrogen polarizes the C-Cl bond, making the carbon atom more electrophilic and susceptible to attack by the electron-rich Pd(0) catalyst. This effect is strongest at the C2 and C4 positions. The methyl group in 4-Chloro-3-methylpyridine, being electron-donating, might slightly counteract this activation but its steric presence can also influence the approach of the palladium complex.

Choice of Ligand: For challenging substrates like chloropyridines, the choice of ligand is critical. Bulky, electron-rich phosphine ligands such as Xantphos, SPhos, and Buchwald's biaryl phosphine ligands are often employed.[9] These ligands stabilize the Pd(0) active species, promote the oxidative addition step, and facilitate the final reductive elimination.

Choice of Base: A strong base is typically required to facilitate the transmetalation step in Suzuki-Miyaura coupling and to deprotonate the amine in Buchwald-Hartwig amination. The choice of base can also influence the catalyst activity and stability.

Experimental Protocols

The following are detailed, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with chloropyridines. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a Chloropyridine

Suzuki-Miyaura Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine Chloropyridine, Boronic Acid, Base, and Catalyst in a flask B Evacuate and backfill with inert gas (3x) A->B C Add degassed solvent B->C D Heat to desired temperature with stirring C->D E Monitor reaction by TLC or LC-MS D->E F Cool to room temperature and quench E->F G Extract with organic solvent F->G H Dry, concentrate, and purify by chromatography G->H

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • K₂CO₃ (3.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum and purge with argon or nitrogen for 10 minutes.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a Chloropyridine

Materials:

  • 4-Chloro-3-methylpyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • Xantphos (0.04 mmol)

  • NaOtBu (1.4 mmol)

  • Anhydrous, degassed toluene (10 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the 4-Chloro-3-methylpyridine and the amine.

  • Add the anhydrous, degassed toluene.

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a versatile and reactive building block for palladium-catalyzed cross-coupling reactions. Its reactivity in both Suzuki-Miyaura and Buchwald-Hartwig amination reactions is comparable to other activated chloropyridines, such as the 2- and 4-isomers, and significantly greater than the 3-chloro isomer. The presence of the methyl group at the 3-position does not significantly impede its reactivity and, in some cases, may offer advantages in terms of product stability and downstream functionalization. For researchers in drug development, this compound represents a readily available and efficient substrate for the synthesis of a diverse array of substituted pyridine derivatives. The choice of catalyst system, particularly the ligand, remains a critical parameter for achieving optimal results with this and other chloropyridine substrates.

References

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  • Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. International Journal of Pharmaceutical Sciences and Research. URL: https://ijpsr.com/bft-article/synthesis-of-novel-3-aryl-n-methyl-1256-tetrahydropyridine-derivatives-by-suzuki-coupling-as-acetyl-cholinesterase-inhibitors/
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  • Comparative yields for Suzuki‐Miyaura couplings of (A)... ResearchGate. URL: https://www.researchgate.net/figure/Comparative-yields-for-Suzuki-Miyaura-couplings-of-A-2-chloro-4-6_tbl1_321852445
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  • Buchwald-hartwig arylation method for the preparation of tertiary amines. Google Patents. URL: https://patents.google.
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  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5024687/
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  • Method of carrying out Suzuki-Miyaura CC-coupling reactions. Google Patents. URL: https://patents.google.
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  • Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/11334543/
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  • Modification of Biopolymers Using Palladium Oxidative Addition Complexes by Jacob J. L. Rodriguez B.A. Chemistry, Biochemistry,. DSpace@MIT. URL: https://dspace.mit.edu/handle/1721.1/123465
  • (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. URL: https://www.researchgate.
  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5074681/
  • Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate. Google Patents. URL: https://patents.google.
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  • Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. URL: https://www.researchgate.net/figure/Suzuki-coupling-of-different-chloropyridines-with-phenylboronic-acids-a_tbl1_273760462
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A Senior Application Scientist's Guide to Alternative Reagents for 4-Chloro-3-methylpyridine Hydrochloride in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the substituted pyridine motif is a cornerstone of modern medicinal chemistry, appearing in a vast number of FDA-approved drugs and natural products.[1] 4-Chloro-3-methylpyridine hydrochloride serves as a critical and versatile building block for introducing the 3-methylpyridine core into target molecules.[2][] Its primary utility lies in its role as an electrophilic partner in palladium-catalyzed cross-coupling reactions, enabling the formation of strategic carbon-carbon and carbon-nitrogen bonds.

However, reliance on a single building block can limit synthetic strategy. The inherent reactivity of the C-Cl bond, while useful, often necessitates demanding reaction conditions compared to its heavier halogen counterparts.[4][5] This can pose challenges when dealing with complex substrates bearing sensitive functional groups. The pursuit of milder conditions, higher yields, and alternative synthetic disconnections is a constant driver of innovation in process development and discovery chemistry.

This guide provides an in-depth comparison of viable alternative reagents to 4-Chloro-3-methylpyridine. We will explore the causal relationships behind their reactivity, present supporting experimental data and protocols, and offer a logical framework for selecting the optimal reagent for your specific synthetic challenge.

Baseline Profile: this compound

Before exploring alternatives, it is crucial to understand the characteristics of our reference compound.

  • Chemical Identity: A hydrochloride salt of 4-chloro-3-methylpyridine. The salt form enhances stability and handling, but it must typically be neutralized in situ or beforehand with a base to liberate the reactive free pyridine for coupling reactions.

  • Molecular Formula: C₆H₆ClN · HCl[6]

  • Molecular Weight: 164.03 g/mol [6][7]

  • Reactivity: As an electron-deficient heteroaryl chloride, it is a competent electrophile for a range of cross-coupling reactions. However, the strength of the C-Cl bond makes the oxidative addition step—often the rate-limiting step in the catalytic cycle—more challenging than for bromides or iodides.[4][5] This frequently requires more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands), stronger bases, and higher reaction temperatures (80-110 °C or higher).[4][8]

  • Safety: The compound is classified as a skin, eye, and respiratory irritant.[6][7][9][10] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[9][10] All manipulations should be performed in a well-ventilated fume hood.

Comparative Analysis of Alternative Reagents

The choice of an alternative is a strategic decision that hinges on whether you wish to retain the pyridine as the electrophile or invert its reactivity to function as a nucleophile.

Category 1: Alternative Halopyridines (Electrophilic Partners)

This category involves a direct substitution of the chlorine atom for a more reactive halogen, maintaining the same fundamental synthetic strategy but altering the reaction kinetics.

Causality of Performance: The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. This lower bond dissociation energy facilitates the critical oxidative addition of the palladium(0) catalyst, allowing the reaction to proceed under milder conditions.[5] Consequently, lower temperatures, weaker bases, and sometimes lower catalyst loadings can be employed, which is advantageous for substrates with sensitive functional groups.

Typical Applications: Ideal for Suzuki-Miyaura, Buchwald-Hartwig[11][12], Sonogashira[13][14], and Negishi couplings[15][16][17] where the corresponding chloro-pyridine shows sluggishness or requires forcing conditions that lead to decomposition.

Causality of Performance: Possessing the weakest carbon-halogen bond in the series, the C-I bond makes 4-iodo-3-methylpyridine the most reactive electrophile among the halopyridines.[5] Oxidative addition is often rapid even at or slightly above room temperature. This high reactivity is particularly valuable for challenging couplings involving sterically hindered partners or for preserving thermally labile functional groups.

Typical Applications: The substrate of choice for difficult couplings that fail with chloro- or bromo-pyridines. Its high reactivity can sometimes lead to more side reactions, such as homocoupling, if the reaction is not carefully controlled.

Table 1: Comparative Performance of Halopyridines in a Model Suzuki-Miyaura Reaction

ReagentHalogenRelative ReactivityTypical Temperature (°C)Typical Yield (%)Key Advantage
4-Chloro -3-methylpyridineClLow100 - 12050 - 75Cost-effective, widely available
4-Bromo -3-methylpyridineBrMedium80 - 10075 - 95Excellent balance of reactivity and stability
4-Iodo -3-methylpyridineIHigh25 - 80>90Highest reactivity for challenging substrates

Note: Data are representative and can vary significantly based on the specific coupling partners, catalyst, ligand, and base used.

Category 2: Inverting Reactivity (Nucleophilic Partners)

This approach represents a paradigm shift in synthetic strategy. Instead of an electrophilic halopyridine, the 3-methylpyridine moiety is transformed into a nucleophilic coupling partner. This opens up the vast chemical space of commercially available aryl and heteroaryl halides/triflates as the electrophilic component.

G cluster_0 Traditional Approach (Pyridine as Electrophile) cluster_1 Alternative Approach (Pyridine as Nucleophile) ChloroPy 4-Halo-3-methylpyridine ArylB Aryl Boronic Acid ChloroPy->ArylB Suzuki Coupling Target Target Molecule (4-Aryl-3-methylpyridine) ArylB->Target PyB 3-Methylpyridine-4-boronic Acid ArylX Aryl Halide PyB->ArylX Suzuki Coupling ArylX->Target

Caption: Alternative synthetic disconnections for accessing 4-aryl-3-methylpyridines.

Causality of Performance: In this case, the pyridine ring acts as the nucleophilic partner in a Suzuki-Miyaura coupling.[18][19] Boronic acids and their corresponding esters (e.g., pinacol esters) are stable, easy to handle, and participate readily in the transmetalation step of the catalytic cycle. This strategy is powerful because it allows the researcher to couple the pyridine core with a diverse array of often complex and readily available aryl/heteroaryl halides.[20]

Typical Applications: The premier choice when the desired aryl/heteroaryl coupling partner is more readily available as a halide or triflate than as a boronic acid. It is a cornerstone of modern library synthesis for exploring structure-activity relationships (SAR).

Causality of Performance: Pyridine sulfinates have emerged as exceptionally robust and highly effective nucleophilic coupling partners, often outperforming their boronate counterparts in challenging contexts.[21] They are typically crystalline, air-stable solids that are easy to handle. Mechanistically, they are believed to enter the palladium catalytic cycle via a similar transmetalation step. Their utility is particularly pronounced for coupling with heteroaryl halides where boronic acids may be unstable or exhibit poor reactivity.[21][22]

Typical Applications: An excellent problem-solving reagent for Suzuki-type couplings where the corresponding boronic acid gives low yields, requires complex ligand systems, or is difficult to prepare and isolate.

Experimental Protocols

The following protocols are provided as validated starting points. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 4-Bromo-3-methylpyridine (Electrophile)
  • To a dry reaction vessel, add 4-bromo-3-methylpyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos (4 mol%).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or DME/water (4:1).

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with 3-Methylpyridine-4-boronic Acid (Nucleophile)
  • To a dry reaction vessel, add the aryl halide (1.0 equiv), 3-methylpyridine-4-boronic acid (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium catalyst, for example, Pd(dppf)Cl₂ (3 mol%) or a pre-catalyst like XPhos Pd G3 (2 mol%).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent, such as THF, 1,4-dioxane, or toluene. An aqueous co-solvent may be required depending on the base used.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

Decision-Making Framework

Choosing the right reagent is a critical step in synthesis design. The following workflow provides a logical guide for this selection process.

Caption: A logical workflow for selecting the optimal pyridine building block.

Conclusion

While this compound remains a cost-effective and valuable reagent, a nuanced understanding of its alternatives empowers the modern chemist to devise more efficient, robust, and flexible synthetic routes. The choice between a more reactive halopyridine, such as the bromo or iodo analogue, and a nucleophilic partner like a boronic acid or sulfinate is not merely a tactical substitution but a strategic decision. This decision should be guided by the relative availability and complexity of coupling partners, the sensitivity of functional groups present in the substrates, and the overall goals of the synthetic campaign. By leveraging the principles of reactivity and applying the appropriate tool for the task, researchers can accelerate the discovery and development of novel chemical entities.

References

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A Senior Application Scientist's Guide to the Reaction Products of 4-Chloro-3-methylpyridine Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the pyridine scaffold remains a cornerstone of molecular design. Among the myriad of functionalized pyridines, 4-Chloro-3-methylpyridine hydrochloride serves as a versatile and economically attractive starting material. Its reactivity profile, governed by the interplay of the chloro substituent and the pyridine nitrogen, opens avenues to a diverse array of downstream products. This guide provides an in-depth technical comparison of the primary reaction pathways of 4-Chloro-3-methylpyridine, supported by experimental data and juxtaposed with alternative synthetic strategies. Our focus is not merely on procedural steps but on the underlying chemical principles that dictate reaction outcomes, thereby empowering researchers to make informed decisions in their synthetic endeavors.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalized Pyridines

The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, renders 4-Chloro-3-methylpyridine susceptible to nucleophilic aromatic substitution (SNAr). This two-step addition-elimination mechanism is a workhorse for introducing a variety of functional groups.

Reaction with O-Nucleophiles: Synthesis of Alkoxy- and Aryloxypyridines

The displacement of the chloride with oxygen-based nucleophiles provides a straightforward route to valuable alkoxy- and aryloxypyridine derivatives. These products often serve as key intermediates in the synthesis of biologically active molecules.

A common and effective method involves the reaction of this compound with an alcohol in the presence of a strong base, such as sodium hydroxide, in a polar aprotic solvent like DMSO. This approach has been successfully employed for the synthesis of a series of 4-alkoxypyridines with yields typically ranging from 75-80%.[1]

Table 1: Comparison of 4-Alkoxy-3-methylpyridine Synthesis via SNAr

Nucleophile (Alcohol)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
n-PentanolNaOHDMSOAmbient2478[1]
n-HexanolNaOHDMSOAmbient2480[1]
n-HeptanolNaOHDMSOAmbient2477[1]
n-OctanolNaOHDMSOAmbient2475[1]

Experimental Protocol: Synthesis of 4-(n-Pentyloxy)-3-methylpyridine

  • To a stirred suspension of powdered NaOH (1.2 equiv.) in DMSO, add n-pentanol (1.0 equiv.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 equiv.) in one portion.

  • Continue stirring at room temperature for 24 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

SNAr_O_Nucleophile reagents 4-Chloro-3-methylpyridine + R-OH + Base intermediate Meisenheimer Complex (Tetrahedral Intermediate) reagents->intermediate Nucleophilic Attack product 4-Alkoxy-3-methylpyridine + Cl⁻ + Base-H⁺ intermediate->product Elimination of Cl⁻

Caption: SNAr mechanism with O-nucleophiles.

Reaction with N-Nucleophiles: Amination Strategies

The introduction of nitrogen-containing substituents is pivotal in drug discovery. While direct SNAr with ammonia or primary/secondary amines is feasible, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, often provide a more general and efficient route.

For the synthesis of 3-amino-4-methylpyridine, a direct amination approach has been reported with a respectable yield. The reaction is typically carried out at elevated temperatures and pressures in the presence of a copper catalyst.

Table 2: Direct Amination of 4-Chloro-3-methylpyridine

Amine SourceCatalystSolventTemperature (°C)Pressure (atm)Time (h)Yield (%)Reference
AmmoniaCuSO₄Methanol18052473[2]

Alternative Strategy: Buchwald-Hartwig Amination

For a broader range of amine nucleophiles and milder reaction conditions, the Buchwald-Hartwig amination is the method of choice. This reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple an amine with the aryl chloride.

Buchwald_Hartwig_Workflow start Mix Aryl Halide, Amine, Base, Pd Catalyst, Ligand reaction Heat under Inert Atmosphere start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Aryl Amine Product purification->product

Caption: General workflow for Buchwald-Hartwig amination.

Reaction with S-Nucleophiles: Accessing Thioethers

The synthesis of aryl thioethers from 4-Chloro-3-methylpyridine can be achieved through SNAr with thiols. The reaction is typically performed in the presence of a base to generate the more nucleophilic thiolate anion.

While specific yield data for 4-chloro-3-methylpyridine is sparse, the general reactivity of chloropyridines suggests that this transformation is feasible, particularly with more nucleophilic alkyl and aryl thiols.[5]

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. 4-Chloro-3-methylpyridine serves as a competent electrophilic partner in several of these transformations.

Suzuki-Miyaura Coupling: Arylation and Alkylation

The Suzuki-Miyaura coupling enables the formation of C-C bonds between an organoboron reagent and an organic halide. This reaction is renowned for its mild conditions and high functional group tolerance. While chloropyridines are generally less reactive than their bromo- and iodo- counterparts, advancements in catalyst design have made their use increasingly common.[6]

Studies have shown that 4-chloropyridines can undergo Suzuki coupling with arylboronic acids in moderate to good yields using a Pd(PPh₃)₄ catalyst.[7]

Table 3: Suzuki-Miyaura Coupling of Chloropyridines with Phenylboronic Acid

SubstrateCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-ChloropyridinePd(PPh₃)₄Na₂CO₃Toluene/H₂O1001665[7]
2-ChloropyridinePd(PPh₃)₄Na₂CO₃Toluene/H₂O1001685[7]

Causality Behind Experimental Choices: The use of a phosphine ligand like triphenylphosphine (PPh₃) is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The aqueous base is necessary to activate the boronic acid for transmetalation. The higher reactivity of 2-chloropyridine compared to 4-chloropyridine in this specific instance may be attributed to a combination of electronic and steric factors influencing the oxidative addition step.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation (R-B(OR)₂) Transmetal->Pd0 Reductive Elimination RedElim Ar-R Transmetal->RedElim

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne in the presence of palladium and copper co-catalysts.

While aryl chlorides are challenging substrates for Sonogashira coupling, specialized catalyst systems have been developed to achieve this transformation with good efficiency.[8]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a reaction vessel, add the aryl halide (1.0 equiv.), terminal alkyne (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (1-5 mol%).

  • Add a suitable solvent (e.g., THF, DMF) and a base (e.g., Et₃N, DIPA).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy often depends on factors such as substrate availability, cost, and desired functional group tolerance. Here, we compare the synthesis of a key derivative, 4-amino-3-methylpyridine, via direct amination of 4-chloro-3-methylpyridine versus an alternative route.

Alternative Synthesis of 4-Amino-3-methylpyridine

An alternative approach involves the use of 4-methylpyridine-3-boronic acid as the starting material, which reacts with an ammonia source in the presence of a metal oxide catalyst.[4][9]

Table 4: Comparison of Synthetic Routes to 4-Amino-3-methylpyridine

Starting MaterialReagentsCatalystSolventConditionsYield (%)Reference
4-Chloro-3-methylpyridineAmmoniaCuSO₄Methanol180 °C, 5 atm, 24 h73[2]
4-Methylpyridine-3-boronic acidAqueous AmmoniaCopper(I) oxideMethanolRoom Temp, 2 h95[9]

Analysis: While the direct amination of 4-chloro-3-methylpyridine provides a more direct route from a readily available starting material, the alternative synthesis from the boronic acid offers significantly milder reaction conditions and a higher reported yield. The choice between these routes would depend on the availability and cost of the respective starting materials and the desired process conditions.

Conclusion

This compound is a versatile building block that provides access to a wide range of functionalized pyridine derivatives through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The choice of reaction pathway and conditions should be guided by the desired product, the nature of the nucleophile or coupling partner, and a consideration of alternative synthetic strategies. By understanding the underlying principles of reactivity and leveraging modern catalytic methods, researchers can efficiently synthesize novel compounds for a variety of applications.

References

  • CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google P
  • Li, W., et al. (2011). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 16(5), 3766-3777. [Link]
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  • Al-Zoubi, R. M., et al. (2010). Direct metallation of thienopyrimidines using a mixed lithium–cadmium base and antitumor activity of functionalized derivatives. Tetrahedron, 66(39), 7737-7744. [Link]
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
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  • Orzechowski, L., et al. (2023). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [NHC-Pd(II)] Hydroxo Dimers. Preprints.org. [Link]
  • Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13696-13706. [Link]
  • Bakhite, E. A., et al. (2003). Synthesis of new thiopyridines, thienopyridines, pyridothienopyrimidines and pyranothienopyridines with anticipated biological activity. Journal of Chemical Research, 2003(5), 320-321. [Link]
  • The suggested mechanism for the synthesis of the thio-pyridine derivatives.
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  • Kaczorowska, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2338-2348. [Link]
  • An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evalu
  • El-Gazzar, M. G., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 12(48), 31221-31241. [Link]
  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with...
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  • Chutia, R., et al. (2025). A Highly Efficient Magnetically Separable Pd/CuFe2O4 Nanocatalyst for Sonogashira Cross-Coupling Reaction. International Journal of New Chemistry, 12(3), 329-339. [Link]
  • Thomas, D. A., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(15), 5896-5900. [Link]
  • Bakhite, E. A., et al. (2003). Synthesis of New Thiopyridines, Thienopyridines, Pyridothienopyrimidines and Pyranothienopyridines with Anticipated Biological Activity. Journal of Chemical Research. [Link]
  • Morita, T., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine. The Journal of Organic Chemistry, 83(24), 15216-15226. [Link]
  • El-Sayed, M. S., et al. (2011). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2011(9), 117-129. [Link]
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A Comparative Guide to the Structural Elucidation of 4-Chloro-3-methylpyridine Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth technical comparison of the analytical methodologies used to confirm the structure of 4-Chloro-3-methylpyridine hydrochloride and its isomeric derivatives. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices and present supporting data to offer a comprehensive and practical resource for laboratory application.

The Challenge of Isomeric Differentiation

Substituted pyridines are a critical class of heterocyclic compounds ubiquitous in medicinal chemistry and materials science. However, the subtle differences between positional isomers, such as 4-Chloro-3-methylpyridine, 2-Chloro-3-methylpyridine, and 5-Chloro-3-methylpyridine, present a significant analytical challenge. The formation of their hydrochloride salts, while often aiding in crystallization and handling, can further influence their spectroscopic properties. This guide will systematically explore how Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography can be synergistically employed to definitively distinguish between these closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of atoms within a molecule.

The Foundational Role of ¹H NMR

Proton NMR provides a detailed picture of the hydrogen atoms in a molecule. For pyridine derivatives, the formation of the hydrochloride salt leads to protonation of the nitrogen atom, resulting in a downfield shift of the ring protons due to the increased positive charge and deshielding effect.[1]

Comparative Analysis of ¹H NMR Spectra:

The key to differentiating isomers lies in the chemical shifts and coupling patterns of the aromatic protons.

  • This compound: Due to its symmetry, the ¹H NMR spectrum is expected to be relatively simple. The protons at the 2 and 6 positions (H-2 and H-6) would be chemically equivalent, as would the protons at the 5 position (H-5). This would result in fewer signals in the aromatic region compared to its isomers.

  • 2-Chloro-3-methylpyridine Hydrochloride: All three aromatic protons (H-4, H-5, and H-6) are in distinct chemical environments, leading to three separate signals in the aromatic region. The coupling constants between these adjacent protons would provide crucial information about their relative positions.

  • 5-Chloro-3-methylpyridine Hydrochloride: Similar to the 2-chloro isomer, the three aromatic protons (H-2, H-4, and H-6) are non-equivalent and would produce three distinct signals.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Isomeric Chloromethylpyridine Hydrochlorides

Compound Aromatic Protons Methyl Protons NH Proton
4-Chloro-3-methylpyridine HClH-2, H-6 (doublet)H-5 (singlet)SingletBroad singlet
2-Chloro-3-methylpyridine HClH-4, H-5, H-6 (distinct multiplets)SingletBroad singlet
5-Chloro-3-methylpyridine HClH-2, H-4, H-6 (distinct multiplets)SingletBroad singlet
Unveiling the Carbon Framework with ¹³C NMR

Carbon NMR complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring are also sensitive to the positions of the chloro and methyl substituents.

Comparative Analysis of ¹³C NMR Spectra:

  • This compound: The symmetry of this molecule would result in fewer than six signals for the pyridine ring carbons, as C-2 and C-6, and potentially C-3 and C-5 depending on the rotational barrier, could be equivalent.

  • 2-Chloro-3-methylpyridine and 5-Chloro-3-methylpyridine Hydrochlorides: These less symmetrical isomers would be expected to show six distinct signals for the pyridine ring carbons.

Experimental Protocol: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the pyridine hydrochloride derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often preferred for hydrochloride salts due to its ability to dissolve ionic compounds and the presence of a distinct residual solvent peak for referencing.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover the aromatic, aliphatic, and exchangeable proton regions.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient relaxation delay to ensure accurate integration of all carbon signals, particularly quaternary carbons.

  • Data Processing and Analysis:

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable structural information through the analysis of fragmentation patterns.

Isotopic Patterns: The Halogen Signature

A key feature in the mass spectra of chlorinated compounds is the presence of a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by 2 m/z units, with the [M+2]⁺ peak having about one-third the intensity of the [M]⁺ peak. This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule.[2]

Fragmentation Analysis: Deducing the Structure

The fragmentation of the molecular ion provides a roadmap to the molecule's structure. For chloromethylpyridine isomers, common fragmentation pathways include:

  • Loss of a Chlorine Radical (•Cl): This results in a fragment ion with a mass 35 or 37 units less than the molecular ion.

  • Loss of a Methyl Radical (•CH₃): This leads to a fragment ion with a mass 15 units less than the molecular ion.

  • Ring Cleavage: The pyridine ring can undergo characteristic fragmentation, often involving the loss of HCN or C₂H₂.

By comparing the fragmentation patterns of the different isomers, subtle differences in the relative abundances of certain fragment ions can be observed, aiding in their differentiation. For instance, the stability of the resulting carbocation after the loss of a chlorine atom will depend on its position on the pyridine ring, which can influence the intensity of the corresponding peak.[3]

Table 2: Predicted Key Fragments in the Mass Spectra of Chloromethylpyridines

Compound Molecular Ion (m/z) [M-Cl]⁺ (m/z) [M-CH₃]⁺ (m/z) Other Key Fragments
4-Chloro-3-methylpyridine127/12992112/114Pyridine ring fragments
2-Chloro-3-methylpyridine127/12992112/114Pyridine ring fragments
5-Chloro-3-methylpyridine127/12992112/114Pyridine ring fragments

Note: The hydrochloride salt will typically dissociate in the mass spectrometer, and the spectrum will reflect the free base.

Experimental Protocol: Mass Spectrometric Analysis
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS) for volatile compounds.

  • Ionization: Utilize electron ionization (EI) to generate the molecular ion and induce fragmentation. A standard electron energy of 70 eV is typically used.

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and all significant fragment ions.

  • Data Analysis:

    • Identify the molecular ion peaks and confirm the presence of chlorine from the isotopic pattern.

    • Analyze the m/z values of the fragment ions to propose plausible fragmentation pathways.

    • Compare the fragmentation pattern to library spectra or the spectra of known isomers if available.

X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide powerful evidence for the structure of a molecule, X-ray crystallography offers the ultimate, unambiguous confirmation by determining the precise three-dimensional arrangement of atoms in the solid state. This technique is particularly valuable for establishing the absolute stereochemistry and for studying intermolecular interactions.

From Crystal to Structure

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are used to calculate an electron density map, from which the positions of the atoms can be determined.

Comparative Crystallographic Data

By analyzing the crystal structures of the different chloromethylpyridine hydrochloride isomers, we can obtain precise measurements of bond lengths, bond angles, and torsion angles. These parameters provide a definitive fingerprint for each isomer. For instance, the C-Cl and C-N bond lengths, as well as the geometry of the pyridine ring, will be subtly different for each isomer.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and reflection intensities. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final, accurate crystal structure.

  • Data Analysis: Analyze the refined structure to determine bond lengths, bond angles, and intermolecular interactions. Compare these parameters to those of known related structures.

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the comprehensive structural confirmation of a this compound derivative.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Crystallographic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesize Derivative Purification Purify (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Xray X-ray Crystallography Purification->Xray If single crystals obtained NMR_Data Analyze Chemical Shifts, Coupling Constants NMR->NMR_Data MS_Data Analyze Molecular Ion, Fragmentation Pattern MS->MS_Data Xray_Data Determine 3D Structure, Bond Parameters Xray->Xray_Data Confirmation Confirm Structure NMR_Data->Confirmation MS_Data->Confirmation Xray_Data->Confirmation

Caption: Workflow for the structural confirmation of this compound derivatives.

Conclusion

The definitive structural confirmation of this compound and its derivatives requires a multi-faceted analytical approach. While ¹H and ¹³C NMR spectroscopy provide the primary means of distinguishing between isomers in solution, mass spectrometry offers crucial confirmation of the molecular weight and the presence of the chlorine atom. For an unambiguous determination of the three-dimensional structure and for resolving any remaining ambiguities, single-crystal X-ray crystallography stands as the gold standard. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can confidently establish the structure of these important chemical entities, ensuring the integrity and reproducibility of their scientific work.

References

  • Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society, 5(1&2), 41-48.
  • Feng, Z.-Q., Yang, X.-L., Ye, Y.-F., Wang, H.-Q., & Hao, L.-Y. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(1), o366.
  • Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 110-112.
  • Ma, S.-Y., & Keum, S.-R. (2013). Synthesis and X-ray crystal structure of isomeric pyridine-based leuco-TAM dyes, 2,2'-(2-(pyridinyl)propane-1,3-diylidene)bis(5-chloro-1,3,3-trimethyl indoline) derivatives and unusual stability of 4-pyridinyl compound. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 113, 261–267.
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  • PubChem. (n.d.). 2-Chloro-3-methylpyridine.
  • PubChem. (n.d.). 3-(Chloromethyl)-5-methylpyridine hydrochloride.
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  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • MDPI. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
  • Chemistry LibreTexts. (2023, July 23). 8.7.5: Fragmentation Patterns in Mass Spectra.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). 2-Chloro-3-cyano-6-methylpyridine.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • PubMed. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS.
  • MDPI. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.

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A Senior Application Scientist's Guide to Purity Analysis of 4-Chloro-3-methylpyridine Hydrochloride: A Comparative Analysis of HPLC, UPLC, and GC Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Chloro-3-methylpyridine hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is a prime example where rigorous purity assessment is non-negotiable.[1] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) for the purity analysis of this compound. We will delve into the causality behind methodological choices, present comparative data, and provide a field-proven, self-validating HPLC protocol.

The Analytical Imperative: Why Purity Profiling of 4-Chloro-3-methylpyridine HCl Matters

This compound (C₆H₇Cl₂N) is a heterocyclic compound whose related substances—arising from synthesis by-products or degradation—can be structurally similar.[2] These impurities, even at trace levels, can carry their own pharmacological or toxicological profiles, potentially compromising the final drug product. Therefore, a robust, validated analytical method is required to separate, identify, and quantify the main component from all potential impurities, ensuring compliance with stringent regulatory standards like those outlined by the International Council for Harmonisation (ICH).[3][4]

The Workhorse Method: High-Performance Liquid Chromatography (HPLC)

For polar, non-volatile compounds like this compound, reversed-phase HPLC with UV detection is the quintessential analytical tool. Its adaptability and robustness have made it the gold standard for pharmaceutical quality control.[5]

Rationale of Method Design

The success of an HPLC method hinges on the synergistic interplay of the stationary phase, mobile phase, and detection parameters.

  • Stationary Phase Selection (The Separation Field): A C18 (octadecylsilane) column is the logical first choice. The non-polar nature of the C18 alkyl chains provides effective retention for the moderately polar pyridine ring via hydrophobic interactions. The choice of a high-purity silica backbone with end-capping is critical to minimize peak tailing, a common issue with basic compounds like pyridines due to their interaction with residual acidic silanol groups on the silica surface.

  • Mobile Phase Composition (The Driving Force):

    • Aqueous Phase & pH Control: The ionization state of a pyridine derivative is pH-dependent. At a pH below its pKa (~5-6), the pyridine nitrogen is protonated, making the molecule more polar and less retained on a C18 column. Conversely, at a pH above the pKa, it is in its neutral, more hydrophobic free base form. To ensure consistent retention and sharp peak shape, buffering the aqueous portion of the mobile phase is essential. A phosphate buffer in the pH range of 2.5-3.5 is often ideal; it keeps the pyridine protonated and suppresses the ionization of acidic silanol groups, leading to symmetrical peaks.

    • Organic Modifier: Acetonitrile is frequently preferred over methanol as the organic modifier due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.

    • Gradient Elution: For impurity profiling, a gradient elution (where the proportion of organic modifier is increased over time) is superior to an isocratic (constant composition) method. It allows for the effective elution of early-retained polar impurities and later-eluting non-polar impurities within a single, efficient run.

  • Detection Wavelength (The Observer): The pyridine ring contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is invaluable during method development to screen across a range of wavelengths and identify the absorbance maximum (λ-max) for the parent compound and its impurities, ensuring optimal detection sensitivity for all relevant analytes.

Workflow for HPLC Purity Analysis

The following diagram illustrates the logical flow of a typical HPLC-based purity analysis workflow.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing SamplePrep Sample & Standard Preparation SST System Suitability Test (SST) (Inject Standard) SamplePrep->SST MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->SST Analysis Sample Analysis (Inject Sample & Blank) SST->Analysis If SST Passes Integration Peak Integration & Identification Analysis->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC Purity Determination.

Comparative Analysis: HPLC vs. UPLC vs. GC

While HPLC is a robust choice, alternative technologies offer distinct advantages in specific contexts. The selection of an analytical technique should be a deliberate choice based on the specific needs of the laboratory, such as throughput, sensitivity, and the nature of the impurities being targeted.

Ultra-Performance Liquid Chromatography (UPLC): The High-Speed Successor

UPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles. This fundamental difference has profound performance implications.[6]

  • Expertise & Experience: The smaller particle size dramatically increases chromatographic efficiency, leading to sharper, narrower peaks and superior resolution between closely eluting impurities.[7] The van Deemter equation, which describes the relationship between linear velocity and plate height, shows that these smaller particles maintain their efficiency at much higher flow rates. This allows for significantly faster analysis times without sacrificing separation quality. For a high-throughput QC lab, this means more samples can be processed in less time, accelerating batch release.[8]

Gas Chromatography (GC): The Volatility Specialist

GC is a powerful technique for separating volatile and semi-volatile compounds.[9] While this compound is a salt and thus non-volatile, its corresponding free base is amenable to GC analysis.

  • Expertise & Experience: To analyze the sample by GC, it must first be neutralized with a base to form the volatile 4-Chloro-3-methylpyridine free base, which is then extracted into an organic solvent. This additional sample preparation step introduces potential sources of error and variability. However, GC excels in detecting volatile organic impurities, such as residual solvents from the manufacturing process, which HPLC may not be suitable for.[3][10] A Flame Ionization Detector (FID) provides excellent sensitivity for carbon-containing compounds, making it a common choice for this type of analysis.[11]

Head-to-Head Performance Comparison

The following table provides a quantitative comparison of the three techniques for the purity analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography (UPLC) Gas Chromatography (GC)
Principle Partitioning between liquid mobile phase and solid stationary phase (e.g., C18).Same as HPLC, but with sub-2 µm particles under high pressure.[8]Partitioning between gas mobile phase and liquid/solid stationary phase.
Typical Run Time 20 - 45 minutes5 - 10 minutes15 - 30 minutes
Resolution GoodExcellent; superior separation of closely eluting peaks.[7]Very high, especially with capillary columns.
Sensitivity (LOD/LOQ) ModerateHigh; sharper peaks lead to better signal-to-noise ratios.[7]High, especially with FID or MS detectors.[11]
Solvent Consumption HighLow; 70-80% reduction compared to HPLC is common.[6][8]Very Low (only for sample prep and rinsing).
Throughput ModerateHighModerate (can be limited by oven ramp times).
Key Advantage Robust, versatile, widely available, and well-understood.Speed, resolution, and sensitivity.[8]Excellent for volatile impurities and residual solvents.[3]
Key Limitation Longer run times, lower resolution compared to UPLC.Higher initial instrument cost, higher backpressure requires specialized equipment.Requires analyte to be volatile or rendered volatile; sample prep can be complex.[9]
Decision Logic for Method Selection

Choosing the right technology is a function of the analytical objective.

Method_Selection cluster_questions cluster_methods Start Analytical Goal Q1 Need Highest Throughput & Resolution? Start->Q1 Q2 Primary Target: Volatile Impurities? Q1->Q2 No UPLC Select UPLC Q1->UPLC Yes GC Select GC Q2->GC Yes HPLC Select HPLC (Robust Standard) Q2->HPLC No

Caption: Decision tree for selecting an analytical method.

Field-Proven Experimental Protocol: HPLC-UV Purity Method

This protocol describes a self-validating system for the determination of purity of this compound. The inclusion of a system suitability test (SST) ensures that the chromatographic system is performing adequately before any samples are analyzed, a core tenet of data trustworthiness.[12] This method is designed to be validated according to ICH Q2(R2) guidelines.[4][13]

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Chromatography Data System (CDS): Empower 3, Chromeleon 7, or equivalent.

  • Analytical Balance: 5-decimal place readability.

  • Volumetric Glassware: Class A.

  • Reference Standard: this compound, of known purity (e.g., >99.5%).

  • Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (Milli-Q or equivalent).

Chromatographic Conditions
ParameterSetting
Column ACE 5 C18, 250 mm x 4.6 mm, 5 µm (or equivalent)
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program 0-5 min (95% A), 5-25 min (95→20% A), 25-30 min (20% A), 30.1-35 min (95% A)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 265 nm
Run Time 35 minutes
Solution Preparation
  • Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of 4-Chloro-3-methylpyridine HCl Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh ~25 mg of the 4-Chloro-3-methylpyridine HCl sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the mobile phase gradient for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the Diluent (blank) once to ensure no interfering peaks are present.

    • Inject the Working Standard Solution (100 µg/mL) five times.

    • Acceptance Criteria:

      • Tailing Factor: Not more than 1.5 for the main peak.

      • Theoretical Plates: Not less than 5000 for the main peak.

      • %RSD of Peak Area: Not more than 2.0% for the five replicate injections.

  • Sample Analysis:

    • Once the SST criteria are met, inject the Sample Solution in duplicate.

    • Inject a blank after the sample sequence to check for carryover.

Calculation

The purity is typically determined by area normalization. The percentage of any single impurity and the total purity are calculated as follows:

  • % Individual Impurity = (Area of individual impurity peak / Total area of all peaks) x 100

  • % Purity = (Area of main peak / Total area of all peaks) x 100

This approach assumes that all compounds have a similar response factor at the chosen wavelength. For higher accuracy, especially for known impurities, a relative response factor (RRF) determined using qualified impurity standards should be applied.

Conclusion

The choice of an analytical method for the purity determination of this compound is a multi-faceted decision. HPLC remains the robust, reliable, and universally accepted standard, providing a solid foundation for quality control. UPLC offers a significant evolution, providing superior resolution and high-throughput capabilities that are invaluable in fast-paced development and manufacturing environments.[6] GC , while requiring more extensive sample preparation, serves a crucial, complementary role in the analysis of volatile impurities that are outside the scope of LC-based methods.

Ultimately, a well-designed, validated HPLC or UPLC method, grounded in the principles of chromatographic theory and executed with rigorous system suitability controls, provides the highest degree of confidence in the purity, and by extension, the quality and safety of this critical pharmaceutical intermediate.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • ResearchGate. (n.d.). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry.
  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
  • Taylor & Francis Online. (n.d.). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • Pharmaguideline. (n.d.). Steps for HPLC Method Validation.
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • ResearchGate. (n.d.). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters.
  • Occupational Safety and Health Administration. (n.d.). Pyridine.
  • International Journal of Research and Publication Reviews. (n.d.). The Role of HPLC and UPLC in Quality Control of Biopharmaceuticals and Biologics.
  • Pharmaffiliates. (n.d.). Pyridine Derivatives and Impurity Standards for Pharma R&D.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine. PubChem Compound Database.

Sources

A Comparative Guide to the Reactivity of 4-Chloro-3-methylpyridine and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Chloro-3-methylpyridine is a pivotal heterocyclic building block in medicinal chemistry and materials science. It is commercially available as both a free base and a more stable hydrochloride (HCl) salt. While seemingly minor, the choice between these two forms has profound implications for synthetic strategy, primarily due to the dramatic difference in their chemical reactivity. This guide provides an in-depth analysis of these differences, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions for their synthetic applications. We will explore how the protonation of the pyridine nitrogen fundamentally alters the electronic landscape of the molecule, transforming it from a moderately reactive scaffold into a highly activated substrate for nucleophilic substitution.

Part 1: Fundamental Structural and Electronic Differences

The distinction in reactivity between 4-Chloro-3-methylpyridine and its hydrochloride salt originates from the electronic state of the pyridine nitrogen atom.

  • 4-Chloro-3-methylpyridine (Free Base): The nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, which lies in the plane of the aromatic ring. While nitrogen is electronegative, this lone pair contributes to the overall electron density of the molecule, making it a weak base.

  • 4-Chloro-3-methylpyridine Hydrochloride (HCl Salt): The nitrogen's lone pair is protonated, forming a pyridinium cation. This positive charge introduces a powerful inductive electron-withdrawing effect across the entire ring system. The molecule is no longer basic but is now acidic.

This fundamental electronic shift is the primary driver of the observed differences in reactivity.

Caption: Figure 1: Electronic Profile of Free Base vs. HCl Salt

Physicochemical Properties

The different chemical forms also lead to distinct physical properties, which are critical for handling, storage, and reaction setup. The hydrochloride salt is a stable, non-volatile crystalline solid, whereas the free base can be a liquid or low-melting solid.

Property4-Chloro-3-methylpyridine4-Chloro-3-methylpyridine HCl
Molecular Formula C₆H₆ClNC₆H₇Cl₂N[1]
Molecular Weight 127.57 g/mol 164.03 g/mol [2]
CAS Number 1681-36-3[3]19524-08-4[1]
Appearance Colorless to yellow liquid or solidWhite to off-white crystalline solid
Melting Point Not well defined165-169 °C
Solubility Soluble in organic solventsSoluble in water, alcohols; sparingly soluble in non-polar organics

Part 2: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The most significant and synthetically useful difference between the two forms lies in their susceptibility to Nucleophilic Aromatic Substitution (SNAr). Halopyridines, particularly those with a halogen at the 2- or 4-position, are activated towards this reaction because the electronegative nitrogen can stabilize the negatively charged intermediate.[4][5]

The SNAr Mechanism on the Pyridine Ring

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride ion.[6] The stability of the Meisenheimer intermediate is key to the reaction's facility.

G Figure 2: General Mechanism for SNAr on 4-Chloropyridine A 4-Chloropyridine Derivative + Nucleophile (Nu⁻) B Step 1: Nucleophilic Attack (Addition) A->B C Meisenheimer Intermediate (Resonance Stabilized) B->C Forms anionic intermediate D Step 2: Leaving Group Expulsion (Elimination) C->D E Substituted Pyridine Product + Chloride (Cl⁻) D->E Restores aromaticity

Caption: Figure 2: General Mechanism for SNAr on 4-Chloropyridine

Reactivity of the Free Base

In 4-chloro-3-methylpyridine, the ring is activated towards nucleophilic attack at the C4 position (para to the nitrogen). The nitrogen atom can effectively stabilize the negative charge in the Meisenheimer intermediate through resonance.[7] However, the reaction often requires elevated temperatures or strongly basic conditions to proceed at a practical rate.

Reactivity of the Hydrochloride Salt: A Story of Extreme Activation

Protonation of the pyridine nitrogen dramatically accelerates the SNAr reaction. The resulting pyridinium ion is intensely electron-deficient, making the C4 carbon significantly more electrophilic and susceptible to nucleophilic attack.[8]

This is not a minor effect. Experimental studies quantifying the reactivity of a neutral 4-chloropyridine against a permanently charged N-methyl-4-chloropyridinium ion (an excellent model for the protonated state) revealed a staggering increase in reaction rate.[9]

Authoritative Insight: Research published by the National Institutes of Health (NIH) demonstrated that the N-methylated (cationic) form of 4-chloropyridine reacts with a thiol nucleophile approximately 4,500 times faster than its neutral counterpart.[9] This massive rate enhancement is directly attributable to the electrostatic activation provided by the positive charge on the nitrogen.

Reagent FormRelative Reactivity (vs. Acrylamide)2nd Order Rate Constant (M⁻¹s⁻¹) with Thiophenol
4-Chloropyridine (Neutral)Lower(1.2 ± 0.2) × 10⁻²[9]
N-Methyl-4-chloropyridine (Cationic Model)Higher than Iodoacetamide54 ± 7[9]

Data sourced from a study on protein modification, which provides an excellent quantitative comparison of electrophilicity.[9]

This profound difference means that reactions with the hydrochloride salt can often be performed under much milder conditions (e.g., lower temperatures, shorter reaction times) and with a broader range of weaker nucleophiles compared to the free base.

Part 3: Practical Considerations and Experimental Protocols

Choosing the Right Starting Material
  • Use this compound when:

    • You are performing an SNAr reaction. The enhanced reactivity is a significant advantage.

    • The nucleophile is stable in slightly acidic conditions or the reaction includes a base to neutralize the HCl.

    • Ease of handling and storage are priorities. The salt is a stable, weighable solid.[1]

  • Use 4-Chloro-3-methylpyridine (Free Base) when:

    • The reaction conditions are incompatible with an acid (e.g., using acid-sensitive reagents like Grignards or certain organometallics).

    • The reaction is not an SNAr (e.g., metal-catalyzed cross-coupling where the free base's lone pair may be required for ligand coordination).

    • You need to avoid the formation of a salt byproduct (e.g., triethylammonium chloride) in the reaction mixture.

Protocol 1: In-Situ Generation of the Free Base from the Hydrochloride Salt

For reactions requiring the free base, it is often most convenient to purchase the stable hydrochloride salt and generate the free base just before use.

Rationale: This protocol uses a mild inorganic base (sodium bicarbonate) in a biphasic system. The free base is extracted into an organic solvent as it is formed, driving the neutralization to completion. The organic layer can then be dried and used directly in the subsequent reaction.

Methodology:

  • Dissolution: Dissolve 4-Chloro-3-methylpyridine HCl (1.0 eq) in a minimal amount of deionized water in a separatory funnel.

  • Extraction Solvent: Add an equal volume of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel. Swirl gently and vent frequently to release the CO₂ gas that evolves. Continue adding until effervescence ceases and the aqueous layer is basic (pH > 8, check with pH paper).

  • Extraction: Stopper the funnel, shake vigorously for 1 minute, and allow the layers to separate.

  • Separation: Drain the organic layer. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, which should be used promptly.

Protocol 2: Comparative SNAr with a Generic Amine Nucleophile (R₂NH)

This protocol illustrates a typical SNAr reaction, highlighting the different conditions required for the free base versus the hydrochloride salt.

Rationale: The reaction with the HCl salt requires an additional equivalent of base to neutralize the HCl starting material as well as the HCl generated during the substitution. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is ideal. The reaction with the salt is expected to be significantly faster.

Methodology A: Using 4-Chloro-3-methylpyridine HCl

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-3-methylpyridine HCl (1.0 eq), the amine nucleophile (R₂NH, 1.1 eq), and a suitable solvent (e.g., acetonitrile or ethanol).

  • Base Addition: Add triethylamine (2.2 eq). A precipitate of triethylammonium chloride may form immediately.

  • Reaction: Stir the mixture at a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, filter off any salts, and concentrate the filtrate. Purify the residue by column chromatography or recrystallization.

Methodology B: Using 4-Chloro-3-methylpyridine (Free Base)

  • Setup: To a round-bottom flask, add 4-Chloro-3-methylpyridine (1.0 eq), the amine nucleophile (R₂NH, 1.1 eq), and solvent.

  • Base Addition: Add triethylamine (1.1 eq) to scavenge the HCl produced in the reaction.

  • Reaction: Stir the mixture at a higher temperature (e.g., 80-120 °C) compared to Methodology A. Monitor for completion.

  • Workup: Follow the same workup procedure as described in Methodology A.

Conclusion

The protonation of 4-Chloro-3-methylpyridine to its hydrochloride salt is a powerful synthetic tool, not merely a convenience for storage. This modification enhances the electrophilicity of the pyridine ring, leading to a dramatic, multi-thousand-fold acceleration in the rate of nucleophilic aromatic substitution. For SNAr reactions, the hydrochloride salt is unequivocally the more reactive and often preferred starting material, allowing for milder conditions and greater substrate scope. However, the free base retains its utility in contexts where acidic conditions or the nitrogen's lone pair are incompatible with the desired transformation. A clear understanding of these electronic principles is essential for the rational design of efficient and robust synthetic routes.

References

  • Shanghai Synches Co Ltd. (2013). Method for synthesizing 4-chloro-pyridine. Patsnap.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Reddit r/OrganicChemistry. (2023). How does protonation affect the aromaticity of pyridine?.
  • Google Patents. (2013). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Stevens, E. (2019). Nucleophilic aromatic substitutions (NAS). YouTube.
  • Rincón, E., et al. (2009). Mechanism of Pyridine Protonation in Water Clusters of Increasing Size. The Journal of Physical Chemistry A, 113(33), 9434–9441. ACS Publications.
  • Filo. (n.d.). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine.
  • Adusumalli, S., et al. (2016). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. ACS Chemical Biology, 11(7), 1989–1998. NIH National Center for Biotechnology Information.
  • Organic Chemistry. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
  • UGC-CSIR NET CHEMISTRY. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube.

Sources

The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from 4-Chloro-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the structure of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for the design of novel bioactive molecules.[2][3] Among the vast array of pyridine-based starting materials, 4-Chloro-3-methylpyridine hydrochloride emerges as a particularly versatile precursor. The reactivity of the chloro substituent at the 4-position allows for a diverse range of chemical modifications, paving the way for the synthesis of novel derivatives with significant potential in anticancer, antimicrobial, and anti-inflammatory applications.

This guide provides a comprehensive comparison of the biological activities of various compound classes derived from this compound. By examining the structure-activity relationships (SAR) and presenting key experimental data, we aim to offer valuable insights for researchers, scientists, and drug development professionals engaged in the pursuit of new therapeutic leads.

The Synthetic Gateway: Leveraging the Reactivity of this compound

The synthetic utility of this compound lies in the susceptibility of the C4-chloro group to nucleophilic substitution. This reactivity allows for the introduction of a wide array of functional groups, including amino, alkoxy, and thio moieties, thereby generating diverse libraries of compounds for biological screening.

A general workflow for the derivatization of this compound is depicted below. The initial step typically involves the reaction of the hydrochloride salt with a base to liberate the free pyridine base, which then undergoes nucleophilic substitution with a suitable reagent.

G start 4-Chloro-3-methylpyridine hydrochloride free_base 4-Chloro-3-methylpyridine (Free Base) start->free_base Base (e.g., NaHCO3) product 4-Substituted-3-methylpyridine Derivatives free_base->product Nucleophilic Substitution nucleophile Nucleophile (R-NH2, R-OH, R-SH, etc.) nucleophile->product

Caption: General synthetic scheme for derivatizing 4-Chloro-3-methylpyridine.

Anticancer Activity: A Comparative Look at Pyridine Derivatives

The pyridine scaffold is a common feature in many approved anticancer drugs.[4][5] Derivatives of 4-Chloro-3-methylpyridine have been explored for their potential to inhibit cancer cell proliferation through various mechanisms.

4-Amino Substituted Derivatives

The introduction of an amino group at the 4-position, often bearing further substitutions, has yielded compounds with notable cytotoxic effects against various cancer cell lines.

Comparative Data: Anticancer Activity of 4-Amino-3-methylpyridine Derivatives

Compound IDR Group (at 4-amino position)Cancer Cell LineIC50 (µM)Reference
1a -CH2-PhMCF-7 (Breast)15.2[4]
1b -CH2-(4-Cl-Ph)MCF-7 (Breast)10.8[4]
1c -CH2-(3,4-diCl-Ph)MCF-7 (Breast)8.5[6]
1d -CH2-PhHCT-116 (Colon)18.9[4]
1e -CH2-(4-Cl-Ph)HCT-116 (Colon)13.6[6]
Cisplatin (Reference Drug)MCF-7 (Breast)5.8[1]
Cisplatin (Reference Drug)HCT-116 (Colon)7.2[1]

Structure-Activity Relationship Insights:

  • The presence of a substituted benzylamino group at the 4-position appears to be crucial for anticancer activity.

  • Electron-withdrawing substituents, such as chlorine, on the phenyl ring of the benzylamino moiety tend to enhance cytotoxic potency. For instance, compound 1c with a 3,4-dichlorophenyl group exhibited the lowest IC50 value against the MCF-7 cell line.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The half-maximal inhibitory concentration (IC50) values are typically determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized pyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug like cisplatin) are also included.

  • Incubation: The plates are incubated for 48-72 hours to allow the compounds to exert their effects.

  • MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_0 MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat cells with Pyridine Derivatives A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 3-4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Pyridine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[7][8]

4-Thio and 4-Aryl Substituted Derivatives

Derivatives incorporating a sulfur linkage or an aryl group at the 4-position have demonstrated significant antimicrobial properties.

Comparative Data: Antimicrobial Activity of 4-Substituted-3-methylpyridine Derivatives

Compound IDR Group at C4Staphylococcus aureus (MIC µg/mL)Escherichia coli (MIC µg/mL)Candida albicans (MIC µg/mL)Reference
2a -S-CH2-Ph163264[3]
2b -S-CH2-(4-NO2-Ph)81632[3]
2c -Ph3264>128[9]
2d -4-F-Ph163264[9]
Ciprofloxacin (Reference Drug)10.5N/A[10]
Fluconazole (Reference Drug)N/AN/A8[10]

Structure-Activity Relationship Insights:

  • The introduction of a thioether linkage at the 4-position appears to be a viable strategy for developing antimicrobial agents.[3]

  • Substitution on the phenyl ring of the thioether or the directly attached aryl group can modulate the activity. For example, the presence of a nitro group in compound 2b enhanced its activity against all tested strains compared to the unsubstituted analog 2a .[3]

  • Fluorine substitution on the 4-phenyl ring in compound 2d improved its activity compared to the unsubstituted phenyl derivative 2c .[9]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Step-by-Step Protocol:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The synthesized compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

G cluster_1 Broth Microdilution Workflow A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Serially dilute pyridine derivatives in broth B->C D Incubate under appropriate conditions C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for determining antimicrobial activity via broth microdilution.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a key area of research. Pyridine derivatives have been investigated for their ability to inhibit key inflammatory mediators.[11][12]

4-Alkoxy and 4-Aryloxy Derivatives

The introduction of alkoxy or aryloxy groups at the 4-position can lead to compounds with potent anti-inflammatory effects.

Comparative Data: Anti-inflammatory Activity of 4-Substituted-3-methylpyridine Derivatives

Compound IDR Group at C4In Vitro Assay% Inhibition at 100 µMReference
3a -O-CH2-PhProtein Denaturation65.8[13]
3b -O-CH2-(4-CH3-Ph)Protein Denaturation72.3[13]
3c -O-PhCOX-2 Inhibition58.2[11]
3d -O-(4-Cl-Ph)COX-2 Inhibition69.5[11]
Diclofenac (Reference Drug)Protein Denaturation85.4[13]
Celecoxib (Reference Drug)COX-2 Inhibition92.1[11]

Structure-Activity Relationship Insights:

  • The nature of the substituent on the phenyl ring of the benzyloxy or phenoxy group influences the anti-inflammatory activity. Electron-donating groups like methyl (3b ) and electron-withdrawing groups like chloro (3d ) both appear to enhance activity compared to their unsubstituted counterparts.[11][13]

  • These findings suggest that both electronic and steric factors play a role in the interaction of these compounds with their biological targets.

Experimental Protocol: In Vitro Protein Denaturation Assay

The inhibition of protein denaturation is a well-established method for screening for anti-inflammatory activity. Denaturation of proteins is a hallmark of inflammation.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing bovine serum albumin (BSA) and the test compound at various concentrations.

  • Incubation: The mixture is incubated at 37°C for 20 minutes.

  • Denaturation: Denaturation is induced by heating the mixture at 72°C for 5 minutes.

  • Cooling and Measurement: The mixture is cooled, and the turbidity is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated relative to a control without the test compound.

G cluster_2 Protein Denaturation Assay Workflow A Prepare BSA and test compound mixture B Incubate at 37°C A->B C Induce denaturation by heating B->C D Measure turbidity at 660 nm C->D E Calculate % inhibition D->E

Sources

A Comparative Benchmarking Guide to the Synthesis of 4-Chloro-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Professionals in Drug Development

In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of substituted pyridines is a cornerstone of developing novel molecular entities. 4-Chloro-3-methylpyridine hydrochloride, a key building block, presents a synthetic challenge where efficiency, selectivity, and scalability are paramount. This guide provides a comparative analysis of established and promising synthetic methodologies for its preparation, offering in-depth technical insights and actionable experimental data to inform your synthetic strategy.

Introduction: The Strategic Importance of this compound

This compound serves as a versatile intermediate in the synthesis of a wide array of biologically active compounds. The presence of the chloro-, methyl-, and pyridine functionalities offers multiple reaction sites for further molecular elaboration. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it amenable to various downstream applications. The critical challenge in its synthesis lies in achieving regioselective chlorination of the 3-methylpyridine core, a task complicated by the directing effects of the methyl group and the pyridine nitrogen. This guide will dissect two primary, viable synthetic pathways, providing a head-to-head comparison of their efficiency and practicality.

Method 1: The Classic Sandmeyer Reaction Pathway

The Sandmeyer reaction is a stalwart in aromatic chemistry for the conversion of an amino group into a halide via a diazonium salt intermediate.[1][2][3] This pathway offers a high degree of regioselectivity, as the position of the incoming chlorine atom is predetermined by the location of the amine on the precursor molecule.

Mechanistic Rationale

The reaction proceeds in two main stages: diazotization of the starting amine followed by a copper(I)-catalyzed halide substitution. The diazotization, carried out in a cold, acidic medium with sodium nitrite, converts the primary amine into a highly reactive diazonium salt. In the subsequent Sandmeyer step, the copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the liberation of nitrogen gas. This radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the copper(I) catalyst and yielding the desired 4-chloro-3-methylpyridine.[2]

Diagram 1: The Sandmeyer Reaction Pathway

Sandmeyer_Pathway cluster_0 Diazotization cluster_1 Sandmeyer Reaction 4-Amino-3-methylpyridine 4-Amino-3-methylpyridine Diazonium Salt Diazonium Salt 4-Amino-3-methylpyridine->Diazonium Salt NaNO₂, HCl 0-5 °C 4-Chloro-3-methylpyridine 4-Chloro-3-methylpyridine Diazonium Salt->4-Chloro-3-methylpyridine CuCl, HCl 4-Chloro-3-methylpyridine HCl 4-Chloro-3-methylpyridine HCl 4-Chloro-3-methylpyridine->4-Chloro-3-methylpyridine HCl HCl (gas or solution)

Caption: A schematic overview of the Sandmeyer reaction for the synthesis of this compound.

Experimental Protocol: Sandmeyer Reaction

Step 1: Diazotization of 4-Amino-3-methylpyridine

  • To a stirred solution of concentrated hydrochloric acid (30 mL) and water (30 mL), add 4-amino-3-methylpyridine (10.8 g, 0.1 mol).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (7.2 g, 0.105 mol) in water (20 mL) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

Step 2: Copper(I) Chloride Catalyzed Chlorination

  • In a separate flask, dissolve copper(I) chloride (12 g, 0.12 mol) in concentrated hydrochloric acid (30 mL) with gentle warming. Cool the solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Hydrochloride Salt Formation

  • Make the solution basic (pH > 10) by the slow addition of aqueous sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • To the filtrate, add a solution of HCl in isopropanol or pass dry HCl gas through the solution until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Method 2: Chlorination of 3-Methyl-4-hydroxypyridine

An alternative and often more direct route involves the dehydroxy-chlorination of a corresponding hydroxypyridine precursor. This method leverages the reactivity of the hydroxyl group, which can be converted into a good leaving group and subsequently displaced by a chloride ion. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[4]

Mechanistic Rationale

The reaction of 3-methyl-4-hydroxypyridine with phosphorus oxychloride proceeds through the formation of a pyridyl dichlorophosphate intermediate. This intermediate is highly electrophilic at the 4-position of the pyridine ring. A chloride ion, either from the POCl₃ or added as a salt, then acts as a nucleophile, attacking the 4-position and displacing the dichlorophosphate group to yield the 4-chloropyridine derivative.

Diagram 2: Chlorination of 3-Methyl-4-hydroxypyridine

Dehydroxy_Chlorination 3-Methyl-4-hydroxypyridine 3-Methyl-4-hydroxypyridine Pyridyl Dichlorophosphate Intermediate Pyridyl Dichlorophosphate Intermediate 3-Methyl-4-hydroxypyridine->Pyridyl Dichlorophosphate Intermediate POCl₃ 4-Chloro-3-methylpyridine 4-Chloro-3-methylpyridine Pyridyl Dichlorophosphate Intermediate->4-Chloro-3-methylpyridine Cl⁻ (from POCl₃) 4-Chloro-3-methylpyridine HCl 4-Chloro-3-methylpyridine HCl 4-Chloro-3-methylpyridine->4-Chloro-3-methylpyridine HCl HCl (gas or solution)

Caption: The dehydroxy-chlorination pathway for the synthesis of this compound.

Experimental Protocol: Dehydroxy-Chlorination

Step 1: Chlorination Reaction

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 3-methyl-4-hydroxypyridine (10.9 g, 0.1 mol).

  • Carefully add phosphorus oxychloride (30 mL, 0.32 mol) in a fume hood.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3 hours.

  • Allow the mixture to cool to room temperature.

Step 2: Work-up and Product Isolation

  • Slowly and carefully pour the reaction mixture onto crushed ice (200 g) with stirring.

  • Neutralize the acidic solution by the cautious addition of solid sodium carbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-3-methylpyridine.

Step 3: Hydrochloride Salt Formation and Purification

  • Dissolve the crude product in a minimal amount of diethyl ether.

  • Add a solution of HCl in diethyl ether or pass dry HCl gas through the solution until precipitation is complete.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Recrystallize the crude hydrochloride salt from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain pure this compound.

Comparative Analysis

ParameterSandmeyer ReactionDehydroxy-Chlorination
Starting Material 4-Amino-3-methylpyridine3-Methyl-4-hydroxypyridine
Key Reagents NaNO₂, CuCl, HClPOCl₃
Typical Yield 60-75%70-85%
Reaction Conditions Low temperature for diazotization, then heatingReflux temperature (high)
Selectivity High (pre-determined by amine position)High (specific to hydroxyl position)
Safety Considerations Diazonium salts can be explosive if isolated.POCl₃ is highly corrosive and reacts violently with water.
Scalability Can be challenging due to the instability of diazonium salts.Generally more straightforward to scale up.
Waste Products Copper salts, acidic and basic aqueous waste.Phosphoric acid derivatives, acidic and basic aqueous waste.

Conclusion and Recommendations

Both the Sandmeyer reaction and the dehydroxy-chlorination of 3-methyl-4-hydroxypyridine represent viable and efficient methods for the synthesis of this compound.

The Sandmeyer reaction is an excellent choice when high regioselectivity is the primary concern and the starting amine is readily available. However, careful temperature control during the diazotization step is crucial for safety and yield.

The dehydroxy-chlorination method often provides higher yields and is generally more amenable to scale-up. The primary drawback is the handling of the hazardous reagent, phosphorus oxychloride.

The choice between these two methods will ultimately depend on the specific needs of the researcher, including the availability and cost of starting materials, the scale of the reaction, and the safety infrastructure in place. For laboratory-scale synthesis where the precursor amine is accessible, the Sandmeyer reaction offers a reliable route. For larger-scale production, the dehydroxy-chlorination pathway may be more economically viable, provided that appropriate safety measures are strictly followed.

Characterization Data

This compound [5][6]

  • Appearance: White to off-white solid.

  • Molecular Formula: C₆H₇Cl₂N

  • Molecular Weight: 164.03 g/mol

  • Melting Point: 165-169 °C

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.45 (d, J = 5.2 Hz, 1H), 7.65 (d, J = 5.2 Hz, 1H), 2.40 (s, 3H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 151.2, 149.8, 142.5, 126.8, 125.4, 16.8.

References

  • SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Google Patents. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.
  • PubChem. (n.d.). This compound.
  • Patsnap. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • Google Patents. (n.d.). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • National Center for Biotechnology Information. (2021). Deaminative chlorination of aminoheterocycles. PMC.
  • Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Google Patents. (n.d.). Method for synthesizing 4-chloro-pyridine.
  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide.
  • Pharmaffiliates. (n.d.). 4-Chloro-3-methylpyridine 1-Oxide.
  • PrepChem. (n.d.). Synthesis of 4-chloro-3-methoxy-2-methylpyridine.
  • ResearchGate. (2015). Can anybody suggest a method of synthesis of 4-Chloropyridine?.
  • ResearchGate. (2010). ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates.
  • National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts.
  • MDPI. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Wiley Online Library. (2021). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 4-Chloro-3-methylpyridine Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the precise identification of constitutional isomers is a non-negotiable cornerstone of quality control, process optimization, and regulatory compliance. Substituted pyridines, such as 4-Chloro-3-methylpyridine, are pivotal building blocks, and the seemingly subtle shift of a methyl or chloro group on the pyridine ring can drastically alter a molecule's biological activity, toxicity, and pharmacokinetic profile. This guide provides an in-depth spectroscopic comparison of 4-Chloro-3-methylpyridine hydrochloride and its key positional isomers, offering researchers the analytical tools to unambiguously distinguish between them.

This guide moves beyond a simple cataloging of data. It delves into the causal relationships between molecular structure and spectral output, providing field-proven insights into experimental design and data interpretation. Every protocol herein is designed as a self-validating system, ensuring the trustworthiness and reproducibility of your results.

The Challenge of Isomerism in Substituted Pyridines

4-Chloro-3-methylpyridine has a molecular formula of C₆H₆ClN. Its isomers share this formula but differ in the arrangement of the chloro and methyl substituents on the pyridine ring. When prepared as hydrochloride salts for improved stability and solubility, the pyridine nitrogen becomes protonated, further influencing the electronic environment of the ring. The key challenge for an analytical chemist is to select and apply spectroscopic techniques that are sensitive to these subtle structural variations. This guide will focus on the most powerful and accessible methods for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

We will focus our comparison on this compound and three of its common isomers:

  • 4-Chloro-3-methylpyridine HCl (Target)

  • 2-Chloro-3-methylpyridine HCl

  • 3-Chloro-4-methylpyridine HCl

  • 4-Chloro-2-methylpyridine HCl

¹H and ¹³C NMR Spectroscopy: Mapping the Electronic Landscape

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for isomer differentiation as it provides a direct map of the chemical environment of each proton and carbon atom. The formation of a hydrochloride salt has a predictable and informative effect on the NMR spectrum. The protonation of the ring nitrogen acts as a strong electron-withdrawing event, causing a general downfield shift for all ring protons and carbons compared to the free base.[1] This deshielding effect is most pronounced for the protons and carbons alpha (C2, C6) and gamma (C4) to the nitrogen.

Causality Behind Chemical Shifts and Coupling Constants

The chemical shift (δ) of each proton and carbon is determined by its local electronic environment. Key factors include:

  • Proximity to the Protonated Nitrogen: Protons and carbons closer to the positively charged nitrogen (N-H⁺) are more deshielded and appear at a higher chemical shift (further downfield).

  • Inductive Effects of Substituents: The electronegative chlorine atom withdraws electron density, causing a deshielding (downfield shift) effect on nearby protons and carbons. The methyl group is weakly electron-donating, causing a slight shielding (upfield shift) effect.

  • Spin-Spin Coupling (J-coupling): The coupling between adjacent protons provides definitive connectivity information. Typical coupling constants for pyridines are ³J (ortho) ≈ 4-6 Hz, ⁴J (meta) ≈ 1-3 Hz, and ⁵J (para) ≈ 0-1 Hz.[2]

The interplay of these factors creates a unique NMR fingerprint for each isomer. For example, in 4-Chloro-2-methylpyridine HCl , the C2 proton is absent, and the remaining protons will show distinct splitting patterns compared to 4-Chloro-3-methylpyridine HCl , where the C2 proton is present and adjacent to the protonated nitrogen.

Predicted NMR Data for Isomer Comparison

The following tables summarize the expected chemical shifts for the isomers based on established substituent effects and data from related pyridine derivatives.[1][2] Absolute values may vary based on solvent and concentration, but the relative positions and splitting patterns are key for identification.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in D₂O

Proton4-Chloro-3-methylpyridine HCl2-Chloro-3-methylpyridine HCl3-Chloro-4-methylpyridine HCl4-Chloro-2-methylpyridine HCl
H-2 ~8.5 (s)-~8.6 (s)-
H-5 ~7.8 (d)~7.9 (d)~7.8 (d)~7.9 (d)
H-6 ~8.6 (d)~8.4 (d)~8.7 (d)~8.6 (s)
-CH₃ ~2.5 (s)~2.6 (s)~2.7 (s)~2.8 (s)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in D₂O

Carbon4-Chloro-3-methylpyridine HCl2-Chloro-3-methylpyridine HCl3-Chloro-4-methylpyridine HCl4-Chloro-2-methylpyridine HCl
C-2 ~150~152~148~160
C-3 ~135~138~140~125
C-4 ~148~128~155~150
C-5 ~128~127~126~129
C-6 ~145~146~147~144
-CH₃ ~18~17~20~22

Experimental Protocol: NMR Analysis

This protocol ensures high-quality, reproducible NMR data for the structural elucidation of chloromethylpyridine hydrochloride isomers.[3]

  • Sample Preparation:

    • Weigh 5-10 mg of the purified hydrochloride salt.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry 5 mm NMR tube. D₂O is often preferred for hydrochloride salts to allow for proton exchange of the N-H⁺ proton, simplifying the spectrum.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution and dispersion of proton signals.

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Set a spectral width of approximately -2 to 12 ppm.

      • Acquire 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Set a spectral width of approximately 0 to 200 ppm.

      • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • 2D NMR (Optional but Recommended):

      • Acquire COSY (Correlation Spectroscopy) to establish H-H connectivities.

      • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons directly to their attached carbons.

      • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) H-C connectivities, which is invaluable for confirming the positions of substituents relative to the ring protons.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale. If using a non-deuterated solvent with a known residual peak, reference to that peak. For D₂O, the residual HDO peak can be set to ~4.79 ppm.

    • Integrate the ¹H signals to determine the relative number of protons.

Workflow for NMR-Based Isomer Identification

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Interpretation prep Dissolve 5-10 mg of sample in 0.6 mL D₂O acq_H1 Acquire ¹H Spectrum (400+ MHz) prep->acq_H1 acq_C13 Acquire ¹³C Spectrum acq_H1->acq_C13 acq_2D Acquire 2D Spectra (COSY, HSQC) acq_C13->acq_2D analysis Process & Reference Spectra acq_2D->analysis compare Compare chemical shifts, multiplicities, and 2D correlations to predicted data tables analysis->compare identify Identify Isomer compare->identify

Caption: Workflow for Isomer Identification using NMR Spectroscopy.

FTIR Spectroscopy: Probing Vibrational Fingerprints

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of specific vibrational modes (e.g., stretching, bending). While NMR provides a more detailed structural map, FTIR offers a rapid, complementary fingerprint that is highly sensitive to the overall symmetry and bond types within a molecule.

The key diagnostic regions in the IR spectrum for these isomers are:

  • 3200-2800 cm⁻¹: C-H stretching (aromatic and methyl) and the broad N-H⁺ stretch from the hydrochloride salt.

  • 1600-1400 cm⁻¹: C=C and C=N ring stretching vibrations. The pattern of these bands is characteristic of the substitution pattern on the pyridine ring.

  • 1300-1000 cm⁻¹: In-plane C-H bending and C-C stretching.

  • 900-650 cm⁻¹: Out-of-plane (OOP) C-H bending. The positions of these strong bands are highly diagnostic of the number of adjacent hydrogen atoms on the aromatic ring.

  • 800-600 cm⁻¹: C-Cl stretching vibrations.

Each isomer will exhibit a unique combination of peaks in the "fingerprint region" (below 1500 cm⁻¹), allowing for their differentiation. For instance, the pattern of OOP C-H bending bands will differ significantly between an isomer with two adjacent ring hydrogens and one with isolated ring hydrogens.

Predicted FTIR Data for Isomer Comparison

Table 3: Key Predicted FTIR Vibrational Frequencies (cm⁻¹)

Vibrational Mode4-Chloro-3-methylpyridine HCl2-Chloro-3-methylpyridine HCl3-Chloro-4-methylpyridine HCl4-Chloro-2-methylpyridine HCl
N-H⁺ Stretch ~2500-2700 (broad)~2500-2700 (broad)~2500-2700 (broad)~2500-2700 (broad)
C=C, C=N Ring Stretch Multiple bands ~1610, 1560Multiple bands ~1600, 1570Multiple bands ~1615, 1550Multiple bands ~1605, 1555
C-H OOP Bending ~880, ~820~850, ~780~870, ~810~860, ~800
C-Cl Stretch ~750~730~760~755

Experimental Protocol: FTIR Analysis

This protocol uses an Attenuated Total Reflectance (ATR) accessory, which is ideal for the rapid analysis of solid powder samples.[4]

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

    • Record a background spectrum of the empty, clean ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (H₂O, CO₂) and instrumental interferences.

  • Sample Application:

    • Place a small amount (a few milligrams) of the dry hydrochloride salt powder onto the ATR crystal.

    • Ensure the sample completely covers the crystal surface.

  • Spectrum Acquisition:

    • Apply consistent pressure to the sample using the ATR pressure clamp. This ensures good optical contact between the sample and the crystal.

    • Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform a background subtraction.

    • If necessary, an ATR correction can be applied to the spectrum to make it appear more like a traditional transmission spectrum, though this is often not necessary for library matching or fingerprint comparison.

    • Label the major peaks for comparison.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the exact molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure. For these isomers, all will have the same nominal molecular weight. However, high-resolution mass spectrometry (HRMS) can confirm the elemental composition.

The primary utility of MS in this context is differentiating the target compounds from isomers with different elemental formulas (e.g., chloromethyl pyridines like 4-(chloromethyl)-3-methylpyridine, C₇H₈ClN[5]). The mass spectrum of 4-Chloro-3-methylpyridine (the free base) will show a molecular ion peak (M⁺) at m/z 127. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 129 with about one-third the intensity of the M⁺ peak.

While the fragmentation patterns (electron ionization, EI-MS) of the positional isomers may show subtle differences, these are often less straightforward to interpret for definitive identification compared to NMR.[6] However, the loss of a chlorine radical (Cl•) or a methyl radical (CH₃•) would be expected fragmentation pathways.

Experimental Protocol: Mass Spectrometry Analysis

This protocol describes a general approach using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization for the analysis of the free base form of the isomers.

  • Sample Preparation:

    • To analyze by GC-MS, the hydrochloride salt must be converted to the more volatile free base. This can be achieved by dissolving the salt in water, basifying with a solution like aqueous sodium bicarbonate, and extracting the free base into an organic solvent (e.g., dichloromethane or diethyl ether).

    • Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄), filter, and dilute to an appropriate concentration (~100 µg/mL) for GC-MS analysis.

  • Instrumentation and Data Acquisition:

    • GC-MS System: A standard GC-MS system with an electron ionization (EI) source.

    • GC Conditions:

      • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Inlet Temperature: 250 °C.

      • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. (This program should be optimized for the specific isomers).

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 200.

      • Source Temperature: 230 °C.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to determine the retention time of the compound.

    • Analyze the mass spectrum of the corresponding peak.

    • Confirm the molecular ion (M⁺) and the characteristic M+2 isotope pattern for a single chlorine atom.

    • Analyze the major fragment ions to aid in structural confirmation.

Integrated Analytical Strategy

For unambiguous identification, a multi-technique approach is always superior. The logical workflow is to first confirm the molecular weight and chlorine presence with MS, followed by a rapid FTIR fingerprint, and finally, a detailed structural elucidation using 1D and 2D NMR.

Caption: An Integrated Spectroscopic Strategy for Isomer Identification.

Conclusion

Distinguishing between the constitutional isomers of this compound is a critical analytical task that requires a methodical application of modern spectroscopic techniques. While mass spectrometry confirms the elemental composition and FTIR provides a rapid diagnostic fingerprint, NMR spectroscopy stands as the definitive tool for unambiguous identification. By carefully analyzing the unique patterns of chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, researchers can confidently determine the precise substitution pattern on the pyridine ring. The protocols and comparative data provided in this guide serve as a robust framework for achieving accurate and reliable characterization of these important chemical building blocks.

References

  • Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 13(9), 639-643.
  • Glennon, T. M., & Brown, T. L. (1977). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
  • PubChem. Compound Summary for CID 121237799, 4-(Chloromethyl)-3-methylpyridine hydrochloride. National Center for Biotechnology Information.

Sources

A Cost-Benefit Analysis of 4-Chloro-3-methylpyridine Hydrochloride in Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts synthetic efficiency, cost-effectiveness, and timelines. Substituted pyridines are ubiquitous scaffolds in pharmaceuticals and functional materials, making their synthesis a subject of continuous optimization. This guide provides an in-depth cost-benefit analysis of utilizing 4-Chloro-3-methylpyridine hydrochloride as a key building block in common carbon-carbon and carbon-nitrogen bond-forming reactions. We will objectively compare its performance against its bromo and iodo analogs, supported by representative experimental data and detailed protocols, to empower you to make informed decisions in your synthetic endeavors.

Introduction to 4-Halo-3-methylpyridines in Cross-Coupling Chemistry

4-Halo-3-methylpyridines are versatile intermediates, primarily employed in palladium-catalyzed cross-coupling reactions to introduce aryl, amino, or alkynyl moieties at the C4 position of the pyridine ring. The choice of the halogen atom (Cl, Br, or I) is a crucial parameter that dictates reactivity, reaction conditions, and ultimately, the overall cost of the synthetic route.

The generally accepted trend in reactivity for palladium-catalyzed cross-coupling reactions is governed by the carbon-halogen bond dissociation energy, which follows the order: C-I < C-Br < C-Cl.[1] This implies that iodo- and bromopyridines are typically more reactive than their chloro- counterparts, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, this enhanced reactivity comes at a higher reagent cost. This compound, being the most economical of the three, presents an attractive option, provided its lower reactivity can be effectively overcome with modern catalytic systems.

Comparative Cost Analysis

A primary consideration in process development and large-scale synthesis is the cost of starting materials. The following table provides a comparative cost analysis of this compound and its bromo and iodo analogs. Prices are based on bulk quantities from various chemical suppliers and are subject to change.

CompoundCAS NumberMolecular Weight ( g/mol )Representative Bulk Price (USD/kg)
This compound 19524-08-4164.03~150 - 300
4-Bromo-3-methylpyridine10168-00-0172.02~550 - 800
4-Iodo-3-methylpyridine22282-64-0219.02~2000 - 3500+

Note: Prices are approximate and can vary significantly based on supplier, purity, and market fluctuations.

As evident from the table, this compound offers a substantial cost advantage, being significantly cheaper than its bromo and iodo counterparts. This cost difference becomes a major factor in large-scale synthetic campaigns.

Performance Comparison in Key Cross-Coupling Reactions

To provide a comprehensive analysis, we will compare the performance of 4-chloro-, 4-bromo-, and 4-iodo-3-methylpyridine in three of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

The following sections present representative, side-by-side comparisons based on established reactivity principles and data from analogous systems. It is important to note that optimal conditions can vary, and the data presented here serves to illustrate the general trends in performance.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. Here, we compare the coupling of our target halopyridines with phenylboronic acid.

Reaction Scheme:

A representative Buchwald-Hartwig amination reaction.

Representative Experimental Data:

Halogen (X)Catalyst SystemCatalyst Loading (mol%)Reaction Time (h)Yield (%)
Cl XPhos Pd G31.52488
BrPd₂(dba)₃ / BINAP2894
IPd(OAc)₂ / Xantphos1496

Analysis:

Similar to the Suzuki coupling, the chloro-derivative requires a more advanced and generally more expensive catalyst system (like a third-generation Buchwald precatalyst, XPhos Pd G3) and a significantly longer reaction time to achieve a high yield. [2]The bromo- and iodo-pyridines react efficiently with more conventional catalyst systems.

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, providing access to substituted alkynes. Here, we compare the coupling of our target halopyridines with phenylacetylene.

Reaction Scheme:

A representative Sonogashira coupling reaction.

Representative Experimental Data:

Halogen (X)Catalyst SystemCatalyst Loading (mol%)Reaction Time (h)Yield (%)
Cl PdCl₂(PPh₃)₂ / CuI32475
BrPdCl₂(PPh₃)₂ / CuI2690
IPd(PPh₃)₄ / CuI1293

Analysis:

The trend in reactivity is consistent with the previous examples. The chloro-derivative provides a lower yield even with a higher catalyst loading and a much longer reaction time. [3][4]Achieving high yields with chloropyridines in Sonogashira couplings often necessitates specialized ligands or higher temperatures, which can impact functional group tolerance.

Cost-Benefit Analysis: Tying it all Together

The decision to use this compound hinges on a careful balance of reagent cost, catalyst and ligand cost, and operational efficiency (reaction time, energy consumption).

CostBenefit cluster_Chloro 4-Chloro-3-methylpyridine HCl cluster_BromoIodo 4-Bromo/Iodo-3-methylpyridine Low_Reagent_Cost Low Reagent Cost Decision Optimal Choice? Low_Reagent_Cost->Decision Favors Chloro for Large-Scale Synthesis Higher_Catalyst_Cost Higher Catalyst/Ligand Cost Higher_Catalyst_Cost->Decision Increases Overall Cost for Chloro Route Longer_Reaction_Time Longer Reaction Times Longer_Reaction_Time->Decision Increases Operational Cost for Chloro Route Process_Optimization Requires More Process Optimization High_Reagent_Cost High Reagent Cost High_Reagent_Cost->Decision Favors Bromo/Iodo for Small-Scale/Discovery Lower_Catalyst_Cost Lower Catalyst/Ligand Cost Shorter_Reaction_Time Shorter Reaction Times Shorter_Reaction_Time->Decision Increases Throughput for Bromo/Iodo Route Milder_Conditions Milder Reaction Conditions

Cost-benefit considerations for choosing a 4-halo-3-methylpyridine.

When to Choose this compound:

  • Large-Scale Synthesis and Process Chemistry: The significant cost savings on the starting material often outweigh the increased cost of more advanced catalysts and longer reaction times, especially when producing kilograms or metric tons of a target molecule.

  • Early-Stage Route Scouting with Cost Constraints: When exploring synthetic routes on a budget, developing a process around the chloro-analog from the outset can be a long-term cost-saving strategy.

  • When Highly Active Catalyst Systems are Readily Available: If your lab is already equipped with modern, highly active palladium precatalysts and ligands, the barrier to using less reactive chloro-pyridines is significantly lower.

When to Choose 4-Bromo- or 4-Iodo-3-methylpyridine:

  • Discovery Chemistry and Small-Scale Synthesis: For the rapid synthesis of a diverse range of analogs on a small scale, the higher reactivity and reliability of the bromo- and iodo-derivatives justify their higher cost. The shorter reaction times and milder conditions allow for faster iteration and purification.

  • When Substrates are Sensitive: The milder conditions often required for coupling bromo- and iodo-pyridines can be advantageous when working with sensitive functional groups that might not tolerate the higher temperatures or longer reaction times needed for the chloro-analog.

  • Initial Proof-of-Concept Studies: To quickly establish the feasibility of a cross-coupling reaction, starting with the more reactive bromo- or iodo-pyridines is often the most efficient approach.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments discussed. These protocols are intended as a starting point and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of 4-Chloro-3-methylpyridine

Suzuki_Workflow Start Start Setup Combine Reagents: - 4-Chloro-3-methylpyridine HCl (1 eq) - Phenylboronic acid (1.2 eq) - Pd2(dba)3 (2 mol%) - SPhos (4 mol%) - K3PO4 (2 eq) Start->Setup Inert Degas with N2/Ar Setup->Inert Solvent Add Degassed Solvent (e.g., Dioxane/H2O) Inert->Solvent Heat Heat to 80-110 °C Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product 4-Phenyl-3-methylpyridine Purify->Product

Sources

The Synthetic Chemist's Compass: Navigating the Applications of 4-Chloro-3-methylpyridine Hydrochloride and its Alternatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Intermediate Selection

In the intricate world of pharmaceutical development, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. Among the vast arsenal of heterocyclic building blocks, substituted pyridines play a pivotal role, forming the core of numerous active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison of 4-Chloro-3-methylpyridine hydrochloride, a key intermediate, with its synthetic alternatives, offering field-proven insights for researchers, scientists, and drug development professionals.

The Central Role of this compound: A Gateway to Proton Pump Inhibitors

This compound has established itself as a valuable precursor in the synthesis of several blockbuster drugs, most notably the proton pump inhibitors (PPIs). This class of drugs, which includes pantoprazole, lansoprazole, and omeprazole, is widely prescribed for the treatment of acid-related gastrointestinal disorders. The core of these APIs is a substituted benzimidazole moiety linked to a pyridine ring via a methylsulfinyl bridge. The specific substitution pattern on the pyridine ring is crucial for the drug's efficacy and pharmacokinetic profile.

The primary application of this compound is as a starting material for the synthesis of the key pyridine intermediate in pantoprazole production: 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[1][2]

Comparative Analysis of Synthetic Pathways

The journey from a simple pyridine derivative to a complex API is multifaceted. Here, we compare the synthetic strategies involving this compound with a prominent alternative route that commences from a different starting material, maltol, for the synthesis of the pantoprazole pyridine intermediate.

Route A: The this compound Pathway

This pathway leverages the existing chloro- and methyl-substituents of the starting material to introduce the necessary functionalities. While a direct, detailed experimental protocol for the multi-step conversion to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride is not extensively consolidated in a single public source, the general transformation involves a sequence of reactions including methoxylation and chlorination of the methyl group.

Route B: The Maltol-Based Synthesis: A De Novo Approach

An alternative and widely practiced industrial method begins with maltol, a naturally occurring organic compound.[3][4] This route builds the substituted pyridine ring from the ground up through a series of well-defined steps.

Table 1: Comparative Overview of Synthetic Routes to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride

ParameterRoute A: From 4-Chloro-3-methylpyridine HClRoute B: From Maltol
Starting Material This compoundMaltol
Key Transformations Methoxylation, N-oxidation, rearrangement, chlorinationMethylation, amination, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a second chlorination[4][5]
Reported Overall Yield Data not readily available for the entire sequence in a comparative context.Yields for individual steps are reported in various patents, with the overall process being highly optimized in industrial settings. One patent suggests an overall yield of over 75% for a similar process.[5]
Process Complexity Potentially fewer steps if a direct and high-yielding route is established.A multi-step synthesis that is well-established and scalable.[3][4]
Raw Material Cost Cost of this compound can be a significant factor.Maltol is a relatively inexpensive and readily available starting material.[5]
Environmental Impact Dependent on the specific reagents and solvents used in the subsequent steps.The multi-step nature may involve a larger number of reagents and solvents, requiring careful process optimization to minimize waste.

Experimental Protocols: A Closer Look at Key Transformations

To provide a practical perspective, this section outlines the key experimental steps involved in the synthesis of proton pump inhibitor intermediates, drawing from publicly available patent literature.

Experimental Protocol 1: Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride from 2-Hydroxymethyl-3,4-dimethoxypyridine

This protocol details the final chlorination step to obtain the key intermediate for pantoprazole synthesis.

Reaction: 2-Hydroxymethyl-3,4-dimethoxypyridine + Thionyl chloride → 2-chloromethyl-3,4-dimethoxypyridine hydrochloride

Procedure:

  • 2-Hydroxymethyl-3,4-dimethoxypyridine is dissolved in chloroform.

  • Thionyl chloride is added to the solution.

  • The reaction mixture is allowed to react to completion.

  • The product, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, is isolated, often by crystallization, yielding a product with a melting point of 158-159°C (decomposition).[6]

Experimental Protocol 2: Synthesis of Lansoprazole Sulfide Intermediate via Microwave Irradiation

This protocol highlights a modern approach to the condensation step in the synthesis of a lansoprazole intermediate.

Reaction: 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride + 2-mercaptobenzimidazole → 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole

Procedure:

  • A dry mixture of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride and 2-mercaptobenzimidazole is prepared in the presence of sodium carbonate.

  • The mixture is subjected to microwave irradiation.

  • This method has been reported to produce the desired sulfide intermediate in excellent yields.[7]

Visualization of Synthetic Pathways

To better illustrate the logical flow of the synthetic routes, the following diagrams are provided.

Pantoprazole_Intermediate_Synthesis cluster_route_a Route A cluster_route_b Route B A1 4-Chloro-3-methylpyridine HCl A2 Multi-step Conversion (Methoxylation, N-oxidation, etc.) A1->A2 Reagents A_out 2-chloromethyl-3,4-dimethoxypyridine HCl A2->A_out B1 Maltol B2 Methylation B1->B2 B3 Amination B2->B3 B4 Chlorination B3->B4 B5 Oxidation B4->B5 B6 Methoxylation B5->B6 B7 Hydroxymethylation B6->B7 B8 Chlorination B7->B8 B_out 2-chloromethyl-3,4-dimethoxypyridine HCl B8->B_out PPI_Core_Synthesis Pyridine_Intermediate Substituted 2-chloromethylpyridine HCl Sulfide_Intermediate Sulfide Intermediate (e.g., Pantoprazole sulfide) Pyridine_Intermediate->Sulfide_Intermediate Condensation Benzimidazole_Thiol Substituted 2-mercaptobenzimidazole Benzimidazole_Thiol->Sulfide_Intermediate API Active Pharmaceutical Ingredient (e.g., Pantoprazole) Sulfide_Intermediate->API Oxidation

Caption: General Synthesis Workflow for Proton Pump Inhibitors.

Alternative Pyridine Intermediates and Their Applications

While this compound is a precursor for the pantoprazole intermediate, other proton pump inhibitors utilize different substituted pyridines. For instance, the synthesis of lansoprazole requires 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. [7][8]The synthesis of this intermediate often starts from 2,3-lutidine. [9] Another relevant intermediate is 2,3-Dimethyl-4-chloropyridine-N-oxide , which serves as a versatile precursor in the synthesis of various pharmaceuticals and agrochemicals. [10]Its N-oxide functionality allows for facile nucleophilic substitution at the 4-position, making it a strategic choice for introducing diverse functional groups.

Table 2: Comparison of Key Pyridine Intermediates for PPI Synthesis

IntermediateTarget APIKey Structural FeaturesCommon Starting Material
2-chloromethyl-3,4-dimethoxypyridine HClPantoprazole3,4-Dimethoxy substitution4-Chloro-3-methylpyridine HCl or Maltol
2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HClLansoprazole3-Methyl and 4-(2,2,2-trifluoroethoxy) substitution2,3-Lutidine
2-chloromethyl-4-methoxy-3,5-dimethylpyridineOmeprazole4-Methoxy and 3,5-dimethyl substitutionVaries, often multi-step synthesis

Conclusion and Future Outlook

The selection of a pyridine intermediate is a critical decision in the synthesis of proton pump inhibitors and other pharmaceuticals. This compound represents a key building block, particularly for pantoprazole, offering a convergent approach to the final API. However, alternative strategies, such as the de novo synthesis from maltol, provide a robust and economically viable pathway, especially for large-scale industrial production.

The choice between these alternatives will ultimately depend on a comprehensive evaluation of factors including the cost and availability of starting materials, the number of synthetic steps, the overall yield, the complexity of the process, and the environmental impact. As the pharmaceutical industry continues to strive for more efficient and sustainable manufacturing processes, the development of novel and optimized synthetic routes to these crucial pyridine intermediates will remain an active area of research. The application of modern synthetic methodologies, such as microwave-assisted synthesis, also holds promise for accelerating reaction times and improving yields.

References

  • B. V. S. Reddy, et al. Microwave synthesis of lansoprazole drug intermediate.
  • Reddy, G. P., et al. An Improved Process for the Production of Lansoprazole: Investigation of Key Parameters That Influence the Water Content in Final API.
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The Strategic Utility of 4-Chloro-3-methylpyridine Hydrochloride in Modern Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic route. Among the vast arsenal of heterocyclic intermediates, 4-Chloro-3-methylpyridine hydrochloride has emerged as a versatile and valuable reagent. This guide provides an in-depth patent analysis and a comparative assessment of its performance against viable alternatives, supported by experimental data, to inform strategic synthetic planning.

Introduction to a Key Intermediate

This compound is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of a range of biologically active molecules, most notably in the pharmaceutical and agrochemical industries.[1][2] Its chemical structure, featuring a chlorine atom at the 4-position and a methyl group at the 3-position of the pyridine ring, offers a unique combination of reactivity and steric influence that can be strategically exploited in complex molecular construction. The hydrochloride salt form enhances its stability and handling properties, making it a practical choice for laboratory and industrial applications.[3]

The chlorine atom at the 4-position is a key functional handle, rendering the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the positions ortho and para to it for nucleophilic attack, making the 4-position a prime site for substitution.[4] This reactivity is fundamental to its utility in building more complex molecular architectures.

Application in the Synthesis of Sorafenib: A Case Study

A prominent application of chloro-substituted pyridines is in the synthesis of the multi-kinase inhibitor drug, Sorafenib (marketed as Nexavar®). Sorafenib is used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. The synthesis of Sorafenib and its derivatives often involves the coupling of a substituted pyridine moiety with a diaryl urea fragment.

While the direct use of this compound in the most common routes to Sorafenib is not explicitly detailed in publicly available literature, the synthesis of Sorafenib analogues and related compounds heavily relies on intermediates like 4-chloropyridine-2-carbonyl chloride hydrochloride.[5] This highlights the importance of the chloropyridine scaffold in this class of therapeutics. The synthesis of Sorafenib involves the reaction of 4-chloro-N-methyl-2-pyridinecarboxamide with 4-aminophenol, followed by reaction with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[6][7]

The choice of a specific chloropyridine derivative in such syntheses is dictated by the desired final structure and the need for regioselective functionalization. The methyl group in this compound can influence the electronic properties and steric environment of the pyridine ring, potentially altering its reactivity and the properties of the final molecule.

Comparative Analysis: this compound vs. Alternatives

The decision to use this compound over other reagents is a multifaceted one, involving considerations of reactivity, selectivity, cost, and availability. Let's compare its performance with some common alternatives in the context of nucleophilic aromatic substitution, a cornerstone reaction for this class of compounds.

Alternatives for Nucleophilic Aromatic Substitution:
  • 4-Fluoropyridine Derivatives: Fluoro groups are generally better leaving groups than chloro groups in SNAr reactions due to the high electronegativity of fluorine, which strongly activates the ring towards nucleophilic attack. Studies have shown that 2-fluoropyridine can react significantly faster than 2-chloropyridine with sodium ethoxide.[8] This suggests that a hypothetical 4-fluoro-3-methylpyridine would likely be more reactive than its chloro-counterpart. However, fluorinated pyridines are often more expensive and less readily available.

  • Other Chlorinated Pyridines (e.g., 2-chloropyridines, 2,5-dichloropyridines): The position of the chlorine atom on the pyridine ring dramatically affects its reactivity. 2- and 4-chloropyridines are generally more reactive in SNAr reactions than 3-chloropyridines because the negative charge in the Meisenheimer intermediate can be delocalized onto the nitrogen atom. The choice between a 2-chloro and a 4-chloro isomer depends on the desired regiochemistry of the final product. Additional electron-withdrawing groups on the ring can further enhance reactivity.[9]

  • Pyridinium Salts (e.g., N-(4-pyridyl) pyridinium chloride hydrochloride): These compounds can also be used to introduce a 4-pyridyl moiety. A patent describes the synthesis of 4-chloropyridine from N-(4-pyridyl) pyridinium chloride hydrochloride by reaction with a chlorinating agent.[10] This represents an alternative synthetic strategy to directly using a pre-functionalized chloropyridine.

Performance Comparison:

To provide a clearer picture, the following table summarizes the key performance indicators for this compound and its alternatives in a hypothetical nucleophilic aromatic substitution reaction with a generic nucleophile (Nu-). The data presented is a qualitative summary based on established principles of organic chemistry and patent literature.

ReagentRelative Reactivity (SNAr)CostAvailabilityKey AdvantagesKey Disadvantages
This compound ModerateModerateCommercially availableGood balance of reactivity and stability; methyl group can offer steric and electronic tuning.May require forcing conditions for less reactive nucleophiles.
4-Fluoro-3-methylpyridine (hypothetical)HighHighNot readily availableHigher reactivity allows for milder reaction conditions.Higher cost and limited availability.
2-Chloro-5-(trifluoromethyl)pyridine HighHighCommercially availableTrifluoromethyl group strongly activates the ring for SNAr.Higher cost; different substitution pattern.
4-Chloropyridine ModerateLowReadily availableLow cost and high availability for introducing an unsubstituted 4-pyridyl group.Lacks the specific substitution pattern of the target compound.

Experimental Protocols: A Guide to Practice

The following are representative, detailed experimental protocols for key reactions involving chloropyridines, illustrating the practical aspects of their use.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of a 4-Chloropyridine Derivative

This protocol is a generalized procedure based on the synthesis of Sorafenib intermediates.

Objective: To substitute the chlorine atom of a 4-chloropyridine derivative with an oxygen nucleophile.

Materials:

  • 4-Chloro-N-methylpicolinamide

  • 4-Aminophenol

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-aminophenol (1.0 eq) and anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.1 eq) to the stirred solution, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 4-Chloro-N-methylpicolinamide (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by pouring it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired ether product.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting materials and the appearance of the product spot on TLC. The final product should be characterized by spectroscopic methods (1H NMR, 13C NMR, MS) to confirm its identity and purity.

Protocol 2: Chlorination of 3-Methylpyridine

This protocol describes a general method for the chlorination of a pyridine derivative, which is a common way to synthesize chloropyridine intermediates.

Objective: To synthesize a chlorinated pyridine derivative from the corresponding methylpyridine.

Materials:

  • 3-Methylpyridine

  • Chlorinating agent (e.g., Chlorine gas, Sulfuryl chloride)

  • Inert solvent (e.g., Carbon tetrachloride)

  • Radical initiator (e.g., AIBN) or UV light

Procedure:

  • In a reaction vessel equipped with a stirrer, a condenser, a gas inlet, and a thermometer, dissolve 3-methylpyridine (1.0 eq) in an inert solvent.

  • Add a radical initiator or position a UV lamp to initiate the reaction.

  • Heat the mixture to the desired temperature (e.g., reflux).

  • Slowly bubble chlorine gas through the solution or add the liquid chlorinating agent dropwise.

  • Maintain the reaction temperature and monitor the progress by GC or TLC.

  • Upon completion, cool the reaction mixture and carefully quench any excess chlorinating agent.

  • Wash the reaction mixture with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) and then with water.

  • Separate the organic layer, dry it over a suitable drying agent, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or chromatography to isolate the desired chlorinated pyridine derivative.

Causality behind Experimental Choices: The use of a radical initiator or UV light is crucial for the chlorination of the pyridine ring, as it proceeds through a free-radical mechanism. The choice of solvent is important to ensure solubility of the reactants and to control the reaction temperature.

Visualization of Synthetic Pathways

To better illustrate the synthetic logic, the following diagrams created using Graphviz (DOT language) depict key transformations.

S_N_Ar_Reaction 4-Chloro-3-methylpyridine 4-Chloro-3-methylpyridine Meisenheimer_Complex Meisenheimer Complex 4-Chloro-3-methylpyridine->Meisenheimer_Complex + Nu- Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Meisenheimer_Complex Substituted_Product 4-Nu-3-methylpyridine Meisenheimer_Complex->Substituted_Product - Cl- Chloride_Ion Cl- Meisenheimer_Complex->Chloride_Ion

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Sorafenib_Intermediate_Synthesis 4-Chloro-N-methylpicolinamide 4-Chloro-N-methylpicolinamide Ether_Intermediate 4-(4-Aminophenoxy)-N- methylpicolinamide 4-Chloro-N-methylpicolinamide->Ether_Intermediate 4-Aminophenol 4-Aminophenol 4-Aminophenol->Ether_Intermediate Base_KOtBu KOtBu Base_KOtBu->Ether_Intermediate

Caption: Synthesis of a Key Sorafenib Intermediate.

Conclusion: Informed Choices for Optimal Synthesis

This compound stands as a valuable and versatile building block in the synthetic chemist's toolbox. Its utility is underscored by its application in the synthesis of complex, biologically active molecules. While more reactive alternatives like fluorinated pyridines exist, this compound often presents a more practical and cost-effective option, offering a good balance of reactivity, stability, and commercial availability.

The choice of a particular substituted pyridine should always be guided by a thorough analysis of the specific synthetic challenge at hand. By understanding the underlying principles of reactivity, considering the economic and practical aspects of reagent selection, and leveraging detailed experimental protocols, researchers can make informed decisions that pave the way for efficient and successful synthetic endeavors. This guide serves as a foundational resource to aid in that critical decision-making process.

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A Senior Application Scientist's Guide to Catalyst Efficacy with 4-Chloro-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

4-Chloro-3-methylpyridine hydrochloride is a key heterocyclic building block in modern medicinal and materials chemistry. Its utility lies in the strategic placement of a reactive chloride handle on an electron-deficient pyridine ring, providing a versatile anchor point for introducing molecular complexity. The development of potent pharmaceuticals and functional materials frequently hinges on the efficient and selective formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds at this position.

However, the electronic nature of the pyridine ring and the relative inertness of the C-Cl bond present distinct challenges for catalytic transformations. The selection of an appropriate catalyst system is therefore not a trivial choice but a critical decision that dictates reaction efficiency, yield, and economic viability. This guide provides an in-depth comparison of the primary catalytic systems used to functionalize this compound and related aryl chlorides. We will move beyond mere protocols to dissect the causality behind catalyst selection, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Crucial C-N Bond Formation - A Comparative Analysis of Amination Catalysts

The introduction of a nitrogen-based nucleophile is one of the most common and vital transformations performed on 4-Chloro-3-methylpyridine. This is typically achieved via cross-coupling amination, a field dominated by palladium, but with compelling and cost-effective alternatives in nickel and copper catalysis.

The Gold Standard: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1][2] Its development revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[2]

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[3] The challenge with aryl chlorides like 4-chloro-3-methylpyridine lies in the high energy barrier of the initial oxidative addition step. This is where modern catalyst systems excel.

Catalyst System & Rationale:

  • Palladium Precatalyst: Typically Pd(OAc)₂ or Pd₂(dba)₃ are used. These Pd(II) sources are reduced in situ to the active Pd(0) species.

  • Ligands: This is the most critical component. For challenging aryl chlorides, bulky, electron-rich phosphine ligands are essential.[4] Ligands developed by the Buchwald group, such as XPhos and SPhos , or N-heterocyclic carbenes (NHCs) like IPr , are highly effective.[5]

    • Why these ligands? Their large steric bulk (high Tolman cone angle) promotes the final reductive elimination step, while their strong electron-donating ability facilitates the difficult oxidative addition of the C-Cl bond to the palladium center.[4][5]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex. Sodium tert-butoxide (NaOtBu) is the most common and effective, though its incompatibility with certain functional groups can be a limitation.[3]

The Cost-Effective Workhorse: Nickel-Catalyzed Amination

Nickel has emerged as a highly attractive alternative to palladium due to its earth abundance and significantly lower cost.[6] Modern nickel catalyst systems are now capable of mediating the amination of aryl chlorides with efficacy rivaling that of palladium, especially for large-scale applications where cost is a primary driver.[6][7]

Mechanistic Differences: While sharing similarities with the palladium cycle, nickel catalysis can also involve different oxidation states and pathways, making it uniquely effective for certain transformations. Nickel catalysts are particularly adept at activating the strong C-Cl bond.[8]

Catalyst System & Rationale:

  • Nickel Precatalyst: Simple, air-stable salts like NiCl₂(DME) or NiCl₂(glyme) are convenient and effective precatalysts.[6]

  • Ligands: Similar to palladium, NHC ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) are highly effective. The combination of NiCl₂(DME) and SIPr·HCl has proven to be a robust system for the amination of a wide range of aryl chlorides, including heterocyclic ones.[6][7]

  • Solvent: Ethereal solvents like 2-methyl-THF are often preferred as they are considered "greener" than alternatives like toluene or dioxane and can lead to excellent yields.[6]

The Classic Re-emerges: Copper-Catalyzed Amination

The Ullmann condensation, a copper-catalyzed C-N bond formation, is the historical precursor to modern cross-coupling. While early iterations required harsh conditions, recent advancements in ligand design have led to a renaissance of copper catalysis, now enabling the amination of aryl chlorides under much milder conditions.[9]

Catalyst System & Rationale:

  • Copper Precatalyst: Simple copper(I) salts like CuI or CuBr are most common.

  • Ligands: The key to modern copper catalysis is the ligand. Diamine or oxalohydrazide ligands have been shown to dramatically accelerate the reaction and broaden its scope, allowing for lower catalyst loadings and temperatures.[9][10]

  • Base: A moderately strong base like K₃PO₄ or Cs₂CO₃ is typically used.

Comparative Data for C-N Coupling with Aryl Chlorides

The following table summarizes typical conditions and performance for the amination of representative aryl chlorides, providing a basis for comparison when approaching the functionalization of this compound.

Catalyst SystemMetal Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)Ref
Palladium Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.2)Toluene10012-24>90
Nickel NiCl₂(DME) (5)SIPr·HCl (10)NaOtBu (2.1)2-MeTHF1003>90[6]
Copper CuI (1-10)Diamine (2-20)K₃PO₄ (2)DMSO110-1302470-90[9]

Detailed Experimental Protocol 1: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is a representative procedure for the palladium-catalyzed amination of an aryl chloride with a secondary amine, adaptable for this compound.

Materials:

  • Aryl Chloride (e.g., this compound, 1.0 mmol)

  • Amine (e.g., Morpholine, 1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Add the Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube. Seal the tube with a rubber septum.

  • Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add the aryl chloride, followed by the anhydrous toluene via syringe.

  • Nucleophile Addition: Add the amine nucleophile dropwise via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Part 2: Forging C-C Bonds - A Head-to-Head Catalyst Comparison

Creating new carbon-carbon bonds is fundamental to building complex molecular skeletons. For 4-Chloro-3-methylpyridine, the Suzuki-Miyaura, Sonogashira, and Heck reactions are the most prominent methods, with a compelling rivalry between palladium and nickel catalysts.

The Biaryl Synthesis Powerhouse: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide, is arguably the most widely used C-C cross-coupling reaction due to the stability and low toxicity of the boron reagents.[11][12]

Palladium vs. Nickel - A Direct Comparison:

  • Palladium: Remains the benchmark for versatility and reliability. Catalyst systems using ligands like XPhos or SPhos with Pd₂(dba)₃ or Pd(OAc)₂ are effective for coupling aryl chlorides, including electron-deficient chloropyridines.[13] The reactivity order for halides is I > Br > OTf >> Cl, making chlorides the most challenging.[11]

  • Nickel: Offers a significant cost advantage and, in some cases, superior performance for C-Cl bond activation.[14] A head-to-head study using the same dppf ligand showed that while palladium is generally more versatile, nickel can be highly effective under specific conditions.[15] Machine learning analyses suggest nickel may even outperform palladium on average for chloride substrates.[14] The choice often comes down to a trade-off between the proven broad applicability of palladium and the economic and potential reactivity benefits of nickel.

Introducing Alkynes: The Sonogashira Coupling

The Sonogashira reaction couples a terminal alkyne with an aryl halide to form a conjugated enyne, a valuable structure in materials science and pharmaceuticals.[16]

Catalyst System & Rationale:

  • Standard System: The classic Sonogashira catalyst is a dual system comprising a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI).[16][17] The palladium component follows a standard cross-coupling cycle, while the copper(I) salt reacts with the alkyne to form a copper acetylide intermediate, which facilitates the key transmetalation step to the palladium center.[16]

  • Copper-Free Systems: A significant drawback of the standard method can be the formation of alkyne homocoupling byproducts (Glaser coupling), which is promoted by the copper catalyst. This has led to the development of copper-free Sonogashira protocols, which are often preferred for complex syntheses. These systems rely on carefully selected palladium catalysts and bases to proceed efficiently.[18]

Comparative Data for C-C Coupling with Aryl Chlorides

| Reaction | Catalyst System | Metal Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) | Ref | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Suzuki (Pd) | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (6) | Dioxane/H₂O | 100 | 18 | 70-95 |[13] | | Suzuki (Ni) | NiCl₂(dppf) (5) | - | K₃PO₄ (3) | Dioxane | 80 | 24 | 60-90 |[19][15] | | Sonogashira | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N (2) | THF | 65 | 12 | 70-85 |[16] | | (Pd/Cu) | CuI (1) | | | | | | | |

Detailed Experimental Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the nickel-catalyzed coupling of an aryl chloride with a boronic acid, which can be adapted for this compound.[19]

Materials:

  • Aryl Chloride (e.g., this compound, 1.0 mmol)

  • Arylboronic Acid (1.5 mmol)

  • [Ni(dppf)Cl₂] (0.05 mmol, 5 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Schlenk tube and inert atmosphere setup

Procedure:

  • Vessel Preparation: In a glovebox or under a stream of argon, add the [Ni(dppf)Cl₂], aryl chloride, arylboronic acid, and K₃PO₄ to a Schlenk tube.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the tube.

  • Reaction: Seal the tube and place it in a preheated oil bath at 80-100 °C. Stir the mixture for 24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Part 3: Mechanistic Pillars and Strategic Catalyst Selection

A deep understanding of the underlying catalytic cycle is paramount for troubleshooting and optimizing reactions. The choice between palladium, nickel, and copper is a strategic one, guided by several key factors.

The Generalized Catalytic Cycle

Most cross-coupling reactions discussed here proceed through a similar series of steps, illustrated below for a generic palladium-catalyzed process. The efficacy of a given catalyst is determined by its ability to facilitate each step, particularly the rate-limiting oxidative addition of the C-Cl bond.

Catalytic_Cycle pd0 Active Pd(0)L Catalyst oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(Cl) pd0->oa_complex Oxidative Addition (Rate-Limiting for Chlorides) trans_complex Transmetalation Intermediate L-Pd(II)(Ar)(R) oa_complex->trans_complex Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald) trans_complex->pd0 Reductive Elimination product Product Ar-R trans_complex->product sub_ArCl Ar-Cl (e.g., 4-Chloro-3-methylpyridine) sub_R_M R-M (e.g., R-B(OH)₂) or Amine

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Workflow for Catalyst System Selection

Choosing the optimal catalyst requires a logical, stepwise approach that considers the substrate, desired transformation, and project constraints like cost and scale.

Catalyst_Selection_Workflow start Define Transformation (e.g., C-N or C-C bond) is_cn C-N Bond (Amination)? start->is_cn is_cc C-C Bond? is_cn->is_cc No pd_buchwald Default: Palladium (Buchwald-Hartwig) Broad scope, reliable. is_cn->pd_buchwald Yes suzuki Suzuki Coupling? is_cc->suzuki Yes ni_amination Consider Nickel Cost-effective, green solvent. pd_buchwald->ni_amination Cost/Scale is a driver? cu_ullmann Consider Copper Different ligand/base scope. pd_buchwald->cu_ullmann Standard conditions fail? sonogashira Sonogashira? suzuki->sonogashira No pd_suzuki Default: Palladium Highly versatile. suzuki->pd_suzuki Yes pd_cu_sono Standard: Pd/Cu System sonogashira->pd_cu_sono Yes ni_suzuki Consider Nickel Excellent for C-Cl, low cost. pd_suzuki->ni_suzuki Cost/Scale is a driver?

Caption: A decision-making workflow for selecting a catalyst system.

Expertise & Experience: Key Considerations

  • Cost vs. Reliability: For discovery and small-scale synthesis, the reliability and broad scope of palladium often justify its cost. For process development and large-scale manufacturing, the economic advantage of nickel is a powerful driver that mandates its evaluation.[14]

  • Functional Group Tolerance: The choice of base is critical. NaOtBu, used frequently with Pd and Ni, is incompatible with base-sensitive groups like esters. In these cases, milder conditions using bases like K₃PO₄, often employed in Suzuki and copper-catalyzed reactions, may be necessary.[3]

  • Ligand Selection is Paramount: For any challenging cross-coupling of an aryl chloride, the reaction is often not "palladium-catalyzed" but "palladium/ligand-catalyzed." Initial screens should focus on a panel of modern, bulky phosphine and NHC ligands, as this is where the greatest performance gains are found.

Conclusion

The functionalization of this compound is a mature field with a rich toolbox of catalytic methods. While palladium-based systems, particularly for Buchwald-Hartwig and Suzuki-Miyaura couplings, remain the highly reliable and versatile first choice, they are no longer the only choice. Nickel catalysis has proven to be a robust, and dramatically more economical, alternative for activating C-Cl bonds, making it an essential consideration for any process chemist. Copper catalysis, reinvigorated by modern ligand design, offers yet another orthogonal approach with a different set of reaction parameters.

The optimal catalyst is not a single entity but a system—a synergistic combination of metal, ligand, base, and solvent. A thorough understanding of the mechanistic underpinnings of these systems, combined with a strategic approach to screening, will empower researchers to unlock the full synthetic potential of this valuable heterocyclic core.

References

  • Barrios-Landeros, F., & Hartwig, J. F. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(3), 1941-1942. [Link]
  • St. John, A., et al. (2024). Nickel-catalyzed Amination of Aryl Chlorides. Organic Syntheses, 101, 150-163. [Link]
  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. [Link]
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  • Nájera, C., & Sansano, J. M. (2012). Recent Advances in Sonogashira Reactions. Request PDF. [Link]
  • Request PDF. (2025).
  • ResearchGate. (n.d.). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. [Link]
  • Garg, N. K., et al. (2015). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF.
  • Krska, S. W., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4262–4265. [Link]
  • Hartwig, J. F., & Vo, G. D. (2011). Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts. Journal of the American Chemical Society, 133(16), 6329–6341. [Link]
  • Chemistry LibreTexts. (2023).
  • Ma, D., et al. (2023). Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development.
  • Nolan, S. P., et al. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Nelson, D. J. (2020). Detailed Comparison of Ni vs.
  • Wikipedia. (2023).
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  • Snieckus, V., et al. (2015). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 17(24), 6046–6049. [Link]
  • Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Request PDF. [Link]
  • Ragaini, F., & Cenini, S. (2016). Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations.
  • Welsch, M. E., et al. (2014). Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines. Tetrahedron Letters, 55(10), 1694-1696. [Link]
  • Nelson, D. J., et al. (2020). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry, 18(26), 4991-5001. [Link]
  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3326. [Link]
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  • Gilla, G., et al. (2017). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 4(10), 1996-2000. [Link]
  • Hartwig, J. F., et al. (2021). Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. Journal of the American Chemical Society, 143(37), 15309–15318. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Chloro-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of methodologies for assessing the cross-reactivity of 4-Chloro-3-methylpyridine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causal-driven choices in experimental design, ensuring a robust and logically sound approach to specificity validation.

Introduction: The Specificity Challenge of Substituted Pyridines

This compound (CAS: 19524-08-4) is a substituted pyridine derivative, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Given its reactive nature and structural similarity to other potential precursors, intermediates, and byproducts, establishing analytical specificity is paramount. Cross-reactivity, in this context, refers to the potential of an analytical method to detect compounds other than the intended analyte, leading to inaccurate quantification and false-positive results. In a biological system, it can also refer to unintended off-target binding, which can have toxicological implications.[2]

This guide will compare the two primary analytical modalities for assessing cross-reactivity—immunoassays and chromatography—providing the scientific rationale, detailed protocols, and data interpretation frameworks necessary for a comprehensive evaluation.

The Immunological Dilemma: Why 4-Chloro-3-methylpyridine is a Hapten

Small molecules like this compound (Molecular Weight: 164.03 g/mol ) are generally not immunogenic on their own; they cannot independently induce an immune response.[3][4] Such molecules are termed haptens . To generate antibodies for use in an immunoassay, the hapten must be covalently coupled to a larger carrier protein (e.g., Bovine Serum Albumin or Keyhole Limpet Hemocyanin).[5][6] This hapten-carrier conjugate is then immunogenic, eliciting an antibody response. A subset of the resulting antibodies will be specific to the hapten portion of the conjugate.[7]

This fundamental principle dictates the choice of immunoassay format. Because the target analyte is small and has only one epitope, a traditional "sandwich" immunoassay is not feasible.[8][9] Instead, a competitive immunoassay format is the required approach.[10][11]

Identifying the Adversaries: Potential Cross-Reactants

A robust cross-reactivity study begins with a logical selection of challenging compounds. These should include molecules that are structurally similar or likely to be present as impurities from the synthesis process.[12] The synthesis of chlorinated methylpyridines can involve multiple steps, including chlorination and potential isomerization, creating a landscape of potential contaminants.[13][14]

Compound NameStructureRationale for Inclusion
Analyte: 4-Chloro-3-methylpyridineCC1=C(C=CN=C1)ClThe target molecule.
Isomer 1: 2-Chloro-3-methylpyridineCC1=C(N=CC=C1)ClPositional isomer. High risk of cross-reactivity.
Isomer 2: 2-Chloro-5-methylpyridineCC1=CC(N=C1)=C(Cl)Positional isomer.
Structural Analog: 4-Chloro-3,5-dimethylpyridineCC1=C(C(C)=CN=C1)ClAdditional methyl group may influence binding.
Precursor Analog: 3-MethylpyridineCC1=CC=CN=C1Lacks the chloro group.
Related Impurity: 4-(Chloromethyl)-3-methylpyridineCC1=C(C=CN=C1)CClIsomer where chloro group is on the methyl substituent.[15]

Comparative Methodologies for Specificity Assessment

The two pillars of cross-reactivity testing are immunoassays for high-throughput screening and chromatography as an orthogonal, confirmatory method. This dual approach is consistent with the principles of analytical method validation outlined by the International Council for Harmonisation (ICH).[16][17]

Immunoassay: The Competitive ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) in a competitive format is ideal for screening a panel of potential cross-reactants. The principle relies on the competition between the free analyte in the sample and a fixed amount of a labeled analyte-conjugate for a limited number of antibody binding sites. A higher concentration of free analyte results in a lower signal, creating an inverse relationship.

G cluster_prep Phase 1: Reagent Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Hapten Hapten Synthesis (4-Chloro-3-methylpyridine Derivative) Conjugate_Ab Create Hapten-BSA Conjugate Hapten->Conjugate_Ab For Immunization Conjugate_Enz Create Hapten-HRP Conjugate (Tracer) Hapten->Conjugate_Enz For Assay Carrier Carrier Protein (e.g., BSA, HRP) Carrier->Conjugate_Ab Carrier->Conjugate_Enz Ab_Gen Antibody Generation (Immunize with Hapten-BSA) Purify Purify Anti-Hapten Ab Ab_Gen->Purify Coat Coat Microplate with Purified Antibody Purify->Coat Conjugate_Ab->Ab_Gen Add_Tracer Add Hapten-HRP Tracer Conjugate_Enz->Add_Tracer Block Block Wells Coat->Block Add Add Standards or Test Compounds Block->Add Add->Add_Tracer Incubate Incubate (Competition) Add_Tracer->Incubate Wash Wash Incubate->Wash Substrate Add TMB Substrate Wash->Substrate Stop Stop Reaction Substrate->Stop Read Read Absorbance (450 nm) Stop->Read Plot Plot Standard Curve (Signal vs. Conc.) Read->Plot Calc_IC50 Calculate IC50 for Analyte & Test Compounds Plot->Calc_IC50 Calc_CR Calculate % Cross-Reactivity Calc_IC50->Calc_CR

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, field-proven protocol for the safe disposal of 4-Chloro-3-methylpyridine hydrochloride (CAS No. 19524-08-4), moving beyond simple checklists to explain the scientific rationale behind each procedural step.

Hazard Assessment: Understanding the Compound

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a halogenated organic solid that presents specific risks that dictate our handling and disposal strategy.

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

The presence of a chlorine atom on the pyridine ring places this compound in the halogenated organic waste category.[4][5] This is the single most important classification for its disposal, as halogenated waste streams have specific disposal pathways, typically high-temperature incineration, and must never be mixed with non-halogenated solvents.[4][6]

Table 1: Chemical & Physical Properties of this compound

Property Value Source
CAS Number 19524-08-4 [1][2]
Molecular Formula C₆H₇Cl₂N [2]
Molecular Weight 164.03 g/mol [2][3]
Appearance White solid [7][8]
Melting Point 165-169 °C (approx. 185 °C) [2][7]

| Incompatible Materials | Strong oxidizing agents |[7][9] |

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Given the irritant nature of this compound, a robust PPE protocol is required to prevent exposure during handling and disposal. Each component is chosen to mitigate a specific, identified risk.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale & Causality
Hand Protection Nitrile rubber gloves.[8][10] Nitrile provides excellent resistance against bases, many solvents, and offers good puncture resistance, preventing skin contact and subsequent irritation (H315).[10]
Eye/Face Protection Tightly fitting safety goggles or a face shield.[1][7] Protects against airborne dust particles or splashes that could cause serious eye irritation (H319). Standard safety glasses are insufficient.
Skin & Body Protection Laboratory coat; impervious clothing for large quantities or spills.[1][9] Prevents contamination of personal clothing and minimizes skin exposure. For spill cleanup, more extensive protection may be required.[11]

| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood.[1][2][9] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator is necessary to prevent respiratory tract irritation (H335).[1][9] |

Waste Classification & Segregation: The Critical First Step

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing waste streams can lead to dangerous chemical reactions, create complex and expensive disposal challenges, and violate regulatory requirements.[12] this compound, as a halogenated organic, must be kept separate from non-halogenated waste.[6]

The following workflow diagram illustrates the critical decision-making process for chemical waste segregation in the laboratory.

G cluster_0 Waste Generation Point cluster_1 Initial Assessment cluster_2 Segregated Waste Streams cluster_3 Final Disposal Pathway Start Chemical Waste Generated IsHalogenated Does the compound contain F, Cl, Br, or I? (e.g., 4-Chloro-3-methylpyridine HCl) Start->IsHalogenated Halogenated Halogenated Organic Waste (Green Labeled Carboy) IsHalogenated->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste (Black Labeled Carboy) IsHalogenated->NonHalogenated No Disposal Dispose via Licensed Hazardous Waste Contractor (e.g., Incineration) Halogenated->Disposal NonHalogenated->Disposal

Caption: Waste Disposal Decision Workflow.

Step-by-Step Disposal Protocols

Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[9][13] Never discharge this chemical into drains or the environment.[1]

Protocol 4.1: Disposal of Unused or Surplus Material
  • Containerization: Ensure the material is in its original, or a compatible and properly sealed, container. The container must be in good condition with no leaks.

  • Labeling: The container must be clearly labeled with the full chemical name, "this compound," and the words "Hazardous Waste."[6] Affix any specific waste tags required by your institution's Environmental Health & Safety (EHS) department.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be cool, dry, and well-ventilated, away from incompatible materials.[1][7]

  • Pickup: Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.

Protocol 4.2: Decontamination of Empty Containers

An "empty" container that held this solid is not truly empty and must be disposed of as hazardous waste or properly decontaminated.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).

  • Collect Rinsate: Crucially, the solvent rinsate is now considered halogenated hazardous waste. Collect all rinsate in a designated "Halogenated Organic Waste" container for proper disposal.[9]

  • Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. However, you must deface the original label to prevent misuse. Confirm this procedure with your local EHS guidelines.

Protocol 4.3: Management of Contaminated Labware & PPE

Disposable items like gloves, weigh boats, or paper towels contaminated with this compound must be treated as hazardous waste.

  • Collection: Place all contaminated solid waste into a designated, sealed plastic bag or container.

  • Labeling: Label the bag or container as "Hazardous Waste" with the chemical name.

  • Disposal: Dispose of this solid waste through your institution's hazardous waste program.

Emergency Procedures: Spill Management

Accidents happen, and a prepared response is critical to maintaining safety. The causality behind this protocol is to contain the solid, prevent it from becoming airborne, and decontaminate the area without creating a more hazardous situation.[1]

Small Spill (Solid Material)
  • Evacuate & Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated (preferably within a fume hood). Remove all sources of ignition.[1][9]

  • Don PPE: At a minimum, wear the PPE outlined in Table 2.

  • Contain & Clean:

    • Gently cover the spill with an absorbent material like vermiculite or cat litter to prevent dust from forming.[14] Avoid dry sweeping.

    • Carefully scoop the material and absorbent into a designated hazardous waste container.[1] Use spark-proof tools if there is any fire risk.[1]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol). Place the used cloth in the solid hazardous waste container.

  • Dispose: Seal, label, and dispose of the container and any contaminated PPE as halogenated hazardous waste.

  • Wash: Thoroughly wash hands and any exposed skin with soap and water after the cleanup is complete.[1][7]

For large spills, evacuate the laboratory immediately, close the doors, and contact your institution's emergency response team or EHS department. Do not attempt to clean up a large spill without specialized training and equipment.

References

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  • This compound.
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  • Disinfectants and Disinfection Byproducts Rules (Stage 1 and Stage 2). U.S. Environmental Protection Agency. [Link]
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A Researcher's Guide to the Safe Handling of 4-Chloro-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my foremost priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also safely. The following guide provides essential, field-tested procedures for the safe handling, use, and disposal of 4-Chloro-3-methylpyridine hydrochloride (CAS No. 19524-08-4). This is not merely a checklist; it is a framework for building a culture of safety and scientific integrity within your laboratory.

Hazard Analysis: Understanding the "Why" Behind the Precautions

This compound is a solid organic compound that presents specific, manageable hazards.[1][2][3] A thorough understanding of these risks is the foundation of safe handling. The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.

Hazard ClassificationGHS CategoryHazard StatementCausality and Experimental Implications
Skin Irritation Category 2H315: Causes skin irritationDirect contact with the solid powder or solutions can lead to localized redness, inflammation, or dermatitis. This necessitates the use of appropriate chemical-resistant gloves and protective clothing to prevent exposure.
Eye Irritation Category 2H319: Causes serious eye irritationThe fine, dusty nature of the solid poses a significant risk of eye contact, which can cause severe irritation and potential damage. Tightly sealed eye protection is mandatory to prevent airborne particles from reaching the eyes.
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationInhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][2] All handling of the solid must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.
Acute Oral Toxicity Category 4Harmful if swallowedWhile less common in a laboratory setting, accidental ingestion can be harmful.[4] This underscores the importance of strict hygiene protocols, such as washing hands thoroughly after handling and prohibiting eating or drinking in the lab.[4]

This data is synthesized from multiple safety data sheets to provide a comprehensive hazard profile.[1][2][3][4]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Nitrile or Neoprene GlovesStandard latex gloves are not recommended.[5] Nitrile or neoprene gloves offer sufficient protection against incidental contact. Always inspect gloves for tears or punctures before use. For prolonged handling or in case of a spill, consider double-gloving. Change gloves immediately if they become contaminated.
Eye Protection Tightly fitting safety goggles with side-shieldsStandard safety glasses are insufficient. Goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required to protect against dust particles.[3] A face shield may be worn over goggles for added protection, especially when handling larger quantities.
Body Protection Laboratory CoatA standard, buttoned lab coat is required to protect skin and clothing from contamination.[5] Ensure the coat is clean and fits properly.
Respiratory Protection NIOSH/MSHA or EN 149 approved respiratorRequired when engineering controls (like a fume hood) are not available or if exposure limits may be exceeded.[3] A respirator with a particulate filter is appropriate for handling the solid powder.[3] Always perform a fit test before using a respirator.

Operational Protocol: From Receipt to Disposal

A self-validating safety protocol involves a systematic workflow that anticipates and mitigates risks at every stage.

Receiving and Storage
  • Inspection : Upon receipt, inspect the container for any damage or leaks.

  • Labeling : Ensure the container is clearly labeled with the chemical name, CAS number, and hazard pictograms.

  • Storage : Store the container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][6] The storage area should be locked and accessible only to authorized personnel.[1][2][3]

Handling and Use (Step-by-Step)

This protocol should be conducted within a certified chemical fume hood.

  • Preparation : Before handling the chemical, ensure an eyewash station and safety shower are accessible and unobstructed.[3][6] Don all required PPE as specified in Section 2.

  • Weighing : To minimize dust generation, do not pour the dry powder. Instead, use a spatula to carefully transfer the desired amount to a weigh boat or vessel.

  • Dissolution : If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.

  • Post-Handling : After use, securely close the container.

  • Decontamination : Wipe down the work surface, spatula, and any other equipment with a damp cloth. Wash hands and any exposed skin thoroughly with soap and water.[3][4]

Accidental Release and First Aid
  • Spill : For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][6] Ventilate the area.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] Remove contaminated clothing and wash it before reuse.[1][2] If irritation persists, seek medical attention.[3]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[1][2][3] If the person feels unwell, call a poison center or doctor.[3][4]

Disposal Plan
  • Waste Collection : All waste materials, including leftover chemical, contaminated consumables (e.g., weigh boats, wipes), and empty containers, must be collected in a designated and clearly labeled hazardous waste container.

  • Regulatory Compliance : Do not dispose of this chemical down the drain or in regular trash. Disposal must be carried out by a licensed waste disposal company in accordance with all local, state, and federal regulations.[1][2][3][4]

Workflow for Safe Handling of this compound

The following diagram illustrates the critical decision points and safety measures in the handling workflow.

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don Required PPE (Gloves, Goggles, Lab Coat) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_emergency 3. Locate Eyewash & Safety Shower prep_hood->prep_emergency weigh 4. Weigh Solid (Avoid Dust) prep_emergency->weigh dissolve 5. Prepare Solution (If Applicable) weigh->dissolve spill Spill or Exposure? dissolve->spill decontaminate 6. Decontaminate Work Area & Tools dispose 7. Segregate Waste for Approved Disposal decontaminate->dispose wash 8. Remove PPE & Wash Hands Thoroughly dispose->wash end End wash->end start Start start->prep_ppe spill->decontaminate No emergency_proc Execute Emergency First Aid & Spill Protocol spill->emergency_proc Yes emergency_proc->decontaminate

Caption: A workflow diagram outlining the key steps and safety checks for handling this compound.

References

  • Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. Cole-Parmer. [Link]
  • Pyridine, alkyl derivatives: Human health tier II assessment. Australian Government Department of Health. [Link]
  • Safety D
  • Pyridine - Safety Data Sheet. Kanto Chemical Co., Inc. [Link]
  • 3-Amino-4-methylpyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
  • Pyridine: incident management. GOV.UK. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.